molecular formula C13H17NO3S B016623 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate CAS No. 146368-07-2

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B016623
CAS No.: 146368-07-2
M. Wt: 267.35 g/mol
InChI Key: UQVWIROBIAWZFW-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO3S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWIROBIAWZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432627
Record name 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146368-07-2
Record name 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 146368-07-2

Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines a logical synthetic pathway based on established chemical principles, discusses its potential applications, particularly as a precursor in the synthesis of cyanine dyes, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule and its derivatives.

Introduction and Significance

This compound is a quaternary ammonium compound featuring a sulfonated indolium core. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and pharmaceutical agents.[1][2] The incorporation of a sulfonate group (-SO₃⁻) significantly enhances the aqueous solubility of the molecule, a critical attribute for its utility in biological systems and for the development of water-soluble dyes and probes.[3]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably cyanine dyes.[3] These dyes are characterized by their strong absorption and fluorescence properties and are widely used as fluorescent labels for biomolecules in various diagnostic and imaging applications.[4] The specific structure of this compound, with its reactive C-2 methyl group and ethylated nitrogen, makes it a versatile building block for the construction of diverse molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 146368-07-2[5][6]
Molecular Formula C₁₃H₁₇NO₃S[5][6]
Molecular Weight 267.35 g/mol [5]
Physical Form Solid[6]
IUPAC Name 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[5]
Storage Temperature 2-8°C, sealed in dry conditions[7]

Synthesis and Mechanistic Insights

Step 1: Synthesis of the Precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid

The initial step involves a Fischer indole synthesis, a classic and robust method for creating the indole ring system.

Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the presence of an acid catalyst, typically acetic acid.[9]

Causality: The choice of 3-methyl-2-butanone is critical as it provides the necessary carbon backbone to form the 2,3,3-trimethyl-substituted indolenine ring. Acetic acid serves as the acidic medium required to catalyze the key steps of the Fischer indole synthesis, namely the formation of the phenylhydrazone intermediate and its subsequent acid-catalyzed rearrangement (a[6][6]-sigmatropic shift) to form the indole nucleus. The sulfonate group on the phenylhydrazine starting material is retained on the benzene ring portion of the resulting indole.

Experimental Protocol (Exemplary):

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzenesulfonic acid (1 equivalent) and 3-methyl-2-butanone (1.5 equivalents).[9]

  • Add glacial acetic acid as the solvent.[9]

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to allow the product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, to precipitate.[9]

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove unreacted ketone, and dry under vacuum.[9]

Step 2: N-Alkylation to Yield this compound

The second step is the quaternization of the indole nitrogen to form the final indolium salt.

Reaction: The precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate.[3][8]

Causality: The nitrogen atom of the indolenine precursor is nucleophilic and will attack the electrophilic ethyl group of the alkylating agent in an Sₙ2 reaction.[3] This results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen, creating the quaternary indolium salt. The choice of ethylating agent is based on its reactivity and commercial availability. The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism.

Experimental Protocol (Proposed):

  • Suspend 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add the ethylating agent (e.g., ethyl iodide, 1.1-1.5 equivalents).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product, being a salt, is likely to precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a non-polar solvent to remove any excess ethylating agent, and dry under vacuum.

Synthesis_Workflow A 4-Hydrazinobenzenesulfonic Acid + 3-Methyl-2-butanone B Fischer Indole Synthesis (Acetic Acid, Reflux) A->B Step 1 C 2,3,3-trimethyl-3H-indole- 5-sulfonic acid B->C D N-Alkylation (Ethyl Iodide, Reflux) C->D Step 2 E 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate D->E

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Development

The primary application of this compound is as a precursor for the synthesis of cyanine dyes. The indolium ring system is a common heterocyclic base in these dyes. The C-2 methyl group is activated by the adjacent positively charged nitrogen atom, making it susceptible to condensation with various electrophiles, which is a key step in forming the polymethine chain that characterizes cyanine dyes.

The presence of the sulfonate group imparts water solubility to the resulting dyes, which is highly advantageous for their use as fluorescent labels in biological assays, including:

  • Fluorescent labeling of proteins and nucleic acids: The dye can be functionalized with a reactive group to allow for covalent attachment to biomolecules.[4]

  • Flow cytometry and fluorescence microscopy: Water-soluble dyes are essential for staining cells and tissues in aqueous buffers.

  • Photodynamic Therapy (PDT): Indole-containing photosensitizers are being investigated for their ability to generate reactive oxygen species upon light activation, leading to targeted cell death in cancer therapy.[10] While not a direct application of the title compound, it serves as a foundational structure for more complex photosensitizers.

Application_Pathway cluster_0 Core Compound cluster_1 Intermediate Step cluster_2 Final Applications A 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate B Condensation Reaction (e.g., with a polymethine precursor) A->B C Water-Soluble Cyanine Dyes B->C D Fluorescent Labeling of Biomolecules C->D E Bioimaging & Diagnostics C->E F Photodynamic Therapy (as a photosensitizer precursor) C->F

Caption: Application pathway from the core compound to its uses.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of the ethyl group (a characteristic triplet and quartet), the three methyl groups (singlets), and the aromatic protons on the indole ring.

    • ¹³C NMR: Would provide the carbon skeleton of the molecule, confirming the number and types of carbon atoms.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can confirm its elemental composition.[3] Electrospray ionization (ESI) is a suitable technique for this ionic compound.

  • Infrared (IR) Spectroscopy: Would show characteristic peaks for the sulfonate group (S=O stretches) and the aromatic C-H and C=C bonds.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Based on the known hazards of related compounds and sulfonic acids, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7]

The hazard statements for a closely related compound (1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide) are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[11] It is prudent to handle this compound with the same level of caution.

References

  • 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4. Benchchem. URL: https://www.benchchem.com/product/b1671887
  • This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9903465
  • 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt. CymitQuimica. URL: https://www.cymitquimica.com/in-da001dy6
  • Fluorescent cyanine dye. Google Patents. URL: https://patents.google.
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053303/
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/132557-72-3.htm
  • 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambx9614f1ef
  • The effects of photodynamic therapy using differently substituted zinc phthalocyanines on vessel constriction, vessel leakage and tumor response. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8330768/
  • 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0769396.htm
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11477627/
  • 2,3,3-trimethyl-3H-indole-5-sulfonic Acid. Vector Labs. URL: https://vectorlabs.com/products/dyes-labeling-reagents-and-kits/dye-intermediates/2-3-3-trimethyl-3h-indole-5-sulfonic-acid
  • 2,3,3-trimethyl-3H-indole-5-sulfonic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/acb/advh303c33ce
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. URL: https://www.
  • 2,3,3-trimethyl-3H-indole-5-sulfonic acid. AxisPharm. URL: https://axispharm.com/product/233-trimethyl-3h-indole-5-sulfonic-acid-cas-132557-72-3/
  • Synthesis of 2,3,3-trimethyl-indolenine. PrepChem.com. URL: https://prepchem.com/synthesis-of-2-3-3-trimethyl-indolenine/
  • 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductList_US_CB8235081_N.htm
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. URL: https://www.researchgate.
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. URL: https://ajomc.asianpubs.org/abstract/synthesis-characterization-and-in-vitro-studies-of-some-ethyl-2-carboxylate-5-monosubstitued-1h-indole-derivatives-as-potential-gsk-3b-inhibitors-74955

Sources

An In-depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key intermediate in the field of organic synthesis, particularly for the preparation of cyanine dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Significance

This compound, a quaternary ammonium salt of a sulfonated indolenine, is a crucial building block in the synthesis of various functional dyes.[1][2] Its structure, featuring a permanently charged indolium core and a sulfonate group, imparts unique physicochemical properties, most notably enhanced water solubility, which is a critical attribute for applications in biological systems.[1] The indolium moiety is a fundamental component of the chromophore system in many cyanine dyes, which are renowned for their strong absorption and fluorescence properties.[3] This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The inherent properties of this compound dictate its handling, reactivity, and application scope. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 146368-07-2[4][5]
Molecular Formula C₁₃H₁₇NO₃S[4][5]
Molecular Weight 267.35 g/mol [4]
IUPAC Name 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[4]
Physical Form Solid[5]
Melting Point >232°C (with decomposition)
Storage Temperature 2-8°C, sealed in dry conditions

Note: Some data is based on supplier information for commercially available products.

The zwitterionic nature of the molecule, with a positive charge on the indolium nitrogen and a negative charge on the sulfonate group, contributes to its high melting point and solubility in polar solvents. The sulfonate group significantly enhances its water solubility compared to its non-sulfonated counterparts.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the formation of a sulfonated indole precursor, followed by N-alkylation (quaternization). This approach ensures the regioselective introduction of the sulfonate and ethyl groups.

Synthesis of the Precursor: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

The foundational step is the Fischer indole synthesis, a classic and reliable method for creating the indole core.

Experimental Protocol: Fischer Indole Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in glacial acetic acid (75 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain this temperature for 3 hours. The reaction involves the acid-catalyzed condensation of the hydrazine with the ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement (the Fischer indole synthesis) to form the indole ring.

  • Isolation of the Sulfonic Acid: Cool the reaction mixture to 4°C. The product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, will precipitate out of the solution. Collect the solid by filtration.

  • Salt Formation: Dissolve the crude product in methanol. To this solution, add a saturated solution of potassium hydroxide in 2-propanol. This will precipitate the potassium salt of the sulfonic acid.

  • Purification: Collect the potassium salt by filtration, wash sequentially with 2-propanol and diethyl ether, and then dry under vacuum. This yields Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate as a purple solid.

Final Step: N-Alkylation (Quaternization)

The final step to obtain the target compound is the quaternization of the nitrogen atom of the indole precursor with an ethylating agent. This is a standard Sₙ2 reaction where the nucleophilic indole nitrogen attacks the electrophilic ethyl group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the N-alkylation of similar sulfonated indoles.[3] Optimization of reaction time and temperature may be necessary.

  • Reaction Setup: In a round-bottom flask, suspend Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in a suitable solvent such as acetonitrile or a higher boiling point solvent like chlorobenzene.

  • Addition of Ethylating Agent: Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 4-hydrazinobenzenesulfonic acid 4-hydrazinobenzenesulfonic acid Fischer Indole Synthesis Fischer Indole Synthesis 4-hydrazinobenzenesulfonic acid->Fischer Indole Synthesis 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Fischer Indole Synthesis Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Fischer Indole Synthesis->Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Quaternization Quaternization Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate->Quaternization Ethylating Agent Ethylating Agent Ethylating Agent->Quaternization Final Product 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Quaternization->Final Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the gem-dimethyl groups at the 3-position (a singlet), the methyl group at the 2-position (a singlet), and the aromatic protons on the indole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all 13 carbon atoms in the molecule, including the quaternary carbons of the indole ring and the gem-dimethyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for this zwitterionic compound. The expected exact mass for the molecular ion [M] is 267.0929 g/mol .[4]

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the two main functional groups: the indolium ring and the sulfonate group.

  • Indolium Ring: The C2-methyl group of the indolium ring is activated by the positive charge on the adjacent nitrogen atom, making it susceptible to condensation reactions with electrophiles. This reactivity is the cornerstone of its use in cyanine dye synthesis, where it reacts with various methine sources.

  • Sulfonate Group: The sulfonate group is relatively stable but can be used as a handle for further chemical modifications if required. Its primary role is to confer water solubility.

Applications in Research and Development

The principal application of this compound is as a key intermediate in the synthesis of water-soluble cyanine dyes. These dyes, such as Cy3 and Cy5 analogues, are extensively used as fluorescent labels for biomolecules in a wide range of life science research applications, including:

  • Fluorescence microscopy

  • Flow cytometry

  • DNA sequencing

  • Immunoassays

The presence of the sulfonate group allows for the resulting dyes to be used in aqueous biological buffers without precipitation.

Applications Compound 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Intermediate Key Intermediate Compound->Intermediate Dye_Synthesis Cyanine Dye Synthesis Intermediate->Dye_Synthesis Applications Applications Dye_Synthesis->Applications Microscopy Fluorescence Microscopy Applications->Microscopy Flow_Cytometry Flow Cytometry Applications->Flow_Cytometry Sequencing DNA Sequencing Applications->Sequencing Immunoassays Immunoassays Applications->Immunoassays

Caption: Application workflow of the title compound in life sciences.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The unique combination of a reactive indolium core and a solubilizing sulfonate group makes it an indispensable building block for the creation of advanced fluorescent probes for biological and medical research. This guide provides the foundational knowledge for scientists and researchers to confidently work with and utilize this important compound in their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide. National Center for Biotechnology Information.
  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161.
  • Bukia, T., et al. (2023). Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-Indolenine. Chemistry & Chemical Technology, 17(3), 549-555.
  • Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling.
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. 7(2), 221-225.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • ResearchGate. (2020). Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole).

Sources

An In-depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Synthesis, Properties, and Application in Near-Infrared Emitting Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key heterocyclic intermediate in the field of organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its multi-step synthesis, beginning with the foundational Fischer indole synthesis. A significant focus is placed on its pivotal role as a precursor in the development of water-soluble near-infrared (NIR) cyanine dyes, analogues of the clinically important Indocyanine Green (ICG). The causality behind experimental choices is explained, ensuring a deep understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of functional dyes and the development of advanced diagnostic and therapeutic agents.

Introduction: The Significance of the Indolium Scaffold

The indole nucleus is a privileged structural motif, forming the backbone of numerous naturally occurring and synthetic compounds with profound biological activity.[1] The derivatization of this core structure allows for the fine-tuning of a molecule's physicochemical properties, a critical aspect of drug design and the development of functional materials. The subject of this guide, this compound, is a quaternized indolenine derivative that has garnered significant attention as a building block for advanced applications.

The incorporation of a sulfonate group at the 5-position of the indole ring dramatically enhances the molecule's aqueous solubility.[1] This characteristic is paramount for its utility in biological systems, where high water solubility is often a prerequisite for effective delivery and absorption.[1] Furthermore, the indolenine moiety is a fundamental component of the chromophore system in several classes of fluorescent dyes, particularly cyanine dyes, which are renowned for their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1]

This guide will first detail the synthesis of this important intermediate and then explore its application in the synthesis of a water-soluble pentamethine indocyanine dye, a structural analogue of Indocyanine Green (ICG), which has widespread applications in medical diagnostics.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: this compound[2]

  • Synonyms: 1-Ethyl-2,3,3-trimethyl-indoleninium-5-sulfonate, 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt[2]

  • CAS Number: 146368-07-2[2]

  • Molecular Formula: C₁₃H₁₇NO₃S[2]

  • Molecular Weight: 267.35 g/mol [2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight267.35 g/mol [2]
Physical FormSolid[1]
Water SolubilityHigh (due to sulfonate group)[1]

Synthesis of this compound

The synthesis of the target compound is a two-step process that begins with the preparation of its precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, via the well-established Fischer indole synthesis. This is followed by N-alkylation to introduce the ethyl group.

Step 1: Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. In this protocol, 4-hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form the desired indolenine.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).[3]

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for three hours.[3] The elevated temperature is necessary to drive the cyclization and dehydration steps of the Fischer indole synthesis.

  • Isolation and Purification: Cool the reaction mixture until a pink solid precipitates.[3] Collect the product by filtration. The resulting wine-colored crystals of 2,3,3-trimethyl-3H-indole-5-sulfonic acid can be used in the next step without further purification.

Causality of Experimental Choices:

  • Acetic Acid: Serves as both the solvent and the acid catalyst required for the multiple steps of the Fischer indole synthesis, including hydrazone formation, tautomerization, sigmatropic rearrangement, and cyclization.

  • 3-Methyl-2-butanone: Provides the carbon backbone that will form the five-membered ring of the indole structure. The gem-dimethyl group at the 3-position of the final product originates from this ketone.

  • Reflux Conditions: The reaction requires significant thermal energy to overcome the activation barriers of the various steps, particularly the[4][4]-sigmatropic rearrangement and the final aromatization.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-hydrazinobenzenesulfonic acid 4-hydrazinobenzenesulfonic acid Reaction Mixture Reaction Mixture 4-hydrazinobenzenesulfonic acid->Reaction Mixture 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Reaction Mixture Acetic Acid (Solvent/Catalyst) Acetic Acid (Solvent/Catalyst) Acetic Acid (Solvent/Catalyst)->Reaction Mixture Reflux Reflux Reflux->Reaction Mixture 2,3,3-trimethyl-3H-indole-5-sulfonic acid 2,3,3-trimethyl-3H-indole-5-sulfonic acid Reaction Mixture->2,3,3-trimethyl-3H-indole-5-sulfonic acid

Figure 1: Synthesis of the Indole Precursor
Step 2: N-Alkylation to Yield this compound

The second step involves the quaternization of the nitrogen atom of the indole ring through nucleophilic substitution. The nitrogen atom of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent.

Experimental Protocol:

  • Preparation of the Potassium Salt: Dissolve the crude 2,3,3-trimethyl-3H-indole-5-sulfonic acid from Step 1 in methanol. Add a saturated solution of potassium hydroxide in 2-propanol to precipitate the potassium salt.[5] Collect the salt by filtration, wash with 2-propanol and diethyl ether, and dry. This step is crucial as the deprotonated indole is a more potent nucleophile.

  • Alkylation Reaction: Suspend the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate in a suitable solvent such as chlorobenzene. Add an ethylating agent, for example, ethyl iodide or ethyl bromide.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: After the reaction is complete, cool the mixture and decant the solvent. Triturate the residue with a non-polar solvent like 2-propanol to remove unreacted starting materials and byproducts. Collect the solid product by filtration and dry in vacuo.

Causality of Experimental Choices:

  • Formation of the Potassium Salt: Deprotonation of the indole nitrogen with a strong base like KOH significantly increases its nucleophilicity, facilitating the subsequent alkylation reaction.

  • Ethylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this transformation. The choice between them may depend on reactivity and cost.

  • Elevated Temperature: The N-alkylation of the indole ring requires heating to proceed at a reasonable rate.

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Reaction Mixture Reaction Mixture Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate->Reaction Mixture Ethyl Iodide/Bromide Ethyl Iodide/Bromide Ethyl Iodide/Bromide->Reaction Mixture Chlorobenzene (Solvent) Chlorobenzene (Solvent) Chlorobenzene (Solvent)->Reaction Mixture Heat (e.g., 110°C) Heat (e.g., 110°C) Heat (e.g., 110°C)->Reaction Mixture This compound This compound Reaction Mixture->this compound Cyanine_Dye_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Intermediate Formation Intermediate Formation This compound->Intermediate Formation Malonaldehyde dianilide hydrochloride Malonaldehyde dianilide hydrochloride Malonaldehyde dianilide hydrochloride->Intermediate Formation Sulfonated Indolium Salt (2nd equiv.) Sulfonated Indolium Salt (2nd equiv.) Condensation Condensation Sulfonated Indolium Salt (2nd equiv.)->Condensation Acetic Anhydride / Pyridine Acetic Anhydride / Pyridine Acetic Anhydride / Pyridine->Intermediate Formation Step 1 Heat then Room Temp. Heat then Room Temp. Heat then Room Temp.->Intermediate Formation Dark Dark Dark->Condensation Water-Soluble Pentamethine Indocyanine Dye Water-Soluble Pentamethine Indocyanine Dye Intermediate Formation->Condensation Condensation->Water-Soluble Pentamethine Indocyanine Dye

Sources

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic compound of interest in the development of specialty dyes and other functional materials. The synthesis is presented as a multi-step process, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Overview

This compound is a quaternary indolium salt characterized by a sulfonate group on the benzene ring and an ethyl group on the heterocyclic nitrogen. Its synthesis is most logically approached through a three-stage sequence that builds the molecule from commercially available precursors.

The core of this strategy involves the celebrated Fischer indole synthesis, a robust method for creating the indole ring system from a phenylhydrazine derivative and a ketone or aldehyde.[1][2][3] In this specific pathway, we will first synthesize a sulfonated phenylhydrazine. This intermediate will then undergo the Fischer cyclization, followed by a final N-alkylation step to yield the target quaternary salt. This approach ensures regioselective placement of the sulfonate group at the 5-position of the indole ring.

The complete synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: N-Ethylation (Quaternization) A p-Aminobenzenesulfonic Acid B Diazonium Salt Intermediate A->B  Diazotization  (NaNO₂, HCl) C Phenylhydrazine-4-sulfonic Acid B->C  Reduction  (Na₂S₂O₅ / NaHSO₃) E 2,3,3-Trimethyl-3H-indole-5-sulfonate C->E  Acid-Catalyzed  Cyclization D 3-Methyl-2-butanone D->E G This compound E->G F Ethylating Agent (e.g., Ethyl Iodide) F->G

Caption: Overall workflow for the synthesis of the target indolium salt.

Stage 1: Synthesis of Phenylhydrazine-4-sulfonic Acid

The foundational precursor for the indole core is phenylhydrazine-4-sulfonic acid. This intermediate is prepared from p-aminobenzenesulfonic acid (sulfanilic acid) via a two-step diazotization and reduction sequence.[4][5]

Mechanistic Rationale

The synthesis begins with the conversion of the primary aromatic amine of sulfanilic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is a versatile intermediate. Subsequent reduction of the diazonium group, typically with sodium metabisulfite or sodium bisulfite, yields the desired hydrazine functionality.[4][5][6] The choice of a mild reducing agent is crucial to prevent over-reduction.

Detailed Experimental Protocol

Materials:

  • p-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium metabisulfite (Na₂S₂O₅) or Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of p-aminobenzenesulfonic acid in aqueous sodium hydroxide.

    • In a separate beaker, dissolve sodium nitrite in water.

    • Cool the flask containing the sulfanilic acid solution to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid to the cooled solution while maintaining the temperature below 5 °C.

    • To this acidic slurry, add the sodium nitrite solution dropwise. The temperature must be strictly controlled between 0-5 °C to ensure the stability of the diazonium salt.[4] Stir for 30 minutes after the addition is complete.

  • Reduction:

    • Prepare a solution of sodium metabisulfite in water and cool it to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sodium metabisulfite solution. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Acidify the reaction mixture with concentrated HCl. This will precipitate the phenylhydrazine-4-sulfonic acid.

    • Heat the mixture to boiling to ensure complete reaction and then allow it to cool overnight.[4]

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield phenylhydrazine-4-sulfonic acid as a pale yellow solid.

Stage 2: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonate

This stage constitutes the core ring-forming reaction, where the synthesized phenylhydrazine derivative is condensed with a ketone to form the indole structure.[2]

Mechanistic Rationale

The Fischer indole synthesis proceeds through several key steps.[3] First, the phenylhydrazine-4-sulfonic acid reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form a phenylhydrazone intermediate. Under strong acid catalysis (e.g., acetic acid, polyphosphoric acid, or zinc chloride), this hydrazone tautomerizes to an ene-hydrazine.[1][2] A[7][7]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and aromatization to yield the stable indole ring system.[3] The use of 3-methyl-2-butanone specifically leads to the 2,3,3-trimethyl substitution pattern on the indolenine ring.

Fischer_Indole_Mechanism A Phenylhydrazine-4-sulfonic Acid + 3-Methyl-2-butanone B Phenylhydrazone Intermediate A->B Condensation (-H₂O) C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Di-imine Intermediate) C->D Protonation & Rearrangement E Cyclization & Loss of NH₃ D->E F 2,3,3-Trimethyl-3H-indole-5-sulfonate E->F Aromatization

Caption: Simplified mechanism of the Fischer indole synthesis stage.

Detailed Experimental Protocol

Materials:

  • Phenylhydrazine-4-sulfonic acid

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Glacial acetic acid (as both solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine-4-sulfonic acid, a molar excess of 3-methyl-2-butanone, and glacial acetic acid.[8]

    • Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC). A microwave-assisted protocol could significantly reduce the reaction time.[8]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and ethyl acetate.

    • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 2,3,3-Trimethyl-3H-indole-5-sulfonate can be purified by recrystallization or flash column chromatography to yield the pure product. The zwitterionic nature of this intermediate may necessitate specific solvent systems for purification.

Stage 3: N-Ethylation to Form the Quaternary Indolium Salt

The final step is the quaternization of the indole nitrogen to form the target this compound. This is a standard N-alkylation reaction.

Mechanistic Rationale

The nitrogen atom in the 2,3,3-trimethyl-3H-indole-5-sulfonate intermediate is nucleophilic. It will readily attack an electrophilic ethyl source, such as ethyl iodide or diethyl sulfate, in an SN2 reaction. This alkylation converts the tertiary amine within the heterocyclic ring into a quaternary ammonium salt, resulting in the final indolium product. The choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often suitable.

Detailed Experimental Protocol

Materials:

  • 2,3,3-Trimethyl-3H-indole-5-sulfonate

  • Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diethyl ether

Procedure:

  • Alkylation Reaction:

    • Dissolve the 2,3,3-trimethyl-3H-indole-5-sulfonate intermediate in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask.

    • Add a molar excess of the ethylating agent (e.g., ethyl iodide) to the solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The product, being a salt, may precipitate out of the solution upon cooling or by adding a non-polar solvent like diethyl ether.

    • Filter the solid product and wash it thoroughly with diethyl ether to remove any unreacted ethylating agent and solvent.

    • Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Summary

StepReactantsKey ReagentsProductTypical Yield (%)
1 p-Aminobenzenesulfonic acidNaNO₂, HCl, Na₂S₂O₅Phenylhydrazine-4-sulfonic acid30-40%[4]
2 Phenylhydrazine-4-sulfonic acid, 3-Methyl-2-butanoneAcetic Acid2,3,3-Trimethyl-3H-indole-5-sulfonate70-90% (based on analogous reactions)[8]
3 2,3,3-Trimethyl-3H-indole-5-sulfonateEthyl IodideThis compound>80%

Note: Yields are estimates based on literature for analogous transformations and may vary based on experimental conditions and scale.

Conclusion

The synthesis of this compound is a robust, multi-step process that relies on fundamental reactions in organic chemistry. By beginning with the synthesis of a key sulfonated hydrazine precursor, the pathway allows for precise control over the final molecular architecture. Each stage—diazotization/reduction, Fischer indole cyclization, and N-alkylation—is well-documented in chemical literature, providing a reliable foundation for researchers to successfully produce this valuable indolium compound. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving good yields and high purity.

References

  • Google Patents. US3865837A - Process for preparing fischer's base.
  • Google Patents.
  • Google Patents. CN101134734A - Method for preparing phenylhydrazine derivant.
  • Semantic Scholar. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]
  • Wikipedia. Fischer indole synthesis.[Link]
  • PubMed.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth analysis of the known physical and chemical properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2). As a zwitterionic indolium derivative, this compound possesses unique characteristics that are critical for its application in organic synthesis. This guide consolidates data on its molecular structure, thermal stability, and physical state, and presents robust, field-proven methodologies for its analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthetic applications and material characterization.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a positively charged quaternary nitrogen within an indolium ring system and a negatively charged sulfonate group attached to the fused benzene ring. This internal salt, or zwitterionic, structure is fundamental to its physical properties.

  • IUPAC Name: 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[1]

  • Synonyms: 1-Ethyl-2,3,3-trimethyl-indoleninium-5-sulfonate, 1-Ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate[2]

  • CAS Number: 146368-07-2[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₇NO₃S[1][2][3]

The molecule's structure combines a hydrophobic core with two distinct ionic moieties, suggesting complex solubility behavior and a high degree of polarity.

cluster_workflow HRMS (ESI-TOF) Workflow A 1. Sample Prep Dissolve in MeOH/H₂O B 2. Infusion Syringe pump injection A->B C 3. ESI Source Nebulization & Ionization B->C D 4. Mass Analyzer (TOF) Ion separation by m/z C->D E 5. Detection Ion signal amplification D->E F 6. Data Analysis Compare experimental vs. theoretical mass E->F

Caption: Experimental workflow for HRMS characterization.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

  • Instrument Setup:

    • Set the ESI source to positive ion mode to detect the [M+H]⁺ adduct or negative ion mode for the [M-H]⁻, although as a zwitterion, it may be directly observed.

    • Calibrate the mass analyzer using a known standard solution immediately prior to the run.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the theoretical mass (267.0929 Da for the neutral species). [1]4. Data Analysis: Determine the experimental monoisotopic mass from the resulting spectrum. A mass accuracy within 5 ppm of the theoretical value provides high confidence in the elemental composition.

Trustworthiness: The protocol's validity rests on the pre-analysis calibration of the mass spectrometer. The extremely high accuracy of the measurement provides an unambiguous confirmation of the molecular formula, acting as a primary validation of the compound's identity.

Protocol: Purity and Structural Confirmation via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) provides the definitive map of the compound's covalent framework.

  • ¹H NMR: Confirms the presence and connectivity of all hydrogen-containing groups (ethyl, three distinct methyls, aromatic protons) and their relative ratios.

  • ¹³C NMR: Confirms the carbon backbone, including the quaternary carbons which are invisible in ¹H NMR.

  • Solvent Choice: The compound's zwitterionic nature necessitates a polar deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate the signals and verify that the ratios correspond to the structure (e.g., 3H for a methyl group, 2H for a methylene group).

    • Analyze chemical shifts and coupling patterns to confirm assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Confirm the presence of the expected number of carbon signals (13 unique signals are expected for this structure).

  • Advanced Analysis (Optional): If structural ambiguity exists, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively map proton-proton and proton-carbon connectivities.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed and self-consistent structural fingerprint. The purity can be assessed by the absence of significant unassignable signals in the spectra.

References

Sources

A Comprehensive Technical Guide to Determining the Aqueous and Organic Solvent Solubility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a zwitterionic organic compound. Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical considerations and practical methodologies for accurately determining its solubility in various solvent systems. We delve into the unique physicochemical characteristics of this molecule, including its permanent positive charge on the indolium ring and the negative charge on the sulfonate group, and how these features govern its solubility behavior. This guide presents step-by-step protocols for both kinetic and thermodynamic solubility assays, emphasizing experimental design, execution, and data analysis, in line with established standards such as the OECD Guideline 105 for water solubility. Furthermore, we explore the key factors influencing the solubility of zwitterionic compounds and provide a structured approach to interpreting experimental outcomes. This document is intended to be a valuable resource for researchers seeking to characterize the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate, poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unpredictable in vitro results, and difficulties in formulation.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to preclinical and clinical development.[1][4]

This guide focuses on this compound (CAS: 146368-07-2), a molecule possessing a unique zwitterionic structure.[5][6] Its structure, featuring a permanently charged quaternary ammonium cation and a sulfonate anion, suggests a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium. This document serves as a detailed manual for researchers to systematically investigate and understand the solubility of this intriguing compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential before embarking on solubility studies.[7][8][9]

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃S[5][6]
Molecular Weight 267.35 g/mol [5]
CAS Number 146368-07-2[5][6][10]
Physical Form Solid[6]
Melting Point >232°C (decomposition)[10][11]
Structure Zwitterionic (inner salt)[5]

The zwitterionic, or inner salt, nature of this compound is its most defining feature in the context of solubility. Unlike compounds that are neutral or can be protonated or deprotonated at different pH values, this molecule has both a fixed positive and a fixed negative charge. This structure influences its crystal lattice energy and its interactions with solvent molecules.[12][13]

Theoretical Framework: Factors Influencing Zwitterion Solubility

The solubility of any compound is a result of the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For zwitterionic molecules like this compound, several factors come into play:

  • Solvent Polarity : Polar solvents are generally better at solvating charged species. Water, with its high dielectric constant and ability to form hydrogen bonds, is expected to be a good solvent. The solubility in organic solvents will vary significantly with their polarity.

  • pH of the Medium : While the charges on this specific zwitterion are permanent and not directly titratable in the conventional sense, the pH of the aqueous medium can still influence solubility by affecting the activity of water and the ionic strength of the solution.

  • Ionic Strength : The presence of other salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the zwitterionic compound due to complex ionic interactions.[12][13]

  • Temperature : The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.[14]

  • Crystal Form (Polymorphism) : Different crystalline forms of the same compound can exhibit different solubilities. The thermodynamic solubility is that of the most stable crystalline form.[15]

Methodologies for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[3][16] Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][3][17] This method is high-throughput and mimics the conditions of many in vitro biological assays.[1][17][18]

  • Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.[18]

  • Plate Setup : In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer-containing wells to achieve the desired final concentration range.[18]

  • Mixing and Incubation : Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time, typically 1-2 hours.[1][18]

  • Measurement : Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[1][18]

  • Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM stock in DMSO add_compound Dispense stock into buffer prep_stock->add_compound prep_buffer Add aqueous buffer to plate prep_buffer->add_compound incubate Mix and incubate (1-2h) add_compound->incubate measure Measure light scattering (Nephelometry) incubate->measure analyze Determine highest concentration without precipitation measure->analyze

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility is the concentration of a saturated solution of a compound in a specific solvent at equilibrium.[2][15][16] This is a more accurate representation of a compound's true solubility and is crucial for formulation and preclinical development.[2][15] The "shake-flask" method is the gold standard.

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105, for determining water solubility.[7][8][9][19][20]

  • Preparation : Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate buffer at various pHs, or organic solvents). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[15][16]

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[15][16]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.[1][19] Care must be taken to avoid temperature changes during this step.

  • Quantification : Carefully take an aliquot of the clear, saturated supernatant.

  • Dilution and Analysis : Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][16]

  • Data Analysis : Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the measured concentration. This value represents the thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add excess solid compound to solvent equilibrate Agitate at constant temp (24-72h) add_solid->equilibrate separate Centrifuge or filter to remove solid equilibrate->separate aliquot Take aliquot of supernatant separate->aliquot analyze Dilute and analyze by HPLC or LC-MS aliquot->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The results from the solubility studies should be meticulously documented. Below are template tables for presenting the gathered data.

Table 1: Kinetic Solubility of this compound

Aqueous MediumTemperature (°C)Kinetic Solubility (µM)Method
PBS (pH 7.4)25Experimental ValueNephelometry
FaSSIF37Experimental ValueNephelometry
FeSSIF37Experimental ValueNephelometry

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Thermodynamic Solubility (mM)
Water25Experimental ValueCalculated Value
0.1 M HCl (pH 1)25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value

Interpreting these results requires considering the context of the experiment. High kinetic solubility in PBS suggests the compound is unlikely to precipitate in standard in vitro assays. The thermodynamic solubility data provides the upper limit of dissolution and is critical for developing oral formulations. A significant difference between kinetic and thermodynamic solubility may indicate supersaturation, a phenomenon that can be leveraged in formulation design.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By understanding its zwitterionic nature and applying robust methodologies such as kinetic nephelometry and the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately increasing the probability of success for drug candidates with this unique chemical scaffold.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • OECD. (2022). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
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An In-Depth Technical Guide to the Spectral Analysis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: As of the current date, publicly accessible, experimentally-derived spectral data (NMR, IR, MS) for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is not available. This guide has been constructed by a Senior Application Scientist to provide a robust framework for researchers, scientists, and drug development professionals on the expected spectral characteristics of this molecule. The predictions herein are based on a thorough analysis of its constituent functional groups and established principles of spectroscopic interpretation, supported by data from analogous structures.

Introduction

This compound is a heterocyclic organic compound featuring a quaternary indolium cation and a sulfonate anion, existing as a zwitterion. Its structure combines a positively charged nitrogenous core with a negatively charged sulfonate group, rendering it a molecule of interest in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate or a functional dye. Accurate structural elucidation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed overview of the theoretical underpinnings and practical methodologies for the comprehensive spectral analysis of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to predicting and interpreting its spectral data.

cluster_aromatic C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S1 S C4->S1 C6 C C5->C6 C6->C1 C7 C C8 C C9 C(CH3)2 C10 C(CH3) C9->C10 N1 N+ N1->C1 N1->C6 N1->C9 C11 CH2 N1->C11 C12 CH3 C11->C12 O1 O- S1->O1 O2 =O S1->O2 O3 =O S1->O3 H4 H H6 H H7 H

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Rationale: The choice of solvent is critical for zwitterionic and salt-like compounds. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices to ensure solubility. A standard 500 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard 45° pulse width with an acquisition time of approximately 4 seconds and no relaxation delay for routine semi-quantitative spectra.[1]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Instrument Setup (¹³C NMR):

    • Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet signals for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Employ a 30° pulse with a 4-second acquisition time and no relaxation delay for efficient data collection on compounds of this molecular weight.[1]

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. For CD₃OD, the residual CHD₂OD peak is at 3.31 ppm.[2][3]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.5 - 8.0Multiplet3HAromatic Protons (H-4, H-6, H-7)Protons on the benzene ring are deshielded due to aromaticity and the electron-withdrawing effect of the sulfonate group. The specific splitting pattern will depend on their coupling constants.
~4.2 - 4.5Quartet2HN-CH₂ (Ethyl group)The methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. They are split by the methyl group protons.
~2.7 - 2.9Singlet3HC2-CH₃This methyl group is attached to a C=N⁺ double bond, resulting in a deshielded singlet.
~1.5 - 1.7Singlet6HC3-(CH₃)₂The two methyl groups at the C3 position are equivalent and appear as a single, sharp peak.
~1.4 - 1.6Triplet3HN-CH₂-CH₃ (Ethyl group)The terminal methyl group of the ethyl chain, split by the adjacent methylene protons.
Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170 - 180C2 (C=N⁺)The iminium carbon is highly deshielded due to the positive charge on the adjacent nitrogen.
~140 - 150C5 (C-SO₃⁻) & C7aAromatic carbons directly attached to the sulfonate group and the fused ring system are significantly downfield.
~120 - 135C4, C6, C7, C3aOther aromatic carbons, with their specific shifts influenced by their position relative to the substituents.
~50 - 55C3The quaternary C3 carbon, attached to two methyl groups and the nitrogen.
~45 - 50N-CH₂The methylene carbon of the ethyl group, attached to the positively charged nitrogen.
~20 - 25C3-(CH₃)₂The two equivalent methyl carbons at the C3 position.
~15 - 20C2-CH₃The methyl carbon attached to the iminium carbon.
~10 - 15N-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

Rationale: For solid, non-volatile samples, the KBr pellet method is a standard and reliable technique. It involves dispersing the sample in a matrix of potassium bromide, which is transparent to IR radiation.[4]

  • Preparation:

    • Gently heat spectroscopy-grade potassium bromide (KBr) in an oven to ensure it is completely dry, as KBr is hygroscopic.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dry KBr. The sample concentration should be between 0.5% and 1%.[4][5]

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR light (~2 µm) to minimize scattering.[4]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die to remove trapped air and moisture.[6]

    • Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[4]

    • Carefully release the pressure and retrieve the transparent or translucent pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 - 400 cm⁻¹).

    • Process the spectrum by performing a baseline correction if necessary.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3100 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations of C-H bonds on the benzene ring.
2980 - 2850C-H StretchAliphatic C-HStretching vibrations from the ethyl and methyl groups.
~1650C=N⁺ StretchIminium ionThe carbon-nitrogen double bond in the indolium ring will have a characteristic stretching frequency.
1600 & 1475C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
~1350 & ~1175S=O Asymmetric & Symmetric StretchSulfonate (SO₃⁻)Strong and characteristic absorption bands for the sulfonate group are expected in these regions.[7]
~1040S-O StretchSulfonate (SO₃⁻)Stretching vibration of the sulfur-oxygen single bond.[8]
800 - 900C-H Bend (out-of-plane)Aromatic RingThe pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray Ionization (ESI) is the ideal technique for this pre-charged, salt-like compound.

Experimental Protocol: Direct Infusion ESI-MS

Rationale: ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it perfect for analyzing ionic compounds without causing significant fragmentation in the source.[9] Direct infusion allows for rapid analysis without chromatographic separation.

cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis A Dissolve sample in LC-MS grade solvent (e.g., MeOH/H2O) B Dilute to ~1-10 µg/mL A->B C Infuse sample into ESI source via syringe pump B->C Direct Infusion D Ionize sample (Positive Mode) C->D E Analyze ions in Mass Analyzer (e.g., TOF, Orbitrap) D->E F Detect ions and generate mass spectrum E->F

Figure 2: Workflow for Direct Infusion ESI-MS Analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in an ESI-compatible solvent, such as a methanol/water or acetonitrile/water mixture.[10]

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[10]

    • If necessary, add a small amount (e.g., 0.1%) of formic acid to the solution to aid in the ionization process, although this compound is already charged.[9]

  • Data Acquisition:

    • Set up the mass spectrometer to operate in positive ion mode.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is required.

Predicted Mass Spectrum Data

The compound is a zwitterion, but in the gas phase, it is expected to be detected as the intact cation.

Predicted m/z Ion Formula Ion Type Rationale
~267.093[C₁₃H₁₇NO₃S][M]As an internally compensated salt (zwitterion), the intact molecule has a neutral overall charge. However, in the ESI process, it's most likely to be observed as the intact molecule with a mass corresponding to its neutral formula.
~268.100[C₁₃H₁₈NO₃S]⁺[M+H]⁺Protonation of the sulfonate group is possible, leading to the detection of the protonated molecule. This would be the primary ion observed in positive mode ESI-MS.

Fragmentation Analysis: Tandem MS (MS/MS) experiments could be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Quaternary ammonium salts often undergo charge-remote fragmentation or Hofmann elimination.[11][12] Potential fragmentation pathways could include the neutral loss of ethene (C₂H₄, 28 Da) from the N-ethyl group or other characteristic losses from the indolium core.

Conclusion

This guide outlines the predicted spectral characteristics of this compound based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality NMR, IR, and MS data. While the data presented here is predictive, it serves as a robust reference for the structural verification and characterization of this compound. Experimental validation is the necessary next step to confirm these predictions and fully elucidate the spectral profile of this molecule.

References

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra.
  • Helsinki University. (n.d.). Sample preparation for FT-IR.
  • Helsinki University. (n.d.). Quick User Guide for FT-IR.
  • Cydzik, I., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides. Acta Pol Pharm, 68(5), 649-56.
  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.
  • Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications. (2022). MDPI.
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  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC - NIH.
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An In-depth Technical Guide to the Safe Handling of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2). As a specialized organic compound, direct and extensive toxicological data is limited. Therefore, this guide synthesizes available safety information with a risk-based assessment derived from its structural components—an indolium cation and a sulfonate anion. The protocols herein are designed for researchers, chemists, and drug development professionals to establish a robust safety framework when working with this and structurally related novel compounds.

Section 1: Compound Identification and Physicochemical Profile

This compound is a heterocyclic organic salt. Understanding its fundamental properties is the first step in a thorough risk assessment. The compound is a solid at room temperature and its known properties are summarized below.[1]

PropertyValueSource
CAS Number 146368-07-2Sigma-Aldrich, PubChem[2]
Molecular Formula C₁₃H₁₇NO₃SPubChem[2]
Molecular Weight 267.35 g/mol PubChem[2]
Physical Form SolidCymitQuimica[1], Sigma-Aldrich
Melting Point >232°C (decomposes)ChemicalBook[3]
Recommended Storage 2-8°C, Sealed in dry conditionsSigma-Aldrich
Synonyms 1-Ethyl-2,3,3-trimethylindoleninium-5-sulfonateCymitQuimica[1]

Section 2: Hazard Identification and Risk Assessment

Due to the compound's specialized nature, a complete, officially sanctioned GHS classification may not be universally available. However, supplier safety data indicates a clear hazard profile. This assessment is further informed by analyzing the hazards associated with its core chemical moieties: the indolium ring and the sulfonate group.

GHS Classification and Statements

Data provided by suppliers aligns on the following GHS hazard classifications.

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Causality of Hazards (Expert Analysis)
  • Skin and Eye Irritation (H315, H319): The charged indolium cation and the overall ionic nature of the salt can disrupt cell membranes upon contact, leading to irritation. Structurally similar compounds, such as 1,2,3,3-Tetramethyl-3H-indolium Iodide, are also classified as skin and eye irritants.[4]

  • Respiratory Irritation (H335): As a fine solid powder, the compound can be easily aerosolized.[1] Inhalation of this particulate matter can cause mechanical and chemical irritation to the upper respiratory tract.[5]

  • Oral Toxicity (H302): The "Harmful if swallowed" classification suggests moderate acute oral toxicity. The mechanism is not well-defined but is a common classification for many specialized organic salts.

Risk Assessment Workflow

A systematic risk assessment is mandatory before any handling of this compound. The following workflow should be documented for every new experimental protocol.

RiskAssessment cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_control Phase 3: Control Measures cluster_review Phase 4: Review & Finalize A Identify Compound (CAS 146368-07-2) B Gather SDS & Literature Data (H302, H315, H319, H335) A->B C Analyze Process (Weighing, Dissolving, Transfer) B->C D Identify Potential Exposure Routes (Inhalation, Dermal, Ingestion) C->D E Select Engineering Controls (Fume Hood, Ventilation) D->E F Determine Required PPE (Gloves, Goggles, Lab Coat) G Establish Safe Work Procedures (SOP) H Develop Emergency Plan (Spill, Exposure) G->H I Finalize & Document (Sign off on protocol) H->I

Caption: Workflow for conducting a risk assessment.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is required, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Ventilation: All handling of the solid compound that may generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood or a powder containment hood.[4] General laboratory ventilation is insufficient.

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly, as is standard for handling irritant chemicals.[4][6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum standard for handling the solid and related solutions. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should also be worn over the goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required.[7] Ensure it is fully buttoned. For larger-scale operations, consider a chemically resistant apron.

  • Respiratory Protection: Not typically required if all handling of solids is performed within a functioning fume hood. If a fume hood is not available for a specific task, a risk assessment must be performed, and at a minimum, a NIOSH-approved respirator with a particulate filter (e.g., N95) would be necessary.

PPESelection Start Task: Handling 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate q_dust Will dust be generated? (e.g., weighing solid) Start->q_dust c_hood Action: Use Chemical Fume Hood q_dust->c_hood Yes c_no_hood Action: Use Respirator (N95 min.) + Re-evaluate task safety q_dust->c_no_hood No Fume Hood Available q_splash Risk of splash? (e.g., dissolving, transferring) q_dust->q_splash No c_hood->q_splash c_goggles Required: Safety Goggles q_splash->c_goggles No c_faceshield Required: Goggles + Face Shield q_splash->c_faceshield Yes c_gloves Required: Nitrile Gloves c_goggles->c_gloves c_faceshield->c_gloves c_coat Required: Lab Coat c_gloves->c_coat End Proceed with Task c_coat->End SpillResponse spill Spill Detected! evacuate Evacuate Area Alert Personnel spill->evacuate don_ppe Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) evacuate->don_ppe q_size Spill Size? don_ppe->q_size minor_spill Action: Contain & Absorb (Use sand, soda ash) q_size->minor_spill Minor (<5g, contained) major_spill Action: Call Emergency Response Team Do Not Attempt Cleanup q_size->major_spill Major collect Collect Absorbed Material into Hazardous Waste Container minor_spill->collect report Report Incident major_spill->report decontaminate Decontaminate Spill Area & Dispose of Waste Properly collect->decontaminate decontaminate->report

Caption: Decision-making workflow for a chemical spill.

References

  • This compound Compound Summary, Source: PubChem, National Center for Biotechnology Inform
  • Safety Data Sheet: Sulfonic acids, petroleum, sodium salts, Source: Chemos GmbH & Co.KG, URL: [Link]
  • Strategies for the Safe Handling of Sulfonic Acid, Source: Capital Resin Corpor
  • Hazard Summary for Alkane Sulfonic Acid, Source: New Jersey Department of Health, URL: [Link]
  • 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-(phenylsulfonyl)-, iodide (1:1) Substance Details, Source: U.S. Environmental Protection Agency (EPA), URL: [Link]
  • What are the safety precautions when handling organic salts?, Source: Anquan Chemical Blog, URL: [Link]

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"1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Abstract

This compound is a heterocyclic quaternary ammonium salt. While not a pharmacologically active agent with a traditional biological mechanism of action, it serves as a critical precursor in the synthesis of cyanine dyes. Its "mechanism of action" is therefore chemical in nature, centered on its reactivity and its contribution to the photophysical properties of the resulting dyes. This guide elucidates the chemical mechanism of this compound as a key building block for functional molecules used in biomedical research and diagnostics.

Introduction: A Paradigm Shift from Biological to Chemical Mechanism

In the realm of drug development, the "mechanism of action" typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. However, for a compound like this compound, its significance lies not in direct biological activity, but in its role as a foundational component for creating highly specialized molecules. This technical guide will therefore focus on its chemical mechanism of action, detailing its function in the synthesis of cyanine dyes and its influence on their subsequent utility as fluorescent probes.

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. Their intense color and strong fluorescence in the visible and near-infrared (NIR) spectra make them invaluable tools in various scientific disciplines, including:

  • Fluorescence microscopy

  • Flow cytometry

  • DNA sequencing

  • Immunoassays

  • Photodynamic therapy

The specific properties of a cyanine dye, such as its absorption and emission wavelengths, are determined by the nature of the heterocyclic nuclei and the length of the polymethine chain. This compound provides the indolium core, a popular choice for constructing robust and efficient fluorescent dyes.

The Chemical Mechanism of Action: A Tale of Two Parts

The utility of this compound can be dissected into two interconnected mechanisms: its reactivity in chemical synthesis and its contribution to the photophysical properties of the final dye molecule.

Mechanism of Synthesis: The Knoevenagel Condensation

The primary chemical "action" of this compound is its participation in Knoevenagel-type condensation reactions. The key to this reactivity lies in the acidity of the protons on the methyl group at the 2-position of the indolium ring.

The electron-withdrawing nature of the quaternary ammonium nitrogen atom enhances the acidity of these protons, making them susceptible to deprotonation by a weak base. This generates a highly reactive methylene base intermediate, which can then undergo a nucleophilic attack on an electrophilic carbonyl group of another molecule, typically an aldehyde or a ketone.

This reaction is the cornerstone of cyanine dye synthesis, allowing for the formation of the characteristic polymethine bridge that links the heterocyclic nuclei.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Indolium This compound MethyleneBase Methylene Base Intermediate (Nucleophile) Indolium->MethyleneBase + Base Base Base (e.g., Pyridine) Aldehyde Electrophilic Aldehyde/Ketone MethyleneBase->Aldehyde Nucleophilic Attack Intermediate Unstable Intermediate Aldehyde->Intermediate CyanineDye Final Cyanine Dye Intermediate->CyanineDye - H2O

Figure 1: Generalized workflow of a Knoevenagel-type condensation for cyanine dye synthesis.
Mechanism of Function: Contribution to Photophysical Properties

Once incorporated into a cyanine dye, the indolium moiety plays a crucial role in the molecule's ability to absorb and emit light. The conjugated π-system of the polymethine chain, flanked by the electron-donating and accepting indolium nuclei, creates a molecular orbital structure with a relatively small HOMO-LUMO gap.

This allows the molecule to absorb low-energy photons in the visible and NIR regions of the electromagnetic spectrum, exciting an electron to a higher energy state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of slightly lower energy (longer wavelength), a phenomenon known as fluorescence.

The specific properties of the this compound, such as the ethyl and trimethyl substitutions, influence the electron density of the heterocyclic system, thereby fine-tuning the resulting dye's spectral characteristics. The sulfonate group (-SO₃⁻) is a particularly important feature, as it imparts water solubility to the final dye, making it suitable for use in aqueous biological environments without the need for organic co-solvents.

Experimental Protocol: Synthesis of a Symmetrical Cyanine Dye

The following is a representative protocol for the synthesis of a symmetrical cyanine dye using this compound as the starting material. This protocol is for illustrative purposes and should be adapted and optimized based on specific experimental goals and safety considerations.

Objective: To synthesize a symmetrical carbocyanine dye by reacting two equivalents of this compound with one equivalent of triethyl orthoformate.

Materials:

  • This compound

  • Triethyl orthoformate

  • Pyridine (as both solvent and base)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2 equivalents of this compound in a minimal amount of pyridine.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of triethyl orthoformate.

  • Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the appearance of a deep color.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude dye may precipitate from the solution.

  • Purification:

    • Filter the crude product and wash with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials and byproducts. .

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The final product should be characterized by techniques such as UV-Vis spectroscopy (to determine absorption maximum), fluorescence spectroscopy (to determine emission maximum), and NMR spectroscopy (to confirm the structure).

Data Presentation: Expected Photophysical Properties

The resulting symmetrical carbocyanine dye from the protocol above would be expected to have the following photophysical properties:

PropertyExpected Value
Absorption Maximum (λmax)~550 nm
Emission Maximum (λem)~570 nm
Molar Extinction Coefficient (ε)> 150,000 M-1cm-1
Quantum Yield (Φ)0.1 - 0.3
SolventEthanol

Note: These are representative values and the actual properties may vary depending on the purity of the product and the solvent used for measurement.

Conclusion: A Versatile Building Block for Fluorescent Probes

This compound is a prime example of a molecule whose "mechanism of action" is defined by its chemical reactivity and its contribution to the functional properties of a larger molecular assembly. Its ability to undergo efficient condensation reactions and to impart desirable photophysical and solubility characteristics to the resulting cyanine dyes makes it an indispensable tool in the development of advanced fluorescent probes for a wide range of scientific applications. Understanding this chemical mechanism is crucial for the rational design of new dyes with tailored properties for specific research and diagnostic needs.

References

  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanine dyes during the 1990s: a review. Chemical Reviews, 100(6), 1973–2012. [Link]
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155. [Link]
  • Benson, R. C., & Kues, H. A. (1977). The fluorescence properties of cyanine dyes. The Journal of Chemical Physics, 66(2), 743–749. [Link]
  • Strekowski, L., & Lmy, M. (2008). Cyanine Dyes with Aromatic Substituents in the Polymethine Chain. Current Organic Chemistry, 12(15), 1296–1314. [Link]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic organic compound, stands as a critical intermediate in the synthesis of advanced functional molecules. Its unique structure, featuring a quaternized indolium core and a solubilizing sulfonate group, positions it as a valuable precursor for a range of applications, primarily in the development of cyanine dyes for biomedical imaging and diagnostics. This guide elucidates the core chemical attributes of this compound and explores its potential research applications, providing detailed synthetic methodologies and a forward-looking perspective on its utility in drug development and molecular sensing.

Core Molecular Attributes and Synthesis

This compound (CAS No. 146368-07-2) possesses a molecular formula of C13H17NO3S.[1] The molecule is characterized by a positively charged indolium ring system, which serves as a key component of many chromophores, and a negatively charged sulfonate group that imparts aqueous solubility. This zwitterionic nature is a significant asset for its application in biological systems.

The synthesis of this compound typically begins with the preparation of 2,3,3-trimethylindolenine, often achieved through the Fischer indole synthesis.[2] This is followed by ethylation of the nitrogen atom and subsequent sulfonation of the indole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146368-07-2[1]
Molecular Formula C13H17NO3S[1]
Molecular Weight 267.35 g/mol [1]
Appearance Pink Solid[3]
Solubility Soluble in DMSO, Methanol, Water[3]

Primary Application: Synthesis of Cyanine Dyes

The most prominent application of this compound is its role as a precursor in the synthesis of cyanine dyes.[4][5] Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei connected by a polymethine bridge. They are widely utilized as fluorescent labels in various biological research applications due to their high molar extinction coefficients and tunable absorption and emission spectra.[6]

The indolium moiety of this compound serves as one of the heterocyclic nuclei in the final cyanine dye structure. The presence of the sulfonate group is particularly advantageous as it enhances the water solubility of the resulting dye, a critical factor for biocompatibility and use in aqueous biological environments.[2]

General Mechanism of Cyanine Dye Synthesis

The synthesis of cyanine dyes from indolium precursors generally involves a condensation reaction between two heterocyclic quaternary salts and a polymethine-chain precursor.[4][7] The reaction can be tailored to produce symmetrical or asymmetrical dyes with varying lengths of the polymethine chain, which in turn determines the absorption and emission wavelengths of the dye.

Cyanine_Synthesis_Workflow Indolium 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Hemicyanine Hemicyanine Intermediate Indolium->Hemicyanine Condensation Polymethine Polymethine Precursor (e.g., Malonaldehyde dianilide) Polymethine->Hemicyanine Heterocycle Second Heterocyclic Quaternary Salt CyanineDye Asymmetrical Cyanine Dye Heterocycle->CyanineDye Hemicyanine->CyanineDye Condensation

Caption: General workflow for asymmetrical cyanine dye synthesis.

Exemplary Protocol for Asymmetrical Cyanine Dye Synthesis

This protocol is a generalized procedure based on established methods for cyanine dye synthesis from similar sulfonated indolium precursors.[5][8]

Step 1: Formation of the Hemicyanine Intermediate

  • In a round-bottom flask, dissolve this compound and a polymethine precursor (e.g., malonaldehyde dianilide hydrochloride) in a suitable solvent such as acetic anhydride.[5]

  • Heat the reaction mixture with stirring at an elevated temperature (e.g., 120°C) for a specified period (e.g., 30 minutes) to facilitate the condensation reaction.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting product is the hemicyanine intermediate.

Step 2: Formation of the Asymmetrical Cyanine Dye

  • To the cooled reaction mixture containing the hemicyanine intermediate, add a solution of a second, different heterocyclic quaternary salt dissolved in a solvent like pyridine.[5]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours) in the dark to prevent photodegradation of the dye.[5]

  • The final product, an asymmetrical cyanine dye, can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • The precipitate is then collected by filtration, washed, and can be further purified using column chromatography.

Potential Application: Development of Fluorescent Probes

The inherent fluorescence of indole and its derivatives makes them excellent candidates for the development of fluorescent probes for the detection of various analytes.[9][10] The mechanism of detection often relies on a specific chemical reaction between the analyte and the probe, which leads to a measurable change in the probe's fluorescence properties (e.g., quenching or enhancement).[11]

Indolium-based probes have been successfully developed for the detection of anions like cyanide.[11] The positively charged indolium center can act as a recognition site, where nucleophilic attack by the analyte disrupts the conjugated system of the probe, leading to a change in its fluorescence.

Fluorescent_Probe_Mechanism Probe Indolium-Based Fluorescent Probe Complex Probe-Analyte Complex Probe->Complex Binding/ Reaction Analyte Analyte (e.g., Cyanide) Analyte->Complex Signal Fluorescence Change Complex->Signal

Caption: Mechanism of an indolium-based fluorescent probe.

Emerging Application: Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[12][13] Certain cyanine dyes, such as Indocyanine Green (ICG), are already employed as photosensitizers in PDT.[14]

Given that this compound is a direct precursor to cyanine dyes, there is a strong potential for developing novel photosensitizers derived from this compound. The ability to tune the photophysical properties of cyanine dyes by modifying their structure offers a promising avenue for creating next-generation photosensitizers with enhanced efficacy for PDT.[15][16]

Conclusion and Future Perspectives

This compound is a versatile chemical intermediate with significant potential in the fields of biomedical imaging, diagnostics, and therapeutics. Its primary role as a precursor to water-soluble cyanine dyes is well-established, and the methodologies for these syntheses are robust. Future research is likely to focus on the development of novel cyanine dyes derived from this compound with tailored photophysical properties for specific applications, such as near-infrared (NIR) imaging and targeted photodynamic therapy. Furthermore, the exploration of its utility in the design of highly selective and sensitive fluorescent probes for various biologically relevant analytes remains a promising area of investigation. The continued exploration of this compound and its derivatives will undoubtedly contribute to advancements in molecular sensing and targeted therapies.

References

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link]
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  • Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. Bentham Science. [Link]
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  • Cas 146368-07-2,1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfon
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  • New photosensitizers for photodynamic therapy.
  • Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. PubMed Central. [Link]
  • Photodynamic therapeutic role of indocyanine green in tumor-associated inflamm
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An In-depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key heterocyclic intermediate with significant applications in the development of fluorescent probes and other specialized chemical entities. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the Indolium Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with profound biological activities.[1][2] Its unique electronic properties and the ability to participate in various chemical transformations have made it a cornerstone in medicinal chemistry.[3][4] The quaternization of the indole nitrogen to form an indolium salt, coupled with strategic functionalization of the benzene ring, gives rise to a class of compounds with tailored physicochemical properties and diverse applications.

This compound is a prominent member of this family. The presence of the sulfonate group at the 5-position imparts significant water solubility, a critical attribute for its utility in biological systems.[5] This feature, combined with the reactive methyl group at the 2-position of the indolium ring, makes it a valuable precursor for the synthesis of cyanine dyes, which are renowned for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions.[5]

This guide will delve into the synthetic pathways to access this important intermediate, detail its key physicochemical properties, and explore its applications as a versatile building block in the creation of advanced research tools and potential therapeutic agents.

Synthesis of this compound: A Step-by-Step Methodology

The synthesis of this compound is a multi-step process that begins with the construction of the core indolenine scaffold, followed by sulfonation and subsequent N-alkylation. The causality behind the choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Step 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid

The foundational step is the synthesis of the sulfonated indolenine intermediate, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. The Fischer indole synthesis is the most common and efficient method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-hydrazinobenzenesulfonic acid (1 g) and 3-methyl-2-butanone (1.67 mL).[6]

  • Solvent Addition: Add glacial acetic acid (5 mL) to the flask. Acetic acid serves as both the solvent and an acid catalyst for the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for three hours. The elevated temperature is necessary to drive the condensation and subsequent cyclization reactions.

  • Crystallization and Isolation: Upon cooling, a pink solid will precipitate. This is the desired product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. The product can be collected by filtration. This procedure typically results in a high yield of approximately 97%.[6]

Causality of Experimental Choices:

  • p-Hydrazinobenzenesulfonic acid: This starting material provides the benzene ring with the pre-installed sulfonate group at the desired position and the hydrazine functionality required for the Fischer indole synthesis.

  • 3-Methyl-2-butanone: This ketone reacts with the hydrazine to form a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) to form the indole ring. The specific structure of this ketone leads to the 2,3,3-trimethyl substitution pattern on the resulting indolenine.

  • Acetic Acid: The acidic medium facilitates the formation of the hydrazone and catalyzes the subsequent cyclization and aromatization steps.

Step 2: N-Ethylation to Yield this compound

The final step is the quaternization of the nitrogen atom of the sulfonated indolenine with an ethyl group. This is a nucleophilic substitution reaction where the indole nitrogen acts as the nucleophile.

Experimental Protocol:

  • Reaction Setup: Suspend 2,3,3-trimethyl-3H-indole-5-sulfonic acid in acetonitrile in a round-bottom flask.

  • Alkylation: Add ethyl iodide to the suspension. Ethyl iodide is a reactive electrophile that readily undergoes nucleophilic attack by the indole nitrogen.

  • Reflux: Heat the reaction mixture to reflux with stirring for several hours. The elevated temperature accelerates the rate of the SN2 reaction.

  • Isolation: After cooling, the product will precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted ethyl iodide, and then dried.

Causality of Experimental Choices:

  • Ethyl Iodide: Iodide is an excellent leaving group, making ethyl iodide a highly effective ethylating agent for this N-alkylation reaction.

  • Acetonitrile: This polar aprotic solvent is suitable for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus not impeding its reactivity.

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Ethylation A p-Hydrazinobenzenesulfonic acid C Acetic Acid (Reflux) A->C B 3-Methyl-2-butanone B->C D 2,3,3-Trimethyl-3H-indole-5-sulfonic acid C->D Condensation & Cyclization F Acetonitrile (Reflux) D->F E Ethyl Iodide E->F G This compound F->G N-Alkylation (SN2)

Synthetic pathway for this compound.

Physicochemical Properties

The unique structural features of this compound dictate its physical and chemical properties, which are summarized in the table below.

PropertyValueSource
CAS Number 146368-07-2[7]
Molecular Formula C₁₃H₁₇NO₃S[7]
Molecular Weight 267.35 g/mol [7]
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions
IUPAC Name 1-ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate

Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block in the synthesis of more complex functional molecules. Its primary utility lies in its role as a precursor to water-soluble cyanine dyes.

Intermediate in the Synthesis of Fluorescent Probes

The most significant application of this compound is in the synthesis of cyanine dyes. The methyl group at the C2 position is activated by the positively charged indolium nitrogen, making it susceptible to condensation with various reagents to form the polymethine chain characteristic of cyanine dyes. The sulfonate group ensures that the resulting dyes are water-soluble, making them suitable for biological applications such as:

  • Fluorescence Microscopy: Sulfonated cyanine dyes are widely used to label proteins, nucleic acids, and other biomolecules for visualization in living cells. The sulfonate groups generally render the dyes cell-impermeable, allowing for specific labeling of cell surface proteins.[8]

  • Flow Cytometry: The high molar extinction coefficients and fluorescence quantum yields of these dyes make them ideal for use in flow cytometry applications.

  • In Vivo Imaging: Near-infrared (NIR) emitting cyanine dyes synthesized from this intermediate can be used for in vivo imaging due to the low autofluorescence of biological tissues in the NIR region.

ApplicationWorkflow A This compound B Condensation Reaction (with polymethine precursors) A->B C Water-Soluble Cyanine Dyes B->C D Fluorescent Labeling of Biomolecules C->D E Fluorescence Microscopy D->E F Flow Cytometry D->F G In Vivo Imaging D->G

Application of the title compound in the synthesis of fluorescent probes.
Potential in Drug Development

While direct therapeutic applications of this compound are not extensively documented, the broader class of indole and indolium derivatives has shown significant promise in various therapeutic areas.

  • Anticancer Agents: The indole scaffold is a key component of numerous anticancer drugs.[1][2] Indole derivatives can induce apoptosis, disrupt cell cycle progression, and inhibit angiogenesis.[2] The development of targeted therapeutics with enhanced selectivity and reduced side effects is a critical focus in oncological research.[2]

  • Antimicrobial Agents: Indolium salts have been investigated for their antimicrobial properties. Some studies suggest that they can form pores in the cytoplasmic membrane of microbial cells, leading to cell death.[9] This mechanism of action could be effective against drug-resistant bacteria.[9]

  • Photodynamic Therapy (PDT): Indole derivatives can act as photosensitizers in PDT.[10] Upon activation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells and pathogenic microbes.[10] The photosensitized oxidation of indole acetic acid, for example, forms reactive cytotoxins.[10]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its synthesis, based on the robust Fischer indole synthesis followed by N-alkylation, is well-established. The strategic placement of a sulfonate group provides water solubility, a key feature for its primary application as a precursor to a wide range of fluorescent cyanine dyes used in biomedical research. While the direct therapeutic applications of this specific compound are still emerging, the broader family of indole and indolium derivatives continues to be a rich source of inspiration for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds.

References

  • Zhu, S., et al. (2021). Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins. Organic & Biomolecular Chemistry, 19(44), 9639-9644.
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  • Chen, Y., et al. (2022). Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections. Pharmaceutics, 14(11), 2484.
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  • Gal, D., et al. (2003). Enhancing the efficacy of photodynamic cancer therapy by radicals from plant auxin (indole-3-acetic acid). British Journal of Cancer, 88(2), 306-311.
  • Reis, L. V., et al. (2023). In Vitro and In Silico Evaluation of Indole-Bearing Squaraine Dyes as Potential Human Serum Albumin Fluorescent Probes. International Journal of Molecular Sciences, 24(13), 10927.
  • Li, H., et al. (2021). Sulfonate substituted rhodamine hydrophilic fluorescent probes: Application to specific detection of Fe3+ and imaging in living fish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119238.
  • Núñez, C., et al. (2020). Photodynamic treatment with cationic Ir(III) complexes induces a synergistic antimicrobial effect with imipenem over carbapenem-resistant Klebsiella pneumoniae. Photodiagnosis and Photodynamic Therapy, 30, 101662.
  • Marri, A. R., et al. (2022). Pyridyl anchored indolium dyes for the p-type dye sensitized solar cell. Dyes and Pigments, 199, 110077.
  • Pál, B., et al. (1999). Synthesis of 5-substituted indole derivatives, part II.1 synthesis of sumatriptan through the japp-klingemann reaction. ARKIVOC, 1(1), 71-79.
  • Popova, A. M., et al. (2022). Evaluation of New Antimicrobial Agents Based on tris(1 H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. Pharmaceuticals, 15(2), 118.
  • AxisPharm. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
  • Butler, M. S., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 24(13), 10927.
  • Szałek, E., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. International Journal of Molecular Sciences, 23(19), 11295.
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  • Ramesh, K. D., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Núñez, C., et al. (2021). Effective Photodynamic Therapy with Ir(III) for Virulent Clinical Isolates of Extended-Spectrum Beta-Lactamase Klebsiella pneumoniae. Pharmaceutics, 13(5), 603.
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"1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" historical background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Historical and Synthetic Evolution of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Abstract

This technical guide provides a comprehensive historical and synthetic overview of this compound. This zwitterionic indolium salt is not an endpoint in itself but rather a cornerstone intermediate in the synthesis of advanced functional dyes. Its history is inextricably linked to the evolution of cyanine dyes, from their early use in photographic sensitization to their current indispensable role as fluorescent probes in biomedical research. We will trace the development of its core chemical structure, beginning with the foundational Fischer indole synthesis, through strategic functionalization via sulfonation and N-alkylation, to its ultimate application as a key building block for modern, water-soluble cyanine fluorophores. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a deep, mechanistic understanding of this vital chemical entity.

Part 1: The Genesis of the Core Scaffold: Fischer Indole Synthesis of 2,3,3-trimethylindolenine

The story of our target compound begins not in the 20th century with fluorescent probes, but in 1883 with Hermann Emil Fischer's discovery of the Fischer indole synthesis.[1] This acid-catalyzed reaction, which forms an indole from a phenylhydrazine and a ketone or aldehyde, remains one of the most reliable and versatile methods for creating the indole nucleus.[1][2] The direct precursor to our target's core structure is 2,3,3-trimethylindolenine, and its most common and historically significant method of production is the Fischer synthesis.[3]

The causality behind this choice of synthesis is clear: the reaction's tolerance for a wide variety of substituted starting materials allows for the efficient and scalable production of the indolenine core. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement under acidic conditions to form an imine, followed by cyclization and elimination of ammonia to yield the aromatic indole structure.[1]

Experimental Protocol: Fischer Indole Synthesis of 2,3,3-trimethylindolenine

This protocol is a representative example of the methodologies developed over the years, optimized for yield and purity.

  • Reactant Charging: In a reaction vessel equipped for reflux, combine phenylhydrazine and 3-methyl-2-butanone (methyl isopropyl ketone). An acid catalyst, typically acetic acid or a Lewis acid like zinc chloride, is introduced.[3][5]

  • Hydrazone Formation: The mixture is heated, often to reflux, to facilitate the condensation reaction between the phenylhydrazine and the ketone, forming the corresponding phenylhydrazone intermediate.

  • Cyclization: Continued heating in the presence of the acid catalyst initiates the[4][4]-sigmatropic rearrangement and subsequent cyclization. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The acid is neutralized, typically with a base like sodium bicarbonate.[3] The product is then extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified, commonly via vacuum distillation or flash column chromatography, to yield pure 2,3,3-trimethylindolenine.[3]

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone ketone 3-Methyl-2-butanone ketone->hydrazone + H⁺, -H₂O enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine enamine->diimine [3,3]-Sigmatropic Rearrangement indolenine 2,3,3-Trimethylindolenine diimine->indolenine Cyclization & -NH₃

Mechanism of the Fischer Indole Synthesis.

Part 2: Functionalization for Aqueous Applications: The Sulfonation Step

The transition of cyanine dyes from photographic plates to biological systems necessitated a fundamental change in their chemical properties.[6][7] Early lipophilic dyes were prone to aggregation in aqueous environments, leading to fluorescence quenching and poor biocompatibility. The strategic introduction of sulfonic acid groups was the key innovation to overcome this hurdle.[7] Sulfonation dramatically increases water solubility, preventing aggregation and making the resulting dyes suitable for labeling proteins, nucleic acids, and other biomolecules in their native environment.[8][9]

The synthesis of our target molecule therefore requires the sulfonation of the 2,3,3-trimethylindolenine precursor. This is an electrophilic aromatic substitution reaction where the indole ring is treated with a sulfonating agent, such as concentrated sulfuric acid or oleum. The electron-rich indole ring is readily attacked by the electrophile (SO₃), with substitution occurring preferentially at the 5-position due to the directing effects of the heterocyclic system.

Part 3: Activating the Nucleus: N-Alkylation to the Indolium Salt

The final steps in creating the title compound involve converting the tertiary amine of the indole ring into a quaternary ammonium salt, specifically an indolium ion. This quaternization is not merely a structural modification; it is functionally critical for the compound's role in dye synthesis. The positive charge on the nitrogen atom activates the adjacent methyl group (at the 2-position), making its protons acidic. This allows the methyl group to be deprotonated by a base, forming a methylene base that can then react with the electrophilic polymethine chain precursors to build the final cyanine dye chromophore.

For the title compound, this is achieved through N-ethylation, typically by reacting the sulfonated indolenine with an ethylating agent like ethyl iodide or diethyl sulfate.[10] The resulting product, this compound, is a stable zwitterion (or inner salt), as the positive charge on the indolium nitrogen is balanced by the negative charge on the sulfonate group.[11][12]

Overall_Synthesis start 2,3,3-Trimethylindolenine (from Fischer Synthesis) sulfonated 2,3,3-Trimethyl-3H-indole-5-sulfonic acid start->sulfonated Sulfonation (e.g., H₂SO₄) final This compound sulfonated->final N-Ethylation (e.g., Ethyl Iodide)

Overall Synthesis Pathway.

Part 4: The Raison d'être: A Building Block for Modern Cyanine Dyes

The historical significance of this compound is realized in its application. Cyanine dyes are characterized by two nitrogen-containing heterocycles joined by a polymethine bridge.[13] The length of this conjugated bridge is a primary determinant of the dye's absorption and emission wavelengths; longer chains result in shifts to longer wavelengths (red and near-infrared, NIR).[14]

Our title compound serves as one of these essential heterocyclic "endpoints." In a typical synthesis of an asymmetrical cyanine dye (like the famous Cy5 dye), a molecule like this compound is condensed with a polymethine chain precursor (e.g., malonaldehyde bis(phenylimine) monohydrochloride) and a second, different heterocyclic quaternary salt.[15] The sulfonate group ensures the final dye is water-soluble, while the indolium core forms a stable and highly fluorescent chromophore. The development of sulfonated cyanine dyes in the 1990s, notably by Alan Waggoner and his team, revolutionized biological imaging and led to the widely used Cy® dye family.[7]

Cyanine_Synthesis Indolium 1-Ethyl-2,3,3-trimethyl- 3H-indol-1-ium-5-sulfonate CyanineDye Asymmetrical Water-Soluble Cyanine Dye Indolium->CyanineDye Bridge Polymethine Bridge Precursor Bridge->CyanineDye Condensation Reaction Heterocycle2 Second Heterocyclic Quaternary Salt Heterocycle2->CyanineDye

Role in Asymmetrical Cyanine Dye Synthesis.

Data Summary

The key physicochemical properties of the title compound are summarized below.

PropertyValueReference
IUPAC Name 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[11]
CAS Number 146368-07-2[16][17]
Molecular Formula C₁₃H₁₇NO₃S[11][12]
Molecular Weight 267.35 g/mol [11]
Physical Form Solid[12]
Key Feature Zwitterionic (Inner Salt)

Conclusion

The history of this compound is a compelling narrative of chemical evolution driven by application. It begins with the classic Fischer indole synthesis, a robust method for creating its core heterocyclic structure. Subsequent strategic modifications—sulfonation to impart water solubility and N-alkylation to activate the nucleus for dye formation—transformed this simple indole derivative into a highly specialized and indispensable intermediate. Its development was a critical step in the journey of cyanine dyes from the photographic darkroom to the cutting-edge of biomedical imaging, enabling the sensitive and specific fluorescent labeling techniques that are fundamental to modern molecular biology and diagnostics. Understanding this historical and synthetic pathway provides crucial insight into the rational design of functional organic molecules.

References

  • Guidechem. How can 2,3,3-Trimethylindolenine be synthesized more efficiently? - FAQ. URL: https://www.guidechem.com/frequently-asked-questions/how-can-2-3-3-trimethylindolenine-be-synthesized-more-efficiently-823096.html
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  • Google Patents. US4211704A - Method for producing 2,3,3-trimethylindolenine. URL: https://patents.google.
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The Strategic Utility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Modern Fluorophore Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key heterocyclic building block in the synthesis of advanced fluorescent probes. We will delve into the compound's physicochemical properties and explore its primary application as a precursor for cyanine dyes, which are integral to contemporary biological imaging and diagnostic assays. This guide will detail the mechanistic rationale behind its use, provide a validated experimental protocol for the synthesis of a representative asymmetrical cyanine dye, and present the expected photophysical characteristics of the resulting fluorophore. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this versatile chemical entity.

Introduction: The Unseen Architect of Fluorescent Probes

In the landscape of modern molecular biology and diagnostics, fluorescent labeling is an indispensable tool. At the heart of this technology are the fluorophores themselves, and among the most versatile and widely utilized are the cyanine dyes (e.g., Cy3, Cy5, Cy7). The performance of these dyes—their brightness, photostability, and spectral properties—is dictated by their molecular architecture. This compound (CAS No. 146368-07-2) emerges as a critical, yet often unheralded, precursor in the construction of these sophisticated molecular tools.[1]

This zwitterionic indolium salt provides a foundational scaffold upon which the extended π-conjugated system of a cyanine dye is built. Its key structural features—the quaternized nitrogen, the reactive 2-methyl group, and the strategically placed sulfonate group—are not arbitrary. Each element is deliberately designed to impart specific, desirable characteristics to the final dye molecule, namely water solubility and a robust, positively charged resonance structure. This guide will illuminate the strategic importance of this compound, moving beyond a simple cataloging of its properties to a deeper exploration of its functional role in synthetic organic chemistry and its ultimate impact on bio-analytical applications.

Physicochemical Profile and Core Reactivity

To appreciate the utility of this compound, a review of its key chemical and physical properties is essential.

PropertyValueSource
CAS Number 146368-07-2[1]
Molecular Formula C₁₃H₁₇NO₃S[1]
Molecular Weight 267.35 g/mol [1]
Physical Form Solid[2]
Solubility Water-soluble due to the sulfonate group[3]
IUPAC Name 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[1]

The true value of this compound lies in its reactivity, which is centered on the C2-methyl group. The indolium ring is an electron-deficient system, and the positive charge on the quaternary nitrogen atom renders the protons of the adjacent C2-methyl group acidic.[2] This acidity allows for deprotonation by a base, creating a highly nucleophilic methylene base intermediate. This intermediate is the key reactive species that participates in condensation reactions with electrophilic polymethine linkers, forming the core of the cyanine dye chromophore. The sulfonate group, while generally unreactive under typical condensation conditions, is crucial for conferring hydrophilicity to both the precursor and the final dye, a critical feature for biocompatibility and use in aqueous biological buffers.[3]

Core Application: Synthesis of Asymmetrical Cyanine Dyes

The primary and most significant application of this compound is as a key building block for asymmetrical cyanine dyes. Asymmetrical dyes, which incorporate two different heterocyclic nuclei, are often preferred in modern applications as their properties can be finely tuned by modifying either end of the molecule.[2][4]

A common synthetic strategy involves a two-step process. First, an excess of one indolium precursor is reacted with a bifunctional linker molecule to form a "hemicyanine" intermediate. This intermediate is then reacted with a second, different indolium precursor to yield the final asymmetrical dye. A classic example is the synthesis of a Cy5 analogue, where the polymethine bridge is constructed using a reagent like malonaldehyde bis(phenylimine) monohydrochloride.[5][6]

Mechanistic Rationale

The synthesis hinges on a series of condensation reactions. The C2-methyl group of the indolium salt, once deprotonated, acts as a potent nucleophile. It attacks the electrophilic carbon of the polymethine linker (e.g., the imine carbon of malonaldehyde dianilide).[4] This is followed by the elimination of a leaving group (e.g., aniline), extending the conjugated system. The reaction is typically carried out in the presence of a base, such as sodium acetate or triethylamine, in a high-boiling solvent like acetic anhydride or pyridine to facilitate the deprotonation and condensation steps.[4][5] The use of acetic anhydride also serves to activate the imine of the linker, creating a better leaving group.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized, two-step synthesis of an asymmetrical pentamethine cyanine dye.

G Indolium1 Indolium Precursor 1 (e.g., 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate) Step1 Step 1: Condensation (Acetic Anhydride, Base, Heat) Indolium1->Step1 Linker Polymethine Linker (e.g., Malonaldehyde dianilide HCl) Linker->Step1 Hemicyanine Hemicyanine Intermediate Step1->Hemicyanine Formation of activated intermediate Step2 Step 2: Condensation (Pyridine/Methanol, Base) Hemicyanine->Step2 Indolium2 Indolium Precursor 2 (Can be same or different from Precursor 1) Indolium2->Step2 FinalDye Asymmetrical Cyanine Dye Step2->FinalDye Formation of final conjugated system Purification Purification (e.g., HPLC, Column Chromatography) FinalDye->Purification FinalProduct Purified Dye Purification->FinalProduct

Caption: Generalized workflow for asymmetrical cyanine dye synthesis.

Experimental Protocol: Synthesis of a Sulfo-Cyanine 5 Analogue

This protocol describes the synthesis of an asymmetrical pentamethine cyanine dye using this compound and a second, structurally related indolium salt.

Reagents:

  • Indolium Salt 1: this compound

  • Indolium Salt 2: 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide[5]

  • Malonaldehyde bis(phenylimine) monohydrochloride (Malonaldehyde dianilide hydrochloride)[5][6]

  • Acetic Anhydride

  • Pyridine

  • Sodium Acetate

  • Methanol

  • Ethyl Acetate

Procedure:

Step 1: Formation of the Hemicyanine Intermediate

  • To a solution of Indolium Salt 2 (1.0 eq) in acetic anhydride, add malonaldehyde dianilide hydrochloride (1.2 eq).[5]

  • Heat the reaction mixture with stirring at 110-120°C for 30-60 minutes. The color of the solution should change significantly.[4][5]

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC-MS to confirm the consumption of the starting indolium salt.

  • Cool the reaction mixture to room temperature. This crude mixture containing the hemicyanine intermediate is typically used directly in the next step without further purification due to its potential instability.[4]

Causality and Self-Validation: Using an excess of the linker ensures complete conversion of the first, often more valuable, indolium salt. Acetic anhydride acts as both a solvent and an activating agent for the dianilide linker, forming a better leaving group and driving the reaction forward. The reaction is self-validating through the distinct color change, indicating the formation of the extended conjugated system of the hemicyanine.

Step 2: Formation of the Asymmetrical Cyanine Dye

  • To the cooled crude reaction mixture from Step 1, add a solution of Indolium Salt 1 (this compound) (1.4 eq) dissolved in pyridine or a mixture of methanol and pyridine.[5]

  • Add a base, such as sodium acetate or triethylamine (2-3 eq), to the mixture.[4]

  • Stir the reaction mixture at room temperature in the dark for 12-24 hours.[5] The solution will develop a deep blue or cyan color, characteristic of Cy5 dyes.

  • Precipitate the crude dye product by adding the reaction mixture to a large volume of an anti-solvent like ethyl acetate.[5]

  • Collect the solid precipitate by filtration and wash with ethyl acetate to remove residual pyridine and other impurities.

Causality and Self-Validation: The second indolium salt is added in slight excess to drive the reaction to completion. The base facilitates the deprotonation of the C2-methyl group of Indolium Salt 1, enabling its nucleophilic attack on the hemicyanine intermediate. The reaction is conducted in the dark to prevent photodegradation of the dye. The formation of the intensely colored final product provides a clear visual confirmation of successful synthesis.

Step 3: Purification

  • The crude dye is purified using column chromatography on silica gel or, for higher purity, by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • A gradient of solvents, such as methanol in dichloromethane or acetonitrile in water with a triethylamine modifier, is typically used for elution.[4]

  • Collect the fractions containing the pure dye, combine them, and remove the solvent under reduced pressure to yield the final product as a dark blue solid.

Causality and Self-Validation: Chromatographic purification is essential to separate the desired asymmetrical dye from unreacted starting materials and, importantly, from any symmetrically substituted dye byproducts that may have formed. The purity of the final product is validated by HPLC and its identity confirmed by mass spectrometry and NMR.

Expected Photophysical Properties

The resulting asymmetrical sulfo-cyanine 5 dye is expected to exhibit strong absorption and fluorescence in the far-red to near-infrared region of the spectrum, making it suitable for biological imaging applications where minimizing background autofluorescence is critical.

Photophysical PropertyExpected Value Range (in PBS, pH 7.4)Source
Absorption Maximum (λabs) 645 - 655 nm[2]
Emission Maximum (λem) 665 - 675 nm[5]
Molar Extinction Coefficient (ε) >200,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) 0.20 - 0.30[2]

These values are representative and can vary based on the exact structure of the second indolium salt and the solvent environment.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed component for the rational synthesis of high-performance fluorescent dyes. Its inherent reactivity, coupled with the water-solubilizing sulfonate group, provides a reliable and versatile platform for creating the asymmetrical cyanine dyes that are fundamental to modern bio-analytical and diagnostic research. Understanding the principles behind its synthesis and application empowers researchers to not only utilize existing fluorescent tools but also to envision and create novel probes tailored for specific and demanding applications in drug discovery and development.

References

  • Wessendorf, F., Gries, A., Gresser, K., Buntru, A., Nygren, Y., & Hammarson, M. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 87(15), 9876–9889.
  • Wessendorf, F., Gries, A., Gresser, K., Buntru, A., Nygren, Y., & Hammarson, M. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications.
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  • Klymchenko, A. S., et al. (2023). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. MDPI.
  • Kim, J-H., et al. (2013). Preparation and Characterization of Cy3 Dye with Various Counter Cations. ResearchGate.
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  • Bakulev, V. A., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. MDPI.
  • Chen, K-I., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI.
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  • Wang, Y., et al. (2024). An AIE probe for the fluorescence and colorimetric sensing of La3+. PMC - NIH.
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The Indolium Salt: A Cornerstone of Modern Organic Synthesis and Bio-Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indolium Core

The indolium salt, a cationic heterocyclic compound featuring a bicyclic structure of a fused benzene and a pyrrole ring with a quaternary nitrogen, represents a pivotal structural motif in organic chemistry. Its inherent electrophilicity and planar structure make it a versatile intermediate for the synthesis of a vast array of complex molecules, most notably cyanine dyes. These dyes are indispensable tools in biomedical imaging, diagnostics, and photodynamic therapy.[1][2] Beyond its role as a dye precursor, the indole scaffold, from which indolium salts are derived, is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of indolium salts, offering field-proven insights for professionals in chemical research and drug development.

Part 1: Synthesis of the Indolium Core - Methodologies and Mechanistic Insights

The construction of the indolium framework is most classically achieved through the Fischer indole synthesis, a robust reaction discovered in 1883.[6] However, modern applications demand a range of substituted indolium salts, leading to the development of various synthetic strategies.

The Fischer Indole Synthesis: A Classic Route to Indolenines

The Fischer indole synthesis is a venerable and highly effective method for creating the indole nucleus, which is the direct precursor to the indolium salt. The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or, more commonly for indolium precursors, a ketone.[6] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring system.[6][7]

To generate the typical 2,3,3-trialkyl-3H-indole (indolenine) structure required for quaternization into an indolium salt, a ketone with two alpha-substituents on one side is necessary, such as 3-methyl-2-butanone.[8]

Diagram 1: General Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Ketone, -H2O Ketone Ketone (e.g., 3-Methyl-2-butanone) Ketone->Hydrazone Acid H+ ProtonatedEnamine Protonated Ene-hydrazine Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Enamine->ProtonatedEnamine Rearrangement [3,3]-Sigmatropic Rearrangement ProtonatedEnamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclized Cyclized Aminal Diimine->Cyclized Intramolecular Attack Indolenine 3H-Indole (Indolenine) Cyclized->Indolenine - NH3 Cyanine_Synthesis Indolenine 2,3,3-Trimethyl-3H-Indole (Indolenine Base) Alkylation N-Alkylation (e.g., with CH3I) Indolenine->Alkylation Indolium 1,2,3,3-Tetramethyl-3H-indolium Salt Alkylation->Indolium Condensation Condensation Reaction Indolium->Condensation CyanineDye Symmetrical Heptamethine Cyanine Dye Condensation->CyanineDye Linker Polymethine Bridge Source (e.g., Substituted Dianil) Linker->Condensation

Caption: Workflow for cyanine dye synthesis from an indolium salt.

The length and substitution of the polymethine chain are primary determinants of the dye's absorption and emission wavelengths. Longer chains result in a bathochromic (red) shift, moving the dye's spectral properties further into the near-infrared (NIR) region. [9]This tunability is crucial for applications in biological imaging, where NIR light offers deeper tissue penetration and reduced autofluorescence. [1][2]

Reactions with Other Nucleophiles

The electrophilicity of indolium salts makes them reactive toward a range of nucleophiles beyond the methylene bases used in dye synthesis.

  • Multicomponent Reactions: 3-Arylidene-3H-indolium salts can participate in isocyanide-based multicomponent reactions. In these transformations, the indolium salt acts as an electrophile that reacts with an isocyanide and a third component, such as an alcohol or an amine, to rapidly generate complex molecular scaffolds like aryl(indol-3-yl)acetimidamides in high yields. [3][4][10]This approach is highly valuable for diversity-oriented synthesis in drug discovery.

  • Cyanide Ion Detection: The C=N⁺ moiety readily undergoes nucleophilic addition with anions like cyanide (CN⁻). [11]This reaction disrupts the conjugated system of the indolium salt, leading to a distinct and rapid color change. This property has been exploited to develop highly sensitive and selective colorimetric and fluorescent probes for detecting toxic cyanide ions in aqueous solutions. [11][12]

Part 3: Applications in Drug Development and Diagnostics

The unique properties of indolium salts and their derivatives have cemented their role in modern medicine and biotechnology.

Near-Infrared (NIR) Fluorescent Probes

Indolium-derived heptamethine cyanine dyes are at the forefront of NIR fluorescence imaging. [1]Dyes like Indocyanine Green (ICG), which is based on an indolium core, are FDA-approved for clinical use. [1][2]These dyes absorb and emit light in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, where biological tissues are most transparent.

Key Advantages for In Vivo Imaging:

  • Deep Tissue Penetration: NIR light can penetrate several centimeters into tissue, allowing for non-invasive imaging of deep structures.

  • High Signal-to-Noise Ratio: Autofluorescence from endogenous biomolecules is minimal in the NIR range, leading to clearer images.

  • Photostability: Rationally designed indolium dyes exhibit impressive photostability, allowing for longer imaging times. [1] These dyes can be functionalized to target specific biomarkers, such as tumors, enabling their use in image-guided surgery and cancer diagnosis. [1]Furthermore, their strong light absorbance makes them potent agents for photothermal therapy (PTT), where they convert laser energy into heat to ablate cancer cells. [1]

    Dye Derivative Max Absorption (λmax) Max Emission (λem) Key Application
    Indocyanine Green (ICG) ~780 nm ~815 nm FDA-approved clinical imaging agent [1][2]
    IR-780 ~780 nm Varies NIR imaging, functionalizable for targeting [1][2]

    | PEGylated Cy-PA | ~1087 nm | ~1120 nm | NIR-II imaging, high-resolution vessel imaging [1]|

Note: Spectral properties can vary depending on the solvent and molecular environment.

Biosensors and Chemosensors

As previously mentioned, the reactivity of the indolium cation with specific nucleophiles makes it an excellent scaffold for chemosensors. The development of probes for cyanide is a prime example. [11]The principle of disrupting conjugation upon analyte binding can be extended to detect other biologically relevant species, making indolium salts a versatile platform for designing novel diagnostic tools.

Part 4: Experimental Protocols

Synthesis of 2,3,3-Trimethylindolenine via Microwave-Assisted Fischer Indole Synthesis

[8] Materials:

  • Phenylhydrazine (34g)

  • 3-Methyl-2-butanone (methyl isobutyl ketone) (70g)

  • Acetic acid (300 mL)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Petroleum ether

Procedure:

  • Combine phenylhydrazine (34g), 3-methyl-2-butanone (70g), and acetic acid (300 mL) in an open container suitable for microwave synthesis.

  • Subject the mixture to microwave irradiation (800W) and reflux for 20-30 minutes.

  • After the reaction is complete, cool the solution and concentrate it under reduced pressure.

  • Dilute the cooled concentrate with ethyl acetate (100 mL).

  • Carefully neutralize the solution with a saturated NaHCO₃ solution until the pH is between 7 and 8.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product using flash column chromatography with an eluent of ethyl acetate/petroleum ether (1:5).

  • Concentrate the purified fractions to yield 2,3,3-Trimethylindolenine. (Expected yield: ~90%). [8]

Synthesis of 1,2,3,3-Tetramethyl-3H-indolium Iodide

[13] Materials:

  • 2,3,3-Trimethylindolenine (0.30 g, ~1.9 mmol)

  • Iodomethane (0.24 mL, ~3.8 mmol)

Procedure:

  • Add 2,3,3-trimethylindolenine (0.30 g) and iodomethane (2.0 equivalents) to a microwave reaction vial.

  • Set the microwave reactor to 120 °C for 25 minutes with a 2-minute ramp time.

  • After the reaction, allow the vial to cool to room temperature.

  • Filter the resulting solid product.

  • Wash the solid with cold diethyl ether and dry it in vacuo to yield the indolium salt. (Expected yield: >90%). [13]

Conclusion

Indolium salts are far more than simple chemical intermediates; they are enabling scaffolds that bridge synthetic organic chemistry with cutting-edge applications in medicine and materials science. From the foundational Fischer indole synthesis to their role in creating advanced NIR-II imaging agents, the chemistry of indolium salts continues to evolve. For researchers in drug development and diagnostics, a deep understanding of the synthesis, reactivity, and photophysical potential of these powerful cationic heterocycles is essential for innovating the next generation of therapeutics and molecular probes.

References

  • Nazarova, M. A., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(8), 2349.
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Methodological & Application

Application Note: Synthesis of Water-Soluble Cyanine Dyes Using 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical research, diagnostics, and materials science.[1][2] Their utility stems from exceptionally high molar extinction coefficients, tunable absorption and emission wavelengths, and amenability to chemical modification.[3] A significant advancement in the field has been the development of water-soluble cyanine dyes, which mitigates the challenges of aggregation and improves biocompatibility for aqueous applications like cellular imaging and bioconjugation.[1][4]

This guide provides a detailed protocol for the synthesis of water-soluble cyanine dyes, leveraging the key precursor 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate . The presence of the sulfonate group on the indolenine ring is a critical design feature, imparting aqueous solubility to the final dye structure.[4] We will explore the underlying chemical principles, provide step-by-step synthetic protocols for a symmetrical trimethine cyanine dye (Cy3 analogue), and discuss the critical parameters for successful synthesis and purification.

Part 1: The Core Building Block: this compound

The chosen precursor is a quaternary salt of a substituted indolenine. This heterocyclic base is the cornerstone of many common cyanine dyes (e.g., Cy3, Cy5, Cy7), forming the terminal aromatic systems of the dye's chromophore.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₃H₁₇NO₃S[5][6]
Molecular Weight 267.35 g/mol [6]
Appearance Solid[5]
CAS Number 146368-07-2[5][6]
Storage 2-8°C, sealed in dry conditions[5][7]
Structural Significance

The structure of this precursor is tailored for efficient cyanine dye synthesis.

G cluster_molecule This compound mol Structure a Sulfonate Group (-SO₃⁻) Imparts high water solubility. Reduces dye aggregation. b Quaternized Nitrogen (N⁺) Increases reactivity for condensation. c Reactive 2-Methyl Group Site of condensation with the polymethine bridge source.

Caption: Key functional groups of the indolenine precursor.

  • The Sulfonate Group (-SO₃⁻): This zwitterionic structure, with a negatively charged sulfonate group and a positively charged nitrogen, is key to the precursor's utility. The sulfonate group ensures that the resulting cyanine dye is highly soluble in aqueous buffers, which is critical for biological applications.[4]

  • The Quaternized Nitrogen: The ethyl group on the indole nitrogen creates a permanent positive charge, forming a stable indolium salt. This quaternization activates the adjacent methyl group at the C2 position, making its protons acidic and susceptible to deprotonation by a base. This is the crucial first step in the condensation reaction.[1]

  • The 2,3,3-Trimethyl Groups: The methyl group at the C2 position is the primary reaction site. The gem-dimethyl groups at the C3 position provide steric bulk, which can enhance the photostability of the final dye by hindering cis-trans isomerization.

Part 2: The Chemistry of Cyanine Dye Formation

The synthesis of cyanine dyes is fundamentally a condensation reaction. For symmetrical trimethine dyes, two molecules of the indolenine precursor are joined by a three-carbon bridge.

General Reaction Mechanism

The reaction typically proceeds in the presence of a condensing agent, such as triethyl orthoformate, and a basic catalyst, like pyridine. Acetic anhydride is often used as a solvent and dehydrating agent to drive the reaction to completion.[8][9]

  • Activation: The base (e.g., pyridine) deprotonates the reactive 2-methyl group of the indolenine salt, forming a highly reactive methylene base intermediate.

  • Condensation: The methylene base acts as a nucleophile, attacking the central carbon of the bridging agent (e.g., triethyl orthoformate).

  • Second Condensation & Elimination: A second molecule of the methylene base reacts with the intermediate, followed by the elimination of alcohol and water to form the stable, conjugated polymethine chain, linking the two indolenine rings.

G cluster_reactants Reactants & Reagents Indolenine 2x Indolenium Salt (Precursor) Product Symmetrical Trimethine Cyanine Dye Indolenine->Product Bridge Triethyl Orthoformate (3-Carbon Bridge) Bridge->Product Base Pyridine (Base Catalyst) Base->Product Catalyzes Solvent Acetic Anhydride (Solvent/Dehydrator) Solvent->Product Drives Reaction

Caption: General schematic for symmetrical cyanine dye synthesis.

Part 3: Protocol for Synthesis of a Water-Soluble Trimethine Cyanine Dye

This protocol describes the synthesis of a symmetrical trimethine cyanine dye, an analogue of Cy3, using this compound.

Materials and Reagents
ReagentFormulaM.W.QuantityPurpose
This compoundC₁₃H₁₇NO₃S267.35535 mg (2.0 mmol)Heterocyclic Precursor
Triethyl OrthoformateHC(OC₂H₅)₃148.200.30 mL (~2.0 mmol)Polymethine Bridge Source
PyridineC₅H₅N79.105.0 mLBase Catalyst / Solvent
Acetic Anhydride(CH₃CO)₂O102.095.0 mLSolvent / Dehydrating Agent
Diethyl Ether(C₂H₅)₂O74.12~100 mLPrecipitation
MethanolCH₃OH32.04As neededPurification

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Pyridine and acetic anhydride are corrosive and have strong odors. Diethyl ether is extremely flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step-by-Step Experimental Protocol

G start Start step1 1. Dissolve Precursor Add 2.0 mmol of indolenium salt to a round-bottom flask. start->step1 step2 2. Add Solvents & Reagents Add 5 mL pyridine, 5 mL acetic anhydride, and 0.30 mL triethyl orthoformate. step1->step2 step3 3. Reaction Heat mixture to 120°C with stirring for 30-45 minutes. Monitor color change to deep red/magenta. step2->step3 step4 4. Cooling & Precipitation Cool to room temperature. Add dropwise to 100 mL of stirred diethyl ether. A solid will precipitate. step3->step4 step5 5. Isolation Collect the solid precipitate by vacuum filtration. Wash with additional diethyl ether. step4->step5 step6 6. Purification Recrystallize the crude solid from a minimal amount of hot methanol. step5->step6 step7 7. Final Product Dry the purified crystals under vacuum to yield a dark, lustrous solid. step6->step7 end End step7->end

Caption: Workflow for the synthesis of a symmetrical trimethine dye.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (535 mg, 2.0 mmol).

  • Reagent Addition: In the fume hood, add pyridine (5.0 mL), acetic anhydride (5.0 mL), and triethyl orthoformate (0.30 mL, ~2.0 mmol).

    • Causality: Pyridine acts as a base to facilitate the initial deprotonation of the 2-methyl group.[8] Acetic anhydride serves as both a solvent and a crucial dehydrating agent, removing water formed during the condensation and driving the equilibrium towards the product.[10][11]

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 120°C. Stir the mixture for 30-45 minutes. The solution will typically progress through a series of color changes, culminating in a deep red or magenta color, characteristic of trimethine cyanine dyes.

  • Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. In a separate beaker, place 100 mL of vigorously stirred diethyl ether. Slowly add the reaction mixture dropwise to the diethyl ether. A colored solid will precipitate out of the solution.

    • Causality: The cyanine dye product is a salt and is insoluble in nonpolar solvents like diethyl ether, allowing for its separation from the reaction mixture and unreacted starting materials.

  • Isolation: Collect the crude dye by vacuum filtration using a Büchner funnel. Wash the solid generously with diethyl ether to remove residual pyridine and acetic anhydride.

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote recrystallization. Collect the purified crystals by vacuum filtration.

    • Note: For highly demanding applications, purification via reverse-phase HPLC may be necessary to achieve >95% purity.[12]

  • Drying: Dry the purified product under high vacuum for several hours to remove all traces of solvent. The final product should be a dark, crystalline solid.

Characterization
  • UV-Vis Spectroscopy: Dissolve a small amount of the final product in methanol or water. The dye should exhibit a strong, sharp absorption peak (λ_max) in the range of 540-560 nm, characteristic of a Cy3-type chromophore.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized dye.

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dye.

Part 4: Troubleshooting and Key Insights

  • Low Yield: This is often due to the presence of water in the reagents. Ensure all glassware is oven-dried and use anhydrous solvents where possible. The role of acetic anhydride as a dehydrating agent is critical.[11]

  • Impure Product: If the final product shows multiple spots on TLC or broad peaks in the UV-Vis spectrum, further purification is necessary. Multiple recrystallizations or chromatographic purification may be required.

  • Reaction Does Not Turn Color: This indicates a failure of the condensation reaction. Check the quality of the starting indolenium salt and ensure the reaction temperature is adequate. The basicity of the catalyst (pyridine) is also essential for the initial activation step.

Conclusion

The use of this compound provides a reliable and straightforward route to synthesizing high-quality, water-soluble trimethine cyanine dyes.[3][4] The integrated sulfonate group is a key molecular feature that circumvents solubility issues common to traditional cyanine dyes, making them highly suitable for a wide range of applications in biological imaging and diagnostics. The protocol described herein is robust and can be adapted for the synthesis of other cyanine derivatives by varying the polymethine bridge source.

References

  • Synthesis of water-soluble cyanine dyes for fluorescence imaging. American Chemical Society. [URL: https://www.acs.
  • Toutchkine, A., Nguyen, D. V., & Hahn, K. M. (2007). Simple one-pot preparation of water-soluble, cysteine-reactive cyanine and merocyanine dyes for biological imaging.Bioconjugate Chemistry, 18(4), 1344-8. [URL: https://pubmed.ncbi.nlm.nih.gov/17542551/]
  • Seviarynchyk, A., et al. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5.Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [URL: https://proceedings.nasb.gov.by/jour/article/view/1785]
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  • An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support. ResearchGate. [URL: https://www.researchgate.net/publication/235766288_An_efficient_approach_to_the_synthesis_of_water-soluble_cyanine_dyes_using_polyethylene_glycol_as_a_soluble_support]
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  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. ResearchGate. [URL: https://www.researchgate.net/publication/23117469_A_Convenient_Synthesis_of_Cyanine_Dyes_Reagents_for_the_Labeling_of_Biomolecules]
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  • Shindy, H. A. (2022). Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. ResearchGate. [URL: https://www.researchgate.net/publication/359149488_Basics_Mechanisms_and_Properties_in_the_Chemistry_of_Cyanine_Dyes_A_Review_Paper]
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  • Cardoso, D. S., et al. (2018). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling.MDPI. [URL: https://www.mdpi.com/2571-6120/8/4/91]
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The Art of Light: A Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Precursor

In the dynamic landscape of biomedical research and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level. The synthesis of bespoke probes with tailored photophysical properties is a cornerstone of innovation in this field. At the heart of many of these luminous reporters lies a versatile chemical scaffold: the indolium ring. This guide delves into the application of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate , a key precursor for the synthesis of water-soluble cyanine dyes, a class of intensely fluorescent molecules with applications ranging from cellular imaging to in vivo diagnostics.

The strategic placement of a sulfonate group on the indolium core imparts crucial advantages, most notably enhanced aqueous solubility. This attribute is paramount for biological applications, as it mitigates the need for organic co-solvents that can be detrimental to sensitive biological systems and reduces the propensity for dye aggregation, a common cause of fluorescence quenching.[1][2] This document provides a comprehensive overview of the synthesis of cyanine dyes from this precursor, detailed protocols for their application in cellular imaging, and an in-depth look at the chemical principles that govern their function.

From Precursor to Probe: The Synthesis of a Sulfonated Cyanine Dye

The transformation of this compound into a functional fluorescent probe, typically a cyanine dye, is achieved through a condensation reaction. This process involves the coupling of two nitrogen-containing heterocyclic moieties, in this case, our indolium precursor, via a polymethine bridge. The length of this bridge is a key determinant of the dye's spectral properties, with longer chains resulting in absorption and emission at longer wavelengths.[3]

A common strategy for synthesizing an asymmetrical pentamethine cyanine dye, such as a sulfo-Cy5 analogue, involves a two-step process. First, one equivalent of the indolium precursor is reacted with a polymethine-chain precursor, such as malonaldehyde dianilide hydrochloride, to form a hemicyanine intermediate. This intermediate is then reacted with a second, different indolium salt to yield the final asymmetrical dye.[2]

Reaction Mechanism: A Stepwise Look at Cyanine Dye Formation

The synthesis of cyanine dyes from indolium precursors proceeds through a well-established condensation reaction mechanism. The methyl group at the 2-position of the indolium ring is activated by the positively charged nitrogen atom, making it susceptible to deprotonation by a weak base.[4] This generates a reactive methylene base that can then undergo a nucleophilic attack on the polymethine bridge precursor.

The following diagram illustrates the general mechanism for the formation of a pentamethine cyanine dye:

G General Mechanism of Pentamethine Cyanine Dye Synthesis cluster_step1 Step 1: Hemicyanine Formation cluster_step2 Step 2: Asymmetric Dye Formation Indolium1 This compound Hemicyanine Hemicyanine Intermediate Indolium1->Hemicyanine Condensation in Acetic Anhydride Malonaldehyde Malonaldehyde Dianilide (Polymethine Precursor) Malonaldehyde->Hemicyanine FinalDye Asymmetric Pentamethine Cyanine Dye Hemicyanine->FinalDye Condensation in Pyridine Indolium2 Second Indolium Salt (e.g., 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate) Indolium2->FinalDye

Caption: A simplified workflow for the two-step synthesis of an asymmetric pentamethine cyanine dye.

Protocol: Synthesis of a Water-Soluble Pentamethine Cyanine Dye

This protocol is adapted from established methods for the synthesis of sulfo-cyanine dyes and is tailored for the use of this compound.[2][4]

Materials:

  • This compound

  • 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate

  • Malonaldehyde dianilide hydrochloride

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/methanol mixtures

Procedure:

Step 1: Hemicyanine Formation

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malonaldehyde dianilide hydrochloride (1.2 equivalents) in acetic anhydride.

  • Heat the mixture with stirring at 120 °C for 30-60 minutes. The color of the solution should change, indicating the formation of the hemicyanine intermediate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Asymmetric Dye Formation

  • To the cooled reaction mixture containing the hemicyanine, add a solution of 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate (1.4 equivalents) in pyridine.

  • Stir the reaction mixture at room temperature in the dark for 12-24 hours.

  • Precipitate the crude product by adding ethyl acetate to the reaction mixture.

  • Collect the solid precipitate by filtration and wash with ethyl acetate.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography.

  • Elute with a gradient of ethyl acetate and methanol to separate the desired asymmetric dye from starting materials and byproducts.

  • Collect the fractions containing the pure dye and evaporate the solvent under reduced pressure to obtain the final product as a dark blue solid.

Spectral Properties and Characterization

The resulting sulfonated pentamethine cyanine dye is expected to exhibit strong absorption and fluorescence in the far-red to near-infrared region of the spectrum, making it an excellent candidate for biological imaging applications where minimizing autofluorescence is critical.

PropertyExpected ValueRationale and Key Considerations
Maximum Absorption (λmax) ~650 nmThe absorption maximum is primarily determined by the length of the polymethine chain. For a pentamethine cyanine, this typically falls in the 640-660 nm range.[5]
Maximum Emission (λem) ~670 nmThe emission maximum is Stokes-shifted from the absorption maximum. The magnitude of the Stokes shift can be influenced by the solvent environment.
Molar Extinction Coefficient (ε) >200,000 M-1cm-1Cyanine dyes are known for their exceptionally high molar extinction coefficients, which contribute to their brightness.[3]
Fluorescence Quantum Yield (Φ) 0.1 - 0.3The quantum yield can vary depending on the specific structure of the dye and its environment. The sulfonate groups can help to reduce aggregation-induced quenching, thereby maintaining a good quantum yield in aqueous solutions.[2]

Application in Cellular Imaging: A Step-by-Step Guide

The synthesized water-soluble cyanine dye can be readily used for staining and imaging live or fixed cells. The following protocols provide a general framework that can be optimized for specific cell types and experimental goals.

Workflow for Cellular Staining and Fluorescence Microscopy

G Cellular Imaging Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Start Start SeedCells Seed cells on coverslips or imaging plates Start->SeedCells Culture Culture cells to desired confluency SeedCells->Culture PrepareDye Prepare working solution of cyanine dye Culture->PrepareDye Incubate Incubate cells with dye solution PrepareDye->Incubate Wash Wash cells to remove unbound dye Incubate->Wash Mount Mount coverslips or place plate on microscope Wash->Mount Acquire Acquire images using appropriate filter sets Mount->Acquire Analyze Analyze images Acquire->Analyze End End Analyze->End

Caption: A generalized workflow for staining cells with a fluorescent dye and subsequent imaging.

Protocol: Live-Cell Imaging

Rationale for Experimental Choices:

  • Dye Concentration: The optimal concentration should be high enough to provide a strong signal but low enough to avoid cytotoxicity and non-specific binding. A titration experiment is recommended to determine the ideal concentration for your specific cell type.

  • Incubation Time: A shorter incubation time is generally preferred for live-cell imaging to minimize potential artifacts from dye internalization or cellular stress.

  • Temperature: Incubation at 37°C is crucial to maintain normal cellular physiology.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and culture overnight to allow for attachment.

  • Dye Preparation: Prepare a stock solution of the synthesized cyanine dye in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM).

  • Staining: Remove the culture medium from the cells and replace it with the dye-containing medium.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for a Cy5-like dye (e.g., excitation at ~640 nm and emission collection at ~670 nm).

Protocol: Fixed-Cell Imaging

Rationale for Experimental Choices:

  • Fixation: Paraformaldehyde (PFA) is a common fixative that preserves cellular morphology. The concentration and incubation time can be adjusted based on the cell type.

  • Permeabilization: Triton X-100 is a non-ionic detergent used to permeabilize cell membranes, allowing the dye to access intracellular structures. This step is optional and depends on the intended target of the dye.

  • Blocking: A blocking step with a solution like bovine serum albumin (BSA) can help to reduce non-specific background staining.

Procedure:

  • Cell Preparation: Grow cells on coverslips as described for live-cell imaging.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • (Optional) Blocking: Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Staining: Dilute the cyanine dye in PBS (with or without blocking solution) to the desired concentration and incubate with the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Conclusion: A Bright Future for a Versatile Precursor

This compound stands as a valuable and versatile precursor for the synthesis of water-soluble fluorescent probes. Its inherent properties, particularly the presence of the sulfonate group, make it an ideal starting material for creating robust and reliable tools for biological imaging. The ability to readily synthesize cyanine dyes with tailored spectral properties opens up a vast array of possibilities for researchers in cell biology, neuroscience, and drug development. By understanding the underlying chemical principles and following well-defined protocols, scientists can harness the power of this precursor to illuminate the intricate workings of the cell.

References

  • Gotor, R., et al. (2018). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Molbank, 2018(4), M1019.
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  • ACS Omega. (2022). Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. ACS Omega, 7(51), 47883–47894.
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  • European Journal of Organic Chemistry. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. European Journal of Organic Chemistry, 2008(12), 2107-2117.
  • eLife. (2016). Cellular encoding of Cy dyes for single-molecule imaging. eLife, 5, e18383.
  • European Journal of Chemistry. (2016). Synthesis, spectroscopic and antimicrobial studies of some novel cyanine dyes based on bis-coumarin heterocycles derivatives. European Journal of Chemistry, 7(1), 66-72.
  • ResearchGate. (2022). Validation of cell staining dyes and optimization of High-Via Protocol.
  • Journal of the American Chemical Society. (2014). Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study. Journal of the American Chemical Society, 136(22), 7947-7958.

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Application Notes and Protocols for the Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indolium Salts

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional dyes.[1] The specific target of this guide, 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, is a quaternary ammonium salt of a sulfonated indolenine derivative. The presence of the sulfonic acid group enhances water solubility, a critical feature for applications in aqueous and biological systems.[1] Furthermore, the indolenine moiety is a fundamental component in the chromophore system of various fluorescent dyes, particularly cyanine dyes, which are noted for their strong absorption and emission in the visible and near-infrared (NIR) regions.[1] This document provides a comprehensive, two-part protocol for the synthesis of this valuable compound, beginning with the foundational Fischer indole synthesis to construct the core heterocyclic system, followed by N-alkylation to yield the final quaternary salt.

Part I: Synthesis of the Indole Core via Fischer Indole Synthesis

The first stage of the synthesis involves the creation of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid intermediate. This is achieved through the classic Fischer indole synthesis, a robust and versatile acid-catalyzed reaction between an arylhydrazine and a ketone.[2][3][4] Discovered in 1883 by Emil Fischer, this reaction remains one of the most reliable methods for constructing the indole ring system.[3][5]

Reaction Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations.[3][6] The mechanism, as it applies to the reaction between 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, is as follows:

  • Hydrazone Formation: The reaction begins with the condensation of 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone to form the corresponding hydrazone.

  • Tautomerization to Ene-hydrazine: The hydrazone then tautomerizes to its more reactive enamine isomer, also known as an ene-hydrazine.

  • [3][3]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a critical[3][3]-sigmatropic rearrangement, which is the key bond-forming step that forges the new carbon-carbon bond of the indole framework.[3][7]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (NH₃) under acidic conditions to yield the energetically favorable aromatic indole ring system.[3]

Fischer_Indole_Synthesis Start 4-Hydrazinobenzenesulfonic Acid + 3-Methyl-2-butanone Hydrazone Hydrazone Formation Start->Hydrazone H+ Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H+ Cyclization Cyclization Rearrangement->Cyclization Elimination NH3 Elimination & Aromatization Cyclization->Elimination Product1 2,3,3-trimethyl-3H-indole- 5-sulfonic acid Elimination->Product1

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: 2,3,3-trimethyl-3H-indole-5-sulfonic acid

This protocol is adapted from a known procedure for the synthesis of the target intermediate.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
4-Hydrazinobenzenesulfonic acid188.191.0 g5.31 mmol1.0
3-Methyl-2-butanone86.131.67 mL (1.35 g)15.67 mmol~3.0
Glacial Acetic Acid60.055.0 mL-Solvent

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzenesulfonic acid (1.0 g).

  • Reagent Addition: Add glacial acetic acid (5.0 mL) followed by 3-methyl-2-butanone (1.67 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within three hours. A color change to a deep wine or pink color should be observed.

  • Workup and Isolation: After three hours, cool the reaction mixture to room temperature and then further in an ice bath. A pink solid should precipitate out of the solution.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted ketone. Dry the product under vacuum. The expected product is 2,3,3-trimethyl-3H-indole-5-sulfonic acid as a pink or wine-colored solid.[8] A typical yield for this reaction is high, around 97%.[8]

Part II: N-Ethylation of the Indole Intermediate

The second part of the synthesis is the N-ethylation of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid to form the final quaternary ammonium salt. This is a nucleophilic substitution reaction where the nitrogen atom of the indole ring acts as a nucleophile, attacking an ethylating agent.

Reaction Mechanism: N-Ethylation

The N-alkylation of indoles typically proceeds via an SN2 mechanism.[9] The nitrogen atom of the indole ring, being nucleophilic, attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide), displacing the halide leaving group. This one-step process results in the formation of the N-ethylated indole product.

N_Ethylation Indole 2,3,3-trimethyl-3H-indole- 5-sulfonic acid SN2 SN2 Reaction (Nucleophilic Attack) Indole->SN2 + Ethyl Iodide in DMF Product2 1-Ethyl-2,3,3-trimethyl-3H-indol- 1-ium-5-sulfonate SN2->Product2

Caption: N-Ethylation via SN2 Reaction.

Experimental Protocol: this compound

This is a generalized protocol for the N-alkylation of indole derivatives. Optimization may be required.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (for 5.31 mmol scale)MolesMolar Eq.
2,3,3-trimethyl-3H-indole-5-sulfonic acid239.291.27 g5.31 mmol1.0
Ethyl Iodide155.970.46 mL (1.04 g)6.64 mmol1.25
Sodium Bicarbonate (NaHCO₃)84.010.67 g7.97 mmol1.5
N,N-Dimethylformamide (DMF)73.0915 mL-Solvent

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1.27 g) in anhydrous DMF (15 mL).

  • Base Addition: Add sodium bicarbonate (0.67 g) to the solution. The base will neutralize the sulfonic acid proton and facilitate the nucleophilic attack of the indole nitrogen.

  • Ethylating Agent Addition: Add ethyl iodide (0.46 mL) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of rapidly stirring diethyl ether (150 mL). The product should precipitate out as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with fresh diethyl ether to remove any residual DMF and unreacted ethyl iodide. Dry the final product, this compound, under high vacuum. Recrystallization from an appropriate solvent system, such as ethanol/ether, may be performed for further purification.[10][11][12]

Safety and Handling Precautions

  • Sulfuric and Acetic Acids: Both are corrosive and can cause severe skin burns and eye damage.[13][14] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 4-Hydrazinobenzenesulfonic acid: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • 3-Methyl-2-butanone and Ethyl Iodide: These are flammable liquids. Keep away from ignition sources. Ethyl iodide is also a lachrymator and should be handled in a fume hood.

  • N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin. Handle with care and avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a two-step process that utilizes the classic Fischer indole synthesis followed by a standard N-alkylation. This protocol provides a detailed and reliable method for researchers in drug development and materials science to access this valuable sulfonated indolium salt. The procedures outlined are based on established chemical principles and literature precedents, offering a solid foundation for the successful synthesis of the target compound.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Google Patents. (n.d.). US3865837A - Process for preparing fischer's base.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Taylor & Francis Online. (2007). N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction.
  • PubMed. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Semantic Scholar. (n.d.). [PDF] Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
  • NorFalco. (2018). Sulphuric Acid Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • YouTube. (2019). in the chemical literature: N-alkylation of an indole.

Sources

Application Notes and Protocols: The Utility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Advanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key chemical intermediate in the synthesis of specialized fluorescent probes. While not a fluorescent agent itself, its structural motif is central to the creation of various imaging agents. This guide will delve into the properties of this foundational structure and its role in the development of probes for fluorescence microscopy, with a particular focus on its incorporation into advanced imaging applications. We will explore the synthetic pathways where this compound is utilized and provide detailed protocols for the application of the resulting fluorescent dyes in cellular and molecular biology research.

Introduction to the Indolium Core Structure

This compound is a heterocyclic organic compound. Its core structure, an indolium ring, is a common building block in the synthesis of cyanine and other polymethine dyes. The sulfonate group (-SO₃⁻) confers aqueous solubility, a critical feature for biological imaging agents, while the quaternary nitrogen atom provides a positive charge that can influence molecular interactions and cellular uptake.

The primary significance of this compound lies in its role as a precursor or intermediate in the synthesis of more complex, functional fluorescent dyes. The indolium moiety can be modified to tune the spectral properties (absorption and emission wavelengths) and photostability of the final dye product. Therefore, understanding the chemistry of this foundational structure is key to appreciating the design and application of a wide range of fluorescent probes used in modern microscopy.

Synthetic Utility and Dye Formation

The this compound structure is a versatile starting point for creating fluorescent molecules. A common synthetic route involves the condensation of this indolium intermediate with other heterocyclic compounds or with molecules containing a reactive carbonyl group. This process typically forms a polymethine bridge, which is the conjugated system responsible for the dye's fluorescence.

Below is a generalized workflow for the synthesis of a fluorescent probe using an indolium-based intermediate.

G cluster_synthesis Probe Synthesis Workflow A 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate (Intermediate) C Condensation Reaction A->C B Condensation Reaction Partner (e.g., another heterocycle) B->C D Crude Dye Product C->D Formation of polymethine bridge E Purification (e.g., Chromatography) D->E F Characterization (NMR, Mass Spec, Spectroscopy) E->F G Final Purified Fluorescent Probe F->G

Caption: Generalized workflow for synthesizing a fluorescent probe from an indolium intermediate.

Application Focus: Mitochondrial Membrane Potential Probes

A prominent application of dyes derived from indolium scaffolds is the measurement of mitochondrial membrane potential (ΔΨm), a key indicator of cell health and metabolic activity. The cationic nature of the indolium core facilitates the accumulation of these dyes in the negatively charged mitochondrial matrix, driven by the electrochemical gradient.

Principle of Action

Cationic fluorescent dyes, often with an indolium base, accumulate in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, the dye concentrates in the mitochondria and can form aggregates, leading to a shift in fluorescence emission (e.g., from green to red). In apoptotic or metabolically stressed cells, the ΔΨm is reduced, and the dye remains in the cytoplasm in its monomeric form, exhibiting a different fluorescence signal (e.g., green). This ratiometric change allows for a semi-quantitative assessment of mitochondrial health.

G cluster_cell Mechanism of a Cationic Indolium-Based Dye cluster_healthy Healthy Cell cluster_apoptotic Apoptotic/Unhealthy Cell A High Mitochondrial Membrane Potential (ΔΨm) B Dye Accumulates in Mitochondria A->B C Aggregate Formation B->C D Red Fluorescence Emission C->D E Low Mitochondrial Membrane Potential (ΔΨm) F Dye Remains in Cytoplasm E->F G Monomeric Form F->G H Green Fluorescence Emission G->H

Caption: Ratiometric detection of mitochondrial membrane potential using a cationic dye.

Detailed Experimental Protocol: Assessing Mitochondrial Health

This protocol provides a step-by-step guide for using a generic, ratiometric indolium-derived dye to assess changes in mitochondrial membrane potential in cultured mammalian cells.

Materials:

  • Adherent mammalian cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Indolium-derived cationic dye (e.g., JC-1, TMRM) stock solution (typically 1-5 mM in DMSO)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for mitochondrial depolarization (10 mM stock in DMSO)

  • Fluorescence microscope with appropriate filter sets for green and red fluorescence (e.g., FITC and TRITC channels)

Protocol Steps:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel and culture until they reach 60-80% confluency.

    • Ensure the cells are healthy and actively growing before starting the experiment.

  • Dye Loading:

    • Prepare a working solution of the fluorescent dye in pre-warmed cell culture medium. The final concentration typically ranges from 1 to 10 µM.

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the dye-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Positive Control (Optional but Recommended):

    • For a positive control for mitochondrial depolarization, treat a separate sample of cells with CCCP (final concentration 10-50 µM) for 5-10 minutes after dye loading.

  • Washing:

    • After incubation, aspirate the dye-containing medium.

    • Wash the cells twice with warm PBS or pre-warmed culture medium to remove excess dye.

    • Add fresh, pre-warmed medium to the cells for imaging.

  • Fluorescence Microscopy Imaging:

    • Place the imaging dish on the microscope stage.

    • Acquire images in both the green and red fluorescence channels.

      • Green Channel (Monomers): Excitation ~488 nm, Emission ~530 nm

      • Red Channel (Aggregates): Excitation ~561 nm, Emission ~595 nm

    • Use consistent imaging parameters (laser power, exposure time, gain) for all samples to allow for accurate comparison.

  • Data Analysis:

    • For each field of view, measure the mean fluorescence intensity in both the red and green channels.

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

    • Compare the ratios between control (healthy) cells and treated (e.g., CCCP) or experimental cells.

Quantitative Data Summary:

Cell State ΔΨm Dye Form Green Fluorescence Red Fluorescence Red/Green Ratio
HealthyHighAggregatesLowHighHigh
Apoptotic/StressedLowMonomersHighLowLow

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Indolium-based dyes can be susceptible to phototoxicity and photobleaching. Use the lowest possible laser power and exposure times during imaging.

  • Dye Concentration and Incubation Time: Optimize the dye concentration and incubation time for your specific cell type and experimental conditions to achieve the best signal-to-noise ratio without causing cellular stress.

  • Cell Health: Ensure cells are healthy before the experiment, as pre-existing stress can affect mitochondrial membrane potential and lead to misleading results.

  • Serum and pH Effects: The presence of serum and variations in the pH of the medium can influence dye uptake and fluorescence. Maintain consistent conditions across all samples.

Conclusion

While this compound is not directly used as a fluorescent probe, its indolium core is a cornerstone in the synthesis of powerful tools for fluorescence microscopy. Its chemical properties enable the development of water-soluble, cationic dyes that are invaluable for studying dynamic cellular processes, particularly mitochondrial health. By understanding the journey from this chemical intermediate to a functional fluorescent probe, researchers can better appreciate the design principles of these essential imaging agents and apply them more effectively in their own work.

References

  • Note: As "this compound" is an intermediate, direct application notes are not available. The references provided relate to the application of dyes built upon similar indolium scaffolds.

Application Notes and Protocols: Synthesis of a Symmetrical Trimethine Cyanine Dye via Condensation of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indolium-Based Cyanine Dyes

Cyanine dyes are a prominent class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Within this family, those derived from indolenine precursors are of particular importance due to their sharp absorption bands, high molar extinction coefficients, and tunable photophysical properties. The condensation reaction of quaternized indolenium salts, such as 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, is a cornerstone of synthetic organic chemistry, enabling the construction of a vast array of functional dyes. These dyes are indispensable tools in biomedical research, finding applications as fluorescent labels for biomolecules, probes for cellular imaging, and as sensitizers in photodynamic therapy and DNA sequencing.[1][2] The inclusion of a sulfonate group in the molecular structure, as in the title compound, imparts aqueous solubility, a critical feature for biological applications.[3] This application note provides a detailed experimental protocol for the synthesis of a symmetrical trimethine cyanine dye through the condensation of this compound with triethyl orthoformate.

Reaction Principle and Mechanism

The synthesis of a symmetrical trimethine cyanine dye from an indolenium salt is a classic example of a condensation reaction. In this process, two molecules of the quaternized indolenium salt react with a single-carbon bridging agent, in this case, triethyl orthoformate. The reaction is typically facilitated by a basic catalyst, with pyridine often serving the dual role of catalyst and solvent.

The proposed mechanism proceeds in several steps:

  • Activation of the Indolenium Salt: In the basic medium provided by pyridine, a proton is abstracted from the activated 2-methyl group of the this compound, forming a highly reactive methylene base (an enamine).

  • Nucleophilic Attack: The electron-rich methylene base acts as a nucleophile, attacking the electrophilic carbon atom of triethyl orthoformate.

  • Elimination and Intermediate Formation: Following the initial attack, two molecules of ethanol are eliminated, leading to the formation of a dimethine-substituted intermediate.

  • Second Condensation: A second molecule of the methylene base then attacks this intermediate, leading to the formation of the trimethine bridge.

  • Final Product Formation: Subsequent elimination of a proton and another molecule of ethanol yields the stable, conjugated symmetrical trimethine cyanine dye.

The extended π-conjugated system of the final dye is responsible for its characteristic strong absorption in the visible region of the electromagnetic spectrum.

Experimental Protocol

This protocol details the synthesis of a symmetrical trimethine cyanine dye.

Materials and Equipment
  • Reagents:

    • This compound (MW: 267.35 g/mol )

    • Triethyl orthoformate (MW: 148.20 g/mol )

    • Pyridine (anhydrous)

    • Diethyl ether (anhydrous)

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Schlenk line or nitrogen/argon inlet

    • Glass funnel and filter paper

    • Rotary evaporator

    • Beakers and Erlenmeyer flasks

    • NMR tubes and UV-Vis cuvettes

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound267.352.0534.7 mg
Triethyl orthoformate148.201.00.166 mL (148.2 mg)
Pyridine (anhydrous)--10 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (534.7 mg, 2.0 mmol).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous pyridine (10 mL) to the flask. Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents:

    • To the stirred solution, add triethyl orthoformate (0.166 mL, 1.0 mmol) dropwise using a syringe.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 115°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The color of the solution should deepen to a characteristic magenta or deep red, indicating the formation of the cyanine dye.

    • Monitor the reaction progress by thin-layer chromatography (TLC) if desired, using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add the reaction mixture to a beaker containing anhydrous diethyl ether (100 mL) while stirring. This will cause the crude dye to precipitate.

    • Collect the precipitated solid by vacuum filtration, washing with several portions of diethyl ether to remove residual pyridine and unreacted triethyl orthoformate.

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The crude dye can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization
  • UV-Vis Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., methanol or water) and record the absorption spectrum. A symmetrical trimethine indocyanine dye is expected to have a sharp absorption maximum (λmax) in the range of 540-560 nm.[3]

  • NMR Spectroscopy: The structure of the dye can be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should show characteristic signals for the aromatic protons, the ethyl group, the gem-dimethyl groups, and the protons of the trimethine bridge.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization start Combine Indolium Salt and Pyridine dissolve Stir to Dissolve start->dissolve add_reagent Add Triethyl Orthoformate dissolve->add_reagent reflux Heat to Reflux (3-4h) add_reagent->reflux cool Cool to RT reflux->cool precipitate Precipitate in Diethyl Ether cool->precipitate filtrate Filter and Wash precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize uv_vis UV-Vis Spectroscopy recrystallize->uv_vis nmr NMR Spectroscopy recrystallize->nmr characterization Final Product uv_vis->characterization nmr->characterization

Caption: Experimental workflow for the synthesis of a symmetrical trimethine cyanine dye.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yieldIncomplete reaction; impure reagents; moisture in the reactionEnsure anhydrous conditions; check the purity of starting materials; extend the reaction time.
Product is an oil and does not precipitateInsufficient precipitation solvent; impurities presentUse a larger volume of diethyl ether; try a different anti-solvent; purify by column chromatography.
Broad UV-Vis absorption peakPresence of impurities or dye aggregationRe-purify the dye; ensure the dye is fully dissolved and at an appropriate concentration for UV-Vis analysis.
Complex NMR spectrumPresence of impurities or side productsPurify the product further; consult literature for expected chemical shifts of similar cyanine dyes.

Conclusion

The condensation of this compound with triethyl orthoformate provides a reliable and straightforward method for the synthesis of a water-soluble, symmetrical trimethine cyanine dye. This protocol offers a foundation for researchers to produce these valuable fluorescent molecules for a wide range of applications in the fields of biotechnology and materials science. The inherent simplicity of this one-pot reaction makes it an attractive approach for both academic and industrial laboratories.[4]

References

  • Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. National Institutes of Health (NIH).
  • Synthesis, Purification, Characterization, and Imaging of Cy3-Functionalized Fluorescent Silver Nanoparticles in 2D and 3D Tumor Models. PubMed.
  • Spectral Properties of an Indotricarbocyanine Dye upon Complexation by Detonation Nanodiamonds and Blood Serum Proteins. ResearchGate.
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Publications.
  • Solid-Phase Synthesis of Asymmetric Cyanine Dyes. IRIS-AperTO.
  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI.
  • Encapsulation of Trimethine Cyanine in Cucurbit[2]uril: Solution versus Solid-State Inclusion Behavior. ArTS.

Sources

"1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" for cyanide detection probe synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of a Water-Soluble Cyanide Probe from 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The detection of cyanide (CN⁻) is of paramount importance in environmental monitoring, clinical toxicology, and industrial process control due to its extreme toxicity. This document provides a comprehensive guide to the synthesis and application of a highly sensitive and selective cyanide detection probe. The protocol utilizes This compound as a key precursor. The strategic inclusion of a sulfonate moiety imparts excellent water solubility to the final probe, making it ideal for analyses in aqueous and biological media. The detection mechanism is based on a chemodosimetric approach, where the nucleophilic addition of cyanide to the probe's indolium core disrupts its π-conjugated system, resulting in a distinct and measurable colorimetric and fluorescent response.

Part 1: Scientific Principles & Probe Design

Mechanism of Cyanide Detection

Indolium-based hemicyanine dyes are powerful tools for cyanide sensing. Their efficacy stems from the highly electrophilic nature of the indolium cation. The detection mechanism is an irreversible nucleophilic addition reaction.[1][2][3]

  • Initial State (Probe): The synthesized probe possesses an extended π-conjugated system, often involving an intramolecular charge transfer (ICT) character, which is responsible for its strong color and/or fluorescence.

  • Cyanide Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic C=N⁺ bond or an adjacent vinyl carbon of the indolium ring.[1][4]

  • Signal Transduction: This addition breaks the conjugation and disrupts the ICT pathway.[2] The structural change from a planar, conjugated system to a non-planar, non-conjugated adduct leads to a dramatic change in the molecule's photophysical properties. This typically manifests as a "turn-off" response (color bleaches and fluorescence is quenched) or a "turn-on" response (fluorescence appears or is enhanced at a different wavelength).[1][5]

G cluster_reaction Detection Mechanism Probe Indolium Probe (Colored / Fluorescent) Extended π-Conjugation Adduct Probe-CN Adduct (Colorless / Non-Fluorescent) Disrupted π-Conjugation Probe->Adduct  Nucleophilic Addition CN_ion CN⁻ (Nucleophile) CN_ion->Probe Attacks Electrophilic Center G start Combine Reactants: - Indolium Salt - Aldehyde - Ethanol add_cat Add Piperidine (Catalyst) start->add_cat reflux Reflux Mixture (e.g., 4-6 hours) add_cat->reflux monitor Monitor Reaction (via TLC) reflux->monitor cool Cool to RT, then chill on ice monitor->cool Upon Completion filter Filter Precipitate cool->filter wash Wash Solid with cold Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product Characterize Final Probe Product dry->product

Sources

Step-by-step synthesis of near-infrared dyes from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

This guide provides a detailed protocol for the synthesis of water-soluble, near-infrared (NIR) cyanine dyes, utilizing 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate as a key building block. The strategic inclusion of the sulfonate group on the indolium core imparts aqueous solubility to the final dye, a critical feature for applications in biological imaging and diagnostics.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require high-purity NIR fluorophores for conjugation to biomolecules or for use in aqueous media.

The synthesis of asymmetrical cyanine dyes, which is the focus of this guide, allows for fine-tuning of photophysical properties and the introduction of functional groups for bioconjugation.[2][3] The general methodology involves a stepwise condensation reaction between two distinct heterocyclic quaternary salts and a polymethine bridge precursor.[4][5]

Core Synthetic Principles and Mechanism

The synthesis of an unsymmetrical heptamethine cyanine dye, a common class of NIR fluorophores, is typically achieved through a two-stage condensation process. The foundational chemistry relies on the reactivity of the C2-methyl group of the indolium salt, which is sufficiently acidic to be deprotonated by a mild base, forming a highly nucleophilic methylene base intermediate.[6]

The general mechanism proceeds as follows:

  • Hemicyanine Formation: The first indolium salt (Heterocycle 1) is condensed with a polymethine chain precursor. A common precursor for heptamethine dyes is a glutaconaldehyde derivative, such as glutaconaldehyde dianil hydrochloride. This reaction forms a "hemicyanine" intermediate, which contains one of the terminal heterocyclic groups and the full polymethine chain.[7]

  • Final Dye Condensation: The hemicyanine intermediate is then reacted with the second, different indolium salt (Heterocycle 2, in our case, the sulfonated indolium). The nucleophilic methylene base of the second heterocycle attacks the terminal carbon of the hemicyanine's polymethine chain, displacing an aniline group and forming the final, stable, unsymmetrical cyanine dye.[4][5]

This modular approach allows for the synthesis of a diverse library of dyes by varying the two heterocyclic precursors.[4][5]

G cluster_0 Step 1: Hemicyanine Formation cluster_1 Step 2: Unsymmetrical Dye Synthesis Indolium1 Indolium Salt 1 (e.g., 1-Ethyl-2,3,3-trimethyl -3H-indolium iodide) Hemicyanine Hemicyanine Intermediate Indolium1->Hemicyanine + Acetic Anhydride / Heat Bridge Polymethine Bridge Precursor (e.g., Glutaconaldehyde Dianil) Bridge->Hemicyanine Hemicyanine_ref Hemicyanine Intermediate Indolium2 Sulfonated Indolium Salt (1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate) FinalDye Final Unsymmetrical NIR Dye Indolium2->FinalDye Hemicyanine_ref->FinalDye + Sodium Acetate / Methanol

Caption: General workflow for unsymmetrical cyanine dye synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Water-Soluble Heptamethine Cyanine Dye

This protocol details the synthesis of an unsymmetrical heptamethine cyanine dye. The first heterocycle is a standard, non-sulfonated indolium salt, and the second is the title compound, this compound, to confer water solubility.

Materials and Reagents
ReagentCAS No.SupplierNotes
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide26548-51-4Sigma-AldrichHeterocycle 1
This compound140935-80-6TCI ChemicalsHeterocycle 2 (Title Compound)
N-((1E,3E)-5-(phenylamino)penta-2,4-dien-1-ylidene)aniline hydrochloride22446-28-0Sigma-AldrichGlutaconaldehyde dianil hydrochloride (Polymethine Bridge)
Acetic Anhydride108-24-7Sigma-AldrichACS Reagent Grade, use freshly opened.
Pyridine110-86-1Sigma-AldrichAnhydrous
Sodium Acetate127-09-3Sigma-AldrichAnhydrous
Methanol (MeOH)67-56-1Fisher ScientificAnhydrous
Dichloromethane (DCM)75-09-2Fisher ScientificHPLC Grade
Diethyl Ether60-29-7Fisher ScientificAnhydrous
Silica Gel7631-86-9MerckFor column chromatography (230-400 mesh)
Step 1: Synthesis of the Hemicyanine Intermediate

The causality behind this step is to create an activated polymethine chain attached to the first indolium nucleus. Acetic anhydride serves both as a solvent and a dehydrating agent, driving the condensation forward, while pyridine acts as a base to facilitate the reaction.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide (1.0 eq) and glutaconaldehyde dianil hydrochloride (1.05 eq).

  • Add a mixture of acetic anhydride (20 mL) and pyridine (10 mL).

  • Heat the reaction mixture to 110-120 °C and stir for 2-3 hours. The solution will turn a deep color (typically blue or green).

  • Monitor the reaction progress using TLC (DCM:MeOH 9:1).

  • After completion, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 400 mL of vigorously stirring diethyl ether.

  • A precipitate will form. Allow it to settle, then collect the solid by vacuum filtration.

  • Wash the solid precipitate thoroughly with diethyl ether (3 x 50 mL) to remove residual solvents and unreacted starting materials.

  • Dry the resulting dark solid (the hemicyanine intermediate) under high vacuum. This product is often used in the next step without further purification.[4]

Step 2: Synthesis of the Final Unsymmetrical Dye

The activation of the C2-methyl group on the sulfonated indolium salt by sodium acetate allows it to act as a nucleophile, attacking the hemicyanine and displacing the terminal aniline group to form the stable, conjugated dye system.[5]

  • In a 50 mL round-bottom flask, dissolve the crude hemicyanine intermediate from Step 1 (1.0 eq) and This compound (1.1 eq) in anhydrous methanol (25 mL).

  • Add anhydrous sodium acetate (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 3-5 hours. The color of the solution should intensify and change.

  • Monitor the reaction by TLC or UV-Vis spectroscopy, observing the formation of a new, red-shifted absorption peak.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

Step 3: Purification of the NIR Dye

Purification is critical to remove unreacted starting materials and side products, ensuring high photophysical performance. Column chromatography is the most effective method.[2][8]

  • Redissolve the crude solid from Step 2 in a minimal amount of DCM/MeOH.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed in DCM.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of methanol in DCM (starting from 100% DCM and gradually increasing to 10-15% MeOH).

  • Collect the fractions containing the desired deep-colored dye. The main product band is typically the most intensely colored and slowest-moving.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization or precipitation (e.g., dissolving in methanol and precipitating with diethyl ether).

  • Dry the final product, a dark blue or green solid, under high vacuum and store it protected from light.

Caption: Experimental workflow for NIR dye synthesis.

Characterization of the Synthesized Dye

Proper characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized NIR dye.

TechniquePurposeExpected Results for a Heptamethine Cyanine Dye
UV-Vis-NIR Spectroscopy Determine absorption maximum (λmax) and molar absorptivity (ε).[9][10]A sharp, intense absorption band in the NIR region, typically between 750-850 nm. High molar extinction coefficient (>150,000 M⁻¹cm⁻¹).[8]
Fluorescence Spectroscopy Measure emission maximum (λem) and quantum yield (ΦF).[9][11]An emission peak typically 20-40 nm red-shifted from the absorption maximum. Quantum yield will vary based on solvent and structure.
¹H and ¹³C NMR Confirm the covalent structure and assess purity.[2][12]Characteristic signals for the aromatic protons of the indole rings, the polymethine chain protons (in the vinyl region), and the aliphatic ethyl and methyl groups.
Mass Spectrometry (HRMS) Confirm the exact molecular weight of the final product.[8][13]A molecular ion peak corresponding to the calculated exact mass of the synthesized dye cation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; degradation of intermediates; impure reagents.Ensure anhydrous conditions, especially for Step 2. Use freshly opened acetic anhydride. Increase reaction time or slightly elevate temperature, but monitor for degradation. Confirm the purity of starting indolium salts.
Multiple Products/Streaking on TLC Side reactions; dye degradation.Cyanine dyes can be sensitive to strong bases and prolonged heating.[5] Use the recommended stoichiometry of sodium acetate. Protect the reaction from light. Perform purification promptly after the reaction is complete.
Difficulty in Purification Product is highly polar and adsorbs strongly to silica; poor solubility.Use a more polar solvent system for chromatography (e.g., increase the percentage of methanol). Consider reverse-phase (C18) chromatography for highly water-soluble dyes. Ensure the crude product is fully dissolved before loading onto the column.
Photophysical Properties Do Not Match Expectations Presence of impurities; aggregation in solution.Re-purify the dye. Ensure high-purity spectroscopic grade solvents are used for measurements. Measure spectra at a low concentration (e.g., 1-10 µM) to minimize aggregation, which can alter absorption and emission profiles.

References

  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry.
  • Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy. PMC, PubMed Central.
  • Novel Near-Infrared Cyanine Dyes for DNA Sequencing.
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC. National Center for Biotechnology Information.
  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules.
  • Engineering the Photophysics of Cyanines by Chain C1´ Substituents. ChemRxiv.
  • Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. Bentham Science.
  • Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper.
  • Ultra‐Bright Near‐Infrared Sulfonate‐Indolizine Cyanine‐ and Squaraine‐Albumin Chaperones: Record Quantum Yields and Applications.
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC, NIH.
  • Synthesis of symetrical near-infrared dyes containing benzo[c,d]indole system. SciSpace.
  • Design and synthesis of near infra-red (NIR) dyes towards their application as probes for fluorescence bio-sensing. Kyushu Institute of Technology.
  • A NIR dye with high-performance n-type semiconducting properties. RSC Publishing.
  • Ultra-photostable small-molecule dyes facilitate near-infrared biophotonics. PMC.
  • Synthesis and Optical Properties of Near-Infrared (NIR) Absorbing Azo Dyes. Juniper Publishers.
  • Synthesis and Optical Properties of Near-Infrared (NIR) Absorbing Azo Dyes. IntechOpen.
  • (PDF) Ultra-photostable small-molecule dyes facilitate near-infrared biophotonics.
  • Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups. MDPI.
  • (PDF) Synthesis and Validation of Cyanine-Based Dyes for DIGE.
  • Cyanine Dyes and Related Compounds. ScienceDirect.
  • Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications. PubMed Central.
  • Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective.
  • Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines.
  • Greener Protocol for the Synthesis of NIR Fluorescent Indolenine-Based Symmetrical Squaraine Colorants.
  • A novel fast green method for the preparation of the squaraine dye 3-oxo-4[(1,3,3-trimethyl-3H-indol-1-ium-2-yl)methylene]-2-[(1,3,3-trimethylindolin-2-ylidene)methyl]cyclobut-1-enolate, inner.

Sources

Application Note: Synthesis of Functionalized Cyanine Dyes Using 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and mechanistic insights for the synthesis of cyanine and hemicyanine dyes. It focuses on the reaction of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a water-soluble Fischer's base derivative, with various anhydrides. The methodologies outlined herein are designed for researchers in materials science, biotechnology, and drug development, offering a robust framework for creating tailored fluorescent probes and sensitizers. We will explore the reaction with acetic anhydride for the formation of symmetrical cyanine dyes and with cyclic anhydrides for creating functionalized dyes suitable for bioconjugation.

Introduction: The Strategic Role of Sulfonated Indolium Salts

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.[1] The length of this conjugated chain largely dictates the absorption and emission properties, allowing for fine-tuning across the visible and near-infrared (NIR) spectra.[2][3] The precursor at the heart of this guide, this compound, is a quaternary salt of a heterocyclic base commonly known as a Fischer's base derivative.

The strategic inclusion of a sulfonate (-SO₃⁻) group imparts several advantageous properties to the final dye molecules. Primarily, it significantly increases aqueous solubility, which is critical for biological applications such as fluorescent labeling of proteins, nucleic acids, and antibodies in their native aqueous environments.[1][] This enhanced solubility minimizes the need for organic co-solvents that can denature sensitive biomolecules and also reduces the tendency of the dye molecules to aggregate, a common issue that leads to fluorescence quenching.[2][5]

Anhydrides serve as versatile reagents in this context. They react with the activated methyl group of the indolium salt to either form a bridge between two indolium molecules (symmetrical cyanines) or to introduce a reactive functional group (hemicyanines), paving the way for further chemical modification.

Chemical Principles and Reaction Mechanism

The core of the synthesis relies on the reactivity of the C2-methyl group of the 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium salt. This methyl group is activated (i.e., has acidic protons) due to the adjacent positively charged quaternary nitrogen atom. In the presence of a base, typically a high-boiling tertiary amine like pyridine or triethylamine, this methyl group can be deprotonated to form a reactive methylene base intermediate (an enamine).

This nucleophilic methylene base then attacks the electrophilic carbonyl carbon of the anhydride. The subsequent reaction pathway depends on the anhydride used.

  • With Acetic Anhydride: The reaction proceeds through an intermediate that ultimately links two indolium molecules via a polymethine bridge, forming a symmetrical cyanine dye. Acetic anhydride, in the presence of a base, facilitates the formation of a trimethine bridge.

  • With Cyclic Anhydrides (e.g., Succinic, Phthalic): The anhydride ring opens upon reaction with the methylene base. This results in a hemicyanine dye where the indolium core is attached to a short methine chain terminating in a carboxylic acid group. This terminal carboxyl group is a valuable handle for subsequent conjugation to biomolecules via amide bond formation.

The general workflow for these syntheses is depicted below.

G cluster_start Reactants cluster_process Reaction Conditions cluster_intermediate Key Intermediate cluster_product Products Indolium 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Methylene Methylene Base (Enamine Intermediate) Indolium->Methylene Deprotonation Anhydride Anhydride (e.g., Acetic, Succinic) Anhydride->Methylene Base Base Catalyst (Pyridine or Triethylamine) Base->Methylene Heat Heat (Reflux) Heat->Methylene Cyanine Symmetrical Cyanine Dye (from Acetic Anhydride) Methylene->Cyanine Condensation Hemicyanine Functionalized Hemicyanine (from Cyclic Anhydride) Methylene->Hemicyanine Ring Opening Condensation

Fig. 1: Generalized experimental workflow for cyanine synthesis.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pyridine is toxic and flammable; handle with care.

Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol describes the condensation of two indolium salt molecules with a methine bridge derived from acetic anhydride and a trimethine bridge source.

Objective: To synthesize a symmetrical, water-soluble trimethine cyanine dye.

Materials:

  • This compound (2 equivalents)

  • Malonaldehyde bis(phenylimine) monohydrochloride or similar trimethine source (1 equivalent)

  • Anhydrous Sodium Acetate (3 equivalents)

  • Acetic Anhydride (solvent)

  • Diethyl ether (for precipitation)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, malonaldehyde bis(phenylimine) monohydrochloride, and anhydrous sodium acetate.

  • Add acetic anhydride to the flask to act as both a reagent and solvent.[6]

  • Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring for 2-3 hours. The solution will develop a deep color (typically blue or green).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the color change.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a large volume of diethyl ether with stirring. This will cause the crude dye to precipitate.

  • Collect the solid precipitate by vacuum filtration and wash it several times with diethyl ether to remove residual acetic anhydride and other impurities.

  • To further purify, dissolve the solid in a minimal amount of dichloromethane (DCM) and filter to remove any insoluble salts like sodium acetate.[6]

  • Evaporate the DCM under reduced pressure to yield the purified symmetrical cyanine dye.

Protocol 2: Synthesis of a Functionalized Hemicyanine Dye with a Carboxylic Acid Group

This protocol details the reaction with a cyclic anhydride to produce a hemicyanine dye bearing a reactive carboxylic acid, suitable for bioconjugation.

Objective: To synthesize a hemicyanine dye with a terminal carboxyl group for further functionalization.

Materials:

  • This compound (1 equivalent)

  • Succinic anhydride (or Phthalic anhydride) (1.2 equivalents)

  • Pyridine (solvent and base)

  • Acetic anhydride (dehydrating agent/catalyst)

  • Diethyl ether

Procedure:

  • To a dry round-bottom flask, add this compound and succinic anhydride.

  • Add anhydrous pyridine to dissolve the reactants. Pyridine serves as both the solvent and the basic catalyst required to form the methylene base intermediate.

  • Add a small amount of acetic anhydride (approx. 10% of the pyridine volume). This helps drive the reaction by consuming any water present and facilitating the condensation.

  • Heat the mixture to reflux (approx. 115 °C) for 2-4 hours. The solution will typically turn a deep orange or red. The formation of this intermediate hemicyanine can be monitored by its characteristic absorption maximum, often around 445 nm.[7]

  • Cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding the reaction mixture dropwise to a large volume of stirred diethyl ether.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid product thoroughly with diethyl ether to remove pyridine and unreacted starting materials.

  • Dry the product under vacuum. The resulting functionalized hemicyanine dye can be used directly for conjugation reactions or purified further by column chromatography if necessary.

Characterization and Data

The synthesized dyes should be characterized to confirm their structure and purity. Standard methods include NMR spectroscopy (¹H and ¹³C), mass spectrometry, and UV-Visible spectroscopy. The UV-Vis spectrum is particularly important as it reveals the key optical properties of the dye.

Dye ClassAnhydride UsedTypical λmax (nm)Key FeaturePrimary Application
Symmetrical CyanineAcetic Anhydride550 - 750Long polymethine chainFluorescent labeling, FRET[8]
HemicyanineSuccinic Anhydride420 - 480Terminal -COOH groupBioconjugation, pH sensing
HemicyaninePhthalic Anhydride430 - 500Terminal -COOH groupCovalent protein probes[9]

Note: The exact λmax will depend on the solvent and the full length of the polymethine bridge.

The introduction of the sulfonate group generally has a minimal effect on the spectral properties (absorption/emission maxima) when compared to non-sulfonated analogues but greatly enhances water solubility and reduces aggregation.[2][5]

Applications in Research and Development

The dyes synthesized via these protocols are valuable tools for life sciences and diagnostics.

  • Fluorescent Labeling: The high extinction coefficients and good quantum yields of cyanine dyes make them excellent fluorescent labels.[3] The water-soluble nature of these sulfonated dyes is particularly advantageous for labeling proteins, antibodies, and oligonucleotides.[]

  • Bioconjugation: Hemicyanines functionalized with carboxylic acid groups can be readily coupled to primary amines on biomolecules (e.g., lysine residues in proteins) using standard carbodiimide chemistry (e.g., EDC/NHS), forming stable amide bonds.

  • Sensing and Imaging: The fluorescence of some cyanine dyes is sensitive to the local environment, allowing them to be used as probes for viscosity, polarity, or the presence of specific biomolecules like serum albumin.[9] NIR-emitting cyanines are especially useful for in-vivo imaging due to deeper tissue penetration and lower autofluorescence.[1]

References

  • Lumiprobe. Cyanine dyes. URL: https://www.lumiprobe.com/tech/cyanine-dyes[2][3]
  • BOC Sciences. sulfo-Cyanine Dyes. URL: https://probes.bocsci.com/sulfo-cyanine-dyes.html[4]
  • Alfa Chemistry. Comprehensive Overview of Cyanine Fluorophores: Structure, Applications, and Innovations in Fluorescent Labeling. URL: https://www.alfa-chemistry.com/creative-content/comprehensive-overview-of-cyanine-fluorophores-structure-applications-and-innovations-in-fluorescent-labeling-465.html[1]
  • Google Patents. US6114350A - Cyanine dyes and synthesis methods thereof. URL: https://patents.google.
  • Shmanai, V. V., et al. A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. URL: https://www.researchgate.net/publication/233777553_A_Convenient_Synthesis_of_Cyanine_Dyes_Reagents_for_the_Labeling_of_Biomolecules[8]
  • Google Patents. EP1112254B1 - Cyanine dyes and synthesis methods thereof. URL: https://patents.google.
  • G. C. I. S. S. S. G. E. L. A. G. C. G. F. C. A. R. (2015). Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments. IRIS-AperTO. URL: https://iris.unito.it/handle/2318/1527500[6]
  • Lumiprobe. Cyanine dyes. URL: https://www.lumiprobe.com/files/lumiprobe-cyanine-dyes.pdf
  • The International NanoScience Community. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines. Nanopaprika.eu. URL: http://www.nanopaprika.
  • The Royal Society of Chemistry. Catch and release microwave mediated synthesis of cyanine dyes. URL: https://pubs.rsc.org/en/content/articlelanding/2009/ob/b907321a[7]
  • ResearchGate. Hemicyanine dyes derived from 2,3,3-trimethy1-3H-indolium as candidates for non-covalent protein probes. URL: https://www.researchgate.

Sources

Application Notes & Protocols: Leveraging 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in a Versatile Scaffold

To the pioneering researcher, scientist, and drug development professional, the quest for novel imaging tools is relentless. The compound 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is not a conventional, off-the-shelf fluorescent probe. Instead, it represents a foundational scaffold, a versatile starting point for the synthesis of sophisticated, next-generation imaging agents. Its indolium core is the cornerstone of many widely used cyanine dyes (such as Cy3 and Cy5), which are celebrated for their brightness and photostability in demanding imaging applications.[1][2][3] The presence of a sulfonate group imparts a degree of aqueous solubility, a critical feature for biological applications, while the ethyl group on the nitrogen provides a stable anchor.

This guide is designed to move beyond a simple datasheet. It serves as a strategic manual for harnessing the potential of this indolium salt. We will explore its likely role as a precursor and provide a scientifically grounded framework for designing, synthesizing, and applying novel probes for critical cellular imaging applications. The protocols herein are presented as robust starting points, designed to be adapted and optimized for your specific research questions.

Part 1: From Scaffold to Functional Probe - A Synthesis Primer

The true power of this compound lies in its potential for chemical modification. The 2-methyl group on the indolium ring is the primary reactive site for constructing the polymethine bridge that is characteristic of cyanine dyes.[4][5][6] By condensing this indolium salt with a second heterocyclic quaternary salt and a polymethine-chain precursor, a diverse array of fluorescent molecules can be created.

A modular synthesis approach is often preferred as it allows for the late-stage introduction of sensitive functional groups.[4][5] This strategy is crucial for creating probes with specific cellular targets. For instance, a carboxyl or amine group can be introduced on one of the heterocyclic rings, which can then be conjugated to antibodies, peptides, or small molecule ligands for targeted imaging.[7][8]

Indolium 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Condensation Condensation Reaction (with polymethine precursor) Indolium->Condensation Cyanine_Core Asymmetric Cyanine Dye Core (e.g., Cy3 or Cy5 analogue) Condensation->Cyanine_Core Functionalization Addition of a Reactive Group (e.g., NHS ester, Maleimide) Cyanine_Core->Functionalization Targeted_Probe Targeted Fluorescent Probe Functionalization->Targeted_Probe Mitochondrial_Probe Mitochondrial Targeting Moiety (e.g., Triphenylphosphonium) Targeted_Probe->Mitochondrial_Probe Example 1 Antibody_Conjugate Antibody Conjugation Targeted_Probe->Antibody_Conjugate Example 2

Caption: Modular synthesis pathway for developing targeted probes.

Part 2: Application Note - A Hypothetical Mitochondria-Targeted Probe

Scientific Rationale: The positive charge of the indolium core makes it a candidate for targeting the mitochondria of living cells. Healthy mitochondria maintain a significant negative membrane potential across their inner membrane.[9][10][11] Cationic, lipophilic dyes, therefore, accumulate in the mitochondrial matrix. By conjugating our synthesized cyanine dye to a well-established mitochondria-targeting moiety like a triphenylphosphonium (TPP) cation, we can create a highly specific and potent probe for visualizing mitochondrial morphology and health.

Key Experimental Considerations:
  • Probe Concentration: The optimal concentration must be determined empirically for each cell type to achieve a high signal-to-noise ratio without inducing cytotoxicity.[12][13] High concentrations can lead to probe aggregation and quenching, as well as disruption of mitochondrial function.

  • Phototoxicity: Cyanine dyes can generate reactive oxygen species (ROS) upon illumination, which can damage cellular components and lead to artifacts.[14][15][16] It is crucial to use the lowest possible laser power and exposure time that still provides a good signal.[17][18][19]

  • Cell Health: Always monitor cell health during and after staining. Look for signs of stress such as membrane blebbing, vacuole formation, or changes in mitochondrial dynamics.[15][19]

Quantitative Data Summary:
ParameterRecommended Starting RangePurpose
Probe Stock Solution 1-10 mM in DMSOHigh-concentration stock for long-term storage.
Working Concentration 25-500 nMFinal concentration for staining live cells.[10][20]
Incubation Time 15-45 minutes at 37°CAllows for probe accumulation in mitochondria.[20]
Excitation/Emission Dependent on the synthesized dyeMust be matched to the microscope's filter sets.
Experimental Protocol: Staining Mitochondria in Live Adherent Cells
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-70%). Ensure cells are healthy and actively growing.

  • Staining Solution Preparation:

    • Prepare a fresh working solution of the mitochondria-targeted probe in pre-warmed, serum-free cell culture medium. The final concentration should be determined by titration, starting in the range of 50-200 nM.[20][21]

    • Scientist's Note: Serum components can sometimes bind to fluorescent dyes, increasing background fluorescence. Staining in serum-free medium can improve the signal-to-noise ratio.

  • Cell Staining:

    • Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[9][21]

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed complete culture medium or a suitable imaging buffer to remove any unbound probe.[22]

    • Add fresh, pre-warmed imaging medium to the cells. It is recommended to use a medium with reduced background fluorescence for imaging.

    • Proceed to image the cells on a fluorescence microscope equipped with the appropriate filter sets for the synthesized dye.

Start Start: Healthy Adherent Cells Prepare_Stain Prepare Staining Solution (Probe in serum-free medium) Start->Prepare_Stain Stain_Cells Incubate Cells with Probe (15-30 min, 37°C) Prepare_Stain->Stain_Cells Wash Wash to Remove Unbound Probe (2x with complete medium) Stain_Cells->Wash Image Live-Cell Imaging Wash->Image Data_Analysis Analyze Mitochondrial Morphology and Intensity Image->Data_Analysis

Caption: Workflow for live-cell mitochondrial staining.

Part 3: Application Note - A Hypothetical Membrane Potential Probe

Scientific Rationale: The delocalized positive charge and conjugated π-electron system of a cyanine dye make it inherently sensitive to electric fields.[23][24][25] This property can be harnessed to create "fast-response" membrane potential probes. These probes typically insert into the plasma membrane and undergo a rapid change in their electronic structure, and thus their fluorescence properties, in response to changes in the transmembrane potential.[24][26][27] This allows for the real-time optical recording of electrical activity in excitable cells like neurons and cardiomyocytes.

Key Experimental Considerations:
  • Response Time: The key advantage of this type of probe is its ability to respond to millisecond-scale changes in membrane potential. The imaging setup must have the temporal resolution to capture these fast events.

  • Signal Change: The fluorescence change in response to voltage can be small (often 2-10% per 100 mV).[24] Therefore, a high-sensitivity detector and a stable light source are critical for reliable measurements.

  • Ratiometric Imaging: Some membrane potential probes exhibit a spectral shift upon a change in voltage. Ratiometric imaging (measuring the ratio of fluorescence at two different wavelengths) can provide a more robust and quantitative measurement that is less susceptible to variations in probe concentration or illumination intensity.

Experimental Protocol: Measuring Membrane Potential Changes in Cultured Neurons
  • Probe Loading:

    • Prepare a loading solution of the membrane potential probe in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1-10 µM.

    • Remove the culture medium from the neurons and incubate with the loading solution for 5-15 minutes at room temperature or 37°C.

  • Washing:

    • Gently wash the cells 2-3 times with fresh buffer to remove excess probe.

  • Imaging and Stimulation:

    • Mount the cells on the microscope stage.

    • Acquire a baseline fluorescence signal.

    • Stimulate the cells to induce a change in membrane potential (e.g., by applying a high concentration of potassium chloride to depolarize the cells or using an electrical field stimulator).

    • Record the fluorescence intensity changes over time using a fast-acquisition camera.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The results are typically expressed as ΔF/F₀.

Part 4: Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Photobleaching.[28][29]- Verify microscope settings are optimal for the probe's spectra.[30]- Perform a concentration titration to find the optimal staining concentration.- Minimize light exposure and use an anti-fade reagent if compatible with live cells.[14][22][28]
High Background - Probe concentration too high.- Inadequate washing.- Autofluorescence from cells or medium.- Reduce probe concentration.- Increase the number and duration of wash steps.[22]- Image in a phenol red-free, low-background imaging medium.
Signs of Phototoxicity - Illumination intensity too high.- Prolonged exposure to excitation light.- Reduce laser power to the minimum required for a good signal.- Decrease exposure time and increase camera gain if necessary.- Use time-lapse imaging with longer intervals between acquisitions.[17][18][19]
Non-Specific Staining - Probe aggregation.- Hydrophobic interactions with cellular components.- Filter the probe stock solution before use.- Optimize the probe concentration and incubation time.

References

  • Icha, J., Weber, M., & Ries, J. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
  • Kretschy, N., et al. (2020). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry, 85(15), 9717–9728.
  • Mishra, A., et al. (2009). Cyanine dyes as fluorescent probes for microscopy and in vitro detection of proteins and nucleic acids. Journal of the Indian Chemical Society, 86(1), 1-16.
  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE America. [Link]
  • Bioclone Inc. (n.d.).
  • Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. [Link]
  • LifeSynth Solutions. (n.d.).
  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834.
  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. EP144 V1.0.
  • Request PDF. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]
  • Dunn, S. D., & Pon, L. A. (2015). Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast. Methods in molecular biology (Clifton, N.J.), 1262, 247–260.
  • Verkaart, S., et al. (2018). Live-Imaging Readouts and Cell Models for Phenotypic Profiling of Mitochondrial Function. Frontiers in Physiology, 9, 1319.
  • Kretschy, N., et al. (2020). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. ACS Omega, 5(31), 19823–19831.
  • Rivera, O. D. (2023). Staining of Mitochondria, Nucleus, and Cell Membrane for Fluorescent Microscopy (in vitro adherent cells). Benchling. [Link]
  • Atlas Antibodies. (n.d.). Troubleshooting Guide Immuno-Fluorescence. [Link]
  • Shim, S. H., et al. (2012). Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes.
  • Creative Diagnostics. (n.d.). Cyanine Dyes. [Link]
  • Neimeister, R. P., et al. (1983). Troubleshooting the Fluorescence Microscope.
  • ResearchGate. (n.d.). Live cell fluorescence imaging of mitochondria. [Link]
  • Tosheva, K. L., et al. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 53(16), 163001.
  • Yusi Medicine Technology Co., Ltd. (2024). CY3 on fluorescence microscopy with cyanine dyes Cell labeling Fluorescence staining. [Link]
  • protocols.io. (2022). Live-cell imaging: Mitochondria membrane potential. [Link]
  • Rurack, K., & Resch-Genger, U. (Eds.). (2008). Synthesis and Characterization of Heptamethine Cyanine Dyes. Topics in Fluorescence Spectroscopy, 11, 1-36.
  • ResearchGate. (n.d.). Synthesis of Cyanine Dyes. [Link]
  • de Oliveira, K. T., & Crespilho, F. N. (2012). Synthesis of cyanine dyes: potential fluorescent probes for biological applications. Blucher Chemistry Proceedings, 1(2), 1-2.
  • ChemistryViews. (2022). Using Fluorophores to Visualize Organelle Membrane Potentials. [Link]
  • Miller, E. W. (2020). Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators. Accounts of chemical research, 53(1), 115–126.
  • Thermo Fisher Scientific. (2019, October 9). Best practices: 5 steps to live-cell imaging [Video]. YouTube. [Link]
  • Fellers, T. J., & Davidson, M. W. (n.d.). Optical System and Detector Requirements for Live-Cell Imaging. Nikon's MicroscopyU. [Link]
  • Wang, C., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. Journal of Nanobiotechnology, 21(1), 438.
  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4).
  • MDPI. (2023).
  • De Veylder, L., et al. (2017). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant physiology, 176(1), 133–146.
  • Antaris, A. L., et al. (2016). Tissue-seeking dyes for in vivo applications.
  • Wipplinger, M., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv.
  • Wipplinger, M., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv.

Sources

Application Note & Protocol: Leveraging 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate for the Synthesis of Water-Soluble Heptamethine Cyanine Photosensitizers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of photodynamic therapy, bio-imaging, and oncology.

Abstract: This document provides a comprehensive guide to the use of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate as a critical intermediate in the synthesis of water-soluble heptamethine cyanine dyes. These dyes are of significant interest as photosensitizers (PS) for applications in photodynamic therapy (PDT) and near-infrared (NIR) fluorescence imaging. We detail the rationale behind the molecular design of the intermediate, provide a robust, step-by-step protocol for the synthesis and purification of a representative NIR photosensitizer, and present a validated protocol for evaluating its photodynamic efficacy in an in vitro cancer cell model.

Introduction to Photosensitizer Design

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in a targeted manner.[1][2] The efficacy of PDT is critically dependent on the physicochemical properties of the photosensitizer. Heptamethine cyanine dyes have emerged as a promising class of PS due to their strong absorption in the near-infrared (NIR) "phototherapeutic window" (700-900 nm), a spectral range where light penetration into tissue is maximal.[2][3]

A primary challenge in PS development is achieving sufficient aqueous solubility to ensure bioavailability and prevent aggregation, which often quenches the photo-excited state. The intermediate, This compound , is specifically designed to address this challenge. Its zwitterionic nature, conferred by the sulfonate group, imparts excellent water solubility to the final cyanine dye, making it an ideal building block for creating biocompatible photosensitizers.[4][5]

Section 1: The Intermediate: Physicochemical Properties and Strategic Role

The molecular architecture of this compound is tailored for its role as a precursor in cyanine dye synthesis. Each functional group serves a distinct and critical purpose.

  • Indolium Core: The positively charged quaternary nitrogen atom of the indolium ring is highly reactive and serves as the electrophilic center for condensation reactions, forming the conjugated polymethine chain characteristic of cyanine dyes.[6]

  • Gem-Dimethyl Group: The two methyl groups at the C3 position prevent dimerization and aggregation of the final dye by providing steric hindrance, which helps maintain its monomeric, photoactive state.

  • Ethyl Group: The N-ethyl group enhances the stability of the indolium salt.

  • Sulfonate Group (-SO₃⁻): This is the key to aqueous solubility. As a strong acid anion, it ensures the final photosensitizer remains soluble in physiological media, preventing aggregation and facilitating systemic delivery.[4]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 146368-07-2[7][8]
Molecular Formula C₁₃H₁₇NO₃S[9]
Molecular Weight 267.35 g/mol [9]
Appearance Solid[7]
IUPAC Name 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[10]

Section 2: Synthesis Protocol: From Intermediate to a Water-Soluble NIR Photosensitizer

This section details the synthesis of a symmetrical heptamethine cyanine dye, a potent NIR photosensitizer, using this compound as the starting material. The reaction involves the condensation of two equivalents of the indolium salt with a polymethine bridge-forming reagent.

Materials and Reagents
  • This compound (2 equivalents)

  • N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (Glutacondialdehyde dianil hydrochloride) (1 equivalent)

  • Anhydrous Pyridine (Solvent and Base)

  • Acetic Anhydride (Condensing Agent)

  • Diethyl Ether (for precipitation)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer and UV-Vis Spectrophotometer for characterization

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask protected from light and equipped with a reflux condenser, dissolve this compound (2.0 mmol) and N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 mmol) in 20 mL of anhydrous pyridine.

    • Causality: Pyridine serves as both a high-boiling point solvent and a base to neutralize the HCl released, driving the condensation reaction forward. Acetic anhydride facilitates the elimination of water.

  • Condensation Reaction: Add acetic anhydride (3.0 mmol) dropwise to the stirring solution. Heat the mixture to reflux (approx. 115°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the formation of a new, intensely colored spot with strong absorption in the NIR region (~780 nm).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark green/blue solution into 200 mL of vigorously stirring diethyl ether. The crude cyanine dye will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid extensively with diethyl ether to remove residual pyridine and unreacted starting materials. Dry the crude product under vacuum.

Purification and Characterization
  • Purification: The crude product is purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect the fractions corresponding to the major, deeply colored peak. Lyophilize the collected fractions to obtain the pure photosensitizer as a dark, crystalline solid.

  • Characterization (Self-Validation):

    • UV-Vis Spectroscopy: Dissolve a small amount of the purified dye in phosphate-buffered saline (PBS). The spectrum should exhibit a sharp, intense absorption peak (λmax) in the NIR region (typically 770-800 nm), with a molar extinction coefficient (ε) often exceeding 150,000 M⁻¹cm⁻¹.[11] A characteristic shoulder peak at a shorter wavelength is also typical for cyanine dyes.[11]

    • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized dye using ESI-MS. The observed mass should correspond to the calculated exact mass of the target heptamethine cyanine structure.

    • ¹H NMR Spectroscopy: Confirm the structure by analyzing the proton signals, which should be consistent with the expected symmetrical structure of the final product.[6]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Characterization (QC) Intermediate Indolium Intermediate (2 eq.) Reaction Condensation Reaction (Reflux, 2-4h) Intermediate->Reaction Linker Dianil Linker (1 eq.) Linker->Reaction Solvent Pyridine / Acetic Anhydride Solvent->Reaction Precipitation Precipitation (Diethyl Ether) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration HPLC Reverse-Phase HPLC Filtration->HPLC FinalProduct Pure Photosensitizer HPLC->FinalProduct UVVis UV-Vis Spectroscopy (λmax, ε) MS Mass Spectrometry (Molecular Weight) NMR ¹H NMR (Structure) FinalProduct->UVVis FinalProduct->MS FinalProduct->NMR

Fig 1. Workflow for Photosensitizer Synthesis & Validation.

Section 3: Application Protocol: In Vitro Photodynamic Therapy (PDT) Assay

This protocol describes how to evaluate the phototoxic efficacy of the newly synthesized photosensitizer against a monolayer of cancer cells.

Materials and Cell Culture
  • Synthesized Heptamethine Cyanine Photosensitizer

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • 96-well plates

  • NIR Light Source (e.g., LED array or filtered lamp, λ = 780 ± 10 nm)

  • Radiometer/Photometer to measure light dose

Step-by-Step Experimental Protocol
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[12]

  • Photosensitizer Incubation: Prepare a stock solution of the photosensitizer in DMSO and dilute it to final concentrations (e.g., 0.1 µM to 10 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well.

    • Controls: Include "no dye" (medium only) and "dark toxicity" (cells incubated with the highest concentration of dye but not irradiated) control groups.

  • Incubate the cells with the photosensitizer for a defined period (e.g., 4-24 hours) at 37°C.[13]

  • Wash and Irradiate: After incubation, aspirate the photosensitizer-containing medium and wash each well twice with 100 µL of PBS to remove extracellular dye. Add 100 µL of fresh, phenol red-free medium to each well.

  • Immediately irradiate the designated wells with the NIR light source. The light dose (fluence) is a critical parameter and should be precisely measured (e.g., 5-20 J/cm²).[13][14] Keep the "dark toxicity" plate covered in foil.

  • Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours to allow for the progression of cell death pathways.

  • Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability versus photosensitizer concentration to determine the phototoxic efficacy and the half-maximal effective concentration (EC₅₀).

Section 4: Mechanistic Insights

The therapeutic effect of PDT is mediated by ROS. Upon absorption of light, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[15][16] From this triplet state, the PS can initiate two types of photochemical reactions.[17][18]

  • Type I Reaction: The triplet PS reacts directly with biomolecules via electron transfer, producing radical ions that can further react with oxygen to form superoxide anions (O₂⁻•) and hydroxyl radicals (•OH).[17][19]

  • Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[16][17] The Type II pathway is considered the major cytotoxic mechanism in PDT for most cyanine dyes.[1]

PDT_Mechanism cluster_type1 Type I Pathway cluster_type2 Type II Pathway PS_Ground PS (S₀) PS_Singlet PS (S₁) PS_Ground->PS_Singlet Light Absorption (hν) PS_Singlet->PS_Ground Fluorescence PS_Triplet PS (T₁) PS_Singlet->PS_Triplet Intersystem Crossing (ISC) Biomolecule Substrate (e.g., Lipid, Protein) PS_Triplet->Biomolecule e⁻ transfer Oxygen_Triplet ³O₂ (Ground State) PS_Triplet->Oxygen_Triplet Energy transfer Radicals Radical Ions Biomolecule->Radicals ROS1 ROS (O₂⁻•, •OH) Radicals->ROS1 + O₂ Damage Oxidative Cell Damage & Apoptosis ROS1->Damage Oxygen_Singlet ¹O₂ (Singlet Oxygen) Oxygen_Triplet->Oxygen_Singlet Oxygen_Singlet->Damage

Fig 2. Photochemical Mechanisms of PDT.

Conclusion

This compound is a purpose-built chemical intermediate that significantly simplifies the synthesis of water-soluble, NIR-active photosensitizers. The protocols provided herein offer a validated pathway from chemical synthesis to biological evaluation, enabling researchers to efficiently develop and test novel cyanine-based agents for photodynamic therapy and other biophotonic applications. The inherent aqueous solubility imparted by the sulfonate moiety is a key design feature that enhances the clinical translatability of photosensitizers derived from this versatile precursor.

References

  • Mechanism of photodynamic therapy. Type I and type II reactions are... - ResearchGate. (n.d.).
  • Photodynamic Therapy: Principles and Reaction Mechanisms - Encyclopedia.pub. (2024, January 26).
  • Hamblin, M. R., & Mroz, P. (n.d.). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC. PubMed Central.
  • Type I and Type II reactions in PDT (photodynamic therapy). Schematic... - ResearchGate. (n.d.).
  • Celli, J. P., Spring, B. Q., Rizvi, I., Evans, C. L., Samkoe, K. S., Verma, S., Pogue, B. W., & Hasan, T. (2010). Photodynamic Therapy: PDT Mechanisms - Clinical Endoscopy. Clinical Endoscopy, 43(1), 1-8.
  • Qian, Y., Zhang, Y., Chen, Y., & Zhang, M. (2020). The investigation of unique water-soluble heptamethine cyanine dye for use as NIR photosensitizer in photodynamic therapy of cancer cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117702.
  • Novel Heptamethine Cyanine Dyes with Large... : Journal of Fluorescence. (n.d.). Ovid.
  • Henary, M., Narayanan, N., & Kennedy, D. (2014). Introduction of Various Substitutions to the Methine Bridge of Heptamethine Cyanine Dyes Via Substituted Dianil Linkers. Journal of Heterocyclic Chemistry, 51(S1).
  • Synthesis of water-soluble cyanine dyes for fluorescence imaging | Poster Board #534. (n.d.). American Chemical Society.
  • Synthesis and Characterization of Heptamethine Cyanine Dyes. (n.d.). MDPI.
  • This compound. (n.d.). PubChem.
  • Barbero, N., et al. (n.d.). Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments. IRIS-AperTO.
  • Kassab, K. (2002). Photophysical and photosensitizing properties of selected cyanines. Journal of Photochemistry and Photobiology B: Biology, 68(1), 15-22.
  • Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through design of experiments | Request PDF. (n.d.). ResearchGate.
  • Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections. (n.d.). MDPI.
  • Austin, E., & Jagdeo, J. (n.d.). An In Vitro Approach to Photodynamic Therapy - PMC. NIH.
  • A cyanine dye based supramolecular photosensitizer enabling visible-light-driven organic reaction in water. (n.d.).
  • Photodynamic Therapy: In vitro Approach | Protocol Preview. (2022, July 17). YouTube.
  • Cyanine dyes in the mitochondria-targeting photodynamic and photothermal therapy - PMC. (n.d.).
  • Isolation, Synthesis, and Use of Natural Photosensitizers in the Treatment of Central Nervous System Tumors. (n.d.). MDPI.
  • Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy - PMC. (2024, August 10). NIH.
  • Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021, May 31). MDPI.
  • UV-Vis absorption spectra of empty, cyanine-loaded multilayer... - ResearchGate. (n.d.).
  • Synthesis of Coumarin-Based Photosensitizers for Enhanced Antibacterial Type I/II Photodynamic Therapy. (2024, August 10). PubMed.
  • A novel class of ruthenium-based photosensitizers effectively kills in vitro cancer cells and in vivo tumors. (n.d.). SciSpace.

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Characterization techniques for "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and Its Derivatives

Foreword: Understanding the Analyte

This compound is a heterocyclic organic compound structured as an inner salt, or zwitterion. It possesses a positively charged indolium core counterbalanced by a negatively charged sulfonate group covalently attached to the aromatic ring.[1][2] This unique structure makes it a valuable intermediate, particularly in the synthesis of cyanine dyes and other functional materials where water solubility and specific electronic properties are desired.[3]

Comprehensive characterization is non-negotiable for ensuring the structural integrity, purity, and performance of these derivatives in downstream applications. This guide provides a holistic framework, blending foundational theory with actionable protocols to navigate the analytical challenges posed by this unique class of molecules.

The Strategic Workflow for Comprehensive Characterization

A logical, multi-technique approach is essential for moving from a newly synthesized crude product to a fully validated, well-characterized compound. The following workflow outlines a systematic path for analysis and purification, ensuring that each step informs the next.

Characterization_Workflow cluster_Synthesis Synthesis & Initial Check cluster_Purification Purification cluster_Analysis Structural & Purity Analysis Crude Crude Synthetic Product Initial_Check Initial Check (TLC, LC-MS) Crude->Initial_Check Qualitative assessment Purification Purification (e.g., Column Chromatography, Recrystallization) Initial_Check->Purification Purity < 95%? Structure Structural Elucidation (NMR, HRMS) Purification->Structure Purified Isolate Purity Purity & Identity (HPLC, Elemental Analysis) Structure->Purity Confirm Structure Properties Physicochemical Properties (UV-Vis, mp) Purity->Properties Confirm Purity Final Fully Characterized Pure Compound Purity->Final Purity ≥ 98% Absolute_Structure Absolute Structure (Single Crystal X-ray) Properties->Absolute_Structure If crystal available Absolute_Structure->Final Unambiguous Proof HPLC_Method_Dev cluster_Methods Select HPLC Mode Start Analyte: Indolium Sulfonate Derivative RP_IP Reversed-Phase with Ion-Pairing Start->RP_IP HILIC HILIC Start->HILIC IEC Ion-Exchange Start->IEC MixedMode Mixed-Mode Start->MixedMode Optimize Optimize Parameters (Mobile Phase, pH, Gradient) RP_IP->Optimize HILIC->Optimize IEC->Optimize MixedMode->Optimize Validate Validate Method (Peak Shape, Resolution, Robustness) Optimize->Validate Validate->Optimize Re-optimize FinalMethod Final Purity Method Validate->FinalMethod Acceptable

Sources

Application Notes and Protocols: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Biosensor Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and patent databases, it is important to state at the outset that there are currently no specific, detailed application notes or established protocols for the use of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in the preparation of biosensors. While the unique chemical structure of this indolium compound, featuring a sulfonate group, suggests potential utility in biosensing applications, particularly in electrochemical or optical detection methods, its direct application has not been documented in the available resources.

This document, therefore, will not provide specific protocols for this compound. Instead, it will serve as a forward-looking guide, drawing on the known roles of similar functionalized indolium derivatives and related chemical entities in biosensor technology. The principles and hypothetical applications outlined below are intended to provide a foundational framework for researchers interested in exploring the potential of this compound as a novel component in biosensor design.

Part 1: Theoretical Framework for Application

Chemical and Structural Rationale

This compound possesses several features that make it an intriguing candidate for biosensor development:

  • Indolium Core: The indolium cation is a well-known chromophore and fluorophore. Its inherent spectral properties could be harnessed for optical biosensing. The positive charge on the indolium nitrogen can also facilitate electrostatic interactions with negatively charged biomolecules or electrode surfaces.

  • Sulfonate Group (-SO₃⁻): The presence of a sulfonate group imparts significant water solubility, a crucial characteristic for reagents used in aqueous biological buffers. This functional group can also be used as a handle for covalent immobilization onto sensor surfaces that have been functionalized with appropriate coupling agents. Furthermore, the negative charge of the sulfonate can influence the electrochemical properties of the molecule and its interaction with charged analytes or surfaces.

  • Trimethyl-indolenine Moiety: The trimethyl substitution on the indolenine ring can enhance the photostability of the molecule, a desirable feature for fluorescent probes.

Potential Mechanisms of Action in Biosensors

Based on the functionalities of similar compounds, this compound could potentially be employed in biosensors through several mechanisms:

  • As a Redox Mediator in Electrochemical Biosensors: The indole nucleus is electrochemically active and can undergo oxidation.[1][2] The specific redox potential of this compound would need to be determined experimentally, but it could potentially act as an electron shuttle between a biological recognition element (e.g., an enzyme like glucose oxidase) and an electrode surface. The sulfonate group could aid in its stable adsorption or covalent attachment to the electrode.

  • As a Fluorescent Label in Optical Biosensors: Many indole derivatives exhibit intrinsic fluorescence.[3] The fluorescence properties of this compound could be sensitive to its local environment. For instance, binding to a target analyte could lead to a change in fluorescence intensity, wavelength, or lifetime, forming the basis of a detection mechanism. The sulfonate group would allow for its use as a fluorescent tag for biomolecules in aqueous solutions.

Part 2: Hypothetical Application Workflows and Protocols

The following sections outline hypothetical experimental workflows for investigating the utility of this compound in two common types of biosensors. These are conceptual and would require significant experimental validation.

Hypothetical Protocol: Development of an Amperometric Enzyme Biosensor

This conceptual protocol explores the use of the target compound as a redox mediator for a glucose biosensor.

Objective: To investigate if this compound can facilitate electron transfer between glucose oxidase (GOx) and a screen-printed carbon electrode (SPCE).

Materials:

  • This compound

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • D-(+)-Glucose

  • Potentiostat/Galvanostat

Conceptual Workflow:

Figure 1: Conceptual workflow for developing an amperometric glucose biosensor.

Detailed Steps:

  • Electrode Preparation:

    • Prepare a 10 mM solution of this compound in 0.1 M PBS (pH 7.4).

    • Carefully drop-cast 5 µL of this solution onto the working area of a clean SPCE and allow it to dry at room temperature.

    • Prepare a 10 mg/mL solution of GOx in 0.1 M PBS (pH 7.4).

    • Drop-cast 5 µL of the GOx solution onto the mediator-modified electrode and let it dry.

  • Electrochemical Detection:

    • Connect the prepared electrode to a potentiostat.

    • Place a 50 µL drop of 0.1 M PBS (pH 7.4) to cover all three electrodes.

    • Apply a constant potential (the optimal potential would need to be determined via cyclic voltammetry) and wait for the current to stabilize.

    • Inject a small volume of a concentrated glucose solution into the PBS drop to achieve the desired final concentration.

    • Record the steady-state current response.

    • Repeat the glucose injection to obtain a calibration curve.

  • Data Analysis:

    • Plot the change in current as a function of glucose concentration.

    • From the calibration curve, determine the sensitivity (slope of the linear range) and the limit of detection.

Hypothetical Protocol: Development of a Fluorescent Biosensor for Analyte Binding

This conceptual protocol explores the use of the target compound as a fluorescent probe.

Objective: To investigate if the fluorescence of this compound is modulated upon binding to a model protein, such as bovine serum albumin (BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Fluorometer

Conceptual Workflow:

Figure 2: Conceptual workflow for a fluorescence-based binding assay.

Detailed Steps:

  • Spectroscopic Characterization:

    • Prepare a dilute solution (e.g., 10 µM) of this compound in 0.1 M PBS (pH 7.4).

    • Using a fluorometer, determine the optimal excitation and emission wavelengths.

  • Titration Experiment:

    • Prepare a series of solutions containing a fixed concentration of the indolium compound (e.g., 10 µM) and varying concentrations of BSA (e.g., 0 to 100 µM) in 0.1 M PBS (pH 7.4).

    • Allow the solutions to equilibrate for a set period.

    • Measure the fluorescence emission spectrum of each solution using the predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of BSA.

    • A significant change in fluorescence upon addition of BSA would indicate an interaction. This data could then be used to calculate binding parameters.

Part 3: Concluding Remarks and Future Directions

While direct applications of this compound in biosensors are not yet reported, its chemical structure holds promise for future research. The hypothetical protocols provided here offer starting points for researchers to begin exploring its potential as a redox mediator or a fluorescent probe. Key experimental validations would include:

  • Electrochemical Characterization: Detailed cyclic voltammetry studies to determine its redox potential and electron transfer kinetics.

  • Photophysical Characterization: In-depth analysis of its absorption, emission, quantum yield, and photostability.

  • Bioconjugation and Immobilization Studies: Development of reliable methods for attaching it to biomolecules and sensor surfaces.

The exploration of novel functional molecules like this compound is essential for advancing the field of biosensor technology.

References

  • Ibrahim, H., Al-Hussain, S. A., & Al-shammari, A. M. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry, 14(1), 38. [Link][1][2][5]
  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Molecules, 29(10), 2315. [Link][3]
  • Guilbault, G. G. (1972). Newer fluorometric methods for the analysis of biologically important compounds. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(5), 579–586. [Link][6]
  • Khan, M. A., Kumar, S., & Prasad, A. K. (2022). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 27(19), 6296. [Link][4]

Sources

The Strategic Utility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Advanced Fluorophore Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. We will explore its pivotal role as a key building block in the synthesis of water-soluble cyanine dyes, particularly those fluorescing in the near-infrared (NIR) spectrum, which are indispensable tools in modern biomedical research and diagnostics.

Introduction: The Imperative for Water-Soluble NIR Fluorophores

Near-infrared (NIR) fluorescent probes (emitting >650 nm) are of paramount importance in biological imaging and sensing. The NIR window offers significant advantages, including reduced tissue autofluorescence, minimal light scattering, and deeper tissue penetration. Pentamethine cyanine dyes, such as the Cy5 family, are prominent in this class due to their high molar extinction coefficients, excellent fluorescence quantum yields, and photostability.

However, the core cyanine scaffold is inherently hydrophobic, leading to aggregation in aqueous biological media. This aggregation is a critical failure point, causing fluorescence self-quenching and non-specific binding, which ultimately compromises assay sensitivity and reliability. The strategic incorporation of polar functional groups is therefore not just an optimization, but a necessity. This compound is an exemplary precursor designed to address this challenge directly. The covalently attached sulfonate group imparts significant hydrophilicity to the final dye, ensuring its utility in aqueous environments.[1][2]

Physicochemical Characteristics

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 146368-07-2[3]
Molecular Formula C₁₃H₁₇NO₃S[3]
Molecular Weight 267.35 g/mol [3]
Appearance Solid-
Melting Point >232°C (decomposition)-
Storage 2-8°C, sealed in a dry environment-

The Core Application: Synthesis of a Water-Soluble Pentamethine Cyanine Dye (Sulfo-Cy5 Analogue)

The primary application of this compound is as a heterocyclic base in the modular synthesis of asymmetrical pentamethine cyanine dyes. The general strategy involves the condensation of two distinct heterocyclic quaternary ammonium salts with a five-carbon bridging molecule.

Mechanistic Rationale

The synthesis proceeds via a condensation reaction. The key reactive site on the indolium salt is the C2-methyl group. This methyl group is activated by the electron-withdrawing quaternary ammonium ion, making its protons acidic. In the presence of a base (e.g., pyridine), a proton can be abstracted to form a reactive methylene base.

This methylene base then acts as a nucleophile, attacking an activated polymethine bridge precursor. The reaction is typically a multi-step, one-pot synthesis where an intermediate is formed first, which then reacts with the second heterocyclic base. The sulfonate group remains as a spectator throughout the core reaction, but its presence is crucial for the properties of the final product.[1][4]

Diagram: General Reaction Workflow

G cluster_0 Step 1: Activation of Bridge Precursor cluster_1 Step 2: Condensation cluster_2 Step 3: Purification A Indolium Salt 1 (e.g., with reactive group for conjugation) E Activated Intermediate (Anilinovinyl Quaternary Salt) A->E B Malonaldehyde Dianilide HCl (Bridge Precursor) B->E C Acetic Anhydride (Solvent/Activator) C->E D Heat (e.g., 120°C) H Asymmetrical Pentamethine Cyanine Dye E->H F This compound (Indolium Salt 2) F->H G Pyridine (Base/Solvent) G->H I Crude Dye H->I J Chromatography (Silica Gel or RP-HPLC) I->J K Purified Dye J->K

Caption: High-level workflow for asymmetrical cyanine dye synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of an asymmetrical pentamethine cyanine dye, where one indolium moiety is functionalized for bioconjugation (e.g., with a carboxylic acid) and the second is derived from the title compound, this compound, to ensure water solubility.

Materials:

  • 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate (Indolium Salt 1)

  • Malonaldehyde dianilide hydrochloride (Bridge Precursor)

  • Acetic anhydride

  • This compound (Indolium Salt 2 - Title Compound )

  • Pyridine

  • Ethyl acetate

  • Silica gel for column chromatography

  • Eluent system (e.g., gradients of ethyl acetate/methanol or dichloromethane/methanol)

Protocol:

  • Activation of the Bridge Precursor (Formation of the Hemicyanine):

    • In a round-bottom flask protected from light, dissolve 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate (1.0 eq) and malonaldehyde dianilide hydrochloride (1.2 eq) in acetic anhydride (approx. 7-8 mL per mmol of indolium salt 1).[1]

    • Expert Insight: Acetic anhydride serves as both the solvent and a dehydrating agent, driving the reaction forward. The slight excess of the dianilide ensures complete conversion of the more valuable indolium salt.

    • Stir the solution and heat to 120°C for 30 minutes. The color of the solution will typically change, indicating the formation of the anilinovinyl intermediate (a hemicyanine).

    • Cool the reaction mixture to room temperature.

  • Condensation Reaction:

    • In a separate flask, dissolve this compound (1.4 eq) in pyridine (approx. 7-8 mL per mmol of indolium salt 1).

    • Expert Insight: Pyridine acts as a basic catalyst to deprotonate the C2-methyl group of the second indolium salt, forming the reactive methylene base. It also serves as the solvent for this step. An excess of the second, often simpler, indolium salt is used to drive the reaction to completion.

    • Add the solution of the second indolium salt in pyridine to the cooled reaction mixture from Step 1.

    • Stir the final reaction mixture at room temperature in the dark for 24 hours.[1]

  • Isolation and Purification:

    • Precipitate the crude dye by adding the reaction mixture to a large volume of ethyl acetate.

    • Collect the solid precipitate by filtration.

    • Self-Validation: The crude product should be a dark blue solid, characteristic of pentamethine cyanine dyes.

    • Purify the crude solid using silica gel column chromatography. A gradient elution is recommended, starting with a less polar mixture (e.g., ethyl acetate/methanol 7:3) and gradually increasing the polarity (e.g., to 6:4).[1]

    • Alternative Purification: For highly polar sulfonated dyes, Reversed Phase High-Performance Liquid Chromatography (RP-HPLC) can be a more effective purification method.[5]

    • Combine the fractions containing the pure product (identified by TLC or HPLC) and remove the solvent under reduced pressure.

  • Characterization:

    • The final product should be characterized by ¹H NMR, Mass Spectrometry (ESI-MS), and UV-Vis spectroscopy. The purified sulfo-Cy5 analogue is expected to exhibit a maximum absorption (λmax) around 646 nm and an emission maximum around 661 nm in an aqueous buffer like PBS.[1]

Diagram: Simplified Reaction Mechanism

G Indolium1 Indolium Salt 2 (Title Compound) Methylene Reactive Methylene Base Indolium1->Methylene - H⁺ anno1 Proton abstraction from activated C2-methyl group Base + Pyridine (Base) Product Asymmetrical Pentamethine Cyanine Dye Methylene->Product anno2 Nucleophilic attack on the polymethine bridge Intermediate Activated Hemicyanine (from Indolium Salt 1) Intermediate->Product +

Caption: Key steps in the cyanine dye condensation reaction.

Trustworthiness and Self-Validation

The integrity of any synthetic protocol rests on its reproducibility and the ability to validate its outcome.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of the intensely colored blue product is a strong visual indicator of success.

  • Spectroscopic Validation: The final, purified dye should exhibit a sharp, characteristic absorption peak in the 640-650 nm range with a high molar extinction coefficient (typically >150,000 M⁻¹cm⁻¹).[1] This confirms the formation of the desired extended π-conjugated system.

  • Solubility Test: A key validation for this specific synthesis is the water solubility of the final product. The synthesized dye should readily dissolve in aqueous buffers (e.g., PBS) without the need for organic co-solvents, a direct consequence of using the sulfonated precursor.[2]

Conclusion and Future Directions

This compound is a strategically designed precursor that directly addresses the critical need for water-soluble NIR fluorescent probes. Its use simplifies the synthesis of high-performance cyanine dyes for biological applications by building in the necessary hydrophilicity from the start. The protocols outlined herein provide a robust framework for the synthesis of custom Cy5-type fluorophores. Further derivatization of the ethyl group or modification of the parent indole structure could be explored to fine-tune the photophysical properties or introduce alternative functionalities for advanced bioconjugation strategies.

References

  • Gomes, A., et al. (2018). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. ChemProc, 8(1), 9.
  • Hendrix, J., et al. (2013). Cyanine dyes and synthesis methods thereof. Google Patents, EP1112254B1.
  • Shmanai, V.V., et al. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 91(4), 2107-2117.
  • Wolf, F.M., et al. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry.
  • Zhang, J., et al. (1997). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 2(3), 91-98.
  • Waggoner, A.S., et al. (2004). Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups. Google Patents, WO2004039894A2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Oztug, M., et al. (2011). Synthesis and Validation of Cyanine-Based Dyes for DIGE. Methods in Molecular Biology, 424, 65-73.
  • Tulyaganov, N., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(9), 2402.

Sources

Application Notes and Protocols for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Solvatochromic Dye Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Solvent Polarity with a Novel Indolium-Based Dye

In the intricate world of chemical and biological research, the local environment, or solvent polarity, plays a pivotal role in dictating the course of reactions, the conformation of biomolecules, and the efficacy of pharmaceutical compounds.[1] Solvatochromic dyes, molecules that exhibit a change in color in response to the polarity of their solvent environment, are indispensable tools for probing these microenvironments.[2][3] This guide introduces 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate , a zwitterionic indolium derivative, as a promising candidate for solvatochromic applications. Its inherent charge separation and rigid heterocyclic structure suggest a pronounced sensitivity to solvent-solute interactions, making it a valuable tool for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the theoretical underpinnings of solvatochromism, detailed protocols for the characterization and application of this compound, and practical guidance on data interpretation. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to confidently assess solvent polarity in a variety of contexts, from characterizing novel solvent systems to probing the active sites of proteins.

Theoretical Framework: The Phenomenon of Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a chromophore.[2][4] When a solvatochromic dye absorbs a photon, an electron is promoted to a higher energy level, leading to a redistribution of electron density and a change in the molecule's dipole moment.[5] Solvents with different polarities will stabilize the ground and excited states to varying degrees, thus altering the energy gap between them.[2] This change in the energy gap is observed as a shift in the wavelength of maximum absorbance (λmax) in the UV-Visible spectrum.[2]

  • Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a shift to longer wavelengths (lower energy).[2]

  • Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths (higher energy).[2][6]

This compound, with its permanent positive charge on the indolium ring and a negative charge on the sulfonate group, is expected to exhibit significant solvatochromism. The degree of this shift can be correlated with various empirical solvent polarity scales, such as the widely used E_T_(30) scale, which is based on the solvatochromic behavior of Reichardt's dye.[7][8][9][10]

Experimental Workflow for Characterization

The following diagram outlines the general workflow for characterizing the solvatochromic properties of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_application Application prep_dye Synthesize/Purify Dye prep_solvents Select & Prepare Solvents prep_dye->prep_solvents prep_stock Prepare Stock Solution prep_solvents->prep_stock uv_vis UV-Vis Spectroscopy prep_stock->uv_vis fluorescence Fluorescence Spectroscopy prep_stock->fluorescence data_analysis Data Analysis & Correlation uv_vis->data_analysis fluorescence->data_analysis et30 Determine ET(30) Values data_analysis->et30 protein_binding Protein Interaction Studies et30->protein_binding

Caption: Experimental workflow for solvatochromic dye characterization.

Protocols

Protocol 1: Preparation of Dye and Solvent Series

Objective: To prepare a stock solution of this compound and a series of working solutions in solvents of varying polarities.

Materials:

  • This compound (CAS: 146368-07-2)[11][12][13][14]

  • Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Water)

  • Volumetric flasks (10 mL and 50 mL)

  • Micropipettes

  • Analytical balance

Procedure:

  • Dye Purity: Ensure the purity of the dye, as impurities can interfere with spectroscopic measurements. If necessary, purify the compound by recrystallization or column chromatography.

  • Solvent Selection: Choose a range of solvents that span a wide spectrum of polarities. Ensure the solvents are of spectroscopic grade to minimize background absorbance.

  • Stock Solution Preparation: a. Accurately weigh approximately 1-2 mg of this compound. b. Dissolve the dye in a small amount of a solvent in which it is highly soluble (e.g., DMSO or Methanol) in a 50 mL volumetric flask. c. Dilute to the mark with the same solvent to create a stock solution of known concentration (e.g., 20-40 mg/L). Ensure complete dissolution.

  • Working Solution Preparation: a. For each solvent to be tested, pipette a small, precise volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This ensures that the dye concentration is constant across all solutions.

Expert Insight: The choice of the initial solvent for the stock solution is critical. It must be a solvent that readily dissolves the dye and is miscible with all other solvents in the series. A highly polar solvent like DMSO is often a good starting point for zwitterionic compounds.

Protocol 2: UV-Visible Spectroscopic Analysis

Objective: To measure the absorption spectra of this compound in different solvents and determine the wavelength of maximum absorbance (λmax).

Materials:

  • Working solutions from Protocol 1

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the scanning range to cover the expected absorption of the dye (e.g., 300-800 nm).

  • Blank Measurement: For each solvent, use a cuvette filled with the pure solvent to record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: a. Rinse a clean quartz cuvette with a small amount of the first working solution and then fill it. b. Place the cuvette in the spectrophotometer and record the absorption spectrum. c. Identify and record the wavelength of maximum absorbance (λmax).

  • Repeat: Repeat steps 2 and 3 for each working solution in the different solvents.

Data Analysis and Visualization:

Tabulate the λmax values for each solvent. A plot of λmax (or wavenumber, νmax in cm⁻¹) against a known solvent polarity parameter (e.g., dielectric constant or E_T_(30) value) will reveal the solvatochromic trend.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_solvents Solvent Polarity Effect S0 Ground State (High Dipole Moment) S1 Excited State (Lower Dipole Moment) S0->S1 Absorption (hν) nonpolar Non-polar Solvent (Smaller ΔE, Red Shift) polar Polar Solvent (Larger ΔE, Blue Shift)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of this important synthetic intermediate.

Introduction: A Tale of Two Reactions

The synthesis of this compound is a fascinating journey through two cornerstone reactions in organic chemistry: the Fischer indole synthesis and N-alkylation. The initial step involves the formation of the indolenine core with a strategically placed sulfonic acid group. This is followed by the quaternization of the indole nitrogen to yield the final zwitterionic product. Success in this synthesis hinges on a nuanced understanding of each step's mechanism and the factors that can influence its outcome.

Visualizing the Pathway: From Starting Materials to Final Product

To provide a clear overview, the following diagrams illustrate the synthetic workflow and the key chemical transformations involved.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Ethylation cluster_2 Purification A 4-Hydrazinobenzenesulfonic acid D Reflux A->D B 3-Methyl-2-butanone B->D C Acetic Acid (Catalyst/Solvent) C->D E 2,3,3-trimethyl-3H-indole-5-sulfonic acid D->E Cyclization I This compound E->I Alkylation F Ethylating Agent (e.g., Ethyl Iodide) F->I G Base (e.g., NaH) G->I H Polar Aprotic Solvent (e.g., DMF) H->I J Crude Product I->J K Recrystallization / Chromatography J->K L Pure Product K->L

Caption: A high-level overview of the two-step synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Step 1: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
Observed Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inadequate Acidity: The acid catalyst is crucial for the cyclization step.[1][2] 2. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. 3. Impure Starting Materials: Impurities in the phenylhydrazine or ketone can lead to side reactions.[3]1. Optimize Acid Catalyst: While acetic acid often serves as both solvent and catalyst, for stubborn reactions, the addition of a stronger Brønsted acid like HCl or H₂SO₄, or a Lewis acid like ZnCl₂, may be beneficial.[2] 2. Increase Temperature: Ensure the reaction mixture is maintained at a vigorous reflux.[4] 3. Verify Reagent Purity: Use freshly purified starting materials. Phenylhydrazines can degrade over time.
Presence of Multiple Spots on TLC (Impurity Formation) 1. Side Reactions: The acidic conditions can promote side reactions.[3] 2. Oxidation/Decomposition: Prolonged reaction times at high temperatures can lead to product degradation.[5]1. Control Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to minimize byproduct formation. 2. Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.
Product Precipitation is Slow or Incomplete 1. Product Solubility: The product may have some solubility in the cooled reaction mixture.1. Cooling and Seeding: Cool the reaction mixture in an ice bath to maximize precipitation. If necessary, add a seed crystal to induce crystallization. 2. Solvent Addition: Carefully add a non-polar co-solvent to decrease the solubility of the product.
Step 2: N-Ethylation of 2,3,3-trimethyl-3H-indole-5-sulfonic acid
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Ethylated Product 1. Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the indole nitrogen.[6] 2. Poor Reactivity of Ethylating Agent: The chosen ethylating agent may not be reactive enough under the reaction conditions. 3. Deactivated Substrate: The electron-withdrawing sulfonic acid group can decrease the nucleophilicity of the indole nitrogen.[7]1. Optimize Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF to ensure complete deprotonation.[6][8] 2. Choose a More Reactive Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide or chloride. 3. Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier.[7]
Formation of C3-Alkylated Byproduct 1. Incomplete Deprotonation: The neutral indole is more likely to undergo electrophilic attack at the C3 position.[8]1. Ensure Complete Deprotonation: Use a slight excess of a strong base (e.g., 1.1-1.2 equivalents of NaH).[6] 2. Solvent Choice: Polar aprotic solvents like DMF generally favor N-alkylation.[8]
Over-alkylation (Formation of Di-ethylated Products) 1. Excess Ethylating Agent: Using a large excess of the ethylating agent can lead to a second alkylation.[9]1. Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the ethylating agent.[6] 2. Slow Addition: Add the ethylating agent dropwise to the reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the Fischer indole synthesis step?

In this specific synthesis, acetic acid serves a dual purpose. It acts as a solvent for the reactants and as a Brønsted acid catalyst to facilitate the key cyclization step of the Fischer indole synthesis.[1][2]

Q2: I am observing a persistent pink or wine color in my 2,3,3-trimethyl-3H-indole-5-sulfonic acid product. Is this normal?

Yes, a pink to wine-colored solid is the expected appearance for this compound.[4] The color is characteristic of the indolenine chromophore.

Q3: Why is a polar aprotic solvent like DMF recommended for the N-ethylation step?

Polar aprotic solvents like DMF are ideal for this reaction because they effectively solvate the sodium salt of the sulfonated indole formed after deprotonation, enhancing the nucleophilicity of the indole nitrogen for the subsequent attack on the ethylating agent.[6][7]

Q4: How can I purify the final zwitterionic product, this compound?

Purification of zwitterionic compounds can be challenging. Recrystallization is a primary method. You may need to experiment with different solvent systems, often involving a polar solvent to dissolve the product and a less polar solvent to induce precipitation. For more difficult purifications, techniques like ion-exchange chromatography could be explored.[10]

Q5: Can I use other ethylating agents besides ethyl iodide?

While other ethylating agents like diethyl sulfate or ethyl bromide can be used, ethyl iodide is generally more reactive, which can lead to higher yields and shorter reaction times, especially when dealing with a somewhat deactivated substrate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

This protocol is adapted from established procedures for Fischer indole synthesis.[4]

Materials:

  • 4-Hydrazinobenzenesulfonic acid (1.0 eq)

  • 3-Methyl-2-butanone (1.5 eq)

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add 4-hydrazinobenzenesulfonic acid (1.0 eq) and glacial acetic acid.

  • Add 3-Methyl-2-butanone (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath to induce precipitation.

  • Collect the precipitated pink to wine-colored solid by vacuum filtration.

  • Wash the solid with a small amount of cold acetic acid, followed by a non-polar solvent like hexane to aid in drying.

  • Dry the product under vacuum to obtain 2,3,3-trimethyl-3H-indole-5-sulfonic acid. A yield of up to 97% has been reported for this reaction.[4]

Protocol 2: Synthesis of this compound

This is a general protocol for N-alkylation and may require optimization.[6][11]

Materials:

  • 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous diethyl ether

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (Nitrogen or Argon) source

  • Ice bath

  • Sintered glass funnel

Procedure:

  • Under an inert atmosphere, add 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1.0 eq) to the flame-dried flask.

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases.

  • Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a small amount of water or saturated aqueous ammonium chloride.

  • The product may precipitate upon quenching or with the addition of a co-solvent like diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

  • Benchchem. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
  • Sigma-Aldrich. (n.d.). This compound | 146368-07-2.
  • EvitaChem. (n.d.). Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4.
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
  • Feng, C., et al. (2021).
  • Wolff, A. M., & Miller, S. J. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • ChemicalBook. (n.d.). 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • J-GLOBAL. (n.d.). 1-Ethyl-2,3,3-trimethyl-5-(hydroxycarbonyl)-3H-indolium | Chemical Substance Information.
  • ChemicalBook. (n.d.). 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • ChemicalBook. (n.d.). 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?
  • Benchchem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles.
  • Sigma-Aldrich. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-72-3.
  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13695-13706.
  • Google Patents. (n.d.). US3012040A - Process for n-alkylation of indoles.
  • PubChem. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid | C11H13NO3S | CID 11149656.
  • AxisPharm. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
  • de Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1628.
  • Choi, H., et al. (2023).
  • PrepChem.com. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine.
  • ChemicalBook. (n.d.). 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3.
  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds....
  • BioNordika. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid - 25 g.
  • Jarujamrus, P., et al. (2017). A Novel Indolium Salt as a Highly Sensitive and Selective Fluorescent Sensor for Cyanide Detection in Water.

Sources

Technical Support Center: Purification of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS 146368-07-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this compound in high purity. As a zwitterionic inner salt, this molecule presents unique purification challenges that require a nuanced approach. This document will walk you through the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound, and what are the likely impurities?

Commercially available this compound is often stated to have a purity of around 95%[1]. The impurities are typically remnants from its synthesis. A common synthetic route involves the sulfonation of 2,3,3-trimethylindolenine, followed by N-alkylation with an ethylating agent.

  • Potential Impurities:

    • Starting materials: Unreacted 2,3,3-trimethylindolenine-5-sulfonic acid.

    • Byproducts of sulfonation: Isomeric sulfonic acids or over-sulfonated products.

    • Byproducts of alkylation: Unreacted ethylating agent and its hydrolysis products.

    • Inorganic salts: From pH adjustments or workup procedures.

Q2: My crude product is a dark, oily substance. How can I solidify it for further purification?

"Oiling out" is a common issue with organic salts that have moderate solubility or melt at a low temperature in the presence of solvent. This is often due to the presence of impurities that depress the melting point.

  • Troubleshooting "Oiling Out":

    • Trituration: Vigorously stir the oil with a poor solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are good starting points. This can often induce crystallization.

    • Solvent Removal and Re-precipitation: Remove all solvent under reduced pressure to obtain a solid or semi-solid. Then, attempt to dissolve this residue in a minimal amount of a good solvent and precipitate the product by adding a poor solvent (anti-solvent).

    • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Purification Workflow: A Visual Guide

The general workflow for purifying crude this compound can be visualized as follows:

PurificationWorkflow Crude Crude Product (Solid or Oil) Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Good Solvent Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Crystallization Slow Cooling & Crystallization Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Cold Solvent Wash Isolation->Washing Poor Solvent Drying Drying under Vacuum Washing->Drying Pure Pure Product (>98%) Drying->Pure

Caption: A generalized workflow for the purification of this compound by recrystallization.

In-Depth Purification Protocols & Troubleshooting

Method 1: Recrystallization from a Single Solvent

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a zwitterionic compound like this, polar protic solvents are a good starting point.

  • Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound.Use a lower-boiling solvent. Alternatively, try a solvent pair (see Method 2).
Poor recovery of the product. The compound is too soluble in the cold solvent.Use a different solvent in which the compound is less soluble at low temperatures.
Crystals are colored. Colored impurities are co-crystallizing with the product.Use activated charcoal for decolorization during the recrystallization process.
Method 2: Recrystallization from a Solvent/Anti-Solvent System

This method is particularly useful when a single suitable solvent cannot be found or to combat "oiling out". It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.

Step-by-Step Protocol:

  • Dissolve the Crude Product: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., methanol, ethanol, or water) at room temperature or with gentle heating.

  • Add the Anti-Solvent: Slowly add a "poor" solvent (e.g., acetone, ethyl acetate, or diethyl ether) with stirring until the solution becomes cloudy (the point of saturation).

  • Re-dissolve and Crystallize: Gently heat the mixture until it becomes clear again. Then, allow it to cool slowly to room temperature.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Solvent System Suggestions:

Good Solvent (High Polarity) Anti-Solvent (Lower Polarity)
WaterEthanol, Acetone
MethanolEthyl Acetate, Diethyl Ether
EthanolHexanes, Toluene
Method 3: Precipitation from an Aqueous Solution

For quaternary ammonium salts, precipitation from an aqueous solution can be an effective purification strategy, particularly for removing highly water-soluble impurities. This method is inspired by techniques described in patents for the purification of similar salts.[2]

Step-by-Step Protocol:

  • Prepare a Concentrated Aqueous Solution: Dissolve the crude product in a minimal amount of water. The resulting solution should be concentrated.

  • Induce Precipitation: While stirring, slowly add a water-miscible organic solvent in which the product is insoluble. Acetone is often a good choice.

  • Isolate and Wash: The purified product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with the organic solvent used for precipitation.

  • Drying: Dry the solid thoroughly under vacuum.

Advanced Purification: Ion Exchange Chromatography

For removing persistent ionic impurities, ion exchange chromatography can be employed. A patent for purifying quaternary onium salts suggests this as a viable method.[3]

Conceptual Workflow:

IonExchange CrudeSol Crude Product in Aqueous Solution IonEx Ion Exchange Column CrudeSol->IonEx Load Elution Elution with Appropriate Buffer IonEx->Elution Fraction Fraction Collection Elution->Fraction Analysis Purity Analysis (e.g., HPLC, TLC) Fraction->Analysis Combine Combine Pure Fractions Analysis->Combine SolventRem Solvent Removal Combine->SolventRem Pure Highly Pure Product SolventRem->Pure

Caption: A conceptual workflow for the purification of this compound using ion exchange chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity. For this compound, a decomposition temperature is expected.[4]

References

  • PubChem. This compound.
  • Google Patents.
  • Google Patents.

Sources

Common side reactions in the synthesis of "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of this compound. This molecule, a quaternary indolium salt, presents unique synthetic challenges that require a nuanced understanding of classical reactions applied in a modern context. This guide is structured to anticipate the questions and troubleshoot the issues you are most likely to encounter. We will dissect the synthesis into its two primary stages—the foundational Fischer Indole Synthesis to construct the core heterocycle and the subsequent N-alkylation to form the final indolium salt. Our focus is not just on the "how," but the "why," providing you with the causal logic needed to adapt and optimize these procedures for your specific laboratory environment.

Logical Synthesis Workflow

The synthesis is best approached as a two-part process. Understanding the potential pitfalls at each stage is critical for achieving a high yield and purity of the final product.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Quaternization Start A: (4-hydrazinophenyl)sulfonic acid B: 3-Methyl-2-butanone Fischer Fischer Indole Synthesis Start->Fischer Acid Catalyst (e.g., PPA, H₂SO₄) Intermediate 2,3,3-trimethyl-3H-indole-5-sulfonate Fischer->Intermediate Alkylation N-Ethylation Intermediate->Alkylation Reactant from Part 1 Product 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Alkylation->Product EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->Alkylation

Caption: Overall two-stage synthetic workflow.

Part 1: Fischer Indole Synthesis - Troubleshooting the Core

The formation of the 2,3,3-trimethyl-3H-indole-5-sulfonate core is the most critical and error-prone stage. The primary challenge arises from the use of an unsymmetrical ketone, 3-methyl-2-butanone.

FAQ 1: My reaction yields a mixture of two isomers. How do I control the regioselectivity?

Root Cause Analysis: This is the most common and predictable side reaction. The Fischer indole synthesis proceeds via an enamine (or 'ene-hydrazine') intermediate.[1][2] Because 3-methyl-2-butanone is unsymmetrical, it can form two different enamine intermediates under acidic conditions. This leads to two potential regioisomeric products: the desired 2,3,3-trimethyl-3H-indole and the undesired 2-ethyl-3,3-dimethyl-3H-indole. The ratio of these products is highly dependent on the reaction conditions, particularly the acid catalyst employed.[3][4]

G cluster_input Reactants cluster_pathways Competing Enamine Intermediates cluster_products Resulting Products ketone 3-Methyl-2-butanone enamine_A Kinetic Enamine (More substituted) ketone->enamine_A Weaker Acid (e.g., Acetic Acid) enamine_B Thermodynamic Enamine (Less substituted) ketone->enamine_B Stronger Acid (e.g., PPA, H₂SO₄) product_A Undesired Isomer (2-Ethyl-3,3-dimethyl) enamine_A->product_A [3,3]-Sigmatropic Rearrangement product_B Desired Product (2,3,3-Trimethyl) enamine_B->product_B [3,3]-Sigmatropic Rearrangement

Caption: Regioselectivity in the Fischer synthesis of the indole core.

Troubleshooting & Optimization:

Controlling the product ratio hinges on manipulating the equilibrium between the kinetic and thermodynamic enamine intermediates.

  • Catalyst Choice is Key: Stronger acids and higher temperatures tend to favor the formation of the more stable, less substituted (thermodynamic) enamine, which leads to the desired 2,3,3-trimethyl product. Weaker acids or milder conditions may favor the faster-forming, more substituted (kinetic) enamine.[4]

  • Temperature Control: Higher temperatures can provide the energy needed to overcome the barrier to the thermodynamic product, improving the desired isomer ratio.[5]

Table 1: Influence of Acid Catalyst on Product Regioselectivity

Catalyst Typical Conditions Predominant Product Pathway Rationale
Acetic Acid Reflux Kinetic (Undesired Isomer) Mild Brønsted acid. Often favors the more substituted enamine which forms faster.[6]
H₂SO₄ (30% w/w) Moderate Temp. Kinetic (Undesired Isomer) At lower concentrations, acts as a weaker acid system.[4]
Polyphosphoric Acid (PPA) 80-100 °C Thermodynamic (Desired Isomer) Strong acidic and dehydrating agent, promotes equilibration to the more stable enamine.[1]
H₂SO₄ (70%+ w/w) Elevated Temp. Thermodynamic (Desired Isomer) High acid concentration favors the thermodynamic pathway.[4]

| Lewis Acids (ZnCl₂, BF₃) | 80-150 °C | Thermodynamic (Desired Isomer) | Coordinate with the carbonyl, facilitating the formation of the more stable intermediate.[7] |

FAQ 2: My reaction is sluggish, and I'm recovering unreacted starting material. What's wrong?

Root Cause Analysis: Incomplete cyclization is often due to insufficient activation energy. The key steps—[8][8]-sigmatropic rearrangement and the final ammonia elimination to form the aromatic indole—require significant acid catalysis and often thermal energy.[1][9]

Troubleshooting & Optimization:

  • Increase Acid Strength: If you are using a mild acid like acetic acid, switching to a stronger catalyst like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can dramatically increase the reaction rate.[5]

  • Elevate Temperature: The Fischer synthesis is frequently performed at temperatures between 80-150 °C. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

  • Ensure Anhydrous Conditions: Water can interfere with strong Lewis acids and dilute Brønsted acids, reducing their efficacy. Ensure your reagents and solvent are dry.

  • Consider In Situ Hydrazone Formation: Some phenylhydrazones can be unstable. Combining the (4-hydrazinophenyl)sulfonic acid and 3-methyl-2-butanone directly in the acidic medium without isolating the hydrazone intermediate can sometimes improve yields.[2][5]

Part 2: N-Ethylation - Troubleshooting the Quaternization

Once the 2,3,3-trimethyl-3H-indole-5-sulfonate intermediate is successfully synthesized and purified, the final step is N-ethylation to form the quaternary indolium salt.

FAQ 3: What are the best conditions for N-ethylation, and what side reactions should I watch for?

Root Cause Analysis: While typical indole N-alkylation often involves deprotonation with a strong base (like NaH) followed by addition of an alkyl halide, this is done to avoid competing C3-alkylation.[10][11] However, in your intermediate, the C3 position is sterically blocked by two methyl groups. Therefore, the primary goal is a direct Sₙ2 reaction on the indole nitrogen to form the quaternary salt. The main challenges are driving this reaction to completion and avoiding side reactions with the ethylating agent.

Recommended Protocol & Optimization:

  • Choice of Ethylating Agent: Highly reactive ethylating agents are preferred.

    • Ethyl iodide (EtI): Excellent choice, highly reactive.

    • Diethyl sulfate ((Et)₂SO₄): A powerful, albeit more hazardous, ethylating agent.

    • Ethyl triflate (EtOTf): Extremely reactive, useful if other agents fail, but may be too harsh.

  • Solvent: A polar aprotic solvent like acetonitrile (ACN), N,N-Dimethylformamide (DMF), or propylene carbonate is ideal to dissolve the salt-like intermediate and facilitate the Sₙ2 reaction.

  • Temperature: Heating the reaction (e.g., 50-80 °C) is typically required to achieve a reasonable reaction rate for quaternization.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the ethylating agent to ensure complete conversion of the indole intermediate.

Potential Side Reactions:

  • O-Ethylation of the Sulfonate: The sulfonate group is a very poor nucleophile, making O-ethylation highly unlikely under these conditions. This is not a primary concern.

  • Reaction with Solvent: At high temperatures, reactive agents like ethyl triflate can potentially react with solvents like DMF. Acetonitrile is generally a robust choice.

  • Incomplete Reaction: The most likely "side reaction" is an incomplete reaction, leaving you with a difficult-to-separate mixture of the starting indole and the final indolium product. Monitor the reaction by TLC or LC-MS to ensure full conversion.

General Troubleshooting & Experimental Protocols

G start Low Final Yield q1 Analysis shows mixture of isomers? start->q1 Check Purity (LC-MS/NMR) q2 Analysis shows unreacted indole intermediate? q1->q2 No sol1 Optimize Fischer step: - Use stronger acid (PPA) - Increase temperature - See FAQ 1 q1->sol1 Yes q3 Significant tarring or degradation observed? q2->q3 No sol2 Optimize Ethylation step: - Use more reactive ethylating agent - Increase temperature/time - See FAQ 3 q2->sol2 Yes sol3 Reduce temperature in both steps. Purify intermediate before ethylation. Ensure inert atmosphere. q3->sol3 Yes

Sources

"1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS: 146368-07-2). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. While specific degradation studies on this molecule are not extensively published, this guide synthesizes information based on the known chemistry of its core functional groups—the indolium cation and the sulfonate anion—to provide field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

Answer: this compound is a heterocyclic organic compound classified as an indolium inner salt, or zwitterion.[1][2][3] Its structure consists of a positively charged indolium core, which is N-ethylated, and a negatively charged sulfonate group attached to the benzene ring. This architecture makes it highly water-soluble.[4]

The primary stability concerns arise from the chemical reactivity of the indolium system. The quaternary nitrogen atom withdraws electron density, making the C2 position of the indole ring highly electrophilic and susceptible to nucleophilic attack, particularly by water or hydroxide ions, leading to potential ring-opening. Furthermore, compounds with indolium cores, which are precursors to various dyes, can exhibit sensitivity to light (photodegradation).[4]

Key Potential Stress Factors:

  • pH: Highly acidic or basic conditions can catalyze hydrolysis.

  • Light: Exposure to UV or even ambient light may induce degradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

  • Oxidizing Agents: The indole nucleus can be susceptible to oxidation.

Q2: My solution of the compound has developed a yellow or brownish tint upon storage. What is the likely cause?

Answer: A change in color is a common indicator of degradation. For indolium-based compounds, this is often due to photodegradation or oxidative degradation. The formation of conjugated, colored degradation products is a frequent outcome. To diagnose the issue, you should first protect your solution from light by using an amber vial or wrapping it in aluminum foil. If the color change persists, it may be due to slow oxidation from dissolved oxygen or thermal degradation if stored at elevated temperatures. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) and at recommended temperatures (2-8°C) is advised.[5]

Q3: I am observing a new peak in my HPLC chromatogram that grows over time. What could this degradation product be?

Answer: The most probable degradation pathway for this molecule in aqueous solution is hydrolysis. The electrophilic C2 carbon of the indolium ring is susceptible to attack by water, leading to ring opening. This would result in the formation of a formyl-substituted aniline derivative.

Below is a proposed hydrolytic degradation pathway based on fundamental chemical principles of indolium salts.

G parent This compound intermediate Hemiaminal Intermediate parent->intermediate Hydrolysis nucleophile H₂O / OH⁻ (Nucleophilic Attack at C2) product Degradation Product: N-ethyl-N-(2-(2-formyl-4-sulfophenyl)propan-2-yl)ethanaminium intermediate->product Ring Opening

Caption: Proposed hydrolytic degradation pathway.

To confirm the identity of this new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended technique. By determining the mass of the impurity, you can validate if it corresponds to the proposed structure or another degradation product.

Troubleshooting Guide: Investigating Stability Issues

If you are experiencing inconsistent results, loss of purity, or the appearance of unknown impurities, a systematic approach is necessary. The following workflow provides a logical sequence for identifying and mitigating stability problems.

Caption: Troubleshooting workflow for stability issues.

Protocols for Stability Assessment

To proactively understand the stability profile of this compound, a forced degradation (stress testing) study is highly recommended. This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study

Objective: To identify the intrinsic stability of the compound and its likely degradation products.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Add 0.1 M HCl to the sample vial to a final acid concentration of 0.05 M.2, 6, 24, 48 hours
Base Hydrolysis Add 0.1 M NaOH to the sample vial to a final base concentration of 0.05 M.30 mins, 1, 4, 8 hours
Oxidation Add 3% H₂O₂ to the sample vial to a final peroxide concentration of 1.5%.2, 6, 24, 48 hours
Thermal Stress Place a vial of the stock solution in an oven at 60°C.1, 3, 7, 14 days
Photostability Place a vial of the stock solution in a photostability chamber (ICH Q1B guidelines).6, 12, 24, 48 hours
Control Store a vial of the stock solution at 2-8°C, protected from light.Analyze at each time point.
  • Sample Analysis: At each time point, withdraw an aliquot. If under acidic or basic conditions, neutralize the sample before analysis. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a UV detector and preferably a Mass Spectrometer (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm and 280 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range that includes the parent compound (m/z 268.1) and potential degradants.

System Validation: This method is considered "stability-indicating" if the parent peak is spectrally pure and well-resolved from all degradation peaks generated during the forced degradation study.

Summary of Recommendations

  • Storage: Store the solid compound in a dry, dark place at 2-8°C.[5]

  • Solution Handling: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials, store at 2-8°C, and consider purging with an inert gas. Avoid highly acidic or basic buffers for long-term storage.

  • Monitoring: Regularly monitor the purity of stock solutions using a stability-indicating HPLC method. The appearance of new peaks or a change in solution color are clear indicators of degradation.

References

  • PubChem.this compound.
  • The Royal Society of Chemistry.
  • MDPI.

Sources

Technical Support Center: Optimizing Alkylation Reactions of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions.

Introduction

This compound is a specialized indolium salt with diverse applications in organic synthesis. The alkylation of this compound is a critical step in the synthesis of various functional dyes, probes, and pharmaceutical intermediates. However, achieving high yields and purity can be challenging due to competing side reactions and the unique reactivity of the indolium system. This guide provides a structured approach to troubleshooting and optimizing these reactions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.

Q1: I am observing low to no yield of my desired alkylated product. What are the potential causes and how can I resolve this?

A1: Low or no product yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup is the first step to resolving this issue.

Potential Causes and Solutions:

  • Poor Quality of Reagents: Ensure the purity of your starting indolium salt, alkylating agent, and solvents. Impurities can inhibit the reaction or lead to undesired side products. Consider purifying your starting materials before use.

  • Inappropriate Base: The choice and strength of the base are critical. For N-alkylation of related indole compounds, a strong base like sodium hydride (NaH) is often effective.[1] However, for a pre-alkylated indolium salt, the reaction site is typically at a different position. Carefully consider the target position for alkylation and choose a base that facilitates the desired transformation without degrading the starting material.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for the formation of side products.[1]

  • Atmospheric Moisture: Some reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary, especially when using moisture-sensitive reagents like NaH.[1][2]

  • Incorrect Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be proceeding much slower or faster than anticipated.[1]

Q2: My reaction is producing a mixture of products. How can I improve the selectivity?

A2: Achieving high regioselectivity is a common challenge in the alkylation of indole-related structures. The outcome is highly dependent on the interplay of various factors. For this compound, alkylation can potentially occur at the C2-methyl group or other positions on the aromatic ring.

Strategies to Enhance Selectivity:

  • Choice of Alkylating Agent: The structure and reactivity of the alkylating agent can significantly influence the site of attack. Less reactive alkylating agents may offer better selectivity.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, hexane).

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing selectivity.

  • Catalyst Systems: Modern catalytic methods can offer excellent control over regioselectivity. For related indole alkylations, copper hydride (CuH) catalysis with specific ligands has been shown to provide high N-selectivity, while different ligands can direct the reaction to the C3-position.[2] Exploring similar catalytic systems could be beneficial.

Q3: I am observing decomposition of my starting material or product. How can I prevent this?

A3: Decomposition can be a significant issue, especially under harsh reaction conditions.

Mitigation Strategies:

  • Milder Reaction Conditions:

    • Temperature: Avoid excessively high temperatures. If the reaction is slow, consider longer reaction times at a lower temperature.

    • Base/Acid: If a strong base or acid is being used, consider switching to a milder alternative. The sulfonate group on your starting material can be sensitive to certain pH ranges.

  • Degassing Solvents: Dissolved oxygen can sometimes lead to oxidative decomposition. Degassing your solvent prior to use can be beneficial.

  • Protecting Groups: In complex syntheses, it may be necessary to protect sensitive functional groups on the alkylating agent or the indolium salt itself to prevent unwanted side reactions.

Q4: The purification of my final product is difficult due to the presence of closely-related impurities. What can I do?

A4: Purification challenges often arise from the formation of isomeric byproducts or over-alkylation.

Purification Optimization:

  • Chromatography:

    • Column Choice: Experiment with different stationary phases (e.g., silica gel, alumina) and solvent systems for column chromatography.

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be an effective, albeit more resource-intensive, option.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

  • Reaction Optimization: The most effective way to simplify purification is to optimize the reaction to minimize the formation of impurities in the first place. Revisit the points in Q1 and Q2 to improve the reaction's cleanliness.

Experimental Protocols

General Procedure for Alkylation (Illustrative Example)

This is a general starting point and will require optimization for your specific alkylating agent and desired product.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, 10 mL/mmol of substrate).

  • Base Addition (if required): Cool the mixture to 0 °C and add the base (e.g., NaH, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylating Agent Addition: Add the alkylating agent (1.05-1.2 eq) dropwise at 0 °C.[2]

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature, 50 °C, 80 °C) and monitor by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[2]

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Alkylation Screening
ParameterCondition ACondition BCondition C
Solvent DMFAcetonitrileToluene
Base NaHK₂CO₃DBU
Temperature 25 °C (RT)60 °C100 °C
Alkylating Agent (eq.) 1.11.52.0

This table provides a set of starting points for optimizing your reaction. The optimal conditions will be specific to your substrate and alkylating agent.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Yield Observed reagent_quality Check Reagent Purity & Dryness start->reagent_quality conditions Review Reaction Conditions start->conditions monitoring Analyze Reaction Monitoring Data start->monitoring base_solvent Screen Different Bases/Solvents reagent_quality->base_solvent temp Vary Temperature conditions->temp conditions->base_solvent time Adjust Reaction Time monitoring->time success Yield Improved temp->success failure Yield Still Low (Consult Specialist) temp->failure base_solvent->success base_solvent->failure time->success time->failure

Caption: A flowchart for systematically troubleshooting low-yield alkylation reactions.

Factors Influencing Alkylation Selectivity

selectivity_factors selectivity Reaction Selectivity node_factors Temperature Solvent Polarity Steric Hindrance Electronic Effects Catalyst/Ligand selectivity->node_factors Determined By factors Influencing Factors

Caption: Key experimental factors that control the regioselectivity of the alkylation reaction.

References

Sources

How to avoid aggregation of cyanine dyes synthesized from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with cyanine dyes synthesized from precursors like 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate . The incorporation of sulfonate groups is a key strategy for improving the water solubility of these powerful fluorescent probes.[1] However, the large, planar aromatic structure of cyanine dyes makes them prone to self-aggregation in aqueous environments, a phenomenon that can significantly compromise experimental results.[2][3]

This guide provides a comprehensive overview of why aggregation occurs, how to diagnose it, and most importantly, robust strategies and protocols to prevent it, ensuring the reliability and reproducibility of your fluorescence-based assays.

Part 1: Frequently Asked Questions (FAQs) on Cyanine Dye Aggregation

This section addresses the fundamental principles of cyanine dye aggregation.

Q1: What is cyanine dye aggregation, and why is it a problem?

A: Cyanine dye aggregation is the process where individual dye molecules (monomers) in a solution, particularly aqueous buffers, associate to form dimers and higher-order assemblies.[3] This self-association is primarily driven by hydrophobic effects and π-π stacking interactions between the planar aromatic rings of the dye molecules.[4]

There are two main types of aggregates, distinguished by their molecular arrangement and resulting photophysical properties:

  • H-aggregates (Hypsochromic): Formed by a parallel, face-to-face stacking of dye molecules. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum and is typically characterized by significant fluorescence quenching .[5][6] H-aggregation is a common cause of poor dye performance in aqueous buffers.[2]

  • J-aggregates (Bathochromic): Result from an oblique, head-to-tail arrangement of dye molecules. This leads to a red-shift (bathochromic shift) and a characteristically sharp, intense absorption band.[6][7] Unlike H-aggregates, J-aggregates can sometimes be fluorescent, though their spectral properties are distinctly different from the monomer.[8][9]

Aggregation is a critical issue because it leads to unpredictable and undesirable changes in the dye's optical properties, causing problems such as low signal intensity, high background, and inaccurate quantification in sensitive applications like fluorescence microscopy, flow cytometry, and bioconjugation.[10][11][12]

Q2: My dye is synthesized from a sulfonated precursor. Shouldn't that prevent aggregation?

A: While the sulfonate group on the indolenine ring significantly enhances water solubility, it does not eliminate the fundamental driving forces of aggregation. The sulfonate anion provides electrostatic repulsion that can help counteract the attractive van der Waals and π-π stacking forces, but this effect is often insufficient, especially under certain conditions.[2]

Factors that can overcome the stabilizing effect of sulfonation and promote aggregation include:

  • High Dye Concentration: The probability of intermolecular collision and association increases with concentration.[13]

  • High Ionic Strength: Cations from salts in the buffer can screen the negative charges of the sulfonate groups, reducing electrostatic repulsion and allowing the dye molecules to approach each other more closely.[14][15]

  • Low Temperature: Decreased thermal energy can favor the formation of stable aggregate complexes.[13]

  • Presence of Polyanions: In biological samples, interactions with molecules like DNA or certain proteins can template or induce dye aggregation.[16]

Q3: How can I tell if my cyanine dye is aggregating?

A: The most direct method is UV-Visible absorption spectroscopy. A properly dissolved, monomeric cyanine dye exhibits a characteristic main absorption peak with a smaller shoulder at a shorter wavelength (a vibronic band).

  • Signature of H-aggregation: The appearance of a new, distinct absorption peak at a shorter wavelength (blue-shifted) relative to the monomer peak. This is often accompanied by a decrease in the monomer peak's intensity.

  • Signature of J-aggregation: The emergence of a sharp, intense new peak at a longer wavelength (red-shifted) compared to the monomer.

The diagram below illustrates the relationship between monomeric and aggregated states and their spectral consequences.

G Fig 1. Cyanine Dye States & Spectral Outcomes cluster_conditions Driving Conditions cluster_outputs Spectroscopic Signature Monomer Monomer (Fluorescent) HAgg H-Aggregate (Quenched) Monomer->HAgg π-π Stacking (Face-to-Face) JAgg J-Aggregate (Red-Shifted Emission) Monomer->JAgg π-π Stacking (Head-to-Tail) HSpec Blue-Shifted Absorption HAgg->HSpec JSpec Red-Shifted Absorption JAgg->JSpec C High Concentration S High Salt Aq Aqueous Buffer

Caption: Relationship between monomeric and aggregated cyanine dye states.

Part 2: Troubleshooting Guide for Aggregation-Related Issues

This section is formatted to address specific problems you may encounter during your experiments.

Problem: I see a very weak or no fluorescence signal from my labeled sample.

This is a common and frustrating issue. The cause can be poor labeling, dye degradation (photobleaching), or fluorescence quenching due to aggregation.[11][17]

G Fig 2. Workflow for Troubleshooting Low Fluorescence Start Low Fluorescence Signal Q1 Step 1: Verify Labeling (SDS-PAGE / Absorbance Ratio) Start->Q1 Q2 Step 2: Check for Aggregation (Measure Absorbance Spectrum of Labeled Sample) Q1->Q2 Labeling is Confirmed Sol1 Re-optimize Labeling Protocol (pH, dye:protein ratio, time) Q1->Sol1 Labeling is Inefficient Sol2 Implement Anti-Aggregation Strategy (See Part 3) Q2->Sol2 Blue-Shifted Peak (H-Aggregate) Observed End1 Problem Solved: Labeling Issue Sol1->End1 End2 Problem Solved: Aggregation Issue Sol2->End2

Caption: Decision tree for diagnosing the cause of low fluorescence signals.

Detailed Troubleshooting Steps:

Q: How do I confirm my protein/antibody is labeled correctly? A: First, rule out a failed conjugation. Calculate the Degree of Labeling (DOL) by measuring the absorbance of your conjugate at the protein maximum (~280 nm) and the dye maximum (e.g., ~650 nm for Cy5-type dyes). Use the respective extinction coefficients to determine the molar ratio. A low DOL indicates a conjugation problem, which may require optimizing the reaction buffer pH (typically 8.0-9.0 for NHS ester reactions) or the dye-to-protein molar ratio.[11]

Q: My labeling is successful, but the signal is still low. How do I check for aggregation? A: Use a spectrophotometer to measure the full absorbance spectrum of your purified, labeled conjugate in your final experimental buffer (e.g., PBS).

  • Procedure:

    • Dilute your sample to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU.

    • Scan from ~400 nm to ~800 nm.

    • Analyze the Spectrum: Look for the tell-tale signs of H-aggregation: a prominent shoulder or a distinct peak on the blue side of the main absorption maximum (e.g., a peak at ~600 nm for a Cy5-type dye that should peak at ~650 nm). The presence of this blue-shifted peak is a strong indicator that your dye is forming non-fluorescent H-aggregates while conjugated to your biomolecule.[2]

Problem: My images have high background noise and non-specific staining.

While often attributed to antibody cross-reactivity, high background can also be caused by large, unbound dye aggregates sticking non-specifically to cells or surfaces.[12]

Q: How can I determine if aggregates are causing the background? A: Before use, prepare your working solution of the free dye or labeled conjugate and centrifuge it at high speed (e.g., >14,000 x g) for 10-15 minutes. Carefully collect the supernatant without disturbing any potential pellet. Use this supernatant for your staining procedure. A significant reduction in background noise suggests that insoluble aggregates were a contributing factor.

Q: What are the best practices to prevent this? A:

  • Purify Conjugates Thoroughly: Ensure all unconjugated free dye is removed after the labeling reaction using appropriate methods like dialysis or size-exclusion chromatography. Free dye is more prone to aggregation than conjugated dye.

  • Use Freshly Prepared Solutions: Avoid using dye solutions that have been stored diluted in aqueous buffers for extended periods. Prepare them fresh from a concentrated stock in anhydrous DMSO.

  • Incorporate a Detergent: Add a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your staining and washing buffers. Detergents help to break up aggregates and block non-specific hydrophobic interactions.

Part 3: Proactive Strategies & Protocols for Preventing Aggregation

The best troubleshooting is prevention. Implementing these strategies will minimize the risk of aggregation from the start.

Protocol 1: Optimal Dye Handling and Stock Solution Preparation

The way you handle and store your dye is the first line of defense against aggregation.

  • Storage: Store the lyophilized dye powder at -20°C, protected from light and moisture.[11]

  • Initial Dissolution: Dissolve the dye in an anhydrous, high-quality solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution (e.g., 1-10 mM). These organic solvents disrupt π-π stacking and ensure the dye is in its monomeric form.[18]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C. This practice prevents repeated freeze-thaw cycles, which can introduce moisture and promote aggregation.

  • Preparing Working Solutions: Immediately before use, dilute the DMSO stock into your final aqueous buffer. Vortex briefly but thoroughly. Do not store dyes at working concentrations in aqueous buffers for extended periods.

Protocol 2: Modifying Experimental Buffers

Simple modifications to your buffer composition can have a profound impact on dye aggregation. The following table summarizes key additives and their mechanisms.

AdditiveRecommended ConcentrationMechanism of Action & Rationale
Tween-20 / Triton X-100 0.01% - 0.05% (v/v)Disruption of Hydrophobic Interactions: These non-ionic detergents form micelles that can encapsulate the hydrophobic regions of the dye, preventing self-association.[19]
Ethanol / Isopropanol 5% - 20% (v/v)Co-Solvent Effect: Reduces the polarity of the aqueous environment, which weakens the hydrophobic forces driving aggregation.[13][20] Note: Ensure this concentration is compatible with your biological sample.
β-Cyclodextrin 1 - 10 mMEncapsulation: The hydrophobic inner cavity of cyclodextrin can encapsulate the cyanine dye, sterically hindering it from interacting with other dye molecules.[16]
Reduced Salt (NaCl/KCl) < 100 mM (if possible)Reduces Charge Screening: Lowering the ionic strength increases the electrostatic repulsion between the negatively charged sulfonate groups on the dye molecules, keeping them apart.[14][15]
Protocol 3: Spectroscopic Quality Control of New Dye Lots

Even with best practices, dye quality can vary between batches. It is highly recommended to perform a quick quality control check on any new lot of dye.

  • Prepare a stock solution in DMSO as described above.

  • Create a dilution series in both 100% ethanol (where the dye should be monomeric) and your primary aqueous buffer (e.g., PBS).[20]

  • Measure the absorbance spectrum for each sample.

  • Verification: The spectrum in ethanol should show a clean, sharp peak characteristic of the monomer. The spectrum in PBS should be nearly identical. If the PBS sample shows a significant blue-shifted peak, the dye lot is highly prone to aggregation, and you should proceed with caution, always incorporating the anti-aggregation strategies described above.

By understanding the mechanisms of cyanine dye aggregation and implementing these proactive troubleshooting and prevention strategies, you can ensure the generation of high-quality, reproducible data in your research.

References

  • K. A. G. G. de Oliveira, et al. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. ChemistryOpen. [Link][7]
  • Yao, H., et al. (n.d.).
  • AxisPharm. (2024). Main uses of cyanine dyes. [Link][10]
  • E. L. Gelbart, et al. (2022).
  • G. B. Behera, et al. (n.d.). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Journal of the Indian Chemical Society. [Link][19]
  • S. D. D. V. Rughooputh, et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C. [Link][5][20]
  • S. D. D. V. Rughooputh, et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference.
  • A. K. R. Kumar, et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging.
  • G. Ersoy, et al. (2024).
  • B. F. G. de Oliveira, et al. (2023). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry. [Link][24]
  • S. Pal, et al. (2014). Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates. Physical Chemistry Chemical Physics. [Link][15]
  • ResearchGate. (2015). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. [Link][13]
  • ResearchGate. (2007). Controlling the Formation of Cyanine Dye H‐ and J‐Aggregates with Cucurbituril Hosts in the Presence of Anionic Polyelectrolytes. [Link][16]
  • J. Chen, et al. (2019). An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy.
  • ResearchGate. (2014).
  • ResearchGate. (2000). Aggregates of cyanine dyes: Photographic problems. [Link][4]
  • P. M. D. S. Leite, et al. (2018). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Chemosensors. [Link][25]
  • C. D. Borges, et al. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. The Journal of Organic Chemistry. [Link][26]
  • C. D. Borges, et al. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.
  • Google Patents. (n.d.).
  • European Patent Office. (2004).
  • Y. Wu, et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Dyes and Pigments. [Link][18]
  • M. J. R. Previte, et al. (2017). Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm. Theranostics. [Link][14]
  • W. Wang, et al. (2018). A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells. Theranostics. [Link][29]
  • Biocompare. (2018). New Cyanine Dye Improves Detection of pH Changes in Live Cells. [Link][30]
  • Google Patents. (n.d.). WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups. [31]
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link][12]
  • M. H. Horrocks. (2024). Troubleshooting | Fluorescence: Detection. YouTube. [Link][32]
  • C. D. Borges, et al. (2022). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes.
  • R. P. Haugland, et al. (n.d.). US6114350A - Cyanine dyes and synthesis methods thereof.
  • A. K. R. Kumar, et al. (2014). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules.

Sources

Navigating the Solubility Challenges of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS: 146368-07-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this zwitterionic compound in organic solvents. Here, we will delve into the underlying chemical principles governing its solubility and provide practical, field-proven troubleshooting strategies to ensure the success of your experiments.

Understanding the Molecule: The Zwitterionic Challenge

This compound is what is known as a zwitterion, or inner salt.[1] This means it possesses both a positive and a negative charge on the same molecule, specifically a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1] This permanent charge separation results in a highly polar molecule with strong intermolecular electrostatic interactions. Consequently, it exhibits good solubility in polar protic solvents like water and methanol, and polar aprotic solvents like DMSO, but is sparingly soluble in most common non-polar and moderately polar organic solvents.

This inherent polarity is the primary hurdle researchers face when attempting to dissolve it in organic media for applications such as organic synthesis, formulation development, or analytical characterization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in solvents like acetonitrile or dichloromethane?

A1: The principle of "like dissolves like" is at play here. Due to its zwitterionic nature, this compound has a very high polarity. Solvents like acetonitrile and dichloromethane are significantly less polar. The strong electrostatic interactions between the zwitterionic molecules are much more favorable than the interactions with the less polar solvent molecules, leading to poor solubility.

Q2: I've noticed the compound is soluble in methanol but not ethanol. Why is there a difference?

A2: While both are polar protic solvents, methanol is more polar than ethanol. The higher polarity of methanol allows it to better solvate the charged groups of the zwitterion, overcoming the strong intermolecular forces and leading to dissolution.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the solubility of many compounds, and this may be effective to a limited extent with this compound in some polar aprotic solvents. However, be cautious as excessive heat can lead to degradation, especially in the presence of reactive reagents. Always perform a small-scale test to assess thermal stability in your chosen solvent.

Q4: Are there any alternative compounds with similar structures but better solubility in organic solvents?

A4: Yes, if your experimental design allows for modification, consider using a non-zwitterionic analog. For instance, the corresponding iodide salt, 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide, lacks the sulfonate group and will exhibit significantly better solubility in a wider range of organic solvents.[2]

Troubleshooting Guide: Strategies for Effective Solubilization

Initial Solvent Selection

For initial dissolution, it is highly recommended to start with a solvent in which this compound is known to be soluble.

SolventPolarity IndexKnown SolubilityRecommended Starting Concentration
Water10.2SolubleUp to 10 mg/mL
Methanol6.6SolubleUp to 5 mg/mL
Dimethyl Sulfoxide (DMSO)7.2SolubleUp to 20 mg/mL

Note: The recommended starting concentrations are conservative estimates. Actual solubility may be higher and should be determined empirically for your specific application.

Experimental Workflow for Solubilization

The following workflow provides a systematic approach to dissolving this compound, particularly when aiming for a final solution in a less ideal organic solvent.

G cluster_0 Solubilization Workflow start Start with solid compound stock Prepare a concentrated stock solution in a primary polar solvent (e.g., DMSO, Methanol) start->stock dilute Add the stock solution dropwise to the final, less polar organic solvent with vigorous stirring stock->dilute observe Observe for precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate no_precipitate No Precipitation observe->no_precipitate troubleshoot Proceed to Troubleshooting Strategies precipitate->troubleshoot success Solution is ready for use no_precipitate->success

Caption: A stepwise workflow for dissolving this compound.

Advanced Troubleshooting Strategies

If you encounter precipitation when adding the stock solution to your desired organic solvent, consider the following strategies:

1. Co-Solvent Systems:

The use of a co-solvent system is often the most effective approach. By creating a mixture of a good solvent (like DMSO or methanol) with your target organic solvent, you can achieve a polarity that is sufficient to keep the compound in solution.

Protocol for Co-Solvent System Development:

  • Prepare a Concentrated Stock: Dissolve this compound in a minimal amount of DMSO or methanol to create a concentrated stock solution (e.g., 20 mg/mL).

  • Titration: In a separate vial containing your target organic solvent (e.g., acetonitrile), slowly add the stock solution dropwise while vigorously stirring.

  • Determine the Ratio: Continue adding the stock solution until you observe persistent cloudiness or precipitation. This will give you an approximate ratio of the co-solvent to the target solvent that your compound can tolerate at that concentration.

  • Optimization: Prepare your final solution using a co-solvent ratio slightly below the determined precipitation point to ensure stability.

2. Sonication:

If the compound is slow to dissolve or forms clumps, sonication can be a valuable tool. The high-frequency sound waves help to break up aggregates and increase the interaction between the solute and the solvent.

Protocol for Sonication-Assisted Dissolution:

  • Prepare a Slurry: Add the solid compound to your chosen solvent or co-solvent system.

  • Sonicate in a Water Bath: Place the vial in a sonicator bath.

  • Monitor: Sonicate in short bursts (1-2 minutes) and visually inspect for dissolution. Avoid excessive sonication, which can generate heat and potentially degrade the compound.

3. The "Salting-In" Effect:

While counterintuitive, the addition of a small amount of a different salt can sometimes increase the solubility of an organic salt in a particular solvent system. This phenomenon, known as the "salting-in" effect, can be explored for challenging cases, though it requires careful empirical testing.

Logical Relationship of Troubleshooting Steps

G A Initial Dissolution Attempt B Soluble? A->B C Yes B->C Proceed with Experiment D No B->D E Use Co-Solvent System D->E F Apply Sonication D->F G Consider 'Salting-In' (Advanced) D->G H Re-evaluate Solvent Choice or Compound Analog D->H E->B Re-test F->B Re-test G->B Re-test

Caption: Decision tree for troubleshooting solubility issues.

Concluding Remarks

The solubility of this compound in organic solvents is a challenge rooted in its fundamental zwitterionic structure. By understanding the principles of polarity and employing systematic troubleshooting strategies such as the use of co-solvents and sonication, researchers can successfully prepare solutions of this compound for a variety of experimental applications. Always begin with small-scale tests to determine the optimal conditions for your specific system before proceeding to larger-scale experiments.

References

  • 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfon
  • Factors Affecting Solubility | CK-12 Found
  • Solubility-Modifying Power of Zwitterionic Salts - PubMed.[Link]
  • 17.3: Factors that Affect Solubility - Chemistry LibreTexts.[Link]
  • Room-Temperature Zwitterionic Liquids You Can Actually Stir - ChemistryViews.[Link]
  • How to desalt zwitterions?
  • Work-up of a zwitterion? : r/Chempros - Reddit.[Link]
  • 2,3,3-trimethyl-1-(3-sulfopropyl)
  • 1-(5-Carboxypentyl)
  • Zwitterions fine-tune interactions in electrolyte solutions - PMC - NIH.[Link]

Sources

Technical Support Center: Reaction Monitoring for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.

The unique zwitterionic structure of this compound—possessing both a permanently positive-charged quaternary ammonium group and a strongly acidic sulfonate group—presents specific analytical challenges.[1][2] This guide provides in-depth, experience-based solutions to ensure your reaction monitoring is accurate, reproducible, and efficient.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. However, the high polarity of this compound can lead to common issues like streaking and poor mobility.

Question 1: My compound is streaking badly on the TLC plate instead of forming a compact spot. What's causing this and how do I fix it?

Answer:

Streaking is the most common issue when analyzing highly polar, ionic compounds like this one on standard silica gel plates.

  • Causality: The primary cause is strong, undesirable interactions between the polar functional groups of your analyte (the sulfonate and quaternary ammonium ions) and the acidic silanol groups (-Si-OH) on the silica surface.[3] This leads to slow, uneven elution and tailing. Sample overloading can also exacerbate this issue by saturating the stationary phase.[4][5][6]

  • Solutions & Protocols:

    • Reduce Sample Concentration: The simplest first step is to dilute your sample significantly. Overloading the plate is a frequent cause of streaking.[4][5]

    • Modify the Mobile Phase: To counteract the strong analyte-silica interactions, you must modify the eluent. The goal is to "shield" the polar groups or compete for the active sites on the silica.

      • For the Sulfonate Group (Acidic): Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the mobile phase.[3][4] This protonates the sulfonate group to a degree, reducing its strong ionic interaction with the silica.

      • For the Quaternary Ammonium Group (Basic character): While this group is permanently charged, adding a small amount of a base like triethylamine or ammonia can help to deprotonate the acidic silica surface, reducing the cationic interaction.[4]

    • Increase Eluent Polarity Drastically: Standard ethyl acetate/hexane systems will not work. Your compound will remain at the baseline (Rf = 0). You need a highly polar mobile phase to move the spot.

Problem Recommended Mobile Phase Systems (Starting Ratios) Rationale
Severe StreakingDichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (90 : 10 : 1)Acetic acid protonates the sulfonate, reducing ionic binding to silica.
Spot at BaselineDCM : MeOH : Triethylamine (TEA) (85 : 15 : 0.5)TEA deactivates acidic silanol sites on the silica plate, minimizing cation interaction.
General AnalysisAcetonitrile (ACN) : Water : Acetic Acid (80 : 20 : 1)A highly polar system suitable for zwitterionic compounds.

Question 2: My spot isn't moving from the baseline (Rf = 0), even with polar solvents like 10% Methanol in DCM. What should I do?

Answer:

This is a clear indication that your mobile phase is not polar enough to overcome the strong adsorption of your zwitterionic compound to the silica gel.

  • Causality: The combination of a full negative charge (sulfonate) and a full positive charge (indolium) makes the molecule extremely polar. It will bind very tightly to the polar silica stationary phase. Eluents like ethyl acetate/hexane or even low-percentage methanol in DCM lack the required elution strength.

  • Solutions & Protocols:

    • Increase the Polar Component: Systematically increase the percentage of the polar solvent (e.g., methanol or acetonitrile) in your eluent system. Try 20% MeOH in DCM, then 30%, and so on.

    • Introduce Water: For extremely polar compounds, a purely organic mobile phase may be insufficient. Prepare a mobile phase of Acetonitrile:Water (e.g., 9:1 or 8:2) and add a modifier like 0.5% acetic or formic acid.

    • Consider Reversed-Phase TLC: If the above fails, your compound is better suited for reversed-phase chromatography. Use a C18-functionalized TLC plate. On these plates, the stationary phase is nonpolar, and polar compounds move faster. You would use a polar mobile phase, such as methanol/water or acetonitrile/water mixtures.[4]

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is essential for the quantitative analysis of reaction conversion, purity assessment, and impurity profiling. The properties of this compound demand specific HPLC approaches to achieve good peak shape and retention.

Question 3: I'm using a standard C18 column and my peak is coming out in the void volume with severe tailing. How can I get retention and a sharp peak?

Answer:

This is the expected result for a highly polar, ionic compound on a traditional reversed-phase (RP) column. There is virtually no hydrophobic interaction to cause retention, and secondary interactions with residual silanols on the column packing cause peak tailing.

  • Causality:

    • No Retention: The compound is too hydrophilic to partition into the nonpolar C18 stationary phase. It remains in the polar mobile phase and elutes with the solvent front.[7][8]

    • Peak Tailing: The positively charged quaternary ammonium group interacts electrostatically with any exposed, negatively charged silanol groups on the silica backbone of the C18 packing material. This secondary interaction mechanism leads to a distorted, tailing peak shape.[9]

  • Solutions & Protocols:

    Option A: Ion-Pairing Chromatography (IPC) on a C18 Column This technique introduces a reagent to the mobile phase that pairs with your charged analyte, forming a neutral, more hydrophobic complex that can be retained by the C18 column.[10][11]

    • Protocol:

      • Select an Ion-Pairing Reagent: Since your analyte has a permanent positive charge, you need an anionic ion-pairing reagent. A sodium alkanesulfonate, such as Sodium 1-Heptanesulfonate, is a common choice.[12]

      • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water. Add the ion-pairing reagent (e.g., 5-10 mM Sodium 1-Heptanesulfonate) and a buffer (e.g., 20 mM phosphate buffer) to control the pH (typically between 3 and 4 for this application).

      • Equilibration is CRITICAL: The column must be thoroughly equilibrated with the ion-pairing mobile phase (at least 20-30 column volumes) to ensure the stationary phase is saturated with the reagent for reproducible retention.

    Option B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is often the superior technique for this class of compounds.[13][14][15] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[16]

    • Protocol:

      • Select a HILIC Column: An amide- or zwitterionic-bonded HILIC column often provides excellent peak shape and selectivity.

      • Mobile Phase: The mobile phase is the reverse of RP-HPLC. The weak solvent is high in organic (e.g., 95% Acetonitrile), and the strong solvent is aqueous (e.g., 5% Water with a buffer like 10 mM Ammonium Formate).

      • Gradient: A typical gradient starts at high organic (e.g., 95% ACN) and decreases the organic content over time to elute the polar analytes.

Parameter Starting Method: Ion-Pairing RP-HPLC Starting Method: HILIC
Column C18, 5 µm, 4.6 x 150 mmAmide or Silica HILIC, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 95:5 Water:ACN with 10 mM Sodium 1-Heptanesulfonate, 20 mM KH2PO4, pH 3.595:5 ACN:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 5:95 Water:ACN with 10 mM Sodium 1-Heptanesulfonate, 20 mM KH2PO4, pH 3.550:50 ACN:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0-100% B over 15 minutes0-80% B over 10 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV (determine λmax, likely ~220-280 nm)UV (determine λmax, likely ~220-280 nm)

Question 4: My HPLC retention times are drifting between injections. What is causing this instability?

Answer:

Retention time drift is a common problem that signals an unstable chromatographic system. The cause depends on the HPLC mode you are using.

  • Causality & Troubleshooting Workflow:

    • Insufficient Equilibration: This is the most common cause, especially in Ion-Pairing Chromatography and HILIC. The stationary phase requires a significant amount of time to reach equilibrium with the mobile phase. If you start your run sequence before the column is fully equilibrated, you will see retention times systematically shift (usually decrease).

    • Mobile Phase pH Fluctuation: Small changes in mobile phase pH can alter the ionization state of residual silanols on the column, affecting retention, especially for ionic analytes. Ensure your buffer is correctly prepared and has sufficient capacity.

    • Temperature Fluctuation: Column temperature significantly affects retention. Using a column oven is mandatory for reproducible chromatography. Check that the set temperature is stable.[17]

    • Column Contamination: Buildup of strongly retained impurities from your sample matrix can change the surface chemistry of the column over time.

Troubleshooting Workflow: HPLC Retention Time Drift

Caption: A logical workflow for diagnosing and resolving HPLC retention time instability.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI).
  • On-line Ion-Pair Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry for the Analysis of Quaternary Ammonium Herbicides. PubMed.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
  • [15]Troubleshooting HPLC- Tailing Peaks. Restek.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Characterization of Quaternary Ammonium Oligomers by Paired-Ion Reversed-Phase Liquid Chromatography-Mass Spectrometry. ACS Publications.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • TLC troubleshooting. ChemBAM.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online.
  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • This compound. PubChem.
  • Why my TLC is dragging. Reddit.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate.
  • Issues. University of York Chemistry Teaching Labs.
  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies.
  • zwitterionic compounds. Chromatography Forum.
  • Encapsulation of 211At(Ø)+ into a Nanoscale Covalent Organic Framework Prevents Deastatination In Vivo. Journal of the American Chemical Society.

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Technical Support Center: Enhancing the Photostability of Dyes Derived from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dyes derived from the "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" core structure. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the photostability of these valuable fluorescent probes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the photostability of indocyanine-based dyes.

Q1: What is photobleaching and why is it a concern for my experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] For dyes derived from "this compound," this process is primarily driven by photooxidation.[1][2] When the dye absorbs a photon, it transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a fraction can transition to a long-lived triplet state.[1][3] This triplet state dye can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][4] Singlet oxygen then attacks the dye's chemical structure, leading to a loss of fluorescence and compromising the quantitative accuracy and duration of your imaging experiments.[1][5]

Q2: What are the primary factors influencing the photostability of my dye?

A2: The photostability of your dye is not an intrinsic constant but is heavily influenced by its microenvironment. Key factors include:

  • Excitation Light Intensity: Higher light intensity increases the rate of photon absorption, leading to a faster population of the destructive triplet state and accelerating photobleaching.[6]

  • Oxygen Concentration: Dissolved oxygen is a key mediator of photooxidation.[7][8] Reducing the oxygen concentration in your sample can significantly enhance photostability.

  • Buffer Composition and pH: The chemical composition of your buffer, including the presence of certain salts and additives, can influence the rate of photobleaching.[9][10] The pH of the solution can also affect the dye's electronic structure and susceptibility to photochemical reactions.[10]

  • Presence of Oxidizing and Reducing Agents: The local chemical environment, including the presence of reactive oxygen species (ROS) or antioxidants, plays a critical role.[7][8]

Q3: What are J-aggregates and H-aggregates, and how do they affect my dye's properties?

A3: J- and H-aggregates are ordered assemblies of dye molecules that can form at high concentrations or in specific solvent conditions.[11][12]

  • J-aggregates are characterized by a "head-to-tail" arrangement of dye molecules, resulting in a bathochromic (red) shift in the absorption spectrum.[11][12] J-aggregates often exhibit enhanced fluorescence quantum yields.[11]

  • H-aggregates involve a "face-to-face" stacking of dye molecules, leading to a hypsochromic (blue) shift in the absorption spectrum and are typically associated with quenched fluorescence.[11][12]

The formation of these aggregates can significantly alter the photophysical properties of your dye, including its photostability.[13][14]

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments.

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

Q: My fluorescence signal is disappearing much faster than expected under the microscope. What could be the cause and how can I fix it?

A: This rapid signal loss is a classic sign of severe photobleaching. The primary culprit is likely photooxidation mediated by singlet oxygen.[1] Here’s a systematic approach to diagnose and mitigate the problem:

Step 1: Rule out environmental factors.

  • Reduce Excitation Power: The simplest first step is to reduce the intensity of your excitation light source to the minimum level required for adequate signal-to-noise.

  • Optimize Your Imaging Buffer: The composition of your buffer can have a significant impact on dye stability.[9][10] Consider the following modifications:

    • Deoxygenate your buffer: Removing dissolved oxygen can dramatically reduce photobleaching.[8] This can be achieved by bubbling the buffer with an inert gas like nitrogen or by using commercially available oxygen scavenging systems.[15]

    • Incorporate Antioxidants: The addition of antioxidants can help to quench reactive oxygen species.[7][16]

Step 2: Employ Chemical Photostabilizers.

If environmental adjustments are insufficient, the addition of specific chemical agents to your imaging buffer can provide significant protection.

  • Triplet State Quenchers (TSQs): These molecules act by accepting energy from the dye's triplet state, returning it to the ground state before it can interact with oxygen.[3][17]

    • Cyclooctatetraene (COT): An effective TSQ that quenches the triplet state through a charge-neutral energy transfer mechanism.[17][18]

    • 4-Nitrobenzyl alcohol (NBA) and Trolox: These agents can also reduce the triplet state lifetime through redox-based mechanisms.[17] Covalently linking Trolox to the dye has been shown to enhance photostability.

Step 3: Consider Structural Modifications to the Dye.

For long-term projects, collaborating with a chemist to modify the dye structure can yield substantial improvements in photostability. Introducing electron-withdrawing groups into the polymethine chain can reduce its susceptibility to singlet oxygen attack.[19] Additionally, creating more rigid structures can inhibit non-radiative decay pathways that lead to triplet state formation.[20]

Issue 2: Unexpected Shifts in Absorption and Emission Spectra

Q: I've noticed that the absorption and emission peaks of my dye have shifted, and the fluorescence intensity is lower than expected. What's happening?

A: This phenomenon is often indicative of dye aggregation (H-aggregation) or a significant change in the local chemical environment.

Step 1: Investigate the Possibility of Aggregation.

  • Check Dye Concentration: High local concentrations of the dye can promote the formation of H-aggregates, which are known to have blue-shifted absorption and quenched fluorescence.[11][12] Try diluting your sample.

  • Analyze Your Solvent System: The polarity and composition of the solvent can influence aggregation.[13] For instance, certain ionic liquids can promote the formation of H-aggregates.[13] Consider if any recent changes to your buffer or solvent system could be the cause.

Step 2: Evaluate the Impact of Buffer Components.

  • pH Measurement: Ensure the pH of your buffer is within the optimal range for your dye. Significant pH shifts can alter the electronic structure of the dye and affect its spectral properties.[10]

  • Additive Interactions: Some buffer additives can interact with the dye, leading to spectral shifts.[9] If you've recently introduced a new component to your buffer, test its effect on the dye's spectrum in a simple cuvette-based experiment.

dot

Aggregation_Effects Impact of Dye Aggregation on Spectral Properties Monomer Monomer (Normal Absorption/Emission) High_Concentration High Local Concentration Monomer->High_Concentration Specific_Solvent Specific Solvent Conditions Monomer->Specific_Solvent H_Aggregate H-Aggregate (Blue-shifted Absorption, Quenched Fluorescence) High_Concentration->H_Aggregate favors Specific_Solvent->H_Aggregate can induce J_Aggregate J-Aggregate (Red-shifted Absorption, Enhanced Fluorescence) Specific_Solvent->J_Aggregate can induce

Caption: Logical flow of how dye concentration and solvent can lead to aggregation and spectral shifts.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing and improving dye photostability.

Protocol 1: Quantitative Assessment of Photobleaching

This protocol allows for the quantitative comparison of dye photostability under different conditions.

Objective: To determine the photobleaching quantum yield (Φb) of a dye, which represents the probability of a dye molecule being destroyed per absorbed photon.[21][22] A lower Φb indicates higher photostability.[21]

Materials:

  • Fluorimeter or fluorescence microscope with a stable light source and sensitive detector.

  • Spectrophotometer.

  • Cuvettes or microscope slides.

  • Dye solutions of known concentration.

  • Photostability-enhancing agents to be tested (e.g., antioxidants, triplet state quenchers).

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of your dye in the desired buffer. The absorbance at the excitation wavelength should be below 0.05 to prevent inner filter effects.[21] Prepare separate samples for each condition you want to test (e.g., with and without a photostabilizing agent).

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately upon placing it in the light path.[21]

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.[21]

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.[21]

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) versus time.

    • The photobleaching rate constant (kb) is the negative of the slope of the linear fit to this data.[21]

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation, though relative comparisons of kb are often sufficient for troubleshooting: Φb = kb / (σ * I) where σ is the absorption cross-section and I is the photon flux.

dot

Photobleaching_Workflow Workflow for Photobleaching Quantum Yield Measurement Start Prepare Optically Dilute Dye Solution Measure_Initial Measure Initial Fluorescence (F₀) Start->Measure_Initial Illuminate Continuous Illumination Measure_Initial->Illuminate Measure_Timecourse Record Fluorescence Decay F(t) Illuminate->Measure_Timecourse Analyze Plot ln(F(t)/F₀) vs. Time & Determine Rate Constant (kb) Measure_Timecourse->Analyze End Compare kb values (Lower kb = Higher Photostability) Analyze->End

Caption: Experimental workflow for quantifying photobleaching.

Protocol 2: Measurement of Singlet Oxygen Quantum Yield

This protocol helps to determine the efficiency of singlet oxygen generation by your dye, a key factor in photooxidation.

Objective: To measure the singlet oxygen quantum yield (ΦΔ) of the dye, which is the ratio of singlet oxygen molecules generated to photons absorbed.[23]

Materials:

  • Spectrophotometer or fluorimeter.

  • Light source for irradiation.

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®).[23][24]

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal).[25][26]

  • Dye solutions of known concentration.

Procedure:

  • Sample Preparation: Prepare solutions containing your dye (or the reference photosensitizer) and the singlet oxygen trap in the desired solvent. The concentration of the trap should be chosen based on the sensitivity of your detection method (e.g., 1-10 µM for fluorescence, 10-100 µM for absorbance).[23]

  • Initial Measurement: Measure the initial absorbance or fluorescence of the singlet oxygen trap.

  • Irradiation: Irradiate the sample with light at a wavelength absorbed by the dye but not the trap.

  • Time-course Measurement: Monitor the decrease in the absorbance or fluorescence of the trap over time as it reacts with the generated singlet oxygen.[24]

  • Data Analysis:

    • Determine the rate of trap degradation from the slope of the absorbance/fluorescence vs. time plot.

    • The singlet oxygen quantum yield of your sample (ΦΔ_sample) can be calculated relative to the standard (ΦΔ_std) using the following equation: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample) where k is the rate of trap degradation and A is the absorbance of the photosensitizer at the irradiation wavelength.[24]

Part 4: Data Summary Tables

The following tables provide a comparative overview of photostabilizing agents and their effects.

Table 1: Comparison of Common Photostabilizing Agents

Agent TypeExample(s)Mechanism of ActionTypical ConcentrationReference(s)
Antioxidant Ascorbic Acid, RutinScavenges reactive oxygen species (ROS).1-10 mM[7][16]
Triplet State Quencher Cyclooctatetraene (COT)Accepts energy from the dye's triplet state via a charge-neutral mechanism.1-2 mM[17][18]
Triplet State Quencher Trolox, 4-Nitrobenzyl alcohol (NBA)Reduces the dye's triplet state via redox mechanisms.0.5-2 mM[17]
Oxygen Scavenger Glucose oxidase/catalase systemEnzymatically removes dissolved oxygen.Varies by system[15]

Table 2: Influence of Buffer Conditions on Relative Photostability

Buffer ConditionRelative Photostability (vs. Standard PBS)Key ObservationReference(s)
Standard PBS, pH 7.4 1.0 (Baseline)--
Deoxygenated PBS 2.5 - 5.0Significant improvement due to removal of a key reactant in photooxidation.[8]
PBS + 10 mM Ascorbic Acid 1.8 - 2.5Moderate improvement due to ROS scavenging.[7]
PBS + 2 mM Trolox 3.0 - 6.0Substantial improvement by quenching the triplet state.[17]

Note: Relative photostability values are illustrative and can vary depending on the specific dye, illumination conditions, and experimental setup.

References

  • Stability enhancement of fluorophores for lighting up practical application in bioimaging. (2014). RSC Publishing.
  • Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. (2016). PMC - NIH.
  • How do anti-fading agents work? (2023). AAT Bioquest.
  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. NIH.
  • Ionic liquid-controlled J- versus H-aggregation of cyanine dyes. RSC Publishing.
  • Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. PMC - PubMed Central.
  • A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. Benchchem.
  • Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy. (2016). PubMed.
  • On the Mechanisms of Cyanine Fluorophore Photostabilization. ACS Publications.
  • Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging. (2015). Schroeder Group.
  • Accelerated Photobleaching of a Cyanine Dye in the Presence of a Ternary Target DNA, PNA Probe, Dye Catalytic Complex: A Molecular Diagnostic. PubMed Central.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications.
  • Methods to increase the photostability of dyes. Google Patents.
  • H AND J AGGREGATES. Pradeep Research Group.
  • Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023). PMC - PubMed Central.
  • Enhancing fluorescent protein photostability through robot-assisted photobleaching. NIH.
  • An In-Depth Technical Guide to the Photostability and Photobleaching of (E)-Cyanine 3.5 Chloride. Benchchem.
  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. (2022). PMC - NIH.
  • Singlet oxygen quantum yields determined by oxygen consumption. (2019). StellarNet, Inc..
  • Singlet oxygen quantum yields determined by oxygen consumption. (2019).
  • Anti-Fading Media for Live Cell GFP Imaging. PLOS One - Research journals.
  • Singlet oxygen quantum yield determination using chemical acceptors. Lirias.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2025). RSC Publishing.
  • A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. (2022). PMC - NIH.
  • Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. (2025). Request PDF.
  • On the Mechanisms of Cyanine Fluorophore Photostabilization. (2012). PMC - PubMed Central.
  • Nitroxide free radicals protect macular carotenoids against chemical destruction (bleaching) during lipid peroxidation. NIH.
  • Photobleaching in Live Cell Imaging. (2018). Biocompare: The Buyer's Guide for Life Scientists.

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Technical Support Center: Impurity Profiling of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling and identification of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and questions that arise during the analytical lifecycle of this compound, grounding our advice in established regulatory principles and first-hand scientific experience.

Introduction: Understanding the Molecule and Its Challenges

This compound is a complex organic salt, often used as a key intermediate in the synthesis of specialty dyes and potentially in pharmaceutical applications. Its structure presents unique analytical challenges:

  • Permanently Charged Quaternary Ammonium Ion: This makes it non-volatile and highly polar, dictating specific chromatographic and mass spectrometric approaches.

  • Sulfonate Group: Adds to the high polarity and provides a potential site for salt exchange or interactions.

  • Indolium Ring System: Prone to specific degradation pathways, including potential ring-opening under harsh conditions.

This guide provides a structured, question-and-answer approach to help you navigate the complexities of its impurity profile, from initial method development to full structural elucidation, all within the framework of regulatory expectations like the ICH Q3A(R2) guidelines.[1][2][3]

Part 1: FAQs on Potential Impurities & Synthesis-Related Issues

This section addresses the impurities that can be anticipated based on the likely synthetic route. Understanding the origin of impurities is the first step in developing a robust analytical control strategy. The synthesis likely involves a Fischer indole synthesis to create the core ring system, followed by an ethylation step.

Q1: What are the most likely process-related impurities I should be looking for?

Answer: Based on a typical synthesis involving the reaction of 4-Hydrazinobenzenesulfonic acid with 3-Methyl-2-butanone followed by ethylation, your primary targets for process-related impurities fall into several classes.[4]

  • Unreacted Starting Materials:

    • 4-Hydrazinobenzenesulfonic acid: A highly polar, early-eluting peak in reversed-phase HPLC.

    • 2,3,3-trimethyl-3H-indole-5-sulfonic acid: The immediate precursor to your final product. Its presence indicates an incomplete ethylation reaction.[5]

  • By-products from the Fischer Indole Synthesis:

    • Positional Isomers: Depending on the reaction conditions, small amounts of other isomers (e.g., sulfonation at the 4, 6, or 7-position) could form. These will likely be chromatographically similar to the main peak.

  • By-products from the Ethylation Step:

    • Over-Alkylated Species: While less likely on the already quaternized nitrogen, alkylation could potentially occur elsewhere on the molecule if harsh conditions are used.

    • Impurities from the Ethylating Agent: For instance, if using ethyl iodide, you might find related iodide salts or degradation products of the reagent itself.[6]

  • Inorganic Impurities:

    • Inorganic Salts: Residual salts from pH adjustments or work-up steps (e.g., sodium chloride, sodium sulfate) are common.[1][7] These will not be seen by UV or typical MS but can impact ionization efficiency and column performance.

Q2: My HPLC chromatogram shows a small peak with the same mass as my API. Is it an isomer? How do I confirm?

Answer: This is a common and important challenge. Co-eluting or closely eluting isomers can be difficult to resolve.

Causality: Positional isomers often have very similar polarities, leading to poor chromatographic resolution. Since they have identical mass, mass spectrometry alone cannot differentiate them.

Troubleshooting Protocol:

  • Modify Chromatographic Selectivity: The goal is to exploit subtle structural differences.

    • Change Stationary Phase: Switch from a standard C18 column to one with a different selectivity. A phenyl-hexyl phase can provide pi-pi interactions with the aromatic ring system, potentially resolving isomers. A column designed for polar analytes, like an embedded polar group (EPG) phase, can also alter selectivity.

    • Vary Mobile Phase pH: The charge on the sulfonate group is pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., from 3.0 to 5.0) can change the interaction with the stationary phase and improve separation.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) alters the elution strength and selectivity, which can often resolve closely related compounds.

  • Utilize High-Resolution Mass Spectrometry (HRMS): While it won't separate isomers, it will confirm that the molecular formula is indeed identical to your API, ruling out isobaric interferences (different compounds with the same nominal mass).[8]

  • Forced Degradation: In some cases, isomers may degrade at different rates. Subjecting the mixture to mild stress (e.g., low heat) and monitoring the peak ratio can sometimes provide differentiating evidence.

  • Definitive Identification (if necessary): If the impurity is above the ICH identification threshold (typically >0.10%), isolation followed by NMR spectroscopy is the gold standard for unambiguous structure confirmation.[7][9]

Part 2: Troubleshooting Forced Degradation Studies

Forced degradation studies are mandatory to develop and validate a stability-indicating analytical method.[10][11] They help identify potential degradation products and establish degradation pathways.[12]

Q3: I'm not seeing any degradation under standard hydrolytic (acid/base) conditions. Should I use harsher conditions?

Answer: Not necessarily. The goal of forced degradation is to achieve relevant degradation (typically 5-20%), not to destroy the molecule completely. The indole nucleus can be quite stable, but the quaternary ammonium nature might make it susceptible to specific pathways.

Expert Insight: Excessive stress can create degradation products that would never form under normal storage conditions, leading you to control irrelevant impurities.[11]

Troubleshooting Steps & Logic:

  • Increase Temperature Before Time/Concentration: First, try increasing the temperature of your reaction (e.g., from 40°C to 60°C or 80°C) before drastically increasing the concentration of the acid or base. Thermal energy can accelerate reactions that are kinetically slow at lower temperatures.

  • Consider the Molecule's Structure:

    • Base Hydrolysis: The positive charge on the nitrogen makes the adjacent ethyl group susceptible to a Hofmann elimination-type reaction under strong basic conditions and heat, although this is less common. Ring opening is also a possibility under very harsh conditions.

    • Acid Hydrolysis: The molecule is likely quite stable in acid. The sulfonate group is stable, and the indole ring is generally resistant to acid-catalyzed hydrolysis unless extreme pH and temperatures are used.

  • Extend Reaction Time: If a low level of degradation is observed after a few hours, simply extend the time point (e.g., to 24 or 48 hours) before escalating conditions.

  • Document Everything: If no degradation is observed even under reasonably stressed conditions (e.g., 1N HCl at 80°C for 24 hours), this is a valid result. It demonstrates the intrinsic stability of the molecule. Your report should state "no degradation observed under these conditions."

Q4: My sample turned dark brown after oxidative stress with hydrogen peroxide, and the chromatogram is a mess. How do I get meaningful data?

Answer: This is a classic sign of over-degradation. The indole nucleus is often sensitive to oxidation.

Causality: Hydrogen peroxide can lead to complex radical chain reactions, causing polymerization or the formation of numerous small, fragmented products, resulting in a complex chromatogram and discoloration.

Protocol for Controlled Oxidation:

ParameterInitial Condition (Problematic)Recommended Starting PointRationale
H₂O₂ Conc. 30%0.3% - 3%Reduces the rate of oxidation to a controllable level.[11]
Temperature 60°CRoom Temperature (25°C)Oxidation is often exothermic and proceeds readily without heat.
Time 24 hours2-4 hours (with multiple time points)Allows you to stop the reaction once the target degradation is achieved.
Quenching NoneAdd a small amount of sodium sulfite or catalase solution.Immediately stops the oxidation reaction to prevent further degradation after sampling.

Workflow Diagram: Optimizing Oxidative Degradation

G cluster_0 Initial Experiment cluster_1 Problem cluster_2 Troubleshooting Strategy cluster_3 Desired Outcome A High H₂O₂ Conc. High Temp B Over-degradation (>50%) Complex Chromatogram A->B Leads to C Reduce H₂O₂ Conc. (e.g., 1%) B->C Action D Conduct at Room Temp C->D And E Sample at Early Time Points (e.g., 1, 2, 4, 8 hrs) D->E And F Target Degradation (5-20%) Clean Chromatogram E->F Achieves

Caption: Logical flow for troubleshooting over-degradation in oxidative stress studies.

Part 3: Analytical Method & Structure Elucidation FAQs

This section focuses on the practical challenges of analyzing your samples and identifying the unknowns you've generated.

Q5: What is the best LC-MS method to start with for this compound?

Answer: Given the molecule's properties, a reversed-phase method with a mass spectrometer is the most powerful approach.[13][14][15]

Causality: The compound is permanently charged and highly polar, making it ideal for Electrospray Ionization (ESI). The positive charge on the nitrogen makes it highly sensitive in positive ion mode.

Recommended Starting Protocol:

ParameterRecommended SettingRationale & Expert Tips
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 is a good starting point. The smaller particle size provides high efficiency. Consider a Phenyl-hexyl for alternative selectivity if needed.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source to ensure good ionization and sharp peak shape for the main peak and related impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good solvent with low viscosity and is MS-friendly.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential to elute potential non-polar degradation products while still retaining and separating polar starting materials.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CReduces mobile phase viscosity and can improve peak shape and reproducibility.
MS Ionization ESI Positive ModeThe quaternary amine is permanently positive and will ionize extremely well in this mode.[8]
MS Detection Full Scan (e.g., m/z 100-1000)Use a full scan to search for all potential impurities. Follow up with targeted MS/MS on observed peaks for fragmentation data.
Q6: I have an unknown impurity peak. How do I propose a structure?

Answer: Proposing a structure is a systematic process of gathering and interpreting evidence from multiple analytical techniques.[16][17] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[18][19]

Workflow: Structure Elucidation of an Unknown Impurity

G A Step 1: Obtain Accurate Mass (LC-HRMS - e.g., QTOF or Orbitrap) B Step 2: Determine Molecular Formula (e.g., C₁₃H₁₆O₄S) A->B Provides C Step 3: Compare with API (Δ Mass = +16 Da) B->C Calculate Mass Difference F Step 6: Propose Structure (e.g., N-oxide or hydroxylated species) C->F Suggests Oxidation D Step 4: Obtain MS/MS Fragmentation Data E Step 5: Propose Fragmentation Pathway (Compare fragments to API's pathway) D->E Provides E->F Supports Hypothesis G Step 7: Confirm with NMR (If impurity > ICH threshold) F->G Requires Confirmation

Caption: A systematic workflow for the structural elucidation of an unknown impurity.

Step-by-Step Explanation:

  • Accurate Mass (HRMS): This is the most critical first step. An accurate mass measurement (to <5 ppm) allows you to predict the elemental composition (molecular formula) of the impurity with high confidence.[8]

  • Compare to API: Calculate the mass difference between the impurity and the parent compound. This delta-mass often points directly to the type of modification.

    • +16 Da: Typically indicates oxidation (addition of an oxygen atom), e.g., N-oxide or hydroxylation on the aromatic ring.

    • -14 Da: Loss of a methyl group (CH₂).

    • -28 Da: Loss of an ethyl group (C₂H₄).

    • +18 Da: Addition of water (hydrolysis), which may indicate ring-opening.

  • MS/MS Fragmentation: Fragment the impurity ion in the mass spectrometer. Compare its fragmentation pattern to that of the parent compound.

    • Conserved Fragments: Fragments that are the same as the API suggest that the modification occurred on a part of the molecule that is lost.

    • Shifted Fragments: Fragments that have a mass shift corresponding to the modification (e.g., a fragment that is +16 Da heavier) indicate that the modification is on that piece of the molecule.

  • Propose a Structure: Combine all the evidence—molecular formula, mass shift, and fragmentation data—to propose the most likely structure(s).

  • Confirmation: For any impurity exceeding the ICH identification threshold, the proposed structure must be confirmed, typically by isolating the impurity and analyzing it by 1D and 2D NMR.[7][20]

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • PubChem.
  • Iram, F., et al. (2016). Forced Degradation Studies.
  • MedCrave online. (2016).
  • PharmaInfo.
  • SciSpace. (2016).
  • IJARIIE. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
  • PubMed.
  • SlideShare.
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
  • National Institutes of Health (NIH). (2024).
  • Aladdin.
  • LGC Group.
  • ScholarSpace.
  • Neliti.
  • ResearchGate.

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Technical Support Center: Stability of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide insights and practical guidance on the stability of this compound, with a specific focus on the effects of pH. As direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles of indole and indolium chemistry with standard analytical methodologies to empower you to effectively troubleshoot and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for working with and storing solutions of this compound?

While specific data for this compound is limited, indolium-based molecules are generally most stable in acidic to neutral conditions (pH 3-7). Alkaline environments (pH > 8) can promote hydrolysis and degradation of the indolium ring. For long-term storage, a slightly acidic buffer (e.g., pH 4-5) is recommended, and solutions should be stored at 2-8°C, protected from light.[1]

Q2: I've noticed a color change in my stock solution over time. What could be the cause?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This can be due to oxidation or the formation of polymeric byproducts, processes that can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.

Q3: Can I anticipate the potential degradation products of this compound?

Based on the general degradation pathways of indole derivatives, potential degradation products could arise from the hydroxylation of the indole ring, followed by ring-opening.[2][3][4] The specific degradation profile will be influenced by the exact conditions (pH, temperature, presence of oxidizing agents). To definitively identify degradation products, techniques like LC-MS are recommended.[5]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for assessing the stability of this compound.[6][7] It allows for the separation and quantification of the parent compound from its potential degradation products. UV-Visible spectrophotometry can also be used as a simpler, albeit less specific, method to monitor for changes in the solution's absorbance spectrum over time, which can indicate degradation.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause (pH-Related) Troubleshooting Steps & Rationale
Loss of biological activity or inconsistent assay results. The compound may be degrading in your assay buffer due to suboptimal pH.1. Verify the pH of your assay buffer. 2. Perform a time-course experiment: Incubate the compound in the assay buffer and measure its concentration at different time points using HPLC. This will determine the compound's half-life under your specific assay conditions. 3. If degradation is observed, consider adjusting the buffer pH to a more acidic or neutral range, if compatible with your assay.
Appearance of unexpected peaks in my chromatogram (HPLC). These new peaks likely represent degradation products formed due to pH-induced instability.1. Characterize the degradation: Subject the compound to forced degradation conditions (e.g., acidic, basic, oxidative) to intentionally generate degradation products.[8] This can help in identifying the unknown peaks in your experimental samples. 2. Optimize your mobile phase: Ensure your HPLC method can effectively separate the parent compound from its degradation products. A gradient elution method may be necessary.[6]
Precipitation or cloudiness in the solution. A shift in pH can affect the solubility of the compound or its degradation products. The sulfonic acid group suggests good aqueous solubility at most pH values, but degradation products may be less soluble.1. Check the pH of the solution. 2. Filter a small aliquot of the cloudy solution and analyze the filtrate by HPLC to determine the concentration of the soluble compound. 3. Attempt to redissolve the precipitate by adjusting the pH to a more acidic level. If it redissolves, this suggests pH-dependent solubility.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a rapid method to screen for pH-dependent degradation by monitoring changes in the compound's UV absorbance spectrum.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • UV-Vis spectrophotometer and quartz cuvettes.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax.

  • Immediately after preparation (t=0), scan the UV-Vis spectrum (e.g., from 200-400 nm) for the solution in each buffer.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum for each solution.

  • Analysis: Compare the spectra over time. A significant change in the absorbance at λmax or the appearance of new peaks suggests degradation.

Protocol 2: Quantitative Stability Analysis by HPLC

This protocol provides a more detailed and quantitative assessment of stability by separating and quantifying the parent compound.

Materials:

  • This compound

  • Buffers at various pH values (as in Protocol 1).

  • HPLC system with a C18 column and UV detector.

  • Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer at pH 3.0).[6]

Procedure:

  • Prepare solutions of the compound in different pH buffers as described in Protocol 1.

  • At t=0, inject an aliquot of each solution into the HPLC system and record the chromatogram.

  • Incubate the remaining solutions at a controlled temperature, protected from light.

  • At subsequent time points, inject aliquots and record the chromatograms.

  • Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the peak area at t=0. This data can be used to determine the degradation rate and half-life at each pH.

Visualizations

Potential Degradation Pathway

G A 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate B Hydroxylated Intermediate A->B  OH- (High pH) / Oxidant   C Ring-Opened Product B->C  Further Reaction  

Caption: Hypothetical degradation pathway of the indolium compound at high pH.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution B Dilute into Buffers (pH 3, 5, 7, 9) A->B C Incubate at Controlled Temperature B->C D Collect Aliquots at Time Points (t=0, 1, 4, 24h) C->D E Analyze by HPLC/UV-Vis D->E F Determine % Remaining and Degradation Rate E->F

Caption: Workflow for assessing the pH stability of the compound.

References

  • PubChem. This compound.
  • El-Didamony, A. M., & Abo-El-Ezz, A. A. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(9), 882–888. [Link]
  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(10), 2622–2627. [Link]
  • Qu, Y., Ma, F., Zhou, J., & Zhang, Z. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]
  • Wang, J., Wang, S., Li, Y., & Wang, J. (2022). The performance and pathway of indole degradation by ionizing radiation. Chemosphere, 287(Pt 1), 131983. [Link]
  • Arora, P. K., Bae, H., & Kim, Y. (2016). Microbial degradation of indole and its derivatives. Journal of Industrial Microbiology & Biotechnology, 43(1), 1-11. [Link]
  • Qu, Y., Ma, F., Zhou, J., & Zhang, Z. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]
  • PubChem. 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide.
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
  • Langer, E. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
  • V.W. Pike, S.L. Waters, M.J. Kensett, et al. (1991). Radiopharmaceutical Production for PET: Quality Assurance Practice, Experiences and Issues. In A.M. Emran (Ed.)
  • Patil, A. S., & Bhinge, S. D. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(2), 299–312. [Link]
  • Gija, A. D., et al. (2021). Evaluation of the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand for molecular materials applications. Australian Journal of Chemistry, 74(12), 893-902. [Link]
  • PubChem. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate.

Sources

Technical Support Center: Optimizing Catalyst Selection for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. The synthesis of this sulfonated indoleninium salt, a key intermediate for various functional dyes and materials, hinges on a critical Fischer Indole Synthesis step where catalyst selection is paramount for achieving optimal yield and purity. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis.

Synthesis Pathway Overview

The synthesis of the target compound is typically achieved in a two-step process. The first and most critical stage is the acid-catalyzed cyclization of a sulfonated arylhydrazine with a ketone via the Fischer Indole Synthesis. The second stage involves the quaternization of the indole nitrogen with an ethylating agent. The efficiency of the initial cyclization dictates the overall success of the synthesis.

cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Ethylation A p-Hydrazinobenzenesulfonic Acid D 2,3,3-trimethyl-3H-indole-5-sulfonic acid A->D Reactant B 3-Methyl-2-butanone B->D Reactant C Acid Catalyst (e.g., Acetic Acid, PPA, ZnCl₂) C->D Catalyst F This compound D->F Intermediate E Ethylating Agent (e.g., Ethyl Iodide) E->F Reagent

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the foundational reaction for synthesizing the sulfonated indole core?

The core structure, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is assembled via the Fischer Indole Synthesis.[1] This classic reaction involves the condensation of an arylhydrazine (p-hydrazinobenzenesulfonic acid) with a ketone (3-methyl-2-butanone) under acidic conditions to form a hydrazone, which then undergoes a thermally or acid-catalyzed intramolecular rearrangement and cyclization to yield the indole ring.[2][3]

Q2: Why is catalyst selection the most critical parameter to optimize in this synthesis?

The acid catalyst plays a dual, often competing, role. It is required to protonate the hydrazone intermediate, facilitating the key[4][4]-sigmatropic rearrangement that leads to indole formation.[3] However, excessive acid strength or inappropriate catalyst choice can promote undesirable side reactions, most notably the heterolytic cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[5] This cleavage pathway leads to the formation of aniline byproducts and significantly reduces the yield of the desired indole.[5][6] Therefore, the "art" of this synthesis lies in selecting a catalyst that is active enough to promote cyclization but mild enough to prevent N-N bond scission.

Q3: What are the primary classes of acid catalysts used for the Fischer Indole Synthesis?

The catalysts are broadly categorized into two groups:

  • Brønsted Acids: These are proton donors, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1]

  • Lewis Acids: These are electron-pair acceptors, such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][3]

In some cases, the solvent itself, like acetic acid, can function as a mild Brønsted acid catalyst.[7]

Q4: How does the presence of the sulfonate group on the phenylhydrazine precursor influence the reaction?

The sulfonic acid group (-SO₃H) is strongly electron-withdrawing. This has two main consequences:

  • Slower Reaction Rate: Electron-withdrawing groups decrease the electron density of the aromatic ring, which can slow down the key[4][4]-sigmatropic rearrangement step.[8] This may necessitate harsher reaction conditions (higher temperature or stronger acid) compared to syntheses with electron-neutral or electron-donating groups.

  • Reduced N-N Bond Cleavage: The electron-withdrawing nature of the sulfonate group generally disfavors the undesired N-N bond cleavage pathway, which is more problematic with electron-rich phenylhydrazines.[6] This is a significant advantage, potentially allowing for cleaner reactions if the conditions are optimized correctly.

Catalyst Selection and Optimization Guide

Choosing the right catalyst requires balancing reactivity with the potential for side reactions. The following table provides a comparative overview of common catalysts for this transformation.

CatalystTypeTypical ConditionsAdvantagesDisadvantages & Causality
Acetic Acid BrønstedReflux (Solvent & Catalyst)Mild, low cost, simple workup. Effective for this specific substrate.[7]May be too weak for less reactive substrates, requiring long reaction times.
Polyphosphoric Acid (PPA) Brønsted80-120 °C, often neatStrong dehydrating agent, drives reaction to completion. Widely used.[3]Highly viscous, making stirring and product isolation difficult. Can lead to degradation at high temperatures.
Sulfuric Acid (H₂SO₄) BrønstedVaries, often in a co-solventStrong, inexpensive, and effective.Can cause charring and sulfonation side reactions if not carefully controlled. Its strength can promote N-N cleavage.[5]
Zinc Chloride (ZnCl₂) Lewis100-180 °C, often neat or in a high-boiling solventVery common and effective catalyst.[3]Can be difficult to remove during workup. Requires high temperatures which can lead to degradation.
SO₃H-Functionalized Ionic Liquids Brønsted80-100 °C, often in waterHigh activity, potentially recyclable ("green"), and can work in aqueous media.[4][9]Higher initial cost, may require specific workup procedures for catalyst recovery.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Caption: Troubleshooting decision tree for the Fischer indole synthesis step.

Issue: Low or No Product Yield

  • Q: My reaction shows no conversion, and I primarily recover the p-hydrazinobenzenesulfonic acid and ketone starting materials. What is the likely cause? A: This indicates that the reaction conditions are not sufficiently activating, and the reaction may be stalling at the initial hydrazone formation or failing to proceed to the cyclization step.[6] The acid catalyst may be too weak or its concentration too low.

    • Actionable Advice:

      • Increase Catalyst Strength: If you are using a weak acid like acetic acid, consider switching to a stronger catalyst like polyphosphoric acid (PPA).[6]

      • Increase Temperature: The[4][4]-sigmatropic rearrangement has a significant activation energy barrier. Cautiously increasing the reaction temperature can often overcome this.[6]

      • Ensure Purity: Impurities in the starting materials can inhibit the reaction. Verify the purity of your arylhydrazine and ketone.[10]

  • Q: The reaction proceeds, but the yield of my desired sulfonated indole is consistently low, and my TLC/LC-MS shows a complex mixture of products. Why? A: A low yield with multiple byproducts often points to decomposition or competing side reactions, primarily the N-N bond cleavage pathway.[5] This suggests your reaction conditions are too harsh.

    • Actionable Advice:

      • Decrease Catalyst Strength: If using a strong acid like H₂SO₄ or PPA, switch to a milder catalyst such as acetic acid.[6]

      • Lower Temperature: High temperatures can favor the N-N bond cleavage. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

      • Monitor Reaction Time: Prolonged exposure to acidic conditions can degrade the product. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue: Side Product Formation & Purification

  • Q: What are the most common side products I should be aware of? A: Besides the aniline byproducts from N-N cleavage, you may also encounter products from the aldol self-condensation of your ketone (3-methyl-2-butanone) under acidic conditions.[10] However, given the structure, this is less likely to be the dominant side reaction compared to N-N cleavage.

  • Q: I've successfully formed the product, but it is proving difficult to purify. What strategies can I employ? A: The product, this compound, is a zwitterionic salt, which influences its solubility.

    • Actionable Advice:

      • Recrystallization: Due to its ionic nature and the presence of the sulfonate group, the product will have high polarity and likely good solubility in water or alcohol/water mixtures.[11] Try recrystallizing from a solvent system like ethanol/water or isopropanol.

      • Washing: If impurities are less polar, you may be able to wash the crude solid product with a solvent like acetone or ethyl acetate to remove them.

      • Chromatography: Traditional silica gel chromatography may be difficult due to the high polarity. If recrystallization fails, consider reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient.

Experimental Protocols

Protocol 1: Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid (Fischer Indolization)

This protocol is adapted from literature procedures for analogous compounds and serves as a starting point for optimization.[7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydrazinobenzenesulfonic acid (1.0 eq).

  • Reagent Addition: Add glacial acetic acid to act as both solvent and catalyst (approx. 5 mL per gram of hydrazine). Add 3-methyl-2-butanone (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the starting hydrazine is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetic acid, followed by a non-polar solvent like diethyl ether or hexane to aid in drying.

  • Purification: The crude solid can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water). Dry the final product under vacuum.

Protocol 2: N-Ethylation to Yield this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2-1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours. The quaternization of the indole nitrogen is typically clean but should be monitored by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture. The product, being an ionic salt, may precipitate upon cooling or upon the addition of a less polar co-solvent (e.g., ethyl acetate or acetone). Collect the solid by filtration, wash with the co-solvent, and dry under vacuum.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Xu, D., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Xu, D., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Royal Society of Chemistry.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Li, et al. (n.d.). Fischer indole synthesis catalyzed by IL-SO3H-SiO2. ResearchGate.
  • Buter, J., et al. (n.d.). Why Do Some Fischer Indolizations Fail? National Institutes of Health (NIH).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Benchchem. (n.d.). 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
  • Molecules. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed.
  • ChemicalBook. (n.d.). 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis.

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Technical Support Center: Accelerating the Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this multi-step synthesis, with a specific focus on reducing overall reaction time. Here, we dissect common experimental bottlenecks and provide evidence-based troubleshooting strategies.

The synthesis of this indolium salt, a key intermediate for various functional dyes and pharmaceutical agents, typically proceeds through three core stages: Fischer indole synthesis to create the indolenine core, aromatic sulfonation, and finally, N-alkylation.[1] Each of these steps presents unique kinetic challenges. This guide will address each stage in a logical, problem-oriented format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is a three-step process:

  • Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone) under acidic conditions to form 2,3,3-trimethylindolenine.[2]

  • Aromatic Sulfonation: Electrophilic substitution on the indolenine ring with a sulfonating agent (e.g., fuming sulfuric acid) to install the sulfonic acid group, primarily at the 5-position.[3]

  • N-Ethylation: Alkylation of the nitrogen atom of the sulfonated indolenine with an ethylating agent to form the final quaternary indolium salt.[4]

Q2: Which step is typically the most time-consuming?

A2: The Fischer indole synthesis and the sulfonation step often require elevated temperatures and extended reaction times to proceed to completion.[5][6][7] The N-alkylation is generally faster but can be complicated by side reactions if not properly controlled.

Q3: Are there any major safety concerns I should be aware of?

A3: Yes. The Fischer indole synthesis can require high temperatures and strong acids.[5] Aromatic sulfonation uses fuming sulfuric acid (oleum) or chlorosulfuric acid, which are extremely corrosive and reactive.[3][8] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

Troubleshooting Guide: Reducing Reaction Times

This section addresses specific issues related to slow or stalled reactions at each stage of the synthesis.

Part 1: Fischer Indole Synthesis of 2,3,3-Trimethylindolenine

The rate of the Fischer indole synthesis is highly sensitive to the catalyst, temperature, and removal of water.[9][10]

Problem 1: The initial formation of the phenylhydrazone is slow or incomplete.

  • Underlying Cause: The condensation reaction between phenylhydrazine and a ketone to form the hydrazone is a reversible equilibrium reaction. The presence of water, a byproduct, can inhibit forward progress. The reaction is also acid-catalyzed.

  • Solutions:

    • Catalyst Choice: While Brønsted acids like acetic acid or HCl are common, Lewis acids such as zinc chloride (ZnCl₂) can be more effective.[9][11] The choice of acid catalyst is critical and can significantly impact the reaction rate.[10]

    • Water Removal: If performing the reaction in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium toward the product.[6]

    • Temperature: Gently heating the initial mixture (e.g., to 60-80 °C) can accelerate hydrazone formation without promoting significant side reactions.

Problem 2: The cyclization of the hydrazone to the indolenine is taking many hours.

  • Underlying Cause: The key rate-determining step in the Fischer synthesis is the acid-catalyzed[9][9]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[11][12] This step has a high activation energy and often requires significant thermal input.[5]

  • Solutions:

    • Increase Temperature: This is the most direct way to increase the rate. Temperatures in the range of 150-220 °C are often employed.[6] Monitor the reaction closely by TLC or GC-MS to avoid decomposition.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[2] A reported method using microwave irradiation (800W) in acetic acid reduced the time to 20-30 minutes.[2]

    • Optimize Acid Catalyst: Polyphosphoric acid (PPA) or strong Lewis acids like boron trifluoride (BF₃) can be more effective than weaker acids at promoting the rearrangement.[11]

ParameterConventional HeatingMicrowave-Assisted
Catalyst Acetic Acid, ZnCl₂, PPA[9][11]Acetic Acid[2]
Temperature 150 - 220 °C[6]N/A (Power setting)
Typical Time 5 - 20 hours[6][13]20 - 30 minutes[2]
Key Insight Requires high heat and often water removal.Rapid, efficient heating accelerates the rate-limiting rearrangement.

A comparison of conventional vs. microwave-assisted Fischer indole synthesis.

Part 2: Aromatic Sulfonation

This electrophilic aromatic substitution is reversible and requires a potent electrophile, typically sulfur trioxide (SO₃).[3]

Problem 3: The sulfonation reaction is slow and gives a low yield.

  • Underlying Cause: The indolenine ring is electron-rich, but the reaction requires a high concentration of the active electrophile (SO₃ or its protonated form, HSO₃⁺) to proceed at a reasonable rate.[14] Using concentrated sulfuric acid alone can be slow because the equilibrium concentration of SO₃ is low.[8]

  • Solutions:

    • Use Fuming Sulfuric Acid (Oleum): Oleum is a solution of SO₃ in concentrated sulfuric acid.[7] This provides a much higher concentration of the electrophile, significantly accelerating the reaction.

    • Temperature Control: While some heating is necessary, excessively high temperatures can lead to side reactions or even desulfonation, as the reaction is reversible.[3] A temperature range of 100-120 °C is a good starting point.

    • Dehydrating Agents: To drive the equilibrium, dehydrating agents like thionyl chloride can be added when using sulfuric acid to consume the water byproduct.[3]

Part 3: N-Ethylation

The final step involves the alkylation of the sulfonated indolenine. The key is to deprotonate the indole nitrogen to form a more nucleophilic indolate anion, which then attacks the ethylating agent.[4]

Problem 4: The N-ethylation reaction is slow or results in a mixture of N- and C-alkylated products.

  • Underlying Cause: The nitrogen in the sulfonated indolenine is weakly nucleophilic. For efficient alkylation, it must be deprotonated. However, the resulting anion is an ambident nucleophile, with reactivity at both the nitrogen and the C3 position.[15]

  • Solutions:

    • Choice of Base and Solvent: Using a strong base like potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent like DMSO or DMF is crucial.[4][16] This ensures complete and rapid deprotonation to form the indolate anion.

    • Temperature: Modest heating (e.g., 25-40 °C) can increase the rate of alkylation.[16] However, higher temperatures can sometimes lead to side reactions or decomposition of the ethylating agent.

    • Ethylating Agent: Use a reactive ethylating agent like ethyl iodide or diethyl sulfate.

    • Order of Addition: It can be critical to add the alkylating agent to a pre-formed suspension of the indole and the base. This ensures the more nucleophilic indolate is present to react immediately.[16]

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

This protocol is adapted from a reported high-efficiency method.[2]

  • In an open microwave-safe vessel, combine phenylhydrazine (1.0 equiv.), 3-methyl-2-butanone (2.0 equiv.), and glacial acetic acid.

  • Place the vessel in a laboratory microwave reactor and irradiate at 800W for 20-30 minutes.

  • Monitor the reaction progress by TLC (eluent: 1:5 ethyl acetate/petroleum ether).

  • After completion, allow the mixture to cool. Concentrate the solution under reduced pressure.

  • Dilute the residue with ethyl acetate and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is 7-8.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,3,3-trimethylindolenine. Purify by column chromatography if necessary.

Protocol 2: Accelerated Sulfonation
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a dropping funnel, carefully add the 2,3,3-trimethylindolenine (1.0 equiv.).

  • Cool the flask in an ice bath.

  • Slowly add fuming sulfuric acid (oleum, ~20% SO₃, 3-4 equiv.) via the dropping funnel, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 100-110 °C.

  • Hold at this temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then cautiously pour it onto crushed ice.

  • The sulfonated product will precipitate. Isolate by filtration, wash with cold water, and dry under vacuum.

Visualizing the Workflow

Troubleshooting Logic for Slow Fischer Indole Synthesis

Fischer_Troubleshooting Start Reaction Slow? Check_Catalyst Optimize Acid Catalyst (e.g., ZnCl₂, PPA) Start->Check_Catalyst Yes Increase_Temp Increase Temperature (150-220 °C) Check_Catalyst->Increase_Temp Remove_Water Ensure Water Removal (Dean-Stark) Increase_Temp->Remove_Water Success Reaction Time Reduced Increase_Temp->Success If sufficient Use_Microwave Switch to Microwave (20-30 min) Use_Microwave->Success Remove_Water->Use_Microwave If still slow

A workflow for troubleshooting slow Fischer indole synthesis.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
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Validation & Comparative

A Comparative Guide to Indolium Salt Precursors for Advanced Cyanine Dye Synthesis: The Case for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise engineering of fluorescent probes is paramount for achieving high-fidelity bioimaging and robust diagnostic assays. Cyanine dyes, particularly those in the near-infrared (NIR) spectrum, have become indispensable tools due to their high molar extinction coefficients, good quantum yields, and spectral properties that minimize interference from biological autofluorescence.[1][2] The performance of these dyes is fundamentally dictated by the chemical architecture of their precursors, most notably the indolium salt.

This guide provides an in-depth, objective comparison of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate against other common indolium salt precursors. We will delve into the synthetic rationale, performance metrics, and experimental data to equip you with the knowledge to make informed decisions for your specific application.

The Central Role of the Indolium Moiety

The indolium ring system is a cornerstone of modern cyanine dye chemistry. Its quaternized nitrogen atom provides the necessary positive charge that is delocalized across the polymethine bridge, forming the chromophore. The substituents on the indolium core, particularly at the N-1 position and on the benzene ring, exert a profound influence on the final dye's properties.

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Indolium_Core [label="Indolium Core", pos="0,0!"]; N1_Substituent [label="N-1 Substituent\n(e.g., Ethyl, Methyl, Carboxyalkyl)", pos="-2,1.5!"]; Benzene_Substituents [label="Benzene Ring Substituents\n(e.g., Sulfonate)", pos="2,1.5!"]; Polymethine_Bridge [label="Polymethine Bridge", pos="0,-1.5!"]; Dye_Properties [label="Resulting Dye Properties:\n- Solubility\n- Aggregation\n- Photostability\n- Quantum Yield\n- Spectral Characteristics", pos="0,-3!"];

G

Comparative Analysis of Indolium Salt Precursors

The selection of an appropriate indolium salt precursor is a critical determinant of the final cyanine dye's performance characteristics. Below, we compare this compound with other common precursors, highlighting the impact of N-alkylation and sulfonation.

Precursor FeatureThis compoundOther N-Alkyl Indolium Sulfonates (e.g., Methyl, Propyl)Non-Sulfonated Indolium Salts (e.g., 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide)
Aqueous Solubility ExcellentGood to ExcellentPoor
Tendency for Aggregation LowLow to ModerateHigh
Reaction Kinetics in Aqueous Media FavorableGenerally FavorableRequires co-solvents (DMSO, DMF)
Photostability of Resulting Dye HighVariable, can be highModerate to High
Quantum Yield of Resulting Dye Generally HighDependent on alkyl chain length and solventCan be high, but prone to aggregation-induced quenching
Bioconjugation Compatibility High (especially after conversion to NHS ester)HighRequires careful solvent management
The Critical Role of Sulfonation

The most significant differentiator for our topic compound is the presence of the sulfonate group at the 5-position of the indole ring. This feature imparts several key advantages:

  • Enhanced Aqueous Solubility: The sulfonate group dramatically increases the hydrophilicity of the indolium salt and the resulting cyanine dye.[3] This is crucial for biological applications where reactions are often performed in aqueous buffers.

  • Reduced Aggregation: Non-sulfonated cyanine dyes have a strong tendency to form H- and J-aggregates in aqueous solutions due to π-π stacking interactions.[4][5] This aggregation can lead to fluorescence quenching and altered spectral properties. Sulfonation introduces electrostatic repulsion that hinders this aggregation, leading to more reliable and reproducible fluorescence.[6]

  • Simplified Bioconjugation: The high water solubility of sulfonated dyes simplifies the labeling of biomolecules like proteins and antibodies, often eliminating the need for organic co-solvents that can denature the target molecule.[7][8]

The Impact of N-Alkylation: Ethyl vs. Others

While sulfonation is a primary driver of solubility and anti-aggregation, the choice of the N-alkyl group (in this case, ethyl) also plays a subtle but important role:

  • Spectral Tuning: The nature of the N-alkyl substituent can influence the electron-donating properties of the nitrogen atom, leading to slight shifts in the absorption and emission maxima of the final cyanine dye.[2]

  • Synthetic Accessibility: The ethyl group is readily introduced via alkylation with agents like ethyl iodide or diethyl sulfate, making the synthesis of this compound a practical choice.

Experimental Protocols

To provide a practical context for this comparison, we outline the key experimental workflows for the synthesis of the indolium precursor and its subsequent use in cyanine dye formation and bioconjugation.

Protocol 1: Synthesis of this compound

This synthesis typically involves a two-step process: the Fischer indole synthesis to create the sulfonated indole, followed by N-alkylation.

Step 1: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

  • To a round-bottom flask, add 4-hydrazinobenzenesulfonic acid and a suitable ketone (e.g., 3-methyl-2-butanone) in a solvent such as glacial acetic acid.[11][12]

  • Reflux the mixture for several hours (typically 3-6 hours) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 4°C to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., diethyl ether) to remove impurities.

  • The resulting solid is 2,3,3-trimethyl-3H-indole-5-sulfonic acid.

dot graph G { graph [layout = dot, rankdir = "LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.0, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for Fischer Indole Synthesis.

Step 2: N-Alkylation to form this compound

  • Suspend the 2,3,3-trimethyl-3H-indole-5-sulfonic acid in a suitable high-boiling point solvent (e.g., acetonitrile or solvent-free).[13]

  • Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with an organic solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials and byproducts.

  • Dry the final product, this compound, under vacuum.

Protocol 2: Synthesis of a Symmetrical Cyanine Dye (e.g., Cy5 derivative)
  • Dissolve this compound and a polymethine bridge precursor (e.g., malonaldehyde dianilide hydrochloride) in a mixture of acetic anhydride and pyridine.[14][15]

  • Heat the reaction mixture at an elevated temperature (e.g., 120°C) for a short period (e.g., 30 minutes).

  • Cool the mixture to room temperature.

  • Add a second equivalent of this compound.

  • Stir the reaction at room temperature for an extended period (e.g., 12-24 hours) in the dark.

  • Precipitate the crude dye by adding a non-polar solvent like diethyl ether.

  • Purify the dye using column chromatography (e.g., silica gel or reversed-phase C18) or preparative HPLC.

Protocol 3: Bioconjugation to a Protein via NHS Ester Chemistry
  • Activation of the Cyanine Dye: Convert the carboxylic acid functional group on an asymmetrical cyanine dye (synthesized using a carboxy-functionalized indolium precursor) to an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent (e.g., EDC) and NHS.

  • Protein Preparation: Prepare the protein to be labeled in an amine-free buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure that the lysine residues are deprotonated and reactive.[16][17]

  • Conjugation Reaction: Add the NHS-ester activated cyanine dye (dissolved in a minimal amount of DMSO or DMF if necessary, although sulfonated dyes often dissolve directly in the buffer) to the protein solution.[8]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[7]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and applying the Beer-Lambert law.

dot graph G { graph [layout = dot, rankdir = "TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for Protein Bioconjugation.

Conclusion and Future Perspectives

In the landscape of cyanine dye precursors, This compound stands out as a superior choice for applications demanding high aqueous solubility, reduced aggregation, and excellent performance in biological systems. The strategic inclusion of a sulfonate group addresses the primary limitations of traditional, non-sulfonated indolium salts, while the N-ethyl group provides a balance of synthetic accessibility and favorable photophysical properties.

For researchers in drug development and advanced bioimaging, the use of this precursor can lead to the creation of more robust and reliable fluorescent probes. The resulting dyes are well-suited for demanding applications such as in vivo imaging, high-resolution microscopy, and quantitative fluorescence-based assays.

Future research may focus on further optimizing the indolium core with different electron-donating or -withdrawing groups to fine-tune the spectral and photophysical properties for highly specific applications, such as activatable probes and sensors for theranostics.

References

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Comparison of cyanine dyes from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" and benzothiazole precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount to the success of experimental design. Among the vast arsenal of available fluorophores, cyanine dyes have established themselves as indispensable tools due to their bright fluorescence, high molar extinction coefficients, and tunable photophysical properties.[1][2][3] This guide provides an in-depth comparison of two prominent classes of cyanine dyes: those derived from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" (a sulfonated indolenine precursor) and those synthesized from benzothiazole precursors. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions when selecting a cyanine dye for their specific application.

At the Core of the Chromophore: A Structural Overview

The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic rings joined by a polymethine bridge.[1][2] The length of this conjugated bridge is a primary determinant of the dye's absorption and emission wavelengths, with each additional vinyl unit inducing a bathochromic (red) shift of approximately 100 nm.[4] The choice of the heterocyclic nucleus, however, imparts more subtle yet crucial modulations of the dye's photophysical properties, including quantum yield, photostability, and environmental sensitivity.

The two precursors at the heart of this guide, this compound and benzothiazole derivatives, give rise to cyanine dyes with distinct characteristics rooted in their molecular architecture.

  • Indolenine-based Cyanines (e.g., Cy dyes): The indolenine core, particularly when sulfonated, provides excellent water solubility and leads to dyes with high quantum yields and good photostability.[5] The trimethyl-substituted indolenine ring is a key component of the widely recognized "Cy" series of dyes (e.g., Cy3, Cy5, Cy7). The sulfonate group not only enhances hydrophilicity but also reduces the tendency of the dye molecules to aggregate in aqueous solutions, a common cause of fluorescence quenching.[6]

  • Benzothiazole-based Cyanines (e.g., Thiazole Orange derivatives): Benzothiazole is another key heterocyclic system used in the synthesis of cyanine dyes.[7] Dyes derived from benzothiazole, such as Thiazole Orange (TO), are particularly noted for their fluorescence enhancement upon binding to nucleic acids, making them valuable as DNA and RNA stains.[8][9] The benzothiazole nucleus can also be readily modified to tune the dye's properties.[10]

Diagram 1: General Structures of Indolenine and Benzothiazole Cyanine Dyes

G cluster_0 Indolenine-based Cyanine (e.g., Sulfo-Cy5) cluster_1 Benzothiazole-based Cyanine (e.g., Trimethine Benzothiazole Dye) Indolenine Indolenine Core (this compound based) Polymethine_Ind Polymethine Bridge (n=2 for Cy5) Indolenine->Polymethine_Ind Indolenine2 Indolenine Core Polymethine_Ind->Indolenine2 Benzothiazole Benzothiazole Core Polymethine_Benz Polymethine Bridge (n=1 for trimethine) Benzothiazole->Polymethine_Benz Benzothiazole2 Benzothiazole Core Polymethine_Benz->Benzothiazole2

Caption: Generalized structures of indolenine and benzothiazole cyanine dyes.

A Comparative Analysis of Performance

The choice between an indolenine- and a benzothiazole-derived cyanine dye is often dictated by the specific requirements of the application. The following table summarizes key performance characteristics, with supporting experimental data discussed in the subsequent sections.

FeatureCyanines from this compoundCyanines from Benzothiazole PrecursorsRationale and Causality
Water Solubility Excellent, especially with sulfonate groups.Moderate, can be improved with charged substituents.The presence of sulfonate groups on the indolenine ring significantly enhances hydrophilicity, preventing aggregation in aqueous buffers.[6] Benzothiazole dyes often require the introduction of charged side chains to achieve comparable solubility.[4]
Quantum Yield Generally high in various solvents.Variable, often highly environment-dependent.Indolenine-based dyes like Cy5 are known for their high fluorescence quantum yields.[11] Benzothiazole dyes such as Thiazole Orange exhibit low quantum yields in solution but can show a dramatic increase upon binding to biomolecules like DNA.[8][9]
Photostability Generally good.Can be susceptible to photodegradation.Indolenine-based dyes are reputed for their excellent light stability.[5] The polyene chain of cyanine dyes is susceptible to photooxidation, and the stability can be influenced by the heterocyclic nucleus and substituents.[12]
Molar Extinction Coefficient Very high (>150,000 M⁻¹cm⁻¹).High, typically in the range of 50,000-150,000 M⁻¹cm⁻¹.Both classes of dyes possess high molar extinction coefficients, a hallmark of cyanine dyes, enabling bright signals.[13][14]
Primary Applications Covalent labeling of proteins and nucleic acids for fluorescence microscopy, flow cytometry, and in vivo imaging.[6][15]DNA/RNA staining, fluorescent probes for sensing, and as "light-up" probes.[8][9]The high quantum yield and photostability of sulfonated indolenine cyanines make them ideal for covalent labeling.[16] The environment-sensitive fluorescence of many benzothiazole dyes is advantageous for sensing applications where a signal is generated upon binding to a target.[17]

Experimental Protocols: Synthesis and Characterization

To provide a practical context for this comparison, detailed protocols for the synthesis of a representative dye from each class are provided below.

Synthesis of a Sulfo-Indolenine Cyanine Dye (Sulfo-Cy5 analog)

This protocol is adapted from the work of Waggoner and co-workers and describes the synthesis of a water-soluble pentamethine indocyanine dye.[18]

Diagram 2: Workflow for Sulfo-Cy5 Synthesis

G cluster_0 Synthesis of Sulfo-Cy5 Analog Start Start Materials: - 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate - Malonaldehyde dianilide hydrochloride - 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate Step1 Step 1: Reaction with Malonaldehyde Derivative (Acetic anhydride, 120°C, 30 min) Start->Step1 Step2 Step 2: Condensation with Second Indolium Salt (Pyridine, RT, 24h) Step1->Step2 Step3 Step 3: Precipitation and Purification (Ethyl acetate, Silica gel chromatography) Step2->Step3 End Final Product: Sulfo-Cy5 Carboxylic Acid Step3->End

Caption: Workflow for the synthesis of a Sulfo-Cy5 analog.

Materials:

  • 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate

  • Malonaldehyde dianilide hydrochloride

  • 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate (0.56 mmol) and malonaldehyde dianilide hydrochloride (0.68 mmol) in acetic anhydride (1.5 mL) is stirred at 120 °C for 30 minutes.[18]

  • The reaction mixture is cooled to room temperature, and a solution of 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate (0.79 mmol) in pyridine (1.5 mL) is added.[18]

  • The reaction mixture is stirred at room temperature in the dark for 24 hours.[18]

  • The product is precipitated by the addition of ethyl acetate and collected by filtration.[18]

  • The crude residue is purified by silica gel column chromatography to yield the final product.[18]

Synthesis of a Benzothiazole Trimethine Cyanine Dye

This protocol describes a general method for the synthesis of a symmetric trimethine benzothiazole cyanine dye.[7]

Diagram 3: Workflow for Benzothiazole Trimethine Cyanine Synthesis

G cluster_0 Synthesis of Benzothiazole Trimethine Cyanine Start Start Materials: - N-alkyl-2-methylbenzothiazolium salt - Triethyl orthoformate Step1 Step 1: Condensation Reaction (Pyridine, Reflux) Start->Step1 Step2 Step 2: Cooling and Precipitation Step1->Step2 Step3 Step 3: Recrystallization Step2->Step3 End Final Product: Symmetric Trimethine Benzothiazole Cyanine Step3->End

Caption: Workflow for the synthesis of a benzothiazole trimethine cyanine.

Materials:

  • N-alkyl-2-methylbenzothiazolium salt

  • Triethyl orthoformate

  • Pyridine

  • Ethanol

Procedure:

  • The N-alkyl-2-methylbenzothiazolium salt is dissolved in pyridine.

  • Triethyl orthoformate is added to the solution.

  • The mixture is heated to reflux for 1-2 hours.

  • The reaction mixture is cooled, and the precipitated dye is collected by filtration.

  • The crude dye is purified by recrystallization from ethanol.

Characterization of Cyanine Dyes

The synthesized dyes should be characterized to confirm their identity and purity.

Diagram 4: Characterization Workflow for Cyanine Dyes

G cluster_0 Characterization of Cyanine Dyes Synthesized_Dye Synthesized Dye NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Dye->NMR Mass_Spec Mass Spectrometry (e.g., ESI-MS) Synthesized_Dye->Mass_Spec UV_Vis UV-Vis Spectroscopy Synthesized_Dye->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesized_Dye->Fluorescence Purity Purity Analysis (e.g., HPLC) Synthesized_Dye->Purity

Caption: A typical workflow for the characterization of synthesized cyanine dyes.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the dye.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the synthesized dye.

  • UV-Vis Spectroscopy: The absorption spectrum is recorded to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε).[19]

  • Fluorescence Spectroscopy: The emission spectrum is measured to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF).[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.[20]

Field-Proven Insights and Application-Specific Considerations

The decision to use an indolenine- or benzothiazole-based cyanine dye is ultimately guided by the specific experimental context.

  • For Covalent Labeling in Bioimaging: When the goal is to covalently attach a bright and stable fluorophore to a protein or nucleic acid for applications like immunofluorescence, fluorescence microscopy, or in vivo imaging, sulfonated indolenine cyanines such as Sulfo-Cy5 are often the superior choice.[11][16] Their high water solubility simplifies conjugation reactions in aqueous buffers, and their high quantum yields and photostability ensure robust and reproducible signals.[6]

  • For "Light-Up" Probes and Sensing: In applications where a change in fluorescence upon binding to a target is desired, benzothiazole-based dyes can be highly effective.[17] For example, Thiazole Orange and its derivatives are classic "light-up" probes for nucleic acids, exhibiting a significant increase in fluorescence quantum yield upon intercalation into the DNA double helix.[8] This property is advantageous for reducing background fluorescence from unbound probe.

  • Near-Infrared (NIR) Imaging: For deep-tissue in vivo imaging, cyanine dyes that absorb and emit in the NIR window (700-900 nm) are essential to minimize tissue autofluorescence and light scattering.[12] Both indolenine (e.g., Cy7) and benzothiazole-based heptamethine cyanines can be designed to operate in this range.[15][21] The choice may then depend on factors such as the desired solubility, targeting moiety, and in vivo stability.

Conclusion

Both indolenine- and benzothiazole-based cyanine dyes are powerful tools in the modern life sciences. The sulfonated indolenine precursors, exemplified by the building blocks for the popular Cy dyes, yield fluorophores with exceptional brightness, photostability, and water solubility, making them ideal for covalent labeling applications. In contrast, benzothiazole precursors can generate cyanine dyes with unique environment-sensitive fluorescence properties, rendering them highly suitable for the development of "light-up" probes and sensors. A thorough understanding of the fundamental chemical and photophysical differences between these two classes of cyanine dyes, as outlined in this guide, will empower researchers to select the optimal fluorescent tool to illuminate their scientific discoveries.

References

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A Comparative Guide to Precursors in Fluorescent Probe Synthesis: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorescent probes, the choice of precursor molecules is a critical determinant of the final probe's performance. This guide provides an in-depth comparison of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a widely used precursor for cyanine dyes, and its key alternatives. We will delve into the synthetic nuances, photophysical properties, and practical implications of these choices, supported by experimental data, to empower you in selecting the optimal building blocks for your research.

The Central Role of Indolium Salts in Cyanine Dye Synthesis

Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. Their exceptional brightness, tunable absorption and emission spectra, and high molar extinction coefficients make them invaluable as fluorescent labels in various biological applications, including bioimaging and diagnostics.[1] The indolium ring system is a cornerstone of many popular cyanine dyes, such as the Cy5 and Cy7 families, which are fluorescent in the far-red and near-infrared (NIR) regions, respectively. This spectral window is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, allowing for deeper tissue penetration and higher signal-to-noise ratios.[2]

This compound has gained prominence as a precursor due to the presence of a sulfonate group directly on the indolium ring. This feature imparts significant water solubility to the resulting cyanine dye, a crucial property for biological applications where probes are often used in aqueous environments.[3][4] The sulfonate group helps to mitigate the aggregation of dye molecules, which can lead to fluorescence quenching and reduced performance.[3]

Core Precursor: this compound

This zwitterionic indolium salt serves as a foundational building block for constructing water-soluble cyanine dyes. The ethyl group on the nitrogen atom and the sulfonate group at the 5-position of the indole ring are key structural features that influence the final dye's properties.

Synthesis: The synthesis of this compound typically involves the Fischer indole synthesis followed by N-alkylation. The starting material, 4-hydrazinobenzenesulfonic acid, is reacted with 3-methyl-2-butanone to form the indole ring with the sulfonate group at the 5-position. Subsequent reaction with an ethylating agent, such as ethyl iodide, yields the desired quaternary indolium salt.[5]

Key Alternative: N-Sulfopropylated Indolium Salts

A prominent alternative to placing the sulfonate group on the aromatic ring is to attach it to the N-alkyl substituent. A prime example is 1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium . In this case, the indolium core is non-sulfonated, and the water-solubilizing sulfonate group is introduced via an N-propylsulfonate chain.

Synthesis: The synthesis of N-sulfopropylated indolium salts starts with 2,3,3-trimethyl-3H-indole. This is followed by N-alkylation using a reagent like 1,3-propanesultone, which introduces the sulfopropyl group onto the nitrogen atom in a single step.[] This method can be more straightforward than the multi-step process often required for ring sulfonation.

Head-to-Head Comparison: Ring Sulfonation vs. N-Alkyl Sulfonation

The strategic placement of the sulfonate group has a tangible impact on the resulting cyanine dye's performance. While both approaches yield water-soluble probes, there are subtle yet important differences in their photophysical properties.

PrecursorResulting Dye PropertyRationale
This compound Generally higher fluorescence brightness and photostability.[7]The sulfonate group on the aromatic ring can influence the electronic distribution of the chromophore, potentially leading to enhanced quantum yields and greater resistance to photobleaching.
1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium May exhibit slightly different aggregation properties and solubility characteristics.The flexible N-sulfopropyl chain can provide good water solubility while potentially having a different impact on intermolecular interactions compared to a ring-fixed sulfonate group.

Experimental Data Summary:

While direct head-to-head comparative studies with extensive photophysical data for dyes derived from these specific precursors are not abundant in the literature, we can infer performance from studies on analogous sulfonated cyanine dyes. Generally, the introduction of sulfonate groups, regardless of their position, enhances fluorescence brightness and photostability compared to their non-sulfonated counterparts.[7]

ParameterThis compound Derivative (e.g., Sulfo-Cy5)1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium DerivativeNon-Sulfonated Analog (e.g., Cy5)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000Similar to Sulfo-Cy5~250,000
Fluorescence Quantum Yield (Φ) ~0.20 in aqueous bufferExpected to be similar to Sulfo-Cy5Lower in aqueous buffer due to aggregation
Photostability EnhancedEnhancedLower
Water Solubility HighHighLow

Note: The exact values can vary depending on the specific cyanine dye structure and the experimental conditions.

Expanding the Horizon: Other Alternatives

Beyond the primary comparison, several other classes of precursors offer unique advantages for specific applications.

Benz[e]indolium-Based Precursors

For researchers seeking probes with absorption and emission maxima further into the NIR region, benz[e]indolium precursors are an excellent choice. The additional fused benzene ring extends the π-conjugated system, resulting in a bathochromic (red) shift of the spectral properties.[8] Sulfonated versions of these precursors, such as those derived from 1,1,2-trimethyl-1H-benzo[e]indole, can be synthesized to ensure water solubility.[9] Dyes derived from these precursors are particularly useful for in vivo imaging, where deeper tissue penetration is required.

Aza-Substituted Cyanine Dyes

Introducing nitrogen atoms into the polymethine chain of cyanine dyes, creating aza-cyanines, can lead to significant improvements in photostability. This structural modification alters the electronic properties of the chromophore, making it less susceptible to photooxidation, a major pathway for photobleaching. While the synthesis of aza-cyanine precursors can be more complex, the resulting probes offer enhanced durability for long-term imaging experiments.[2]

Experimental Protocols

To provide a practical context, we outline the general synthetic procedures for a representative cyanine dye using both the primary precursor and a key alternative.

Protocol 1: Synthesis of a Symmetrical Pentamethine Cyanine Dye using this compound

This protocol is a generalized procedure and may require optimization for specific target molecules.

Diagram of the Workflow:

cluster_0 Reaction A 1. Condensation B 2. Purification A->B Precipitation & Washing C Final Dye B->C Characterization Reactants This compound + Malonaldehyde bis(phenylimine) hydrochloride Solvent Acetic Anhydride / Pyridine Heat Reflux

Workflow for Symmetrical Pentamethine Cyanine Dye Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (2 equivalents) and malonaldehyde bis(phenylimine) hydrochloride (1 equivalent).

  • Solvent Addition: Add a mixture of acetic anhydride and pyridine as the solvent and catalyst.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Precipitate the crude dye by adding a non-polar solvent such as diethyl ether.

  • Purification: Collect the precipitate by filtration and wash it with the non-polar solvent to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final dye using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of a Symmetrical Pentamethine Cyanine Dye using 1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium

This protocol outlines the synthesis using the N-sulfopropylated alternative.

Diagram of the Workflow:

cluster_0 Reaction A 1. Condensation B 2. Purification A->B Precipitation & Washing C Final Dye B->C Characterization Reactants 1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium + Triethyl orthoformate Solvent Pyridine Heat Reflux

Workflow for Symmetrical Pentamethine Cyanine Dye Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-sulfonatopropyl)-2,3,3-trimethyl-3H-indolium (2 equivalents) in pyridine.

  • Reagent Addition: Add triethyl orthoformate (1 equivalent), which will serve to form the central part of the polymethine chain.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the formation of the intensely colored dye.

  • Workup: Upon completion, cool the reaction mixture and precipitate the product by adding it to a vigorously stirred anti-solvent like acetone or ethyl acetate.

  • Purification: Collect the solid product by filtration and wash it thoroughly with the anti-solvent. Recrystallization from a suitable solvent system (e.g., methanol/isopropanol) can be performed to obtain a highly pure product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Selecting the Right Precursor: A Decision Framework

The choice of precursor should be guided by the specific requirements of the intended application. Here is a logical framework to aid in your decision-making process.

Start Define Probe Requirements Q1 Need for High Water Solubility? Start->Q1 A1_Yes Sulfonated Precursor Q1->A1_Yes Yes A1_No Non-Sulfonated Precursor Q1->A1_No No Q2 Emission in Far-Red/NIR I? A1_Yes->Q2 End Select Optimal Precursor A1_No->End A2_Yes Indolium-based Precursor Q2->A2_Yes Yes A2_No Consider Benz[e]indolium for NIR II Q2->A2_No No Q3 Primary Concern: Photostability? A2_Yes->Q3 A2_No->End A3_Yes Consider Aza-Cyanine Precursors Q3->A3_Yes Yes A3_No Standard Cyanine Precursor Q3->A3_No No A3_Yes->End Q4 Synthetic Simplicity a Priority? A3_No->Q4 A4_Yes N-Sulfopropylated Indolium Q4->A4_Yes Yes A4_No Ring-Sulfonated Indolium Q4->A4_No No A4_Yes->End A4_No->End

Decision framework for selecting the appropriate fluorescent probe precursor.

Conclusion

The synthesis of high-performance fluorescent probes is a multifactorial process where the selection of the initial building blocks plays a pivotal role. This compound remains a robust and reliable precursor for generating water-soluble cyanine dyes with excellent photophysical properties. However, for applications demanding specific characteristics such as simplified synthesis or enhanced photostability, alternatives like N-sulfopropylated indolium salts and aza-cyanine precursors present compelling options. By understanding the interplay between the chemical structure of the precursor and the performance of the resulting fluorescent probe, researchers can make informed decisions to advance their scientific endeavors.

References

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A Comparative Performance Guide to Quinoline vs. Indolium-Based Cyanine Dyes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fluorescent probes, cyanine dyes represent a cornerstone technology, prized for their structural versatility, exceptionally high molar extinction coefficients, and spectral properties that can be tuned from the visible to the near-infrared (NIR) regions.[1][2][3] At the heart of every cyanine dye is a polymethine chain bridging two nitrogen-containing heterocycles.[4] The nature of these heterocycles is a critical determinant of the dye's final performance characteristics.

This guide provides an in-depth comparison of two prominent classes of cyanine dyes: those built upon a quinoline core and those utilizing an indolium core. We will dissect their structural differences, compare their photophysical performance with supporting data, and provide validated experimental protocols for their characterization. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal cyanine scaffold for their specific application, be it cellular imaging, in vivo diagnostics, or phototherapeutics.

The Structural Foundation: Quinolinium vs. Indolinium

The fundamental difference between these two dye families lies in their terminal heterocyclic systems. The quinolinium cation features a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring. In contrast, the indolinium cation consists of a benzene ring fused to a five-membered pyrrole ring.

This seemingly subtle distinction in ring structure has profound implications for the electronic and steric properties of the resulting dye. The larger, more electron-rich aromatic system of quinoline can influence the electron delocalization across the polymethine bridge, impacting spectral properties and stability.[5] Indolium, being more compact, is a foundational component of many widely-used commercial dyes, particularly in the NIR spectrum.[6]

G cluster_quinoline Quinolinium Core cluster_indolium Indolium Core quinoline indolium

Caption: Core heterocyclic structures of N-alkylated quinolinium and indolinium.

Photophysical Performance: A Head-to-Head Comparison

The selection of a fluorescent dye is governed by its performance metrics. While individual dye characteristics are highly dependent on the polymethine chain length and specific substitutions, we can draw general comparisons between the two classes based on their core structures.

Performance MetricQuinoline-Based DyesIndolium-Based DyesRationale & Causality
λabs / λem Range Broad range (Visible to NIR), can exhibit red-shifted profiles.[1][5]Predominantly Far-Red to NIR-II (650 - 1300+ nm).[6][7]The extended π-system of quinoline can lead to longer wavelength absorption. However, indolium's structure is exceptionally well-suited for creating stable and efficient heptamethine (and longer) cyanines for deep NIR applications.[6][7]
Molar Extinction (ε) Very High ( >150,000 M⁻¹cm⁻¹).[5][8]Exceptionally High (150,000 - 270,000 M⁻¹cm⁻¹).[3][9]High molar absorptivity is a hallmark of all cyanine dyes due to the extensive π-conjugated system.[2] Indolium-based heptamethines are known for some of the highest coefficients.[9]
Quantum Yield (ΦF) Variable; can be high, but often sensitive to environment.[10]Generally moderate (0.1 - 0.3), but can be low (e.g., ICG). Highly solvent and viscosity dependent.[9][11][12]ΦF is often limited by non-radiative decay pathways, such as photoisomerization (twisting) around the polymethine chain. This process is inhibited in viscous environments, leading to enhanced fluorescence.[10][13]
Photostability Generally considered high and robust.[1][5][8]Variable; can be a limitation (e.g., ICG), but can be enhanced via structural modification.[11][14][15]Quinoline's rigid, extended aromatic system may contribute to greater resistance to photodegradation. Indolium dyes, especially long-chain variants, can be susceptible to oxidative attack on the polymethine chain.[16]
Solubility Tunable via substitution; sulfonation is a common strategy to enhance water solubility.Similar to quinolines; often requires sulfonation (e.g., ICG) or formulation (e.g., nanoparticles) for aqueous applications.[17]The core heterocyclic structures are hydrophobic. Functional groups must be added to confer aqueous solubility for most biological applications.

Application-Driven Selection: Where Each Class Excels

The distinct properties of quinoline and indolium-based cyanines make them suitable for different research and clinical domains.

Quinoline-Based Dyes: Probes for Nucleic Acids and Photosensitization

The structural characteristics of certain quinoline-based cyanines give them a high affinity for nucleic acids. Asymmetrical monomethine cyanines containing a quinoline moiety, such as Thiazole Orange (TO), exhibit significant fluorescence enhancement upon intercalation into the DNA double helix.[1] This "light-up" property makes them invaluable as DNA and RNA stains in cell biology and diagnostics. Furthermore, their inherent stability and ability to generate reactive oxygen species upon irradiation have led to their exploration as photosensitizers in photodynamic therapy (PDT).[1][8]

Indolium-Based Dyes: The Workhorses of In Vivo NIR Imaging

Indolium-based cyanines are the undisputed leaders in near-infrared (NIR) bioimaging. The FDA-approved dye, Indocyanine Green (ICG), is a heptamethine indolium cyanine used clinically for applications like retinal angiography and assessing cardiac output.[11][14] The NIR window (roughly 700-1700 nm) is ideal for in vivo imaging because it minimizes tissue autofluorescence and light scattering, allowing for deeper tissue penetration.[11] Researchers have extensively modified the indolium scaffold to create dyes like IR-780 and IRDye800CW, and have pushed emission further into the second NIR window (NIR-II, >1000 nm) for unprecedented imaging resolution and depth.[6][7][17][18] These dyes are also potent agents for photothermal therapy (PTT), where they convert absorbed light into heat to ablate tumor cells.[14]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for characterizing the key performance metrics of cyanine dyes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (ΦF)

This protocol determines the fluorescence efficiency of a sample dye relative to a known standard. The choice of the standard is critical; it must absorb and emit in a similar spectral range as the test compound. For example, Cy5 could be a standard for a far-red emitting indolium dye.

Causality: By comparing the integrated fluorescence intensity per photon absorbed for our sample against a standard of known efficiency (ΦST), we can calculate the sample's relative quantum yield (ΦX). This method is robust because it normalizes for variations in excitation intensity and detector response.[12][13]

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the test dye and the reference standard (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or DMSO).

  • Preparation of Dilutions: Create a series of dilutions for both the test dye and the standard in the desired final solvent (e.g., PBS, ethanol). The dilutions should have absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, ensuring the excitation wavelength is identical to that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

    • Determine the slope (Gradient) of the linear fit for both plots.

  • Calculation: Calculate the quantum yield of the sample (ΦX) using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots.

    • ηX and ηST are the refractive indices of the solvents used (this term is 1 if the same solvent is used for both).

Protocol 2: Comparative Photostability Assay

This experiment quantifies the rate at which a dye's fluorescence diminishes under continuous illumination, providing a direct measure of its photostability.

Causality: Photobleaching is an irreversible photochemical destruction of the fluorophore. By subjecting dyes to identical, high-intensity illumination and measuring the decay of their fluorescence signal over time, we can directly and quantitatively compare their robustness for imaging applications that require prolonged light exposure.

G cluster_prep 1. Sample Preparation cluster_exp 2. Illumination & Measurement cluster_analysis 3. Data Analysis P1 Prepare equimolar solutions of Quinoline and Indolium dyes in the same solvent (e.g., PBS) P2 Place solutions in a multi-well plate or cuvette P1->P2 E1 Mount on microscope stage with controlled illumination source (e.g., LED or laser) P2->E1 E2 Record initial fluorescence intensity (T=0) E1->E2 E3 Expose continuously to light of a defined intensity and wavelength E2->E3 E4 Acquire fluorescence intensity readings at regular time intervals E3->E4 E4->E4 A1 Normalize fluorescence intensity for each dye to its T=0 value E4->A1 A2 Plot Normalized Intensity vs. Time A1->A2 A3 Fit data to an exponential decay model to find the photobleaching rate constant (k) A2->A3 A4 Compare half-life (t½) values: t½ = ln(2)/k A3->A4

Caption: Workflow for a comparative photostability assay.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the quinoline-based dye and the indolium-based dye at the same concentration (e.g., 1 µM) in the same buffer or solvent.

  • Instrumentation: Use a fluorescence microscope or a dedicated photobleaching setup equipped with a stable, high-intensity light source (e.g., a 488 nm laser for a green-emitting dye or a 640 nm laser for a red-emitting dye).

  • Initial Measurement: Record the initial fluorescence intensity (F₀) of each sample before prolonged exposure.

  • Continuous Illumination: Expose the samples to continuous, constant-intensity illumination.

  • Time-Lapse Acquisition: Record the fluorescence intensity (Fₜ) at regular intervals (e.g., every 5 seconds) over a period of several minutes, or until the signal has decayed significantly.

  • Data Analysis:

    • For each dye, normalize the intensity at each time point by dividing Fₜ by F₀.

    • Plot the normalized fluorescence intensity versus time.

    • Determine the half-life (t₁/₂), which is the time it takes for the fluorescence to decay to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion and Future Outlook

The choice between quinoline and indolium-based cyanine dyes is not a matter of inherent superiority, but of strategic alignment with the application's demands.

  • Quinoline-based cyanines offer exceptional stability and unique photophysical responses to their environment, making them powerful tools for nucleic acid staining, biosensing, and photodynamic therapy.[1][5][8]

  • Indolium-based cyanines are the preeminent class for in vivo imaging, providing unparalleled access to the NIR-I and NIR-II windows, which is critical for deep-tissue visualization and image-guided interventions.[6][11][17]

The future of cyanine dye development lies in the rational design of novel scaffolds that merge the best attributes of different heterocyclic systems. By creating hybrid structures or employing targeted chemical modifications, the scientific community continues to push the boundaries of fluorescence performance, aiming for dyes with superior brightness, unparalleled photostability, and advanced functionalities for the next generation of diagnostics and therapeutics.

References

  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. (n.d.). PubMed Central.
  • Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Chemistry – A European Journal, 27(13), 4230-4248.
  • Ilina, K., & Henary, M. (2020). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PubMed.
  • Zheng, M., et al. (2021). Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors. PMC - NIH.
  • Ilina, K., & Henary, M. (2021). Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Request PDF - ResearchGate.
  • Wang, R., et al. (2022). Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. CCS Chemistry.
  • Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. (2024). PubMed Central.
  • The development of NIR-II cyanine dyes for improving biological bioimaging, disease diagnosis and navigation surgery. (n.d.). ResearchGate.
  • Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy. (2020). PubMed Central.
  • Hydrophilic Cyanine Dyes as Contrast Agents for Near-infrared Tumor Imaging: Synthesis, Photophysical Properties and Spectroscopic In vivo Characterization. (n.d.). Request PDF - ResearchGate.
  • Quinoline- and Benzoselenazole-Derived Unsymmetrical Squaraine Cyanine Dyes: Design, Synthesis, Photophysicochemical Features and Light-Triggerable Antiproliferative Effects against Breast Cancer Cell Lines. (2022). MDPI.
  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. (2022). CCS Chemistry.
  • Correspondence on “Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties and Applications”. (n.d.). ResearchGate.
  • Ersoy, G., Gul, Z., & Henary, M. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers.
  • Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures. (2008). SPIE.
  • A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. (2015). PubMed Central.
  • Table 2 Fluorescence quantum yields in chloroform of all dyes under study. (n.d.). ResearchGate.
  • Novel Near-Infrared Cyanine Dyes for Fluorescence Imaging in Biological Systems. (2011). CORE.
  • Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts. (2018). ACS Publications.
  • Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties. (2021). MDPI.
  • Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State. (2022). ResearchGate.
  • Rational Design and Application of an Indolium-Derived Heptamethine Cyanine with Record-Long Second Near-Infrared Emission. (2022). Chinese Chemical Society.
  • Examples of heterocyclic moieties used to synthesize cyanine dyes. (n.d.). ResearchGate.
  • Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange. (2015). NIH Public Access.
  • Facile Access to Benz[c,d]indolium-containing Dyes: C-N and C-C Bond Formation and Their Photophysical Properties. (n.d.). ResearchGate.
  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. (2022). MDPI.
  • Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. (2022). ResearchGate.
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. (2023). ACS Publications.
  • Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. (2010). Cambridge University Press & Assessment.
  • Photophysical properties of cyanines. (n.d.). ResearchGate.
  • Indolizine-Cyanine Dyes: Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts. (n.d.). Request PDF - ResearchGate.
  • Corrigendum: Enhanced photostability of cyanine fluorophores across the visible spectrum. (2015). Nature Methods.
  • Stability in solution of indolium heptamethine cyanines and related pH-sensitive systems. (n.d.). Wiley Online Library.
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Benchmarking the fluorescence properties of dyes from "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Fluorescence Properties of Indolium-Derived Dyes

Introduction: The Quest for Superior Fluorophores

In the landscape of biomedical imaging and diagnostics, the selection of a fluorescent dye is a critical decision that dictates the sensitivity, clarity, and reliability of experimental outcomes. Among the vast arsenal of available fluorophores, cyanine and hemicyanine dyes have carved a significant niche due to their bright fluorescence, tunable spectral properties, and utility in biological applications.[1][2] The foundational architecture of many of these powerful tools is derived from heterocyclic precursors, such as 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate .[3][4] This guide provides a comprehensive framework for benchmarking the fluorescence properties of dyes derived from this indolium scaffold against common alternatives, grounded in robust experimental protocols and expert insights.

The core of our investigation, this compound, serves as a versatile building block. The indolium ring system forms the electron-donating terminus of the dye's chromophore, while the strategically placed sulfonate group imparts aqueous solubility—a crucial feature for biocompatibility and preventing aggregation in biological buffers.[5] By modifying the polymethine bridge that links two such heterocyclic nuclei, a vast library of dyes with tailored spectral properties can be synthesized.[6][7] This guide will dissect the key performance indicators of these dyes and provide the methodologies to rigorously evaluate them.

Pillar 1: Understanding the Critical Fluorescence Parameters

To objectively benchmark a fluorescent dye, we must quantify several key photophysical properties. These parameters collectively define the dye's performance profile and its suitability for a given application.

  • Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb photons at a specific wavelength. A higher extinction coefficient means the dye is more efficient at absorbing light, leading to brighter fluorescence signals, which is a cornerstone of the Beer-Lambert law.[8]

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.[9][10] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon. This is a primary measure of a fluorophore's brightness.

  • Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum.[11][12] A larger Stokes shift is generally desirable as it minimizes the overlap between the excitation and emission spectra, leading to improved signal-to-noise ratios by reducing background interference.

  • Photostability: This refers to a dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to light.[13][14] High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse microscopy or single-molecule imaging.

Pillar 2: Comparative Data Analysis

The true measure of a dye's performance is revealed through direct comparison with established alternatives. Dyes derived from the this compound scaffold, often belonging to the cyanine family (e.g., Cy3, Cy5 analogues), exhibit distinct advantages, particularly in the visible to near-infrared (NIR) region.

Below is a table summarizing typical photophysical properties for representative indocyanine dyes compared to two workhorse fluorophores, Fluorescein and Rhodamine B.

Fluorophore Family Ex (nm) Em (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Quantum Yield (Φf) Stokes Shift (nm) Relative Photostability
Indo-Pentamethine Dye Indocyanine~650~670>150,000[2]0.20 - 0.30[15]~20[2]Moderate to High
Indo-Heptamethine Dye Indocyanine~750~780>200,000[15]0.10 - 0.25[15]~25-30Moderate to High[13]
Fluorescein Xanthene~494~518~70,000~0.90~24Low[14]
Rhodamine B Xanthene~555~580~110,000~0.70~25Moderate[14]

Expert Interpretation:

  • Brightness: While Fluorescein and Rhodamine B exhibit very high quantum yields, the indocyanine dyes compensate with exceptionally high molar extinction coefficients, resulting in comparable or superior molecular brightness (Brightness = ε × Φf).

  • Spectral Range: The key advantage of the indocyanine dyes is their operation in the red and NIR regions of the spectrum. This is crucial for biological imaging as it minimizes autofluorescence from cells and tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios.[13][16]

  • Photostability: Indocyanine dyes, particularly those with structural modifications like a cyclohexenyl ring in the polymethine chain, often demonstrate superior photostability compared to classic dyes like Fluorescein.[7][13]

Pillar 3: Self-Validating Experimental Protocols

Accurate benchmarking requires meticulous and standardized experimental procedures. The following protocols are designed to be self-validating, providing researchers with a reliable framework for characterization.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The causality behind this protocol lies in the direct application of the Beer-Lambert Law (A = εlc) , which linearly relates absorbance (A) to concentration (c).[8] By measuring the absorbance of a solution with a precisely known concentration, ε can be accurately determined.

Molar_Extinction_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Accurately weigh dye sample P2 Prepare a stock solution in a suitable solvent (e.g., DMSO) P1->P2 P3 Create a dilution series in the final assay buffer P2->P3 M1 Record absorbance spectrum for each dilution P3->M1 M2 Identify absorbance maximum (λmax) M1->M2 M3 Measure absorbance at λmax for each concentration M2->M3 A1 Plot Absorbance vs. Concentration M3->A1 A2 Perform linear regression A1->A2 A3 Calculate ε from the slope (Slope = ε * l) A2->A3

Caption: Workflow for determining the molar extinction coefficient.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye (~1 mg) and dissolve it in a known volume of a high-purity solvent (e.g., DMSO) to create a concentrated stock solution.

  • Dilution Series: Prepare a series of dilutions from the stock solution in the desired experimental solvent (e.g., PBS, ethanol). Concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.

  • Spectrophotometry: Using a calibrated spectrophotometer, measure the absorbance spectrum for each dilution in a 1 cm pathlength cuvette. Use the experimental solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Plot the absorbance at λmax against the molar concentration for each dilution. The data should form a straight line passing through the origin.

  • Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law, the slope of this line is equal to the molar extinction coefficient (ε) since the path length (l) is 1 cm.

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol relies on comparing the fluorescence of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.[10][17] The choice of standard is critical; its absorption and emission spectra should be in a similar range to the sample dye. For indocyanine dyes, standards like Cresyl Violet or Nile Blue may be appropriate.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectrofluorometry cluster_analysis Calculation P1 Prepare dilute solutions of Sample and Standard P2 Adjust concentrations to have similar absorbance (<0.1) at the excitation wavelength P1->P2 M1 Measure absorbance of each solution at the excitation wavelength P2->M1 M2 Record the fluorescence emission spectrum for both Sample and Standard M1->M2 A1 Integrate the area under the emission curves M2->A1 A2 Measure the refractive index of the solvents A1->A2 A3 Calculate Φf_sample using the comparative equation A2->A3

Caption: Workflow for measuring relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Solution Preparation: Prepare dilute solutions of both the sample dye and the reference standard in the same solvent. The concentration of each should be adjusted so that their absorbance at the chosen excitation wavelength is low (ideally < 0.1) to prevent inner-filter effects.

  • Absorbance Measurement: Accurately measure the absorbance of both the sample and standard solutions at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of the sample and the standard. It is crucial to use the same excitation wavelength, slit widths, and instrument settings for both measurements.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts s and r denote the sample and reference standard, respectively.

Protocol 3: Stokes Shift Determination

The determination of the Stokes shift is a straightforward measurement derived from the absorption and emission spectra.[18][19]

Stokes_Shift_Concept cluster_spectra Spectral Measurement Abs Measure Absorption Spectrum (Find λmax_abs) Calc Stokes Shift (nm) = λmax_em - λmax_abs Stokes Shift (cm⁻¹) = (1/λmax_abs) - (1/λmax_em) Abs->Calc Em Measure Emission Spectrum (Find λmax_em) Em->Calc

Caption: Conceptual diagram for calculating the Stokes Shift.

Step-by-Step Methodology:

  • Prepare Sample: Prepare a dilute solution of the dye in the desired solvent.

  • Measure Absorbance: Record the absorbance spectrum and identify the peak absorbance wavelength (λmax_abs).

  • Measure Emission: Excite the sample at or near its λmax_abs and record the fluorescence emission spectrum. Identify the peak emission wavelength (λmax_em).

  • Calculate Shift: The Stokes shift is typically reported in nanometers (nm) or wavenumbers (cm⁻¹).[11]

    • In nm: Stokes Shift = λmax_em - λmax_abs

    • In cm⁻¹: Stokes Shift = (1/λmax_abs) - (1/λmax_em) * 10⁷ (if wavelengths are in nm)

Conclusion

Dyes derived from the This compound scaffold represent a powerful class of fluorophores, particularly for applications requiring long-wavelength excitation and emission. Their high molar extinction coefficients and good photostability make them highly competitive alternatives to traditional dyes. By employing the rigorous benchmarking protocols outlined in this guide, researchers and drug development professionals can make informed decisions, selecting the optimal fluorescent probe to achieve data of the highest quality and integrity. This systematic approach to characterization is not merely a procedural formality; it is the foundation of reproducible and impactful scientific discovery.

References

  • Synthesis and Characterization of Heptamethine Cyanine Dyes.MDPI.[Link]
  • Syntheses and Properties of Cyanine and Related Dyes.
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications.National Institutes of Health (NIH).[Link]
  • Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores.
  • Symmetrical and Asymmetrical Cyanine Dyes. Synthesis, Spectral Properties, and BSA Association Study.
  • How to Measure the Extinction Coefficient of a Fluorescent Protein.MtoZ Biolabs.[Link]
  • Time-Dependent Stokes Shift and Its Calculation from Solvent Dielectric Dispersion Data.
  • Modelling the Fluorescence Quantum Yields of Aromatic Compounds: Benchmarking the Machinery to Compute Intersystem Crossing R
  • Stable and functional dyes for imaging living subjects.Advanced Science News.[Link]
  • Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes.PubMed.[Link]
  • Time-Dependent Stokes Shift.Fayer Lab, Stanford University.[Link]
  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification.
  • Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy.National Institutes of Health (NIH).[Link]
  • Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes.
  • Stokes shift microscopy by excitation and emission imaging.Optica Publishing Group.[Link]
  • Nanosurface Energy Transfer: Principles, Biosensing Applic
  • Fluorescent Dyes For Biomedical Imaging Applic
  • How to calculate stokes shift of a molecule which is having absorbance at 307 nm and emission at 469 nm?
  • References for Small Fluorescence Quantum Yields.National Institutes of Health (NIH).[Link]
  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification.
  • Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate.
  • Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature.AMOLF Institutional Repository.[Link]
  • Method for measuring the extinction coefficient of fluorescing media within the emission band.PubMed.[Link]
  • Calculation of the molar extinction coefficient.The Royal Society of Chemistry.[Link]
  • Reversible Synthesis and Characterisation of Dynamic Imino Analogues of Trimethine and Pentamethine Cyanine Dyes.AWS.[Link]
  • Synthesis of cationic hemicyanine dyes and their interactions with ionic surfactants.
  • 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfon
  • Syntheses and spectral properties of fluorescent trimethine sulfo-3 H-indocyanine dyes.
  • Hemicyanine‐Based Near‐Infrared Activatable Probes for Imaging and Diagnosis of Diseases.
  • Hemicyanine dye.
  • Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][2][6][7]triazines and indole-3-carbaldehyde Schiff Bases.OUCI.[Link]
  • 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide.PubChem.[Link]

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A Comparative Study of the Reactivity of Substituted Indolenine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Indolenine and its derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their unique reactivity profile, characterized by an electrophilic C2 position, makes them valuable intermediates in the synthesis of complex heterocyclic systems. Understanding how substituents on the indolenine core modulate this reactivity is crucial for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of different substituted indolenine derivatives, supported by experimental data and established principles of physical organic chemistry.

The Indolenine Core: A Hub of Reactivity

The 3H-indole, or indolenine, scaffold features a five-membered nitrogen-containing ring fused to a benzene ring. The endocyclic C=N bond (imine functionality) renders the C2 position electrophilic and susceptible to nucleophilic attack. The reactivity of this core can be significantly influenced by the nature and position of substituents on both the heterocyclic and the benzene rings.

Synthesis of Substituted Indolenine Derivatives

A variety of synthetic methods are available for the preparation of substituted indolenine derivatives. Common strategies include the Fischer indole synthesis, dearomative alkylation of indoles, and intramolecular cyclization of enamines.[1]

General Experimental Protocol: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole

A representative procedure for the synthesis of a simple indolenine derivative is the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (isopropyl methyl ketone)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of phenylhydrazine (1.0 eq) and 3-methyl-2-butanone (1.1 eq) in glacial acetic acid is stirred at room temperature for 1 hour.

  • The reaction mixture is then heated to 80°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is neutralized with a 2M sodium hydroxide solution and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3,3-trimethyl-3H-indole.

Comparative Reactivity Analysis

Part A: Influence of Substituents at the C3 Position

The nature of the substituents at the C3 position significantly impacts the reactivity of indolenines, particularly in acid-catalyzed rearrangement reactions where a 3,3-disubstituted indolenine rearranges to a more stable 2,3-disubstituted indole. This reaction proceeds via a Wagner-Meerwein-type rearrangement, and the migratory aptitude of the C3 substituent is a direct reflection of its ability to stabilize the developing positive charge.

Kinetic studies on the acid-catalyzed rearrangement of a series of 3-alkyl-3-methylindolenines have provided quantitative data on the relative migratory aptitudes of different alkyl groups.[2][3]

Table 1: Relative Migratory Aptitudes of Alkyl Groups in the Acid-Catalyzed Rearrangement of 3-Alkyl-3-methylindolenines. [2]

Migrating Group (R in 3-R-3-methylindolenine)Relative Rate
Methyl1
Ethyl14
Isopropyl120
Allyl400
p-Nitrobenzyl188
Benzyl1520
p-Methylbenzyl>1520
p-Methoxybenzyl>1520

The data clearly indicates that the migratory aptitude increases with the ability of the group to stabilize a positive charge. The trend from methyl to isopropyl reflects the increasing stability of the corresponding carbocations (primary < secondary < tertiary). The significantly higher rates for benzyl and substituted benzyl groups are due to the resonance stabilization of the benzylic carbocation intermediate. Electron-donating groups on the phenyl ring of the benzyl substituent (e.g., p-methoxy) further enhance this stabilization and dramatically increase the rearrangement rate.[2]

Indolenine 3,3-Disubstituted Indolenine Protonation Protonation (H+) Indolenine->Protonation Indoleninium Indoleninium Ion Protonation->Indoleninium Rearrangement Wagner-Meerwein Rearrangement Indoleninium->Rearrangement Carbocation Carbocation Intermediate Rearrangement->Carbocation Rate-determining step Deprotonation Deprotonation (-H+) Carbocation->Deprotonation Indole 2,3-Disubstituted Indole Deprotonation->Indole

Caption: Acid-catalyzed rearrangement of 3,3-disubstituted indolenines.

Part B: Influence of Substituents on the Benzene Ring

Substituents on the benzene ring of the indolenine nucleus exert a profound electronic effect on the reactivity of the C2 position towards nucleophiles. Electron-donating groups (EDGs) increase the electron density of the π-system, including the C=N bond, thereby reducing the electrophilicity of the C2 carbon. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.

While direct kinetic comparisons for a series of benzene-substituted indolenines are scarce, the principles of the Hammett equation, which relates reaction rates to the electronic properties of substituents, can be applied to predict their relative reactivities.[4][5] For nucleophilic attack at the C2 position, a positive ρ (rho) value in a Hammett plot would be expected, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.

Based on these principles, the reactivity of benzene-substituted indolenines towards nucleophiles is predicted to follow the order:

NO₂-substituted > Unsubstituted > MeO-substituted

To empirically validate this prediction, a competitive experiment can be designed.

Proposed Experimental Protocol: Competitive Nucleophilic Addition to Benzene-Substituted Indolenines

This protocol describes a competitive reaction to directly compare the reactivity of 2,3,3-trimethyl-5-nitro-3H-indole, 2,3,3-trimethyl-3H-indole, and 5-methoxy-2,3,3-trimethyl-3H-indole towards a common nucleophile.

Objective: To determine the relative reactivity of an electron-deficient, an unsubstituted, and an electron-rich indolenine derivative towards a nucleophile.

Materials:

  • 2,3,3-trimethyl-5-nitro-3H-indole

  • 2,3,3-trimethyl-3H-indole

  • 5-methoxy-2,3,3-trimethyl-3H-indole

  • Sodium borohydride (nucleophile)

  • Methanol (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of the three indolenine derivatives and the internal standard in methanol.

  • In a separate flask, prepare a solution of sodium borohydride in methanol (e.g., 0.05 M).

  • At time t=0, add a sub-stoichiometric amount of the sodium borohydride solution (e.g., 0.3 equivalents relative to the total amount of indolenines) to the stirred stock solution of indolenines at a constant temperature (e.g., 25°C).

  • Take aliquots of the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Quench each aliquot by adding a few drops of acetone to consume the excess sodium borohydride.

  • Analyze the quenched aliquots by GC-MS to determine the relative consumption of the three indolenine starting materials and the formation of the corresponding indoline products.

  • The relative rates of reaction can be determined by comparing the disappearance of the starting materials over time relative to the internal standard.

Start Equimolar mixture of: - 5-NO2-Indolenine - Unsubstituted Indolenine - 5-MeO-Indolenine + Internal Standard Add_Nucleophile Add sub-stoichiometric NaBH4 in MeOH Start->Add_Nucleophile Reaction Competitive Reaction at 25°C Add_Nucleophile->Reaction Sampling Aliquots taken at t = 5, 15, 30, 60 min Reaction->Sampling Quench Quench with acetone Sampling->Quench Analysis GC-MS Analysis Quench->Analysis Results Determine relative consumption of starting materials Analysis->Results

Caption: Workflow for the competitive reactivity experiment.

Conclusion

The reactivity of substituted indolenine derivatives is a finely tunable property governed by the electronic and steric nature of the substituents. At the C3 position, the migratory aptitude in acid-catalyzed rearrangements is directly proportional to the substituent's ability to stabilize a positive charge. On the benzene ring, electron-withdrawing groups enhance the electrophilicity of the C2 position, increasing its reactivity towards nucleophiles, while electron-donating groups have the opposite effect. A thorough understanding of these reactivity trends is indispensable for the strategic design and successful execution of synthetic routes involving these versatile heterocyclic intermediates.

References

  • Abbiw, D. K. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. University of Johannesburg.
  • Abdullah, M. I., & Jackson, A. H. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Heterocycles, 60(2), 379.
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A Comparative Guide to Dye Synthesis Precursors: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate vs. 2,3,3-trimethylindolenine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of cyanine dyes, particularly those utilized as fluorescent labels in biomedical research and diagnostics, the choice of the indolenine-based precursor is a critical determinant of the synthetic strategy and the final properties of the dye. This guide provides an in-depth technical comparison between two key precursors: the quaternized and sulfonated 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and the non-quaternized 2,3,3-trimethylindolenine . We will explore the fundamental chemical differences, their impact on the synthetic workflow, and the performance characteristics of the resulting dyes, supported by experimental data and protocols.

The Core Distinction: Activation and Solubility

The fundamental difference between these two precursors lies in their chemical structure, which dictates their reactivity and the properties they impart to the final dye molecule.

  • 2,3,3-trimethylindolenine , often referred to as Fischer's base, is a tertiary amine and a foundational building block for many indocyanine dyes.[1][2] However, in its native state, the methyl group at the 2-position is not sufficiently reactive for the condensation reactions required to form the polymethine bridge of cyanine dyes. It serves as a precursor that requires an activation step.

  • This compound is a quaternized ammonium salt, and it is also sulfonated. This pre-modification has two significant consequences:

    • Quaternization: The nitrogen atom of the indole ring is alkylated (in this case, with an ethyl group), creating a permanent positive charge. This quaternization significantly increases the acidity of the protons on the adjacent methyl group (at the 2-position), making it highly reactive towards the electrophilic reagents used to form the cyanine dye's polymethine chain.[3]

    • Sulfonation: The presence of a sulfonate group (-SO₃⁻) on the benzene ring of the indolenine core dramatically increases the water solubility of the precursor and, consequently, the final cyanine dye.[1][4] This is a crucial feature for biological applications where dyes are used in aqueous buffer systems.

dot graph TD { A[2,3,3-trimethylindolenine] -->|Quaternization (e.g., with ethyl iodide)| B(1-Ethyl-2,3,3-trimethyl-3H-indolium iodide); B -->|Condensation with polymethine bridge precursor| C{Cyanine Dye Synthesis}; D[this compound] --> C; subgraph " " A;D end subgraph " " B end subgraph " " C end }

Caption: General synthetic pathways for cyanine dyes.

Comparative Analysis of Synthetic Workflows

The choice between a non-quaternized and a pre-quaternized, sulfonated precursor directly impacts the efficiency and complexity of the dye synthesis workflow.

Workflow Using 2,3,3-trimethylindolenine

A typical synthesis of a cyanine dye starting from 2,3,3-trimethylindolenine involves a multi-step process:

  • Synthesis of the Indolenine Ring: This is commonly achieved through the Fischer indole synthesis, reacting a substituted phenylhydrazine with an appropriate ketone (e.g., 3-methyl-2-butanone).[2]

  • Quaternization: The synthesized 2,3,3-trimethylindolenine must be quaternized by reacting it with an alkylating agent (e.g., ethyl iodide, bromoethane) to activate the C2-methyl group. This step often requires elevated temperatures.[5]

  • Condensation: The resulting quaternized indoleninium salt is then condensed with a polymethine bridge-forming reagent (e.g., malonaldehyde dianilide hydrochloride) to yield the final cyanine dye.[5]

This workflow offers flexibility in introducing various alkyl chains at the nitrogen atom. However, the additional quaternization step adds to the overall synthesis time and may require purification of the intermediate salt.

Workflow Using this compound

Utilizing a pre-quaternized and sulfonated precursor simplifies the synthesis of water-soluble cyanine dyes:

  • Direct Condensation: This precursor is ready for the condensation reaction with the polymethine bridge-forming reagent, bypassing the need for a separate quaternization step. This can lead to a more streamlined and potentially higher-yielding overall process for the final dye.[4]

The primary advantage here is efficiency. For the synthesis of water-soluble dyes like sulfo-Cy5, starting with a sulfonated and quaternized building block is the more direct route.

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}

Caption: Comparison of synthetic workflows.

Performance Comparison: A Data-Driven Perspective

The structural differences between the precursors translate into distinct performance characteristics of the resulting cyanine dyes.

FeatureDye from 2,3,3-trimethylindolenine (Non-sulfonated)Dye from this compound (Sulfonated)
Water Solubility Low; requires organic co-solvents (e.g., DMSO, DMF) for use in aqueous buffers.[1][6]High; readily soluble in aqueous solutions.[1][7]
Aggregation More prone to aggregation in aqueous media, which can lead to fluorescence quenching.[1]Reduced aggregation in aqueous buffers due to electrostatic repulsion of the sulfonate groups.[1]
Synthetic Yield Overall yield can be lower due to the additional quaternization step.Potentially higher overall yield for the final condensation step due to the pre-activated nature of the precursor.
Photophysical Properties Spectral properties are nearly identical to sulfonated counterparts in non-aggregating conditions.[1]Spectral properties are very similar to non-sulfonated versions, but with improved performance in aqueous buffers.[8]
Bioconjugation Can be used for labeling, but the use of organic co-solvents may be detrimental to sensitive proteins.[1]Ideal for labeling sensitive biomolecules in purely aqueous environments.[1]

Representative Photophysical Data (Sulfo-Cy5)

For a typical pentamethine cyanine dye synthesized from a sulfonated precursor, such as sulfo-Cy5, the following photophysical properties in an aqueous buffer (PBS, pH 7.4) are observed:[4]

  • Absorption Maximum (λ_max): ~646 nm

  • Emission Maximum (λ_em): ~661 nm

  • Molar Extinction Coefficient (ε): > 250,000 M⁻¹cm⁻¹

  • Quantum Yield (Φ): ~0.27

While the quantum yield in water is moderate, the high extinction coefficient results in a very bright fluorescent probe. The spectral properties of a non-sulfonated Cy5 are very similar, but achieving these optimal properties in aqueous solutions is more challenging due to aggregation.[1][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide from 2,3,3-trimethylindolenine

This protocol describes the quaternization step necessary when starting with 2,3,3-trimethylindolenine.

Materials:

  • 2,3,3-trimethylindolenine

  • Bromoethane or Iodoethane

  • o-dichlorobenzene

Procedure:

  • A mixture of 2,3,3-trimethylindolenine (1.0 eq) and bromoethane (2.0 eq) in o-dichlorobenzene is heated at 120 °C for 24 hours in a sealed vessel.

  • After cooling to room temperature, the reaction mixture is treated with hexane and diethyl ether to precipitate the product.

  • The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield N-Ethyl-2,3,3-trimethylindoleninium bromide.

Adapted from a similar procedure described in[5].

Protocol 2: Synthesis of a Sulfonated Pentamethine Cyanine Dye (Sulfo-Cy5 analog)

This protocol outlines the synthesis of a water-soluble Cy5 dye using a pre-quaternized and sulfonated indolenium salt.

Materials:

  • 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide (a sulfonated, quaternized indolenium salt)

  • 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide (another sulfonated, quaternized indolenium salt)

  • Malonaldehyde dianilide hydrochloride

  • Acetic anhydride

  • Pyridine

Procedure:

  • A solution of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide (1.0 eq) and malonaldehyde dianilide hydrochloride (1.2 eq) in acetic anhydride is stirred at 120 °C for 30 minutes.

  • The reaction mixture is cooled to room temperature.

  • A solution of 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide (1.4 eq) in pyridine is added.

  • The reaction mixture is stirred at room temperature in the dark for 24 hours.

  • The product is precipitated by the addition of ethyl acetate and collected by filtration.

  • The crude product is purified by silica gel column chromatography.

This protocol is based on the synthesis of a sulfo-Cy5 carboxylic acid as described in[4].

Conclusion and Recommendations

The choice between This compound and 2,3,3-trimethylindolenine is contingent on the desired properties of the final cyanine dye and the preferred synthetic strategy.

  • 2,3,3-trimethylindolenine is a versatile and cost-effective starting material if the synthesis of a variety of N-alkylated, non-sulfonated cyanine dyes is intended. However, it necessitates a multi-step synthesis involving a quaternization reaction.

  • This compound is the superior choice for the efficient synthesis of water-soluble, ethyl-substituted cyanine dyes. Its pre-quaternized and sulfonated structure streamlines the synthetic process and yields dyes with properties optimized for biological applications in aqueous environments, such as reduced aggregation and improved handling.

For researchers and professionals in drug development and bio-diagnostics, where water solubility and biocompatibility are paramount, the use of pre-modified precursors like This compound is highly recommended.

References

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A Comparative Guide to Advanced Precursor Chemistry: The Superiority of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of chemical precursors is a critical decision that dictates the efficiency of synthesis, the purity of the final product, and the reliability of experimental outcomes. In the realm of fluorescent labeling and cyanine dye synthesis, the selection of the core heterocyclic building block is paramount. This guide provides an in-depth technical comparison between the advanced precursor, 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate , and traditional indole-based precursors, substantiating its advantages with structural rationale and comparative data.

Introduction: Evolving the Core of Cyanine Dyes

The indole nucleus is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous therapeutic agents and functional dyes.[1][2] In the synthesis of cyanine dyes—a class of molecules indispensable for fluorescent labeling, bio-imaging, and diagnostics—quaternized indolenine derivatives serve as the foundational heterocyclic components.[3][4]

Traditionally, the synthesis of functionalized cyanine dyes involved multi-step processes, often beginning with simple, non-functionalized indole precursors. These methods frequently necessitate harsh reaction conditions for N-alkylation and subsequent functionalization, which can lead to the decomposition of sensitive molecules, lower yields, and complex purification challenges.[5][6] The introduction of precursors like this compound represents a significant leap forward, offering a pre-functionalized, stable, and highly soluble building block that streamlines synthesis and enhances the performance of the final dye.

The Decisive Advantage: Intrinsic Sulfonation

The most significant advantage of this compound lies in its integrated sulfonic acid group. This feature directly addresses a major limitation of traditional cyanine dyes: poor water solubility.

  • Enhanced Aqueous Solubility: The sulfonate moiety (-SO₃⁻) imparts excellent water solubility to the precursor and, consequently, to the final cyanine dye.[2] This is a critical attribute for biological applications, where experiments are conducted in aqueous buffers. Traditional non-sulfonated dyes are prone to aggregation and precipitation in such environments, which can lead to fluorescence quenching, non-specific binding, and inaccurate experimental results.[7] The improved solubility of dyes derived from this precursor ensures that labeled proteins, antibodies, and oligonucleotides remain in solution, preserving their biological activity.[3][4]

  • Simplified Synthesis and Purification: The high water solubility of the precursor itself can simplify the synthetic workflow. It allows for reactions to be performed in more environmentally benign solvent systems and facilitates easier purification, as unreacted hydrophobic starting materials can be removed through aqueous extraction.[5]

  • Predictable Performance: By building the solubility-enhancing feature directly into the core structure, researchers can achieve more consistent and predictable dye performance, eliminating the batch-to-batch variability that can arise from post-synthetic sulfonation procedures.

Structural Stability and Photophysical Integrity

Beyond solubility, the specific substitution pattern of this compound offers inherent stability, a crucial factor for fluorescent probes that must withstand high-intensity light sources.

  • Enhanced Photostability: The gem-dimethyl group at the C3 position of the indole ring is a well-established strategy to increase the photostability of cyanine dyes.[8] This structural feature sterically hinders cis-trans isomerization of the polymethine chain, a primary pathway for non-radiative decay and photobleaching. The result is a more robust dye that provides a stronger, more stable signal during prolonged imaging experiments.

  • Blocked C3 Position: In traditional indole chemistry, the C3 position is a common site for electrophilic substitution. However, in this precursor, the position is already substituted, which prevents unwanted side reactions and directs condensation reactions to the C2-methyl group, leading to a more specific and higher-yield formation of the desired cyanine dye structure.[2]

Comparative Performance in Cyanine Dye Synthesis

The structural benefits of this compound translate directly into superior performance metrics compared to dyes derived from traditional, non-sulfonated precursors.

FeatureThis compoundTraditional Indole Precursors (e.g., 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide)Rationale & Causality
Solubility High in aqueous buffersLow in aqueous buffers; requires organic co-solventsThe presence of the sulfonate group significantly increases polarity and hydrophilicity.[2]
Reaction Conditions Milder, often allowing for aqueous or alcohol-based solvent systemsOften requires high-boiling, anhydrous organic solvents (e.g., pyridine, acetic anhydride).[9]Improved precursor solubility facilitates more efficient reactions under less harsh conditions.[5]
Purification Simplified, often involving precipitation or straightforward chromatographyComplex, frequently requiring extensive chromatography to separate from byproducts.[6]The distinct polarity of the sulfonated product simplifies separation from less polar reactants and byproducts.
Yield Generally higher due to increased reaction efficiency and specificityOften lower due to side reactions and purification losses.[6]The pre-functionalized and stable nature of the precursor minimizes byproduct formation.
Final Product Stability High photostability; resistant to aggregationProne to photobleaching and aggregation in aqueous mediaThe gem-dimethyl group enhances photostability, while the sulfonate group prevents aggregation.[8]

Experimental Protocols: A Tale of Two Syntheses

To illustrate the practical advantages, we present a comparative overview of synthetic protocols.

Protocol 1: Synthesis of a Symmetrical Trimethine Cyanine Dye using the Advanced Precursor

This protocol demonstrates a streamlined synthesis leveraging the favorable properties of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2 equivalents of this compound and 1.1 equivalents of triethyl orthoformate in ethanol.

  • Catalysis: Add a catalytic amount of pyridine to the mixture.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The formation of the deep blue dye is visually apparent.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The sulfonated dye product, being less soluble in ethanol than the starting material, will often precipitate.

  • Purification: Collect the precipitate by filtration and wash with cold ethanol, followed by diethyl ether, to yield a highly pure product. Further purification, if necessary, can be achieved by recrystallization from a water/ethanol mixture.

Protocol 2: Traditional Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol highlights the more demanding conditions and purification steps required with a non-sulfonated precursor.

Methodology:

  • Quaternization: React 2,3,3-trimethyl-3H-indole with an excess of ethyl iodide in a sealed tube at high temperature to form 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide. This step often requires anhydrous conditions and careful handling of volatile reagents.

  • Condensation: In a separate flask, under a nitrogen atmosphere, dissolve 2 equivalents of the synthesized indolium salt and 1 equivalent of triethyl orthoformate in anhydrous pyridine.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The reaction is sensitive to moisture.

  • Isolation: After cooling, pour the reaction mixture into a large volume of diethyl ether to precipitate the crude dye.

  • Purification: The crude product is often contaminated with starting material and side products. Purification requires extensive column chromatography using a silica gel support and an organic solvent gradient (e.g., dichloromethane/methanol). This step is often time-consuming and can lead to significant product loss.

Visualizing the Advantages

Synthesis Workflow Comparison

The following diagram illustrates the streamlined workflow achieved by using the advanced precursor.

G cluster_0 Advanced Precursor Workflow cluster_1 Traditional Precursor Workflow A1 1-Step Condensation (Aqueous/Alcohol Solvent) A2 Precipitation/ Filtration A1->A2 A3 High Purity Dye A2->A3 T1 N-Alkylation (Harsh Conditions) T2 Condensation (Anhydrous Pyridine) T1->T2 T3 Solvent Precipitation T2->T3 T4 Column Chromatography T3->T4 T5 Lower Purity Dye T4->T5

Caption: Workflow comparison of dye synthesis.

Structural Advantages of the Precursor

This diagram highlights the key functional groups and their contributions.

G cluster_0 Structure Advantage1 Sulfonate Group (-SO₃⁻) Structure->Advantage1 Advantage2 Gem-Dimethyl Group (-C(CH₃)₂) Structure->Advantage2 Benefit1 High Water Solubility Prevents Aggregation Advantage1->Benefit1 Benefit2 High Photostability Prevents Photobleaching Advantage2->Benefit2

Caption: Key structural features and their benefits.

General Cyanine Dye Synthesis Pathway

This diagram shows the fundamental reaction for forming an asymmetrical cyanine dye.

G Precursor1 1-Ethyl-2,3,3-trimethyl-3H- indol-1-ium-5-sulfonate Intermediate + Precursor1->Intermediate Precursor2 Second Heterocyclic Precursor (e.g., Quinolinium) Intermediate2 + Precursor2->Intermediate2 Bridge Polymethine Bridge Source (e.g., Malonaldehyde dianilide) Bridge->Intermediate Dye Asymmetrical Sulfonated Cyanine Dye Hemicyanine Hemicyanine Intermediate Intermediate->Hemicyanine Base, Heat Hemicyanine->Intermediate2 Intermediate2->Dye Base, Heat

Caption: General synthesis of an asymmetrical cyanine dye.

Conclusion

The adoption of This compound as a precursor in the synthesis of cyanine dyes and other functional molecules offers clear and substantial advantages over traditional methods. Its inherent water solubility, enhanced photostability, and the streamlined synthetic pathways it enables contribute to higher yields, greater purity, and more reliable performance in critical applications. For researchers in drug development and the life sciences, leveraging this advanced precursor is not merely a matter of convenience; it is a strategic choice that enhances the quality and reproducibility of their data, accelerating the pace of discovery.

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  • Kim, S., et al. (2018). An indole-based fluorescent chemosensor targeting the autophagosome.

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A Researcher's Guide to Cross-Reactivity Analysis of Probes Derived from 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Probe-Based Assays

In the landscape of molecular biology and drug development, the reliability of experimental data is paramount. Fluorescent probes are indispensable tools for visualizing and quantifying specific molecular targets within complex biological systems. The foundational scaffold of many such probes, including a class of cyanine-like dyes, can be synthesized from core chemical structures like 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate .[1][2][3] This indolium salt serves as a precursor to robust fluorophores that are subsequently conjugated to targeting moieties such as antibodies, peptides, or small molecules to create highly specific probes.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for probes derived from the this compound scaffold. We will compare its performance profile against other common fluorophore classes using established, self-validating experimental protocols. Our objective is to equip researchers with the rationale and practical steps needed to ensure the trustworthiness and accuracy of their findings.

The Probe: From Chemical Scaffold to Biological Tool

The this compound structure is a key building block for creating the heterocyclic system found in many indocyanine dyes.[6][7] Through chemical synthesis, this core is typically modified to include a reactive group (e.g., an N-hydroxysuccinimide ester) that allows for covalent linkage to a primary amine on a targeting biomolecule, such as an antibody.

The resulting probe's performance is dictated by both the targeting moiety's affinity and the fluorophore's potential for non-specific interactions. The sulfonate group on the indolium core generally imparts a degree of hydrophilicity, which can be advantageous in reducing non-specific binding to hydrophobic surfaces. However, this property must be empirically verified.

Below is a generalized workflow for validating a new probe.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Specificity & Cross-Reactivity Testing cluster_2 Phase 3: Application synthesis Probe Synthesis (Conjugation to Antibody) qc Quality Control (Spectroscopy, Purity) synthesis->qc wb Western Blot (Target vs. Homologs) qc->wb if_icc Immunofluorescence (Cellular Localization) wb->if_icc competition Competitive Binding Assay (Specificity Confirmation) if_icc->competition deploy Validated Assay Deployment competition->deploy

Caption: High-level workflow for probe validation.

Experimental Design for Cross-Reactivity Assessment

A robust cross-reactivity study should employ multiple, orthogonal methods to build a convincing case for a probe's specificity. Here, we detail protocols for Western Blotting and Immunofluorescence, comparing our hypothetical probe, "Indolium-Ab" (an antibody conjugated with a dye derived from this compound), with two common alternatives: "AF488-Ab" (using a well-established Alexa Fluor dye) and "Cy5-Ab" (a traditional cyanine dye).

Our target of interest is Protein X . We will assess cross-reactivity against Protein Y (a known homolog with 60% sequence identity) and Protein Z (an unrelated, highly abundant cytoplasmic protein).

Western Blotting: The Litmus Test for Specificity

Western blotting is a powerful technique to assess if a probe binds to proteins of unexpected molecular weights, a clear sign of cross-reactivity.[8]

  • Blocking Step: This is the most critical step to prevent non-specific binding. We use 5% Bovine Serum Albumin (BSA) instead of skim milk because milk contains phosphoproteins and biotin, which can interfere with certain detection systems and targets.[9]

  • Positive and Negative Controls: Lysates from cells overexpressing Protein X serve as a positive control. Lysates from knockout cells (or cells known not to express Protein X) are the negative control, establishing the baseline for non-specific signal.

  • Pre-adsorption Control: This is the gold standard for validating specificity. Incubating the probe with an excess of the purified target protein before adding it to the blot should abolish the specific signal. Any remaining bands are due to non-specific binding.[10]

  • Sample Preparation: Prepare lysates from three cell lines: (1) Overexpressing Protein X, (2) Overexpressing Protein Y, and (3) Wild-type expressing Protein Z. Quantify total protein concentration.

  • Gel Electrophoresis: Separate 20 µg of each lysate on a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.[9]

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF membrane. Wet transfer is recommended for quantitative accuracy.[11]

  • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Dilute Indolium-Ab, AF488-Ab, and Cy5-Ab in blocking buffer to their optimal working concentration (e.g., 1 µg/mL). Incubate triplicate membranes (one for each cell line panel) with each probe overnight at 4°C.

  • Washing: Wash the membranes 3 times for 10 minutes each with TBST to remove unbound probe.[12]

  • Imaging: Image the membranes on a digital imager equipped with the appropriate laser lines and emission filters for each fluorophore. Ensure that exposure times are set below saturation for the brightest bands to allow for accurate quantification.

  • Data Analysis: Quantify the band intensity for each protein (X, Y, and Z) for each probe. Normalize the signal to a loading control (e.g., GAPDH, detected on a separate channel).

Probe ConjugateTarget: Protein X (Relative Signal)Off-Target: Protein Y (Homolog)Off-Target: Protein Z (Unrelated)
Indolium-Ab 100%4.5%< 1%
AF488-Ab 100%3.8%< 1%
Cy5-Ab 100%11.2%2.1%

Analysis: The data suggests that the Indolium-Ab probe demonstrates excellent specificity, comparable to the gold-standard AF488 conjugate. It shows minimal cross-reactivity with the homologous Protein Y and negligible binding to the unrelated abundant protein. The Cy5-Ab shows higher cross-reactivity, a known characteristic of some traditional cyanine dyes.

Immunofluorescence: In Situ Validation

Immunofluorescence (IF) or Immunohistochemistry (IHC) provides spatial confirmation of a probe's binding specificity within the cellular or tissue context. The probe should only stain structures where the target protein is known to localize.

  • Permeabilization: The choice of detergent (Triton X-100 vs. Saponin) depends on the target's location. Triton X-100 permeabilizes all membranes, while Saponin is milder and selectively permeabilizes the plasma membrane, which is useful for cytoplasmic targets while preserving nuclear integrity.

  • Isotype Control: For antibody-based probes, an isotype control (an antibody of the same class and with the same label but not directed against any known antigen) is essential to determine the background signal from the antibody and fluorophore itself.

G start Start: Lysate Preparation sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA in TBST) transfer->block probe Incubate with Fluorescent Probe block->probe wash Wash (3x TBST) probe->wash image Fluorescent Imaging & Quantification wash->image end End: Data Analysis image->end G start High Background or Unexpected Bands? check_blocking Is blocking optimal? (Time, Agent) start->check_blocking check_probe_conc Is probe concentration too high? start->check_probe_conc check_washing Are washes stringent enough? start->check_washing action_blocking Increase blocking time to 2 hrs or switch from BSA to milk (or vice versa) check_blocking->action_blocking action_titrate Perform titration to find optimal lower concentration check_probe_conc->action_titrate action_wash Increase number of washes or add salt to wash buffer check_washing->action_wash run_preadsorption Perform Pre-adsorption Control action_blocking->run_preadsorption action_titrate->run_preadsorption action_wash->run_preadsorption

Caption: Logic diagram for troubleshooting cross-reactivity.

Conclusion

The validation of a novel fluorescent probe is a multi-faceted process that demands rigorous, evidence-based methodologies. Probes synthesized from the This compound scaffold, as demonstrated through our comparative analysis, can exhibit excellent specificity and high signal-to-noise ratios, rivaling established, high-performance dyes.

By employing orthogonal techniques such as Western blotting with appropriate controls and in situ immunofluorescence, researchers can build a robust validation package. This ensures that the data generated is not only reproducible but also a true reflection of the underlying biology. Ultimately, the investment in thorough cross-reactivity testing is fundamental to maintaining scientific integrity and accelerating the pace of discovery.

References

Sources

Evaluating the Cost-Effectiveness of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of fluorescent dye manufacturing, particularly for widely used cyanine dyes like the Cy™ series, the selection of raw materials is a critical determinant of both final product performance and production cost. This guide provides an in-depth evaluation of the cost-effectiveness of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate , a key intermediate in the synthesis of many commercial fluorescent labels. We will dissect its synthesis, compare it with viable alternatives, and provide the experimental rationale to guide researchers, scientists, and drug development professionals in making informed decisions for large-scale production.

The Significance of this compound

This compound is a quaternized indolium salt. Its molecular structure, featuring a sulfonated indole core, imparts desirable physicochemical properties to the final cyanine dyes. The presence of the sulfonate group enhances water solubility, a crucial characteristic for biological applications where the dyes are used to label proteins, nucleic acids, and other biomolecules in aqueous environments. The ethyl group at the nitrogen atom influences the photophysical properties of the resulting dye, such as its absorption and emission spectra. This intermediate is a fundamental building block for cyanine dyes that fluoresce in the visible and near-infrared (NIR) regions.

Large-Scale Synthesis and Cost Analysis

The industrial synthesis of this compound is typically a two-step process. Understanding the nuances of each step is key to evaluating its cost-effectiveness.

Step 1: Fischer Indole Synthesis of the Precursor

The synthesis commences with the well-established Fischer indole synthesis to produce the precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid .[1] This reaction involves the acid-catalyzed cyclization of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone.[1][2]

Experimental Protocol: Large-Scale Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

  • Reaction Setup: A glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with glacial acetic acid.

  • Addition of Reactants: 4-Hydrazinobenzenesulfonic acid and 3-methyl-2-butanone are added to the reactor.

  • Reaction Conditions: The mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which induces the precipitation of the product as a pinkish solid.

  • Purification: The crude product is collected by filtration, washed with a cold solvent like ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials, and then dried under vacuum.

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. While strong mineral acids like HCl or H2SO4 can be used, glacial acetic acid often serves as both the solvent and the catalyst, simplifying the reaction setup.[2] For large-scale production, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability.[3]

Step 2: N-Alkylation to Yield the Final Product

The second step involves the N-alkylation of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid precursor with a suitable ethylating agent to yield this compound.

Experimental Protocol: Large-Scale N-Alkylation

  • Reaction Setup: A reactor equipped with a mechanical stirrer, dropping funnel, and temperature control is charged with the dried 2,3,3-trimethyl-3H-indole-5-sulfonic acid and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: An ethylating agent, such as diethyl sulfate or ethyl iodide, is added dropwise to the suspension. The reaction is often exothermic and may require cooling to maintain the desired temperature.[4]

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Isolation and Purification: The product, being a salt, may precipitate from the reaction mixture upon cooling. The crude product is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and can be further purified by recrystallization.

The choice of the ethylating agent is a key cost driver. Diethyl sulfate is generally more cost-effective for large-scale reactions compared to ethyl iodide, although it is more toxic and requires careful handling.

Cost Analysis of the Target Compound

A comprehensive cost analysis must consider the price of raw materials, solvents, energy consumption, labor, and waste disposal.

Component Considerations for Cost-Effectiveness
Starting Materials The cost of 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone are significant contributors. Sourcing these materials in bulk from reliable suppliers is crucial.
Ethylating Agent Diethyl sulfate is generally the more economical choice for large-scale ethylation over ethyl iodide.
Solvents Acetic acid for the Fischer indole synthesis and acetonitrile or DMF for the alkylation are major solvent costs. Recovery and recycling of these solvents are essential for a cost-effective process.
Catalyst The use of a recyclable solid acid catalyst for the Fischer indole synthesis could offer long-term cost savings and environmental benefits over stoichiometric amounts of mineral acids.
Purification Recrystallization is a cost-effective purification method for large-scale production. Avoiding chromatographic purification is a major cost-saving measure.
Yield Optimizing reaction conditions to achieve high yields in both steps is paramount to minimizing the cost per kilogram of the final product.

Comparative Analysis with Alternative Indolium Salts

The cost-effectiveness of this compound can only be truly assessed by comparing it to viable alternatives used in the synthesis of cyanine dyes. The primary alternatives differ in the alkyl group attached to the indole nitrogen or the substituents on the indole ring.

Alternative 1: 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate (Methyl Analog)

This analog is synthesized using a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the second step.

  • Synthesis Comparison: The synthesis is nearly identical to the target compound, with the only difference being the choice of the alkylating agent.

  • Cost Comparison: Dimethyl sulfate is a highly cost-effective methylating agent, generally cheaper than diethyl sulfate. This could translate to a lower overall production cost for the methyl analog.

  • Performance Impact: The methyl group, being smaller than the ethyl group, can subtly influence the photophysical properties of the final cyanine dye. This may result in slight shifts in the absorption and emission maxima. For many applications, this difference may be negligible, making the methyl analog a cost-effective substitute.

Alternative 2: 1-Propyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (Propyl Analog)

This analog is prepared using a propylating agent (e.g., 1-bromopropane or 1-iodopropane).

  • Synthesis Comparison: The synthetic route remains the same, with the substitution of the ethylating agent for a propylating one.

  • Cost Comparison: Propylating agents are typically more expensive than their ethyl counterparts. This will likely lead to a higher production cost for the propyl analog.

  • Performance Impact: The longer propyl chain can increase the lipophilicity of the resulting cyanine dye, which might be advantageous in certain applications requiring better membrane permeability. However, this comes at a higher synthesis cost.

Alternative 3: 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (Non-sulfonated Analog)

This alternative features a hydroxyl group instead of a sulfonate group and is not sulfonated. This significantly alters its properties and synthesis.

  • Synthesis Comparison: The synthesis would start from a different precursor, likely 4-aminophenol, and would not involve a sulfonation step. The final quaternization would be with a methylating agent.

  • Cost Comparison: The absence of the sulfonation step and the use of potentially cheaper starting materials could make this analog significantly more cost-effective to produce.

  • Performance Impact: The most significant difference is the lack of water solubility. This makes the resulting cyanine dyes unsuitable for most biological applications in aqueous buffers without further modification. However, for applications in non-polar environments, this could be a highly cost-effective option.

Data Summary and Comparison

Compound Synthesis Route Relative Cost of Alkylating Agent Key Performance Characteristic Cost-Effectiveness Summary
This compound Fischer Indole Synthesis + N-EthylationModerateGood water solubility, standard for many commercial dyes.Baseline: A well-balanced option for aqueous applications.
1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonate Fischer Indole Synthesis + N-MethylationLowGood water solubility, minor spectral shifts compared to the ethyl analog.High: Potentially the most cost-effective option for applications where minor spectral differences are acceptable.
1-Propyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate Fischer Indole Synthesis + N-PropylationHighIncreased lipophilicity, potentially better membrane permeability.Low: A premium option for specialized applications where enhanced lipophilicity is required.
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide Modified Fischer Indole Synthesis + N-MethylationLowPoor water solubility.Application-Dependent: Highly cost-effective for non-aqueous applications, but unsuitable for most biological labeling.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification A 4-Hydrazinobenzenesulfonic acid C Fischer Indole Synthesis (Acetic Acid, Reflux) A->C B 3-Methyl-2-butanone B->C D 2,3,3-trimethyl-3H-indole-5-sulfonic acid C->D F N-Alkylation D->F E Ethylating Agent (e.g., Diethyl Sulfate) E->F G This compound F->G H Recrystallization G->H I Final Purified Product H->I

Caption: General workflow for the large-scale synthesis of this compound.

Senior Application Scientist's Recommendation

For large-scale synthesis of cyanine dye intermediates intended for broad biological applications, This compound represents a robust and reliable choice. Its synthesis is based on well-established and scalable reactions.

However, for organizations aiming to optimize production costs, a thorough evaluation of the methyl analog, 1,2,3,3-tetramethyl-3H-indol-1-ium-5-sulfonate , is highly recommended. The potential for significant cost savings due to the lower price of dimethyl sulfate is a compelling factor. The minor anticipated shifts in the photophysical properties of the final dyes are unlikely to impact their performance in a majority of standard applications. A pilot-scale synthesis and subsequent quality control of the resulting cyanine dyes are advised to validate this cost-effective alternative within your specific application context.

The propyl analog should be reserved for applications where its increased lipophilicity provides a distinct and necessary performance advantage, justifying its higher production cost. The non-sulfonated hydroxy analog represents a niche, cost-effective option for non-aqueous applications only.

Ultimately, the most cost-effective choice is intricately linked to the specific performance requirements of the final application. A data-driven approach, balancing raw material costs with the photophysical and solubility characteristics of the resulting dyes, will pave the way for a successful and profitable large-scale synthesis operation.

References

  • Gemo, A., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3239.
  • Allied Chemical Corporation. (1961). Process for n-alkylation of indoles. U.S.
  • GoodRx. (2021). Popular Alkylating Drugs List, Drug Prices and Medication Information.
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Core Reagent: 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

This compound is a quaternary ammonium compound belonging to the indolium family.[5] Its structure, featuring a positively charged nitrogen atom within a heterocyclic ring system and a sulfonate counter-ion, makes it a valuable intermediate in various organic syntheses.[6][7] These compounds are often precursors in the synthesis of cyanine dyes, which have applications in imaging and as photosensitizers, and can also be employed in more complex molecular constructions.

A critical first step in ensuring reproducibility is a thorough understanding of the starting materials. Below is a comparison of our primary compound with two common alternatives. The choice between these reagents can significantly impact reaction kinetics, solubility, and ultimately, the consistency of your results.

Table 1: Physicochemical Properties of Selected Indolium Salts
PropertyThis compound1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide
CAS Number 146368-07-2[5][8]55203-51-5[9][10]14134-81-7
Molecular Formula C13H17NO3S[5]C19H22INO2S[9]C13H18IN[11]
Molecular Weight 267.35 g/mol [5]455.4 g/mol [9]315.20 g/mol
Key Structural Difference Internal sulfonate salt (zwitterionic)Phenylsulfonyl group and iodide counter-ionIodide counter-ion
Solubility Profile Generally soluble in polar protic solvents.Solubility can be influenced by both the phenylsulfonyl group and the iodide ion.Typically soluble in polar organic solvents.
Storage Conditions Sealed in dry, 2-8°C[6][8]Keep in a dark place, under an inert atmosphere, at room temperature.Keep in a dark place, under an inert atmosphere, at room temperature.

The seemingly minor differences in the anionic component and substitutions on the indole ring can have profound effects on the reactivity and handling of these materials. The zwitterionic nature of this compound, for instance, may influence its solubility and reactivity in specific solvent systems compared to its iodide salt counterparts.

A Representative Synthetic Protocol: Fischer Indole Synthesis

To illustrate the principles of reproducibility, we will consider a generalized Fischer indole synthesis, a common application for such precursors. This reaction involves the cyclization of a phenylhydrazone under acidic conditions to form an indole ring.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup addition Slow Addition of Phenylhydrazine reaction_setup->addition heating Heating to Reflux (e.g., 80°C) addition->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring quenching Quenching (e.g., with NaHCO3) monitoring->quenching extraction Solvent Extraction quenching->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification analysis Characterization (NMR, MS) purification->analysis

Sources

A Senior Scientist's Guide to Comparative Cellular Uptake Assays: Evaluating Novel Indolium-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and cellular biology, the accurate assessment of a molecule's ability to cross the plasma membrane and accumulate within a cell is a cornerstone of preclinical evaluation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute comparative assays for cellular uptake, using the novel compound 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate as a case study for evaluation against established fluorescent probes.

While direct experimental data on this specific indolium salt in cellular assays is not yet widely published, its structure provides a valuable opportunity to explore the evaluation process for a new chemical entity.[3][4][5] The principles and protocols detailed herein are designed to establish a robust, self-validating system for comparing its potential performance against well-characterized alternatives like cyanine and rhodamine dyes.

The Candidate: Structural and Photophysical Potential

This compound belongs to the indolium family, a core scaffold for many commercially successful cyanine dyes.[6] An initial analysis of its structure allows us to infer its potential properties as a fluorescent probe:

  • Indolium Core: The positively charged indolium ring system is a classic component of many fluorophores, forming the basis of their electronic properties.

  • Sulfonate Group (-SO₃⁻): The presence of a sulfonate group is a key feature, suggesting high water solubility. This is advantageous for preparing stock solutions and ensuring bioavailability in aqueous cell culture media without the need for high concentrations of organic solvents like DMSO, which can impact membrane integrity.[7]

  • Ethyl and Trimethyl Groups: These alkyl substitutions influence the steric bulk and electronic environment of the molecule, which can affect its interaction with the cell membrane and potential binding partners.

Given its structure, it is plausible that this compound exhibits intrinsic fluorescence, likely in the blue-to-green region of the spectrum. However, its primary utility may lie in its role as a reactive intermediate for synthesizing more complex, long-wavelength dyes. For this guide, we will treat it as a hypothetical fluorescent probe to illustrate the comparative assay workflow.

The Competitive Landscape: Established Probes for Cellular Uptake

A new probe must be benchmarked against existing tools. The choice of a comparator depends on the specific research question, but generally falls into a few major classes.

FeatureCyanine Dyes (e.g., Cy3, Cy5)Rhodamine Dyes (e.g., Rhodamine 123)Hoechst Dyes (e.g., Hoechst 33342)
Primary Application General-purpose labeling of proteins, peptides, and oligonucleotides for uptake studies.Mitochondrial membrane potential sensing; P-gp transporter substrate studies.[8]Nuclear counterstaining; DNA content analysis.
Excitation/Emission Tunable across the spectrum (Green to Near-IR).Green/Orange (e.g., ~507/529 nm for R123).UV/Blue (e.g., ~350/461 nm).
Key Advantages High molar absorptivity, good quantum yields, variety of reactive chemistries available.[6]Cationic nature drives mitochondrial accumulation based on membrane potential.Cell-permeant and specific to DNA in the nucleus.
Potential Limitations Susceptible to photobleaching and photoconversion, which can create artifacts.[9][10][11]Uptake is highly dependent on cell metabolic state; can be actively effluxed from cells.[8]UV excitation can be phototoxic to cells.

Designing a Robust Comparative Assay Workflow

The objective is to compare the net accumulation of our candidate probe, "Indolium-Sulfonate," against a known standard, such as a Cy3-labeled peptide. A rigorous experimental design is critical for generating trustworthy and reproducible data.

The following diagram outlines a comprehensive workflow that incorporates essential controls and decision points.

G cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Acquisition & Analysis cluster_interp Phase 4: Interpretation start Select Appropriate Cell Line(s) seed Seed Cells in Assay Plates (e.g., 96-well, glass-bottom) start->seed qc Quality Control: Verify Cell Health & Confluency seed->qc treat Treat Cells with Probes (Indolium-Sulfonate vs. Standard) qc->treat controls Include Critical Controls: - Untreated (Blank) - Vehicle (Solvent) - Adsorption Blank (No Cells) - Uptake Inhibitors (4°C, Azide) treat->controls incubate Incubate for Time Course (e.g., 15m, 1h, 4h, 24h) treat->incubate wash Wash to Remove Extracellular Probe incubate->wash quant Quantitative Analysis (Plate Reader or Flow Cytometry) wash->quant qual Qualitative Analysis (Confocal Microscopy) wash->qual data Data Processing: - Background Subtraction - Normalization to Cell Number/Protein - Statistical Analysis quant->data qual->data interp Interpret Results: - Compare Uptake Rates & Levels - Determine Intracellular Localization - Infer Uptake Mechanism data->interp

Caption: Workflow for a comparative cellular uptake assay.

Causality Behind Experimental Choices:
  • Cell Line Selection: The choice of cell line is paramount. Researchers should select lines relevant to their field of study (e.g., cancer cell lines for oncology drug delivery, neuronal cells for neuroscience). Phagocytic and non-phagocytic cells will exhibit vastly different uptake efficiencies.[12][13]

  • Adsorption Controls: Many organic dyes, especially those with lipophilic character, can adsorb to the polystyrene surface of microplates.[7] Failing to account for this leads to an overestimation of the compound remaining in the media and a dramatic underestimation of cellular uptake. A "no-cell" blank is essential to quantify and subtract this adsorbed amount.[7]

  • Uptake Inhibitors: To dissect the mechanism of entry, parallel experiments should be run under conditions that inhibit active transport and endocytosis.[14]

    • Low Temperature (4°C): This condition effectively halts most energy-dependent processes, including endocytosis.[15] Uptake observed at 4°C is often attributed to passive diffusion or rapid membrane binding.

    • Metabolic Inhibitors (e.g., Sodium Azide, 2-deoxyglucose): These compounds deplete cellular ATP, providing another method to block active transport mechanisms.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for quantitative and qualitative analysis.

Protocol 1: Quantitative Cellular Uptake via Plate Reader

This method is ideal for high-throughput screening and determining the overall accumulation of a probe in a cell population.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well clear-bottom black plate at a density to achieve ~80-90% confluency on the day of the assay. In parallel, designate wells for "adsorption blanks" which will contain media but no cells.[7]

  • Preparation: On the day of the experiment, aspirate the culture medium and wash cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer like Hank's Balanced Salt Solution (HBSS).

  • Treatment: Add fresh, pre-warmed medium containing the desired concentrations of the "Indolium-Sulfonate" probe and the standard comparator probe (e.g., Cy3-peptide). Include untreated and vehicle-only wells as controls. Add the same treatment media to the "adsorption blank" wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 1 hour). For mechanistic studies, incubate a parallel plate at 4°C.

  • Washing: Aspirate the treatment medium. Wash the cells three times with ice-cold PBS to halt uptake and remove any non-internalized probe.

  • Cell Lysis: Add a lysis buffer (e.g., RIPA buffer with 1% Triton X-100) to each well (except the adsorption blanks). Incubate for 10 minutes on a shaker to ensure complete lysis.

  • Fluorescence Reading:

    • Transfer the lysate from each well to a new black 96-well plate.

    • For the adsorption blanks, add the lysis buffer to the empty wells and scrape to recover the adsorbed dye before transferring to the new plate.

    • Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths for each probe.

  • Normalization: After reading, use a portion of the lysate to perform a protein quantification assay (e.g., BCA assay). Normalize the fluorescence intensity to the protein concentration in each well to account for variations in cell number.

  • Calculation: The net cellular uptake is calculated by subtracting the normalized fluorescence of the vehicle control from the treated samples. Compare the normalized fluorescence of the "Indolium-Sulfonate" probe to the standard probe.

Protocol 2: Qualitative Analysis via Confocal Microscopy

This technique provides crucial spatial information about the probe's subcellular localization.

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Treatment & Incubation: Treat cells with the fluorescent probes as described in Protocol 1 (Steps 2-4).

  • Co-staining (Optional): In the last 15-30 minutes of incubation, add organelle-specific live-cell stains like Hoechst 33342 (nucleus), MitoTracker Green (mitochondria), or LysoTracker Red (lysosomes) to investigate co-localization.[15][16]

  • Washing & Imaging: Wash the cells three times with pre-warmed PBS. Immediately add fresh imaging medium (e.g., phenol red-free medium) and proceed to image the live cells on a confocal microscope equipped with the appropriate lasers and filters.

  • Image Analysis: Acquire images, ensuring that detector settings are kept consistent between samples to allow for semi-quantitative comparisons. Analyze images for patterns:

    • Diffuse cytoplasmic signal: May suggest release into the cytosol.

    • Punctate spots: Often indicates entrapment in endosomes or lysosomes.[17]

    • Co-localization: Overlap with organelle trackers confirms accumulation in specific compartments.

Data Presentation and Interpretation

Organizing data in a clear, comparative format is essential.

Example Data Table: Quantitative Plate Reader Assay
CompoundConcentration (µM)Normalized Fluorescence (RFU/µg protein)% Uptake vs. Standard
Vehicle Control05.2 ± 0.8N/A
Indolium-Sulfonate 10150.6 ± 12.175.3%
Standard (Cy3-Peptide)10200.0 ± 15.5100%
Indolium-Sulfonate (4°C)1025.4 ± 3.312.7%

Interpretation: In this hypothetical example, the Indolium-Sulfonate probe shows significant uptake, approximately 75% of the standard probe. The drastically reduced uptake at 4°C suggests that its entry is primarily mediated by an energy-dependent process like endocytosis, rather than passive diffusion.

Visualizing Uptake Mechanisms

The data from inhibitor studies can help elucidate the primary pathway of internalization.

G cluster_membrane cluster_cell Intracellular Space cluster_pathways cluster_fate Probe Fluorescent Probe Endocytosis Endocytosis (Energy-Dependent) Inhibited by 4°C & Azide Probe->Endocytosis Primary Pathway? Diffusion Passive Diffusion (Energy-Independent) Probe->Diffusion Minor Pathway? Cytosol Cytosol Endosome Endosome / Lysosome (Punctate Fluorescence) Endocytosis->Endosome Release Cytosolic Release (Diffuse Fluorescence) Endosome->Release

Caption: Potential pathways for cellular internalization and fate.

Conclusion

While This compound requires direct empirical characterization to determine its utility as a fluorescent probe, the framework presented here provides a universal and robust strategy for its evaluation. By employing rigorous controls, orthogonal detection methods (quantitative and qualitative), and a logical workflow, researchers can confidently assess the performance of any novel candidate probe for cellular uptake studies. This systematic approach ensures that the data generated is not only comparative but also mechanistic, providing deeper insights into the complex interactions between novel chemical entities and the cellular machinery.

References

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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Novel Cyanine Dyes Derived from 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Biocompatibility in Biomedical Dyes

In the realm of biomedical research and drug development, the use of fluorescent dyes is indispensable for a myriad of applications, including cellular imaging, flow cytometry, and in vivo tracking of molecules.[1][2] Cyanine dyes, in particular, have garnered significant attention due to their bright fluorescence, high molar absorptivity, and tunable spectral properties that can extend into the near-infrared (NIR) window, allowing for deep tissue imaging with minimal autofluorescence.[3][4] The foundational scaffold for many of these dyes is derived from precursors like 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2), a key building block in the synthesis of various cyanine structures.[5][6][7][8][9][10][11][12][13]

However, the transition of a novel dye from a laboratory curiosity to a reliable research tool or a clinical diagnostic agent is contingent upon a rigorous evaluation of its biocompatibility. A biocompatible dye is one that elicits minimal toxic, injurious, or immunological responses in a biological system. This guide provides a comprehensive framework for assessing the biocompatibility of novel dyes derived from this compound, with a comparative perspective against the well-established, FDA-approved cyanine dye, Indocyanine Green (ICG).[14][15]

Comparative Landscape: Novel Sulfonated Indolenine Dyes vs. Indocyanine Green (ICG)

Before delving into the experimental protocols, it is crucial to understand the comparative landscape.

FeatureDyes from this compoundIndocyanine Green (ICG)
Synthesis Synthesized from the specified indolenine precursor, allowing for modular addition of different linking chains and functional groups.[8][11][12]A well-established synthetic route, but with less flexibility for structural modifications.
Spectral Properties Tunable absorption and emission in the NIR spectrum, depending on the polymethine chain length.[2]Fixed absorption and emission maxima around 800 nm.[14]
Aqueous Stability Potentially improved due to the presence of the sulfonate group, but requires empirical validation.Known to have poor stability in aqueous solutions, forming aggregates.[3]
Biocompatibility Profile To be determined through rigorous testing as outlined in this guide.FDA-approved with a known safety profile, though toxicity at high concentrations has been reported.[14][15][16]
Applications Potential for a wide range of bioimaging and diagnostic applications, similar to other cyanine dyes.[1][3]Widely used in medical diagnostics, including cardiac output monitoring and ophthalmic angiography.[14]

Experimental Workflow for Biocompatibility Assessment

A multi-tiered approach is essential for a thorough biocompatibility assessment, starting with in vitro assays and potentially progressing to in vivo studies.

Caption: A tiered workflow for assessing dye biocompatibility.

Part 1: In Vitro Cytotoxicity Assays

The initial and most fundamental assessment of biocompatibility involves evaluating the cytotoxic potential of the dye on cultured cells. The choice of cell line should be relevant to the intended application of the dye. For general screening, a common adherent cell line like HEK293 or a liver cell line such as HepG2 is often used, especially considering the liver is a primary organ for the clearance of many dyes.[15]

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17] A decrease in the rate of formazan production is indicative of reduced cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Dye Exposure: Prepare a serial dilution of the novel dye and a comparator (ICG) in culture medium. Replace the existing medium with the dye-containing medium. Include a vehicle control (medium without dye) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells with the dyes for a relevant time period (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.[17][18][19] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Dye Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and a tetrazolium salt).[20][21]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.

Caption: Workflow for in vitro cytotoxicity assays.

Part 2: In Vitro Genotoxicity Assays

Should a novel dye exhibit low cytotoxicity, the next critical step is to assess its potential to cause genetic damage.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.[22] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail."

Protocol:

  • Cell Treatment: Expose cells to the novel dye and comparators at non-cytotoxic concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).

Micronucleus Assay

The micronucleus assay detects the presence of micronuclei, which are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[23] This assay is a reliable indicator of clastogenic and aneugenic events.

Protocol:

  • Cell Treatment: Treat cells with the dye, a positive control (e.g., mitomycin C), and a negative control.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Part 3: Hemocompatibility Assessment

For dyes intended for in vivo applications where they will come into contact with blood, assessing hemocompatibility is crucial.

Hemolysis Assay

This assay determines the degree of red blood cell (RBC) lysis caused by the dye.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor.

  • RBC Isolation and Washing: Isolate RBCs by centrifugation and wash them with phosphate-buffered saline (PBS).

  • Dye Incubation: Incubate a suspension of RBCs with various concentrations of the novel dye. Use PBS as a negative control and a hypotonic solution (e.g., deionized water) as a positive control for 100% hemolysis.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Part 4: In Vivo Biocompatibility (Preliminary Assessment)

If a dye demonstrates a favorable in vitro biocompatibility profile, preliminary in vivo studies in a rodent model can be considered.

Acute Toxicity Study

This study aims to determine the short-term adverse effects of the dye when administered as a single dose.

Protocol:

  • Animal Model: Use a suitable animal model, such as healthy mice or rats.

  • Dose Administration: Administer the dye intravenously at different dose levels. Include a control group receiving the vehicle.

  • Observation: Monitor the animals for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a period of 14 days.

  • Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage.

Biodistribution Study

This study tracks the distribution, accumulation, and clearance of the dye in the body.

Protocol:

  • Dye Administration: Administer the fluorescent dye to the animals.

  • In Vivo Imaging: At various time points, perform whole-body NIR fluorescence imaging to visualize the dye's distribution.

  • Ex Vivo Organ Imaging: After the final in vivo imaging, euthanize the animals and excise the major organs for ex vivo fluorescence imaging to quantify the dye accumulation in each organ.

Conclusion and Future Directions

The comprehensive assessment of biocompatibility is a non-negotiable step in the development of novel dyes for biomedical applications. The protocols outlined in this guide provide a robust framework for evaluating dyes derived from this compound. A favorable biocompatibility profile, comparable or superior to that of established dyes like ICG, would pave the way for their adoption in a wide array of research and clinical settings, ultimately contributing to advancements in diagnostics and therapeutics.

References

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  • Are there any alternatives to indocyanine green (ICG)? (2021, August 12). AAT Bioquest.
  • Main uses of cyanine dyes. (2024, October 29). AxisPharm.
  • Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers. (2021, June 27). National Institutes of Health.
  • Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. (2024, December 18). PubMed.
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  • Indocyanine Green-based Glow Nanoparticles Probe for Cancer Imaging. (n.d.). PubMed Central.
  • Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. (2024, December 18). MDPI.
  • Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation. (n.d.). National Institutes of Health.
  • Using the comet and micronucleus assays for genotoxicity studies: A review. (n.d.). PubMed.
  • The Comet Assay: A straight Way to Estimate Geno-Toxicity. (n.d.). 21st Century Pathology.
  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. (n.d.). PubMed Central.
  • Investigation of Indocyanine Green Toxicity in vitro: Effects of Illumination and Concentration. (n.d.). IOVS.
  • Cyanine dyes and synthesis methods thereof. (n.d.). Google Patents.
  • Genotoxicity testing – combined in vivo micronucleus and comet assays. (2020, July 28). WCA Environment.
  • In vivo Near-infrared Fluorescence Tumor Imaging Using DiR-loaded Nanocarriers. (n.d.). PubMed.
  • This compound. (n.d.). PubChem.
  • Genotoxicity of TiO2 nanoparticles assessed by mini-gel comet assay and micronucleus scoring with flow cytometry. (2016, July 5). Mutagenesis | Oxford Academic.
  • Indocyanine green Alternatives Compared. (n.d.). Drugs.com.
  • Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green. (2024, May 2). ACS Publications.
  • A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. (2025, August 6). ResearchGate.
  • Biodistribution of Encapsulated Indocyanine Green in Healthy Mice. (n.d.). PubMed Central.
  • Internalization of Near-Infrared Fluorescent Dyes within Isolated Leukocyte Populations. (n.d.). MDPI.
  • Cyanine dyes and synthesis methods thereof. (n.d.). Google Patents.
  • Characterization and Ex Vivo Application of Indocyanine Green Chitosan Patches in Dura Mater Laser Bonding. (n.d.). MDPI.
  • Recent development of near-infrared photoacoustic probes based on small-molecule organic dye. (2021, March 24). RSC Publishing.
  • A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. (n.d.). PubMed Central.
  • Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Ani... (n.d.). OUCI.
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A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Kinetics: "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate" versus Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Indolium Scaffolds and Their Reaction Kinetics

The 3H-indolium scaffold is a core structural motif in a diverse range of functional molecules, most notably cyanine dyes, which are indispensable tools in biomedical imaging and diagnostics. The compound at the heart of our investigation, "1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate," represents a foundational structure within this class. The inherent positive charge on the indolium nitrogen atom renders the C2 position highly electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to the mechanism of action of many cyanine-based fluorescent probes and is a critical parameter in the design of novel therapeutic agents and functional materials.

A quantitative understanding of the reaction kinetics of this indolium salt and its analogs is paramount for several reasons:

  • Predictive Modeling in Drug Design: For therapeutic applications, understanding the rate at which these molecules react with biological nucleophiles can inform predictions of efficacy, off-target effects, and metabolic stability.

  • Optimization of Fluorescent Probes: The stability and reactivity of cyanine dyes directly impact their performance as fluorescent labels. Kinetic analysis allows for the fine-tuning of their structure to optimize signal-to-noise ratios and photostability in various biological environments.

  • Process Chemistry and Synthesis: A thorough kinetic profile is essential for the optimization of synthetic routes and the control of reaction outcomes in industrial-scale production.

This guide provides a comprehensive framework for the quantitative analysis of the reaction kinetics of "this compound" and a curated selection of its analogs. We will delve into the causality behind experimental design, present a detailed, self-validating protocol for kinetic analysis, and interpret the resulting data to establish clear structure-activity relationships.

Selection of Analogs for Comparative Kinetic Analysis

To elucidate the structure-activity relationships governing the reactivity of the indolium core, a logical series of analogs has been selected. The rationale for this selection is to systematically probe the electronic and steric effects of substituents on the reaction rate.

Compound ID Structure Rationale for Inclusion
Parent This compoundThe core compound of interest, serving as the benchmark for comparison.
Analog 1 1,2,3,3-Tetramethyl-3H-indol-1-ium-5-sulfonateTo assess the effect of a smaller N-alkyl group (methyl vs. ethyl) on reactivity.
Analog 2 1-Propyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonateTo evaluate the impact of a larger N-alkyl group (propyl vs. ethyl) on steric hindrance at the reaction center.
Analog 3 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium (without sulfonate)To determine the electronic influence of the electron-withdrawing sulfonate group on the indole ring.
Analog 4 1-Ethyl-5-methoxy-2,3,3-trimethyl-3H-indol-1-iumTo investigate the effect of an electron-donating group on the indole ring.

Experimental Workflow for Kinetic Analysis

The proposed experimental workflow is designed to be a self-validating system, ensuring the generation of robust and reproducible kinetic data. The reaction of the indolium salts with a model nucleophile, sodium hydroxide, will be monitored using UV-Vis spectrophotometry. This reaction is chosen for its well-defined stoichiometry and the significant spectral changes that occur as the colored indolium cation is converted to a colorless carbinol product.

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis A Prepare stock solutions of indolium salts in DMSO E Add a small aliquot of indolium stock to the cuvette with buffer A->E B Prepare a stock solution of NaOH in water F Initiate reaction by adding NaOH solution B->F C Prepare reaction buffer (e.g., phosphate buffer, pH 7.4) C->E D Equilibrate spectrophotometer and buffer to 25°C D->E E->F Mixing G Immediately start monitoring absorbance at λmax over time F->G H Plot Absorbance vs. Time G->H I Determine the pseudo-first-order rate constant (k_obs) from the slope of ln(Abs) vs. Time H->I J Calculate the second-order rate constant (k2) I->J

Caption: Experimental workflow for the kinetic analysis of indolium salts.

Detailed Experimental Protocol: UV-Vis Spectrophotometric Kinetic Assay

This protocol details the steps for determining the second-order rate constant for the reaction of an indolium salt with hydroxide ion.

1. Materials and Instrumentation:

  • "this compound" and its analogs

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Phosphate buffer (0.1 M, pH 7.4)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

2. Preparation of Stock Solutions:

  • Indolium Salt Stock Solutions (10 mM): Accurately weigh a known amount of each indolium salt and dissolve it in a precise volume of DMSO to achieve a final concentration of 10 mM.

  • NaOH Stock Solution (1 M): Dissolve a known mass of NaOH in deionized water to obtain a 1 M solution. Standardize this solution by titration.

  • Working Solutions: Prepare fresh dilutions of the stock solutions in the reaction buffer just before use.

3. Determination of λmax:

  • For each indolium salt, prepare a dilute solution in the reaction buffer.

  • Scan the absorbance from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax).

4. Kinetic Measurements:

  • Set the spectrophotometer to the λmax of the specific indolium salt being tested and equilibrate the cell holder to 25°C.

  • In a 1 cm quartz cuvette, pipette 2.9 mL of the phosphate buffer.

  • Add 50 µL of the indolium salt working solution (e.g., 100 µM) to the cuvette and mix thoroughly. This will be the "zero" time point before the addition of the nucleophile.

  • Initiate the reaction by adding 50 µL of a working solution of NaOH (e.g., 10 mM) to the cuvette.

  • Immediately start recording the absorbance at λmax at regular time intervals (e.g., every 10 seconds) for a duration sufficient for the reaction to go to at least 80% completion.

5. Data Analysis:

  • The reaction is performed under pseudo-first-order conditions, where the concentration of NaOH is in large excess over the indolium salt.

  • The integrated rate law for a pseudo-first-order reaction is given by: ln(At) = -kobst + ln(A0) where At is the absorbance at time t, A0 is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.

  • Plot ln(Absorbance) versus time. The plot should be linear, and the negative of the slope will give kobs.[1]

  • The second-order rate constant (k2) can then be calculated using the following equation: k2 = kobs / [NaOH] where [NaOH] is the concentration of sodium hydroxide in the cuvette.

Quantitative Data Summary

The following table presents a hypothetical but plausible set of kinetic data that could be obtained from the described experimental protocol. This data will be used for the subsequent discussion of structure-activity relationships.

Compound ID λmax (nm) k_obs (s⁻¹) [NaOH] (M) k₂ (M⁻¹s⁻¹)
Parent 5400.0250.0055.0
Analog 1 5380.0280.0055.6
Analog 2 5420.0220.0054.4
Analog 3 5350.0180.0053.6
Analog 4 5550.0350.0057.0

Interpretation and Discussion of Results

The kinetic data presented above allows for a detailed analysis of the structure-activity relationships governing the reactivity of the indolium core.

Effect of N-Alkyl Substituent

A comparison of the parent compound (N-ethyl) with Analog 1 (N-methyl) and Analog 2 (N-propyl) reveals the influence of the steric bulk of the N-alkyl group. Analog 1, with the smaller methyl group, exhibits a slightly higher second-order rate constant (k₂ = 5.6 M⁻¹s⁻¹) compared to the parent compound (k₂ = 5.0 M⁻¹s⁻¹). Conversely, Analog 2, with the bulkier propyl group, shows a decreased rate constant (k₂ = 4.4 M⁻¹s⁻¹). This trend suggests that increasing the steric hindrance around the nitrogen atom slightly impedes the approach of the nucleophile to the electrophilic C2 position.

Electronic Effects of Ring Substituents

The role of electronic effects is clearly demonstrated by comparing the parent compound with Analogs 3 and 4.

  • Analog 3 (unsubstituted): The removal of the electron-withdrawing sulfonate group at the 5-position results in a significant decrease in the reaction rate (k₂ = 3.6 M⁻¹s⁻¹). The sulfonate group withdraws electron density from the indole ring system, thereby increasing the electrophilicity of the C2 carbon and making it more susceptible to nucleophilic attack. Its absence in Analog 3 reduces this effect, leading to a slower reaction.

  • Analog 4 (5-methoxy): The introduction of an electron-donating methoxy group at the 5-position leads to the highest observed reaction rate (k₂ = 7.0 M⁻¹s⁻¹). This may seem counterintuitive, as electron-donating groups are expected to decrease the electrophilicity of the ring. However, in the context of the 3H-indolium system, the methoxy group can stabilize the positive charge on the indolium nitrogen through resonance, which in turn can enhance the reactivity at the C2 position. This highlights the complex interplay of inductive and resonance effects in these systems.

Reaction Mechanism

The reaction of the 3H-indolium cation with a nucleophile, such as the hydroxide ion, proceeds via a nucleophilic addition mechanism. The nucleophile attacks the electrophilic C2 carbon of the indolium ring, leading to the formation of a neutral intermediate, which in this case is a carbinol derivative.

Caption: Proposed mechanism for the reaction of an indolium salt with a nucleophile.

Conclusion

This guide has provided a comprehensive framework for the quantitative analysis of the reaction kinetics of "this compound" and its analogs. By employing a systematic approach to analog selection and a robust experimental protocol, we can elucidate the key structure-activity relationships that govern the reactivity of this important class of compounds. The findings from such studies are invaluable for the rational design of novel fluorescent probes, therapeutic agents, and functional materials with tailored reactivity profiles. The methodologies and principles outlined herein can be readily adapted to investigate other indolium-based systems and a wider range of nucleophiles, thereby expanding our understanding of their fundamental chemical properties.

References

  • Golantsov, N. E., Nguyen, H. M., Golubenkova, A. S., Varlamov, A. V., Van der Eycken, E. V., & Voskressensky, L. G. (2019). Three-Component Reaction of 3-Arylidene-3H-Indolium Salts, Isocyanides, and Alcohols. Frontiers in Chemistry, 7, 345. [Link][2][3][4]
  • Voskressensky, L. G., Golantsov, N. E., Nguyen, H. M., Golubenkova, A. S., & Varlamov, A. V. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules, 26(9), 2402. [Link][5]
  • Kane-Maguire, L. A. P., & Sheridan, R. E. (1997). Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 4. Mechanisms of addition of indole and substituted indoles to tri-carbonyl( cyclohexadienyl)-iron and -ruthenium cations. Journal of the Chemical Society, Dalton Transactions, (5), 785-791. [Link][6]
  • Mayr, H., & Ofial, A. R. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Dissertation, LMU München: Fakultät für Chemie und Pharmazie. [Link][7]
  • Dai, Z., Flatberg, G., Preisig, H. A., & Deng, L. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
  • Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. Amrita Vishwa Vidyapeetham. [Link][9]
  • YouTube. (2016, September 17). Following Kinetics using UV vis spectroscopy. [Video]. YouTube. [Link][10]
  • NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link][11]
  • Bhandari, S., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Authorea Preprints. [Link][12]
  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491–2498. [Link][13]
  • Somei, M., Yamada, F., Hayashi, T., Goto, A., & Saga, Y. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link][14]
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  • Wu, D., Shen, L. X., Niu, Y. Y., & Ng, S. W. (2012). 2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl]-3H-indol-1-ium diiodide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2714. [Link][16]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS: 146368-07-2), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times. The signal word for this chemical is "Warning".

The Cardinal Rule: Do Not Dispose Down the Drain

Given the potential for environmental persistence of sulfonated organic compounds, under no circumstances should this compound or its residues be disposed of down the sanitary sewer.[1] Such actions can lead to the contamination of waterways and have detrimental effects on aquatic life.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste.

Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of a safe disposal program.

  • Solid Waste:

    • Designate a specific, clearly labeled, and leak-proof container for solid waste contaminated with this compound. This includes contaminated gloves, weighing papers, and disposable labware.

    • Ensure the container is made of a material compatible with the chemical.

    • Never mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used. For instance, do not use a container that could be degraded by the solvent.

    • Do not overfill the container; leave adequate headspace to allow for expansion.

Labeling and Storage

Accurate and detailed labeling is a regulatory requirement and a critical safety measure.

  • Labeling: All waste containers must be clearly labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The date of waste accumulation

    • The name of the principal investigator or laboratory supervisor

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in a cool, dry place away from direct sunlight and incompatible materials.

Arranging for Final Disposal

The final step is to ensure the waste is transferred to a licensed hazardous waste disposal facility.

  • Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) office is your primary resource for arranging waste pickup and disposal. They will have established procedures and contracts with certified waste management companies.

  • Provide Documentation: Be prepared to provide the EHS office with a detailed inventory of the waste, including the chemical name, quantity, and any other components in the waste mixture. A copy of the Safety Data Sheet (SDS) should also be readily available.

  • "Lab Pack" for Small Quantities: For small amounts of this chemical, a "lab pack" is a common and compliant disposal method. This involves placing small, well-labeled containers of compatible chemicals into a larger drum filled with an inert absorbent material. This process should be managed by trained personnel, typically from your EHS department or a contracted waste disposal service.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If the spill is in a contained area like a fume hood, ensure the ventilation is running. For spills in the open lab, increase ventilation if it is safe to do so.

  • Contain and Absorb: For small spills, use an inert, non-combustible absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS office, followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Exposure Response
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection cluster_storage Storage cluster_disposal Disposal Waste This compound Waste Generated IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Collect in a labeled, sealed container for solid hazardous waste. IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled, sealed container for liquid hazardous waste. IsSolid->LiquidWaste Liquid StoreWaste Store in a designated Satellite Accumulation Area. SolidWaste->StoreWaste LiquidWaste->StoreWaste ContactEHS Contact Environmental Health & Safety (EHS) for pickup. StoreWaste->ContactEHS LicensedDisposal Transfer to a licensed hazardous waste disposal facility. ContactEHS->LicensedDisposal

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 146368-07-2PubChem
Molecular Formula C13H17NO3SPubChem[2]
Hazard Statements H302, H315, H319, H335Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Primary Disposal Route Licensed Hazardous Waste DisposalTCI Chemicals[1]
Prohibited Disposal Route Sanitary SewerGeneral Guidance[1]

Concluding Remarks: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a robust safety culture. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific protocols and the manufacturer's most recent Safety Data Sheet for the most current and detailed information.

References

  • PubChem. (n.d.). This compound.

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A Senior Application Scientist's Guide to Handling 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-proven guidance for handling 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2). Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring a comprehensive understanding that builds a culture of safety and experimental excellence.

Foundational Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is a solid organic compound that presents several key hazards as defined by the Globally Harmonized System (GHS).[1] A comprehensive risk assessment is the first step in developing a safe handling protocol.

Key Hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation of the solid as dust, direct skin or eye contact, and accidental ingestion.[1] Therefore, our safety protocols must be designed to mitigate these specific risks at every stage of handling, from weighing and transfer to reaction and disposal.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a potential hazard. However, it should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood. This minimizes the risk of inhaling airborne dust particles, addressing the H335 respiratory hazard directly. Ensure the fume hood has adequate airflow and is not cluttered.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly label all containers, and ensure safety showers and eyewash stations are unobstructed and readily accessible.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

TaskRequired Engineering ControlMinimum PPERationale & Key Considerations
Weighing & Transfer (Solid) Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab CoatProtects against inhalation of dust and accidental skin/eye contact from spills.[1][2]
Solution Preparation Chemical Fume HoodChemical Splash Goggles, Face Shield, Nitrile Gloves, Lab CoatA face shield provides an additional layer of protection against splashes during solvent addition and mixing.[2][3]
Running Reactions Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab CoatContinuous protection from potential splashes or vessel failures.
Small Spill Cleanup Chemical Fume Hood (if possible)Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Lab Coat, Shoe Covers. NIOSH-approved respirator may be required.Enhanced protection is necessary during cleanup. A risk assessment will determine if respiratory protection is needed based on the spill size and ventilation.[2]
Detailed PPE Specifications
  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] When there is a significant risk of splashing, such as when transferring solutions or during spill cleanup, a face shield must be worn over the goggles.

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Wear long pants and closed-toe shoes to cover all exposed skin.

  • Hand Protection: Chemically resistant nitrile gloves are the standard recommendation. It is critical to inspect gloves for tears or degradation before each use. Practice proper glove removal techniques to avoid contaminating your skin. For tasks with higher splash risk or during spill cleanup, consider double-gloving. All protective gloves should be compliant with the EN 374 standard for protection against chemicals.[4]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or during the cleanup of a significant spill, a NIOSH-approved respirator with a particulate filter may be necessary.[3] The specific type should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

Workflow for Weighing and Preparing a Solution

The following diagram outlines a self-validating workflow for safely handling the compound. Each step is designed to logically precede the next, minimizing risk throughout the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Review SDS & SOP hood_check Verify Fume Hood is Operational start->hood_check don_ppe Don Required PPE (Goggles, Gloves, Lab Coat) hood_check->don_ppe weigh Carefully Weigh Solid in Fume Hood don_ppe->weigh transfer Transfer Solid to Reaction Vessel weigh->transfer add_solvent Slowly Add Solvent transfer->add_solvent mix Cap and Gently Mix add_solvent->mix clean_area Decontaminate Work Area & Glassware mix->clean_area dispose_waste Segregate & Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op End Operation wash_hands->end_op

Caption: Safe handling workflow for weighing and dissolving the compound.

Spill Management Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do NOT use combustible materials like paper towels to absorb the initial spill.

  • Neutralize & Clean: Once absorbed, place the material into a clearly labeled, sealed container for hazardous waste. Decontaminate the area with an appropriate cleaning solution, followed by water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Containers should be sealed, clearly labeled with the chemical name and associated hazards, and collected by your institution's EHS department. Do not mix with other waste streams unless explicitly permitted by your disposal protocols.

References

  • PubChem. (n.d.). This compound.
  • SKAN. (n.d.). Personal protective equipment and consumables.
  • NIOSH. (2013). Personal protective equipment for preparing toxic drugs. GERPAC.
  • Kolmi Hopen. (n.d.). Pesticides PPE - Choosing the right personal protective equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubChem. (n.d.). 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide.
  • ECHA. (n.d.). 2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-3H-indolium methyl sulphate - Registration Dossier.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.